molecular formula C18H25IO2Si B182320 1-[(Triisopropylsilyl)ethynyl]-1,2-benziodoxol-3(1H)-one CAS No. 181934-30-5

1-[(Triisopropylsilyl)ethynyl]-1,2-benziodoxol-3(1H)-one

Cat. No.: B182320
CAS No.: 181934-30-5
M. Wt: 428.4 g/mol
InChI Key: NTHGHMCOPNSZIR-UHFFFAOYSA-N
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Description

1-[(Triisopropylsilyl)ethynyl]-1,2-benziodoxol-3(1H)-one is a useful research compound. Its molecular formula is C18H25IO2Si and its molecular weight is 428.4 g/mol. The purity is usually 95%.
The exact mass of the compound 1-[(Triisopropylsilyl)ethynyl]-1,2-benziodoxol-3(1H)-one is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality 1-[(Triisopropylsilyl)ethynyl]-1,2-benziodoxol-3(1H)-one suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 1-[(Triisopropylsilyl)ethynyl]-1,2-benziodoxol-3(1H)-one including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name

1-[2-tri(propan-2-yl)silylethynyl]-1λ3,2-benziodoxol-3-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H25IO2Si/c1-13(2)22(14(3)4,15(5)6)12-11-19-17-10-8-7-9-16(17)18(20)21-19/h7-10,13-15H,1-6H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NTHGHMCOPNSZIR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)[Si](C#CI1C2=CC=CC=C2C(=O)O1)(C(C)C)C(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H25IO2Si
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10443601
Record name 1-[(Triisopropylsilyl)ethynyl]-1,2-benziodoxol-3(1H)-one
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

428.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

181934-30-5
Record name 1-[(Triisopropylsilyl)ethynyl]-1,2-benziodoxol-3(1H)-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10443601
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 1-[(Triisopropylsilyl)ethynyl]-1,2-benziodoxol-3(1H)-one
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Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Foundational & Exploratory

A Senior Application Scientist's Field Guide to a Premier Alkynylation Reagent

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide to 1-[(Triisopropylsilyl)ethynyl]-1,2-benziodoxol-3(1H)-one (TIPS-EBX)

Authored for Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive technical overview of 1-[(Triisopropylsilyl)ethynyl]-1,2-benziodoxol-3(1H)-one, commonly known as TIPS-EBX. We will delve into its core structure, elucidate the rationale behind its synthesis and stability, and explore its multifaceted applications as a superior electrophilic alkynylation reagent in modern organic chemistry and pharmaceutical development.

Introduction: The Rise of a Hypervalent Iodine Powerhouse

In the landscape of synthetic organic chemistry, hypervalent iodine reagents have transitioned from being mere curiosities to indispensable tools for complex molecular construction.[1] Among these, the cyclic benziodoxolone scaffold has conferred enhanced stability and unique reactivity, leading to the development of highly effective atom-transfer reagents.[1][2]

1-[(Triisopropylsilyl)ethynyl]-1,2-benziodoxol-3(1H)-one (TIPS-EBX) has emerged as arguably the most versatile and widely applied reagent for electrophilic alkynylation.[1][3][4] It provides a robust solution for the introduction of an alkyne functional group—a cornerstone moiety in pharmaceuticals, functional materials, and chemical biology.[5] This reagent's design ingeniously combines the stability of the cyclic hypervalent iodine framework with the steric and solubilizing benefits of the triisopropylsilyl (TIPS) protecting group, making it a preferred choice over traditional alkynyliodonium salts.[6]

Molecular Architecture and Intrinsic Properties

The efficacy of TIPS-EBX is a direct consequence of its unique molecular structure. The molecule, with the empirical formula C₁₈H₂₅IO₂Si and a molecular weight of approximately 428.38 g/mol , is a crystalline solid. Its structure is composed of three critical components:

  • The 1,2-Benziodoxol-3(1H)-one Core: This cyclic hypervalent iodine(III) structure is the engine of the reagent's reactivity. The inherent weakness of the hypervalent iodine-carbon bond facilitates the transfer of the ethynyl group.[1] Crucially, the cyclic nature imparts significantly greater thermal stability compared to acyclic analogues, a critical factor for laboratory safety and reagent shelf-life.

  • The (Triisopropylsilyl)ethynyl Group: This is the "payload" of the reagent. The terminal alkyne is activated for electrophilic transfer.

  • The Triisopropylsilyl (TIPS) Group: This bulky silyl group is not merely a placeholder. It provides steric shielding, which enhances the reagent's stability and prevents unwanted side reactions.[7][8] Furthermore, it greatly improves solubility in common organic solvents, facilitating smoother and more efficient reactions.[7]

Diagram: Chemical Structure of TIPS-EBX

Caption: Molecular structure of TIPS-EBX.

Table 1: Physicochemical Properties of TIPS-EBX

PropertyValueReference(s)
CAS Number 181934-30-5
Molecular Formula C₁₈H₂₅IO₂Si[8][9]
Molecular Weight 428.38 g/mol
Appearance Crystals / Solid
Purity ≥98.0%
Primary Function Electrophilic Alkynylation[1][8]
Key Functional Groups Iodo, Ethynylsilane
Decomposition Temp. ~170 °C[7]

Synthesis: From Scalability to Safety

The widespread adoption of TIPS-EBX necessitated the development of a practical and scalable synthesis. While first reported by Zhdankin and co-workers on a small scale, later procedural advancements have made it readily accessible.[6]

A significant breakthrough was the development of a one-pot synthesis, which offers high purity and is more amenable to large-scale production.[3][4] This procedure is crucial for ensuring the reagent's quality, as impurities, particularly tosylate salts, have been shown to reduce its thermal stability.[1][3] Process safety assessments have confirmed that highly pure TIPS-EBX exhibits good thermal stability and no shock sensitivity, making it a safe reagent when handled with standard laboratory precautions.[3]

Diagram: One-Pot Synthesis Workflow

G Figure 2: Simplified One-Pot Synthesis Workflow for TIPS-EBX start 2-Iodoxybenzoic acid + m-CPBA reaction One-Pot Reaction Vessel start->reaction reagent1 (Triisopropylsilyl)acetylene reagent1->reaction conditions Heat (e.g., 55 °C) Acetonitrile reaction->conditions workup Aqueous Workup (e.g., NaHCO₃) reaction->workup product Purified TIPS-EBX workup->product

Caption: High-level workflow for the one-pot synthesis of TIPS-EBX.

Protocol: Scalable One-Pot Synthesis of TIPS-EBX

The following protocol is adapted from established, optimized procedures for synthesizing TIPS-EBX on a multi-gram scale.[4][10]

  • Reaction Setup: To a suitable reaction vessel, add 2-iodoxybenzoic acid and m-chloroperoxybenzoic acid (m-CPBA) in a solvent such as acetonitrile.

  • Initial Stirring: Stir the suspension at room temperature for approximately 1.5 hours.

  • Addition of Alkyne: Add (triisopropylsilyl)acetylene dropwise to the mixture over a period of 5-10 minutes.

  • Heating: Heat the reaction mixture to 55 °C and maintain stirring for 24 hours. The mixture will typically become a pale-yellow solution.

  • Cooling and Quenching: Allow the solution to cool to room temperature. Carefully add a saturated aqueous solution of sodium bicarbonate (NaHCO₃). Note: Gas evolution (bubbling) will occur.

  • Extraction: Stir the biphasic mixture vigorously for 1 hour. Transfer the mixture to a separatory funnel and extract the aqueous layer with a suitable organic solvent (e.g., dichloromethane).

  • Purification: Combine the organic layers, wash with brine, dry over a drying agent (e.g., Na₂SO₄), filter, and concentrate under reduced pressure. The crude product can be further purified by crystallization (e.g., from acetonitrile) to yield pure TIPS-EBX.

Mechanism of Action: The Power of Electrophilic Alkynylation

TIPS-EBX functions as a powerful electrophilic alkyne-transfer reagent. It engages a wide range of nucleophiles in reactions that are often catalyzed by transition metals (especially gold) or proceed under metal-free conditions.[2][6][11]

The reactivity stems from the hypervalent iodine center, which polarizes the adjacent alkyne, rendering the β-carbon susceptible to nucleophilic attack. The precise mechanism can vary. For instance, in the alkynylation of thiols, combined experimental and computational studies have revealed two competing pathways: a concerted α-addition and a pathway involving β-addition followed by a 1,2-shift.[12] The operative mechanism can depend on the electronic nature of the substituents on the alkyne.[12] This nuanced reactivity allows for fine-tuning of reaction conditions to achieve desired outcomes.

Applications in Synthesis and Drug Development

The utility of TIPS-EBX is vast, spanning numerous transformations critical to the synthesis of complex molecules.[4][7] Its role in drug development is primarily as a key reagent that enables the construction of complex pharmaceutical intermediates.[13][] The alkyne group is a versatile functional handle for further elaboration, including "click" chemistry, and is a common feature in biologically active compounds.

Diagram: Key Application Areas of TIPS-EBX

G Figure 3: Major Synthetic Applications of TIPS-EBX cluster_apps Reaction Classes cluster_outcomes Product Scaffolds TIPS_EBX TIPS-EBX Reagent CH_Alk C-H Alkynylation (e.g., Indoles, Thiophenes) TIPS_EBX->CH_Alk Nuc_Alk Alkynylation of Nucleophiles (Thiols, Enolates, Amides) TIPS_EBX->Nuc_Alk Pd_Cat Palladium-Catalyzed Oxy/Amino-alkynylation TIPS_EBX->Pd_Cat Radical Photoredox & Radical Decarboxylative Alkynylation TIPS_EBX->Radical Het Alkynylated Heterocycles CH_Alk->Het Thio Thioalkynes & Ynamides Nuc_Alk->Thio Oxy Functionalized Alkenes Pd_Cat->Oxy Ynones Ynones Radical->Ynones

Caption: Logical flow of TIPS-EBX from reagent to key synthetic transformations.

Key Synthetic Transformations:
  • Gold-Catalyzed C-H Alkynylation: This is a hallmark application. TIPS-EBX is uniquely effective in the direct, gold-catalyzed alkynylation of electron-rich (hetero)arenes like indoles, pyrroles, and thiophenes, providing a powerful alternative to traditional Sonogashira couplings.[6][10][15]

  • Alkynylation of Heteroatom and Carbon Nucleophiles: The reagent reacts cleanly with a broad range of nucleophiles. This includes the efficient synthesis of thioalkynes from thiols and ynamides from sulfonamides.[11][12][16] It is also highly effective for the ethynylation of stabilized carbon nucleophiles like β-keto esters and β-cyano esters.[6]

  • Palladium-Catalyzed Reactions: In conjunction with palladium catalysts, TIPS-EBX enables advanced transformations such as the intramolecular oxyalkynylation and aminoalkynylation of alkenes.[1][4]

  • Photoredox and Radical Chemistry: More recently, TIPS-EBX has been employed in photoredox catalysis for reactions like the room-temperature decarboxylative alkynylation of carboxylic acids, further expanding its synthetic utility.[11]

Case Study Protocol: Gold-Catalyzed Alkynylation of Indole

This protocol demonstrates a typical application of TIPS-EBX in C-H functionalization.[6]

  • Reagents & Setup: In a flask under air, dissolve indole (1.0 equiv) and gold(I) chloride (AuCl, 0.01 equiv) in diethyl ether (Et₂O).

  • Addition of TIPS-EBX: To the stirred solution, add TIPS-EBX (1.2 equiv).

  • Reaction: Seal the flask and stir the mixture at room temperature for 36 hours.

  • Workup: Dilute the reaction mixture with additional Et₂O. Wash the organic layer twice with 0.1 M aqueous NaOH.

  • Extraction & Isolation: Combine the aqueous layers and back-extract with Et₂O. Combine all organic layers, wash with saturated brine, dry over Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product via column chromatography to yield 3-[(triisopropylsilyl)ethynyl]-1H-indole.

Table 2: Representative Product Characterization Data Data for 3-[(Triisopropylsilyl)ethynyl]-1H-indole synthesized via the protocol above.[6]

AnalysisData
¹H NMR (400 MHz, CDCl₃), δ (ppm) 8.11 (br s, 1H, NH), 7.79 (m, 1H, ArH), 7.40 (d, J=2.7 Hz, 1H, ArH), 7.36 (m, 1H, ArH), 7.26 (m, 2H, ArH), 1.22 (m, 21H, TIPS)
¹³C NMR (100 MHz, CDCl₃), δ (ppm) 135.1, 128.9, 128.3, 123.1, 120.8, 120.1, 111.4, 100.4, 99.3, 92.19, 18.8, 11.5
HRMS (ESI), m/z [M+H]⁺ Calculated for C₁₉H₂₈NSi: 298.1991; Found: 298.2001

Conclusion

1-[(Triisopropylsilyl)ethynyl]-1,2-benziodoxol-3(1H)-one is a cornerstone reagent in modern synthetic chemistry. Its rational design provides a unique combination of stability, solubility, and potent electrophilic alkynylation activity. For researchers in both academic and industrial settings, particularly those engaged in drug discovery and materials science, TIPS-EBX offers a reliable and versatile method for introducing the invaluable alkyne functional group. Its proven efficacy in a wide array of transformations, from C-H functionalization to photoredox catalysis, solidifies its status as an indispensable tool for molecular innovation.

References

  • Brand, J. P., & Waser, J. (2012). Synthesis of 1-[(Triisopropylsilyl)ethynyl]-1λ3,2-benziodoxol-3(1H)-one and Alkynylation of Indoles, Thiophenes, and Anilines. Synthesis, 44(08), 1155–1158. [Link]

  • Le Vaillant, F., et al. (2020). One-Pot Synthesis of 1-[(Triisopropylsilyl)ethynyl]-1,2-benziodoxol-3(1H)-one (TIPS-EBX): Process Safety Assessment and Impact of Impurities on Product Stability. Organic Process Research & Development, 24(1), 97–103. [Link]

  • Bismillah, A. N., et al. (2020). Unconventional Reactivity of Ethynylbenziodoxolone (EBX) Reagents and Thiols: Scope and Mechanism. Chemistry – A European Journal, 26(11), 2386–2394. [Link]

  • Le Vaillant, F., et al. (2020). One-Pot Synthesis of 1-[(Triisopropylsilyl)ethynyl]-1,2-benziodoxol-3(1H)-one (TIPS-EBX): Process Safety Assessment and Impact of Impurities on Product Stability. ACS Publications. [Link]

  • Le Vaillant, F., et al. (2020). One-Pot Synthesis of 1-[(Triisopropylsilyl)ethynyl]-1,2-benziodoxol-3(1H)-one (TIPS-EBX): Process Safety Assessment and Impact of Impurities on Product Stability. ACS Publications. [Link]

  • Zhdankin, V. V. (2021). Aryl-, Akynyl-, and Alkenylbenziodoxoles: Synthesis and Synthetic Applications. Molecules, 26(11), 3249. [Link]

  • Itoh, A., et al. (2019). Synthesis, Characterization, and Reactivity of an Ethynyl Benziodoxolone (EBX)-Acetonitrile Complex. Organic Chemistry Portal. [Link]

  • Brand, J. P., & Waser, J. (2012). Synthesis of 1-[(Triisopropylsilyl)ethynyl]-1 lambda(3),2-benziodoxol-3(1H)-one and Alkynylation of Indoles, Thiophenes, and Anilines. Infoscience. [Link]

  • Frei, R., et al. (2016). Alkynylation of Thiols with Ethynylbenziodoxolone (EBX) Reagents: α- or β- π-Addition? Organic Letters, 18(15), 3658–3661. [Link]

  • Waser, J. (2017). Benziodoxol(on)e Reagents as Tools in Organic Synthesis: The Background behind the Discovery at the Laboratory of Catalysis and. CHIMIA International Journal for Chemistry, 71(4), 205-210. [Link]

  • Ochiai, M., Masaki, Y., & Shiro, M. (1996). Synthesis and structure of 1-alkynyl-1,2-benziodoxol-3(1H)-ones. The Journal of Organic Chemistry, 61(21), 7432-7435. [Link]

Sources

A Technical Guide to the Mechanism of Action of Microbiome Therapeutics: The Case of EBX-102

Author: BenchChem Technical Support Team. Date: February 2026

A Note on Terminology: An initial search for "TIPS-EBX" identifies a chemical reagent used in organic synthesis for a process called alkynylation[1][2][3]. However, the specified audience of "drug development professionals" suggests a focus on therapeutics. In this context, "EBX" refers to the clinical-stage biotechnology company EnteroBiotix and its lead product candidate, EBX-102 , a microbiome-based therapeutic[4]. This guide will proceed with an in-depth analysis of the mechanism of action for the therapeutic drug, EBX-102, to align with the professional focus of the intended audience.

Executive Summary

EBX-102 is a next-generation, orally administered, full-spectrum microbiome therapeutic currently under investigation for the treatment of liver cirrhosis and hepatic encephalopathy (HE)[4][5]. Its core mechanism of action is not that of a traditional small molecule targeting a single receptor, but rather that of an ecosystem transplant. EBX-102 is designed to restore a healthy and diverse microbial community within the gut of patients suffering from dysbiosis[4]. This restoration of "eubiosis" initiates a cascade of downstream physiological benefits, including the modulation of pathogenic metabolite production (e.g., ammonia), enhancement of gut barrier integrity, reduction of systemic inflammation, and positive modulation of the gut-brain axis[5][6][7].

The Pathophysiological Landscape: Gut Dysbiosis in Liver Disease

Advanced liver disease, such as cirrhosis, is intrinsically linked to profound alterations in the gut microbiome, a condition known as dysbiosis. This is characterized by a reduction in beneficial microbial diversity and an overgrowth of pathogenic or pro-inflammatory bacteria. This imbalance is a key driver in the progression of liver disease and its complications, most notably hepatic encephalopathy (HE), a condition marked by neurocognitive dysfunction.

The core pathological mechanisms originating from dysbiosis include:

  • Hyperammonemia: Certain gut bacteria produce urease, an enzyme that breaks down urea into ammonia. In a dysbiotic state, an overgrowth of these bacteria leads to excess ammonia production, which is absorbed into the bloodstream. A compromised liver cannot effectively detoxify this ammonia, leading to hyperammonemia, a primary neurotoxin responsible for the symptoms of HE.

  • Systemic Inflammation: Dysbiosis compromises the integrity of the intestinal epithelial barrier, leading to increased intestinal permeability ("leaky gut"). This allows for the translocation of bacterial components, such as lipopolysaccharide (LPS), from the gut into the systemic circulation. LPS triggers a potent inflammatory response, contributing to the chronic inflammatory state seen in cirrhosis.

  • Gut-Brain Axis Disruption: The gut and brain are in constant communication. The neurotoxins and inflammatory mediators produced as a result of dysbiosis directly and negatively impact brain function, contributing to the cognitive decline, anxiety, and depression associated with HE[5][7].

EBX-102 is designed to directly counter these pathological drivers by fundamentally repairing the dysfunctional gut ecosystem.

Core Mechanism of Action of EBX-102

The mechanism of EBX-102 is a multi-pronged approach rooted in ecological restoration rather than targeted pharmacological inhibition or activation.

Primary Action: Restoration of Microbial Eubiosis

EBX-102 is a lyophilized, full-spectrum product delivered in an oral capsule, containing a diverse consortium of microbes from healthy donors[4]. Its primary action upon administration is the engraftment of these beneficial microbes into the patient's gut. Clinical studies utilizing 16S rRNA and shotgun metagenomic sequencing have confirmed that administration of EBX-102 leads to significant shifts in the recipient's stool microbiome composition, with successful engraftment of donor-derived species observed across multiple timepoints[5][8]. This action fundamentally increases microbial diversity and displaces the pro-inflammatory organisms that dominate in the dysbiotic state.

G cluster_0 Pathological State: Dysbiosis cluster_1 Therapeutic Intervention cluster_2 Restored State: Eubiosis Dysbiosis Reduced Microbial Diversity (Pathogen Overgrowth) Ammonia Increased Ammonia Production Dysbiosis->Ammonia LPS Increased LPS Translocation Dysbiosis->LPS HE Hepatic Encephalopathy (Neurotoxicity) Ammonia->HE Inflammation Systemic Inflammation (High LBP) LPS->Inflammation Inflammation->HE EBX102 EBX-102 Administration (Full-Spectrum Microbiota) Eubiosis Increased Microbial Diversity (Engraftment of Beneficial Species) EBX102->Eubiosis Restores Ecosystem Normoammonemia Enhanced Stool Ammonia Excretion Eubiosis->Normoammonemia Barrier Improved Gut Barrier Integrity Eubiosis->Barrier Clinical_Improve Clinical Improvement Normoammonemia->Clinical_Improve Reduced_Inflam Reduced Inflammation (Low LBP) Barrier->Reduced_Inflam Reduced_Inflam->Clinical_Improve

Caption: Proposed mechanism of EBX-102 in liver cirrhosis.
Downstream Physiological Consequences

The restoration of a healthy microbiome leads to several measurable physiological changes that address the core pathologies of liver disease.

  • Modulation of Ammonia Metabolism: A key finding from clinical trials is that while venous ammonia levels remain stable, there is a statistically significant increase in stool ammonia concentrations in patients treated with EBX-102[6][7]. This suggests a mechanistic shift: the restored microbiome enhances the capture and excretion of ammonia through the stool, thereby reducing the amount absorbed into the bloodstream and lowering the metabolic burden on the liver.

  • Improved Gut Barrier Integrity and Reduced Inflammation: Evidence for improved gut barrier function comes from biomarker analysis. Clinical studies have shown a reduction in plasma lipopolysaccharide-binding protein (LBP) in cohorts receiving EBX-102, but not in the placebo group[6][7]. LBP is a surrogate marker for systemic exposure to bacterial LPS. A reduction in LBP indicates that fewer bacterial components are translocating from the gut into the circulation, which in turn leads to a decrease in the systemic inflammatory response.

  • Modulation of the Gut-Brain Axis: The positive impact of microbiome restoration extends to neurological function. In the IMPuLCE trial, patients receiving EBX-102 showed an improvement in hospital anxiety and depression scores, a trend that was more pronounced at the higher dose[5][7]. This provides clinical evidence for the positive modulation of the gut-brain axis, suggesting that by reducing the systemic load of neurotoxins and inflammatory molecules, EBX-102 can ameliorate the neuropsychiatric symptoms of advanced liver disease.

Experimental Validation and Clinical Data

The mechanism of action of EBX-102 is supported by data from its first-in-human clinical trial, IMPuLCE, a randomized, double-blind, placebo-controlled Phase 1b/2 study in adults with stable liver cirrhosis[4][7].

Summary of Clinical Trial Outcomes
ParameterFindingImplication on MechanismSource
Safety & Tolerability Well tolerated; most adverse events were mild, transient, and gastrointestinal. No serious treatment-emergent adverse events reported.Confirms the safety of introducing a full-spectrum microbial ecosystem.[5][7][8]
Microbial Engraftment Significant shifts in stool bacterial microbiome composition (assessed by 16S rRNA and shotgun sequencing) compared to placebo.Validates the primary mechanism of successful ecosystem restoration.[5][8]
Ammonia Metabolism Stable venous ammonia with a statistically significant increase in stool ammonia concentration.Supports the hypothesis of enhanced ammonia excretion via the gut.[6][7]
Systemic Inflammation Reduction in plasma lipopolysaccharide-binding protein (LBP).Indicates improved gut barrier integrity and reduced bacterial translocation.[6][7]
Gut-Brain Axis Improvement in hospital anxiety and depression scores.Demonstrates a positive downstream effect on neurological function.[5][7]
Key Experimental Protocols

Protocol 1: Microbiome Composition and Engraftment Analysis

This workflow is critical for demonstrating the primary mechanism of action: the successful alteration of the gut microbiome.

  • Sample Collection: Stool samples are collected from patients at baseline and at multiple follow-up time points post-treatment.

  • DNA Extraction: Total genomic DNA is extracted from the stool samples using standardized commercial kits designed to efficiently lyse a wide range of bacterial cell walls.

  • Library Preparation & Sequencing:

    • For Compositional Analysis: The V3-V4 hypervariable regions of the 16S rRNA gene are amplified via PCR.

    • For Functional & Species-Level Analysis: Shotgun metagenomic sequencing is performed, where the entire genomic content of the sample is sheared and sequenced.

  • Bioinformatic Analysis:

    • Sequencing reads are processed to remove low-quality data.

    • Reads are clustered into Operational Taxonomic Units (OTUs) or Amplicon Sequence Variants (ASVs).

    • Taxonomic assignment is performed by comparing sequences against databases like Greengenes or SILVA.

    • Alpha-diversity (within-sample diversity) and beta-diversity (between-sample diversity) metrics are calculated to compare placebo and treatment groups.

    • Engraftment is determined by tracking the appearance and persistence of donor-specific microbial strains in recipient samples.

G start Stool Sample (Baseline, Post-Dosing) dna Genomic DNA Extraction start->dna seq Sequencing (16S rRNA or Shotgun) dna->seq bioinfo Bioinformatics Pipeline (QC, Clustering, Taxonomy) seq->bioinfo end Microbiome Profile (Diversity, Engraftment) bioinfo->end

Caption: Workflow for microbiome engraftment analysis.

Protocol 2: Analysis of Systemic Inflammation Biomarker (LBP)

  • Sample Collection: Whole blood is collected from patients at baseline and follow-up visits into EDTA-containing tubes.

  • Plasma Separation: Samples are centrifuged at 1,500 x g for 15 minutes at 4°C. The supernatant (plasma) is carefully collected and stored at -80°C until analysis.

  • ELISA Assay:

    • A 96-well microplate is coated with a capture antibody specific for human LBP.

    • Patient plasma samples and a series of known standards are added to the wells.

    • After incubation and washing, a detection antibody conjugated to an enzyme (e.g., HRP) is added.

    • A substrate is added, which reacts with the enzyme to produce a colorimetric signal.

    • The absorbance is read using a microplate reader at 450 nm.

  • Quantification: The concentration of LBP in patient samples is determined by comparing their absorbance values to the standard curve generated from the known standards.

Conclusion and Future Directions

The mechanism of action for EBX-102 is a paradigm shift from conventional pharmacology, focusing on the restoration of a complex biological ecosystem. By introducing a diverse and healthy microbial community, EBX-102 has been shown to successfully engraft in patients with liver cirrhosis, leading to a cascade of beneficial effects. These include a favorable shift in ammonia metabolism towards fecal excretion, a reduction in systemic inflammation by improving gut barrier function, and positive modulation of the gut-brain axis. The promising data from early-phase clinical trials strongly support its continued development, with future studies aimed at confirming these mechanistic benefits in larger patient populations and potentially expanding its application to other conditions driven by gut dysbiosis, such as Irritable Bowel Syndrome (IBS)[8].

References

  • Vertex AI Search. (2017). Application of EBX Reagents in Alkynylation Reactions.
  • ResearchGate. (n.d.). Optimization of the reaction conditions with TIPS-EBX-SO3K (4a) and glutathione (6). Retrieved from [Link]

  • Royal Society of Chemistry. (2023). Recent progress in alkynylation with hypervalent iodine reagents. Retrieved from [Link]

  • ACS Publications. (2015). Alkynylation of Thiols with Ethynylbenziodoxolone (EBX) Reagents: α- or β- π-Addition?. Retrieved from [Link]

  • CORE. (2015). Alkynylation of Thiols with Ethynylbenziodoxolone (EBX) Reagents: α- or β- π‑Addition?. Retrieved from [Link]

  • Infoscience EPFL. (2019). one (TIPS-EBX). Retrieved from [Link]

  • Royal Society of Chemistry. (2019). Alkynylation of radicals: spotlight on the “Third Way” to transfer triple bonds. Retrieved from [Link]

  • ResearchGate. (n.d.). Structure of TIPS‐EBX (1 a) as determined by X‐ray diffraction. Retrieved from [Link]

  • EnteroBiotix. (2022). EnteroBiotix Initiates Phase 2 study of microbiome drug EBX-102 in liver cirrhosis. Retrieved from [Link]

  • Longevity.Technology. (2024). EnteroBiotix's EBX-102 shows promising Phase 1b results for liver cirrhosis treatment. Retrieved from [Link]

  • ESMO. (n.d.). Tips and Tricks Drugs Development Methodology. Retrieved from [Link]

  • Formulary Watch. (2024). EnteroBiotix Reports Positive Ph1b Results for EBX-102 in Liver Cirrhosis. Retrieved from [Link]

  • EnteroBiotix. (2025). EnteroBiotix Presents Positive Data in Liver Cirrhosis at EASL 2025. Retrieved from [Link]

  • BioSpace. (2024). EnteroBiotix Announces Positive Ph1b Clinical Results of EBX-102 in Liver Cirrhosis. Retrieved from [Link]

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The Rise of Electrophilic Alkynes: A Technical Guide to the Discovery and Application of Ethynylbenziodoxolone (EBX) Reagents

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: A Paradigm Shift in Alkyne Chemistry

For decades, the synthesis of alkynes has been dominated by the use of nucleophilic acetylides, powerful tools for carbon-carbon bond formation. However, the limitations of this approach, particularly in the face of complex, functionalized molecules, necessitated a paradigm shift. The development of stable, electrophilic alkyne synthons has revolutionized the field, offering novel retrosynthetic disconnections and milder reaction conditions. At the forefront of this revolution are ethynylbenziodoxolone (EBX) reagents, a class of hypervalent iodine(III) compounds that have emerged as exceptionally versatile and powerful tools for the transfer of alkyne moieties. This guide provides an in-depth exploration of the discovery, history, synthesis, and multifaceted applications of EBX reagents, offering researchers, scientists, and drug development professionals a comprehensive understanding of these transformative chemical entities.

The journey into the world of EBX reagents is intrinsically linked to the broader field of hypervalent iodine chemistry. The pioneering work of scientists like Viktor Zhdankin has been instrumental in developing new synthetic methodologies based on these unique compounds.[1][2][3][4][5][6] Hypervalent iodine compounds, possessing more than the usual octet of electrons in their valence shell, exhibit reactivity patterns akin to transition metals, engaging in processes like oxidative addition and reductive elimination.[1][3][4] A key breakthrough was the realization that cyclic hypervalent iodine compounds, such as benziodoxoles, exhibit significantly greater thermal stability and synthetic versatility compared to their acyclic analogs.[7] This enhanced stability laid the groundwork for the development of the highly reactive yet manageable EBX reagents.

The Dawn of a New Reagent: Discovery and Key Developments

While the concept of electrophilic alkynes was not new, early reagents like alkynyliodonium salts were often plagued by instability, limiting their widespread application.[3][8] The true potential of hypervalent iodine-based alkynylating agents was unlocked with the advent of ethynylbenziodoxolone (EBX) reagents. A pivotal moment in this journey was the work of the Ochiai group, who were among the first to synthesize and explore the reactivity of these cyclic reagents.[9] However, it was the subsequent research, particularly by the group of Jérôme Waser, that truly propelled EBX reagents into the mainstream of organic synthesis.[10][11][12] Their work demonstrated the exceptional utility of reagents like 1-[(triisopropylsilyl)ethynyl]-1,2-benziodoxol-3(1H)-one (TIPS-EBX) in a vast array of transformations.[10]

The enhanced stability of EBX reagents stems from their cyclic structure, which rigidifies the hypervalent iodine center and disfavors decomposition pathways.[7][9] This stability, coupled with their high electrophilicity, makes them ideal reagents for a broad spectrum of chemical transformations, from the alkynylation of soft nucleophiles to their participation in radical reactions.[8][13]

Synthesis of Ethynylbenziodoxolone Reagents: From Benchtop to Scale-up

The accessibility of EBX reagents has been a critical factor in their widespread adoption. Several synthetic protocols have been developed, ranging from multi-step procedures to more streamlined one-pot syntheses. A commonly employed and robust method for the preparation of the workhorse reagent, TIPS-EBX, was developed by Zhdankin and coworkers and later scaled up.[10][14] More recent advancements have focused on one-pot procedures, enhancing the efficiency and practicality of their synthesis.[11][14]

Detailed Experimental Protocol: One-Pot Synthesis of TIPS-EBX

This protocol is an adaptation of the one-pot procedure developed by Olofsson and coworkers and subsequently modified.[11][14]

Materials:

  • 2-Iodobenzoic acid

  • meta-Chloroperbenzoic acid (mCPBA)

  • p-Toluenesulfonic acid monohydrate (pTsOH·H₂O)

  • (Triisopropylsilyl)acetylene

  • Dichloromethane (DCM)

  • Acetonitrile (MeCN)

Procedure:

  • To a stirred suspension of 2-iodobenzoic acid (1.0 equiv) in dichloromethane at 0 °C, add meta-chloroperbenzoic acid (1.1 equiv) in one portion.

  • Add p-toluenesulfonic acid monohydrate (1.1 equiv) to the mixture.

  • Allow the reaction to warm to room temperature and stir for 1-2 hours, or until the reaction mixture becomes a clear solution.

  • In a separate flask, dissolve (triisopropylsilyl)acetylene (1.2 equiv) in acetonitrile.

  • Add the solution of (triisopropylsilyl)acetylene to the reaction mixture at room temperature.

  • Stir the reaction for 12-16 hours.

  • Remove the solvent under reduced pressure.

  • The crude product can be purified by recrystallization from a suitable solvent system (e.g., acetonitrile/water or diethyl ether/hexanes) to afford TIPS-EBX as a white crystalline solid.

Safety Note: While EBX reagents are generally more stable than their acyclic counterparts, they are still energetic materials and should be handled with care. Thermal analysis has shown that impurities, such as tosylate salts, can lower their thermal stability.[13][14] It is crucial to ensure high purity, especially for large-scale synthesis.

Diagram 1: Synthesis of TIPS-EBX

G cluster_synthesis One-Pot Synthesis of TIPS-EBX IBA 2-Iodobenzoic Acid Intermediate In situ generated benziodoxole intermediate IBA->Intermediate Oxidation mCPBA mCPBA, pTsOH TIPSEBX TIPS-EBX Intermediate->TIPSEBX TIPSA (Triisopropylsilyl)acetylene TIPSA->TIPSEBX Alkynylation

Caption: A simplified workflow for the one-pot synthesis of TIPS-EBX.

The Mechanistic Nuances: Understanding the Reactivity of EBX Reagents

The remarkable reactivity of EBX reagents in alkynylation reactions is governed by intricate mechanistic pathways. Extensive computational and experimental studies have shed light on these processes, particularly in the context of thiol alkynylation.[7][8][9][15][16][17][18][19] Two primary mechanisms have been proposed: a concerted α-addition and a stepwise β-addition pathway.

The α-addition mechanism involves a direct, concerted attack of the nucleophile on the carbon atom of the alkyne directly attached to the iodine atom.[7][15][16] In contrast, the β-addition pathway proceeds through an initial interaction of the nucleophile with the iodine atom, followed by addition to the β-carbon of the alkyne, an elimination step, and a subsequent 1,2-shift.[7][15] The operative mechanism is highly dependent on the electronic nature of the substituent on the alkyne. Electron-withdrawing groups tend to favor the α-addition pathway, while electron-donating groups promote the β-addition mechanism.[15] For the widely used TIPS-EBX, both pathways are energetically accessible, a fact that has been confirmed by isotopic labeling experiments.[7][15]

Diagram 2: Mechanistic Pathways in Thiol Alkynylation

G cluster_mechanism Mechanisms of Thiol Alkynylation with EBX Reagents EBX R-EBX + R'-SH alpha_path α-Addition (Concerted) EBX->alpha_path beta_path β-Addition (Stepwise) EBX->beta_path Product R-C≡C-SR' alpha_path->Product beta_path->Product

Caption: Competing α- and β-addition pathways in the alkynylation of thiols.

A Universe of Applications: The Synthetic Utility of EBX Reagents

The impact of EBX reagents on modern organic synthesis is undeniable, with applications spanning a wide range of transformations. Their ability to function under mild conditions and tolerate a diverse array of functional groups makes them invaluable tools in the synthesis of complex molecules and for late-stage functionalization in drug discovery.

Alkynylation of Carbon Nucleophiles

EBX reagents have proven to be highly effective for the alkynylation of various carbon-based nucleophiles. This includes the direct alkynylation of electron-rich aromatic and heteroaromatic systems, such as indoles, pyrroles, and thiophenes, often under gold or palladium catalysis.[12][20][21][22]

Detailed Experimental Protocol: Gold-Catalyzed C3-Alkynylation of Indole

This protocol is based on the work of Waser and coworkers for the direct alkynylation of indoles.[10][20]

Materials:

  • Indole

  • TIPS-EBX

  • Gold(I) chloride (AuCl)

  • Acetonitrile (MeCN)

Procedure:

  • To a solution of indole (1.0 equiv) in acetonitrile, add TIPS-EBX (1.2 equiv).

  • Add gold(I) chloride (5 mol%) to the reaction mixture.

  • Stir the reaction at room temperature for 12-24 hours, monitoring the progress by TLC or LC-MS.

  • Upon completion, the reaction mixture is concentrated under reduced pressure.

  • The residue is purified by column chromatography on silica gel (eluting with a gradient of ethyl acetate in hexanes) to afford the C3-alkynylated indole.

Table 1: Representative Examples of Gold-Catalyzed Alkynylation of Heterocycles with TIPS-EBX

EntryHeterocycleProductYield (%)
1Indole3-((Triisopropylsilyl)ethynyl)-1H-indole95
22-Methylindole2-Methyl-3-((triisopropylsilyl)ethynyl)-1H-indole92
3Pyrrole2-((Triisopropylsilyl)ethynyl)-1H-pyrrole85
4Thiophene2-((Triisopropylsilyl)ethynyl)thiophene78

Yields are based on published data and may vary depending on specific reaction conditions.

Alkynylation of Heteroatom Nucleophiles

EBX reagents exhibit exceptional reactivity towards heteroatom nucleophiles, including nitrogen, sulfur, and oxygen. The alkynylation of thiols is particularly noteworthy for its speed and chemoselectivity, proceeding rapidly at room temperature to furnish thioalkynes.[9][16][23] This reaction has found applications in bioconjugation, enabling the modification of cysteine residues in peptides.[21] Similarly, nitrogen nucleophiles such as sulfonamides can be efficiently alkynylated.[11]

Radical Alkynylation Reactions

A significant advancement in the application of EBX reagents has been their use in radical alkynylation reactions.[13][23] Under photoredox catalysis, for instance, carboxylic acids can undergo decarboxylative alkynylation, providing a mild and efficient route to a variety of alkynes.[12][23]

Diagram 3: Applications of EBX Reagents

G cluster_applications Synthetic Applications of EBX Reagents EBX EBX Reagents C_Nuc C-Nucleophiles (Indoles, Pyrroles) EBX->C_Nuc Au/Pd Catalysis Het_Nuc Heteroatom Nucleophiles (Thiols, Amines) EBX->Het_Nuc Metal-Free Radical Radical Precursors (Carboxylic Acids) EBX->Radical Photoredox Catalysis Products Alkynylated Products C_Nuc->Products Het_Nuc->Products Radical->Products

Caption: Overview of the diverse applications of EBX reagents in organic synthesis.

Future Outlook: The Continuing Evolution of Electrophilic Alkynylation

The discovery and development of ethynylbenziodoxolone reagents have fundamentally altered the landscape of alkyne synthesis. Their stability, reactivity, and broad applicability have established them as indispensable tools for organic chemists. Ongoing research in this area continues to push the boundaries of what is possible. Efforts are focused on the development of new, more reactive, or more selective EBX reagents through modification of the benziodoxole core.[11] Furthermore, the application of these reagents in increasingly complex settings, such as in the synthesis of natural products and pharmaceuticals, as well as in the development of novel biomaterials, is an active area of investigation. The story of EBX reagents is a testament to the power of fundamental research in driving innovation, and their full potential is likely yet to be realized.

References

  • Wodrich, M. D., Caramenti, P., & Waser, J. (2016). Alkynylation of Thiols with Ethynylbenziodoxolone (EBX) Reagents: α- or β-π-Addition?. Organic letters, 18(1), 60–63. [Link]

  • Frei, R., Wodrich, M. D., Hari, D. P., Borin, P. A., Chauvier, C., & Waser, J. (2014). Fast and highly chemoselective alkynylation of thiols with hypervalent iodine reagents enabled through a low-energy-barrier concerted mechanism. Journal of the American Chemical Society, 136(46), 16563–16573. [Link]

  • Wodrich, M. D., Caramenti, P., & Waser, J. (2015). Alkynylation of Thiols with Ethynylbenziodoxolone (EBX) Reagents: α- or β- π-Addition?. Organic Letters, 18(1), 60-63. [Link]

  • Wodrich, M. D., Caramenti, P., & Waser, J. (2015). Alkynylation of Thiols with Ethynylbenziodoxolone (EBX) Reagents: α- or β- π-Addition?. Organic Letters. [Link]

  • Frei, R., Wodrich, M. D., Hari, D. P., Borin, P. A., Chauvier, C., & Waser, J. (2015). Fast and Highly Chemoselective Alkynylation of Thiols with Hypervalent Iodine Reagents Enabled through a Low Energy Barrier Concerted Mechanism. ACS Publications. [Link]

  • Brand, J. P., & Waser, J. (2011). One-pot gold-catalyzed synthesis of 3-silylethynyl indoles from unprotected o-alkynylanilines. Beilstein Journal of Organic Chemistry, 7, 65–70. [Link]

  • Hari, D. P., Caramenti, P., Schouwey, L., Chang, M., Nicolai, S., Bachert, D., Wright, T., Orella, C., & Waser, J. (2020). One-Pot Synthesis of 1-[(Triisopropylsilyl)ethynyl]-1,2-benziodoxol-3(1H)-one (TIPS-EBX): Process Safety Assessment and Impact of Impurities on Product Stability. Organic Process Research & Development, 24(1), 57–63. [Link]

  • Hari, D. P., Caramenti, P., Schouwey, L., Chang, M., Nicolai, S., Bachert, D., Wright, T., Orella, C., & Waser, J. (2019). One-Pot Synthesis of 1-[(Triisopropylsilyl)ethynyl]-1,2-benziodoxol-3(1H)-one (TIPS-EBX): Process Safety Assessment and Impact of Impurities on Product Stability. Infoscience. [Link]

  • Le Du, E., & Waser, J. (2023). Recent progress in alkynylation with hypervalent iodine reagents. Chemical Communications, 59(8), 957–972. [Link]

  • Zhdankin, V. V. (2013). Hypervalent Iodine Chemistry: Preparation, Structure and Synthetic Applications of Polyvalent Iodine Compounds. John Wiley & Sons.
  • Zhdankin, V. V. (n.d.). Viktor Zhdankin. ResearchGate. Retrieved from [Link]

  • Zhdankin, V. V. (n.d.). Viktor V. Zhdankin. Google Scholar.
  • Waser, J. (n.d.). Electrophilic Alkynylation. EPFL. Retrieved from [Link]

  • Wodrich, M. D., Caramenti, P., & Waser, J. (2016). Alkynylation of Thiols with Ethynylbenziodoxolone (EBX) Reagents: α- or β- π-Addition?. PubMed. [Link]

  • Wodrich, M. D., Caramenti, P., & Waser, J. (2015). Alkynylation of Thiols with Ethynylbenziodoxolone (EBX) Reagents: α- or β- π‑Addition?. CORE. [Link]

  • Frei, R., & Waser, J. (2016). Gold-catalyzed direct alkynylation of tryptophan in peptides using TIPS-EBX. Beilstein Journal of Organic Chemistry, 12, 745–750. [Link]

  • Ling, F. Y., & G. A. Slough. (2014). Selectivity, Speciation, and Substrate Control in the Gold-Catalyzed Coupling of Indoles and Alkynes. The Journal of organic chemistry, 79(18), 8613–8621. [Link]

  • Wodrich, M. D., Caramenti, P., & Waser, J. (2015). Alkynylation of Thiols with Ethynylbenziodoxolone (EBX) Reagents: α- or β- π‑Addition?. CORE. [Link]

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A Researcher's Guide to the Safe Handling of Hypervalent Iodine Compounds

Author: BenchChem Technical Support Team. Date: February 2026

Hypervalent iodine compounds have emerged as indispensable reagents in modern organic synthesis, offering mild and selective alternatives to heavy metal-based oxidants.[1][2][3][4] Their utility in pharmaceutical and agrochemical development is rapidly expanding, driven by their unique reactivity and environmentally benign nature.[5][6][7] However, the enhanced reactivity of these compounds is intrinsically linked to their energetic nature, necessitating a thorough understanding of their potential hazards and the implementation of rigorous safety protocols. This guide provides an in-depth technical overview for researchers, scientists, and drug development professionals on the safe handling, storage, and disposal of hypervalent iodine compounds, ensuring both personal safety and experimental integrity.

The Nature of the Hazard: Understanding the Energetics of Hypervalent Iodine

The synthetic utility of hypervalent iodine reagents stems from the facile reduction of the iodine center from a hypervalent state (typically +3 or +5) to its more stable monovalent state.[1][8][9] This thermodynamic driving force, while beneficial for chemical transformations, also signifies that these molecules are energy-rich. The primary hazards associated with hypervalent iodine compounds are their potential for rapid, exothermic decomposition, which can be initiated by heat, shock, or friction.[1][10][11][12]

Several factors influence the thermal stability of hypervalent iodine reagents:

  • Substitution Patterns: The structure of the compound plays a critical role in its stability. For instance, dimethyl-benziodoxoles are generally less stable than their bis(trifluoromethyl)-benziodoxole counterparts.[10][11]

  • Functional Groups: The presence of certain functional groups, such as nitrooxy or azido groups, can dramatically increase the exothermic decomposition energy, with some compounds releasing over 1000 J/g.[10][11]

  • Physical State: Most hypervalent iodine reagents are solids that are stable to air and moisture.[1] However, some, like 2-Iodoxybenzoic acid (IBX), are known to be impact-sensitive and potentially explosive, particularly when impure or heated.[13][14] The Dess-Martin periodinane (DMP), a derivative of IBX, is also heat- and shock-sensitive.[13]

It is crucial to recognize that even seemingly stable hypervalent iodine compounds can pose a significant risk, especially on a larger scale. A recent systematic study of 28 cyclic hypervalent iodine reagents found that the majority have a "HIGH" explosion hazard ranking on a 30 kg scale.[11]

Prudent Practices: A Framework for Safe Handling

A multi-layered approach to safety, encompassing administrative controls, engineering controls, and personal protective equipment (PPE), is essential when working with hypervalent iodine compounds.

Risk Assessment and Administrative Controls

Before any new procedure involving a hypervalent iodine reagent, a thorough risk assessment should be conducted. This involves:

  • Literature Review: Consult the safety data sheet (SDS) and relevant literature for specific information on the hazards of the compound being used.

  • Scale Considerations: The risks associated with hypervalent iodine compounds increase significantly with scale. Reactions should be performed on the smallest scale possible, and scale-up should only be attempted after a comprehensive safety review.

  • Reaction Conditions: Evaluate the potential for exothermic events, considering the reaction temperature, solvent, and other reagents.

The following diagram outlines a decision-making workflow for assessing the risks associated with a new hypervalent iodine reaction.

RiskAssessmentWorkflow Risk Assessment Workflow for Hypervalent Iodine Reactions start Start: Propose New Reaction gather_info Gather Information: - SDS - Literature search for known hazards - Thermal stability data start->gather_info assess_reagent Assess Reagent Hazards: - Shock sensitivity? - Thermal decomposition temperature? - Known incompatibilities? gather_info->assess_reagent assess_reaction Assess Reaction Conditions: - Scale of reaction? - Exothermic potential? - Gaseous byproducts? assess_reagent->assess_reaction high_risk High Risk Identified assess_reaction->high_risk implement_controls Implement Enhanced Controls: - Blast shield - Reduced scale - Remote monitoring high_risk->implement_controls Yes low_risk Low to Moderate Risk high_risk->low_risk No proceed Proceed with Caution implement_controls->proceed standard_ppe Proceed with Standard PPE and Engineering Controls low_risk->standard_ppe standard_ppe->proceed SafeReactionSetup Safe Reaction Setup for Potentially Explosive Reagents cluster_fumehood Chemical Fume Hood cluster_shield Blast Shield reaction_vessel Reaction Vessel (e.g., round-bottom flask) stir_plate Stir Plate researcher Researcher (with full PPE) cluster_fumehood cluster_fumehood researcher->cluster_fumehood Maintains safe distance

Caption: Diagram of a safe reaction setup in a fume hood.

Step-by-Step Protocols for Common Laboratory Operations

Adherence to standardized procedures is critical for minimizing risk.

Weighing and Transferring Solid Hypervalent Iodine Compounds
  • Preparation: Don the appropriate PPE (safety goggles, face shield, lab coat, and chemical-resistant gloves). Ensure the fume hood sash is at the appropriate height.

  • Dispensing: Use a plastic or glass spatula to transfer the solid. Avoid metal spatulas, as they can cause friction and potentially initiate decomposition.

  • Containment: Weigh the compound on weighing paper or in a tared container within the fume hood.

  • Cleanup: Immediately clean up any spills using a non-combustible absorbent material. Do not use paper towels for large spills of oxidizing agents.

Setting up and Running a Reaction
  • Assembly: Assemble the reaction apparatus within the fume hood, behind a blast shield.

  • Addition of Reagents: Add the hypervalent iodine reagent slowly and in portions, especially if the reaction is expected to be exothermic. Monitor the reaction temperature closely.

  • Monitoring: Whenever possible, monitor the reaction remotely or from a safe distance.

Work-up and Purification

The byproducts of hypervalent iodine reactions are typically iodoarenes, which can often be removed through standard purification techniques. For reactions involving DMP, the reduced byproduct can often be precipitated and removed by filtration. [15]

  • Quenching: If necessary, quench any unreacted hypervalent iodine reagent. A common method is the addition of a reducing agent like sodium thiosulfate solution.

  • Extraction and Chromatography: Proceed with standard aqueous work-up and chromatographic purification as dictated by the specific reaction.

Storage and Waste Disposal: Long-Term Safety Considerations

Proper storage and disposal are essential for preventing accidents.

Storage
  • Location: Store hypervalent iodine compounds in a cool, dry, and well-ventilated area, away from heat sources and direct sunlight.

  • Segregation: Store them separately from flammable and combustible materials, as well as reducing agents.

  • Containers: Keep containers tightly sealed to prevent contamination and exposure to moisture. [16]

Waste Disposal
  • Segregation: Collect all hypervalent iodine waste, including contaminated materials, in a designated, labeled hazardous waste container. [16]* Reduction: For small quantities of residual hypervalent iodine compounds, reduction to the less hazardous iodide can be achieved by treatment with a reducing agent like sodium bisulfite or sodium thiosulfate. [17]* Consultation: Always follow your institution's specific guidelines for hazardous waste disposal. [18][19]

Summary of Key Safety Data

The following table summarizes the hazards of some commonly used hypervalent iodine reagents. This is not an exhaustive list, and researchers should always consult the SDS for the specific reagent they are using.

ReagentCommon NameKey Hazards
(Diacetoxyiodo)benzeneDIBOxidizer, irritant
2-Iodoxybenzoic acidIBXPotentially explosive, shock-sensitive [13][14]
1,1,1-Triacetoxy-1,1-dihydro-1,2-benziodoxol-3(1H)-oneDess-Martin Periodinane (DMP)Heat- and shock-sensitive [13]
Phenyliodine bis(trifluoroacetate)PIFAStrong oxidizer, corrosive

Conclusion: A Culture of Safety

Hypervalent iodine compounds are powerful tools in the modern synthetic chemist's arsenal. By understanding their inherent energetic properties and adhering to rigorous safety protocols, researchers can harness their synthetic potential while minimizing the associated risks. A proactive approach to safety, grounded in a thorough understanding of the chemistry and a commitment to best practices, is paramount for the well-being of all laboratory personnel.

References

  • Thermal Stability, OREOS+ Explosive Hazard Assessment, and Maximum Safe Storage Temperature of Cyclic Hypervalent Iodine (λ-3-Iodane)-Based Reagents - ACS Publications. (2024).
  • Thermal studies of hypervalent iodine reagents | Request PDF - ResearchGate. (2025).
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  • Recent Progress in Synthetic Applications of Hypervalent Iodine(III) Reagents. (2024).
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  • Hypervalent organoiodine compounds - Wikipedia. (n.d.).
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  • Hypervalent Iodine Compounds - TCI Chemicals. (n.d.).
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  • Standard Operating Procedure for work with Chemical name/class: Iodine CAS #: 7553-56-2 PI: Mark Walters Date - Duke SMIF. (2018).
  • LABORATORY PERSONAL PROTECTIVE EQUIPMENT (PPE) HAZARD ASSESSMENT. (2015).
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  • Toward a General Protocol for Catalytic Oxidative Transformations Using Electrochemically Generated Hypervalent Iodine Species | The Journal of Organic Chemistry - ACS Publications. (2023).
  • Hypervalent Iodine Reagents → News → Feed 1. (n.d.).
  • Sustainable Methods in Hypervalent Iodine Chemistry. (n.d.).
  • How to store / dispose of Iodine crystals? : r/chemhelp - Reddit. (2021).
  • Personal Protective Equipment (PPE) - CHEMM. (n.d.).
  • How to work up dess-martin periodinane or hypervalent iodine reactions? - ResearchGate. (2012).
  • Review of recent developments in iodine wasteform production - PMC - PubMed Central. (n.d.).
  • PRODUCTION, IMPORT/EXPORT, USE, AND DISPOSAL. (n.d.).
  • Atom-economical group-transfer reactions with hypervalent iodine compounds - PMC. (2018).
  • Dess-Martin periodinane, Triacetoxyperiodinane, DMP - Organic Chemistry Portal. (n.d.).
  • Lab Safety Equipment & PPE - ChemTalk. (n.d.).
  • Hypervalent Iodine Reagents in Palladium-Catalyzed Oxidative Cross-Coupling Reactions. (2020).
  • Hypervalent Iodine(V) compounds: an oxidative journey from IBX to DMP and IBS - iSm2. (n.d.).
  • IBX prepration : r/Chempros - Reddit. (2024).
  • Hypervalent Iodine - PMC - NIH. (n.d.).
  • Preparation of IBX - safety precautions with stirring? : r/Chempros - Reddit. (2024).
  • Iodine(III) Reagents in Radical Chemistry | Accounts of Chemical Research. (2017).
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A Comprehensive Technical Guide to 1-[(Triisopropylsilyl)ethynyl]-1,2-benziodoxol-3(1H)-one (TIPS-EBX)

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: Unveiling a Premier Electrophilic Alkynylating Reagent

In the landscape of modern organic synthesis, the introduction of the alkynyl functional group remains a cornerstone for the construction of complex molecular architectures prevalent in pharmaceuticals, natural products, and advanced materials. Among the diverse array of reagents developed for this purpose, 1-[(Triisopropylsilyl)ethynyl]-1,2-benziodoxol-3(1H)-one, commonly known by its synonym TIPS-EBX, has emerged as a superior and versatile tool for electrophilic alkynylation.[1][2] This guide provides an in-depth technical overview of TIPS-EBX, encompassing its chemical properties, synthesis, mechanistic intricacies, and broad applications, designed to empower researchers in leveraging its full potential. Unlike traditional nucleophilic acetylides, TIPS-EBX, a hypervalent iodine reagent, offers a unique reactivity profile, enabling transformations under mild conditions with exceptional functional group tolerance.[2][3]

Physicochemical and Spectroscopic Profile

A thorough understanding of the fundamental properties of a reagent is paramount for its effective application. This section details the key physicochemical and spectroscopic data for TIPS-EBX.

Chemical and Physical Properties
PropertyValueReference(s)
CAS Number 181934-30-5[4]
Molecular Formula C₁₈H₂₅IO₂Si[4]
Molecular Weight 428.38 g/mol
Appearance White to almost white powder/crystals[5]
Melting Point 162-170 °C (decomposes)[6]
Purity Typically ≥98.0% (by HPLC)[7]
Solubility Soluble in common organic solvents such as dichloromethane, acetonitrile, and diethyl ether.
Storage Store at room temperature in a cool, dark, and dry place under an inert atmosphere.[5] It is light-sensitive and hygroscopic.[7]
Analytical Characterization: A Spectroscopic Signature

The structural integrity and purity of TIPS-EBX are typically confirmed by standard analytical techniques.

Nuclear Magnetic Resonance (NMR) Spectroscopy: While a publicly available, detailed spectral assignment is not readily found in the literature, the expected 1H and 13C NMR spectra would exhibit characteristic signals for the triisopropylsilyl (TIPS) group and the benziodoxol moiety. The protons of the isopropyl groups would appear as a complex multiplet in the upfield region of the 1H NMR spectrum, while the aromatic protons of the benziodoxol core would resonate in the downfield aromatic region. The 13C NMR spectrum would show distinct signals for the alkynyl carbons, the carbonyl carbon of the benziodoxol ring, the aromatic carbons, and the carbons of the TIPS group.

High-Performance Liquid Chromatography (HPLC): Purity assessment of TIPS-EBX is routinely performed using reversed-phase HPLC.[7] A typical method would involve a C18 column with a gradient elution system, often using a mixture of water and acetonitrile, with UV detection.[8][9] The high purity of the reagent is crucial for its reactivity and to avoid side reactions.[10][11]

Synthesis of TIPS-EBX: From Benchtop to Scale-Up

The accessibility of TIPS-EBX is a key factor in its widespread adoption. Several synthetic routes have been developed, ranging from multi-step procedures to more streamlined one-pot preparations.

Scalable Two-Step Synthesis

A robust and scalable two-step synthesis is commonly employed. This method involves the oxidation of 2-iodobenzoic acid to 2-iodoxybenzoic acid (IBX), followed by a condensation reaction with (triisopropylsilyl)acetylene.

Experimental Protocol: Two-Step Synthesis

Step 1: Oxidation of 2-Iodobenzoic Acid

  • To a stirred solution of 2-iodobenzoic acid in a suitable solvent (e.g., water), add an oxidizing agent such as sodium periodate.

  • Stir the reaction mixture at room temperature until the oxidation is complete, as monitored by TLC.

  • Isolate the resulting 2-iodoxybenzoic acid (IBX) by filtration, wash with water and an organic solvent (e.g., acetone), and dry under vacuum.

Step 2: Condensation with (Triisopropylsilyl)acetylene

  • Suspend the prepared IBX in a solvent like dichloromethane or acetonitrile.

  • Add a silylating agent, such as trimethylsilyl trifluoromethanesulfonate (TMSOTf), to activate the IBX.

  • To the activated mixture, add (triisopropylsilyl)acetylene dropwise at room temperature.

  • Stir the reaction until completion, then quench with an aqueous solution of sodium bicarbonate.

  • Extract the product with an organic solvent, wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by recrystallization or column chromatography to afford pure TIPS-EBX.

One-Pot Synthesis

More recently, an efficient one-pot synthesis has been developed, offering a more streamlined and eco-efficient alternative. This procedure combines the oxidation and alkynylation steps without the need for isolation of the intermediate IBX.

Experimental Protocol: One-Pot Synthesis

  • To a mixture of 2-iodobenzoic acid and (triisopropylsilyl)acetylene in a suitable solvent, add an oxidizing agent (e.g., m-chloroperoxybenzoic acid, m-CPBA) and an activating agent (e.g., p-toluenesulfonic acid).

  • Stir the reaction at room temperature until the starting materials are consumed.

  • Work up the reaction mixture by washing with aqueous base and brine.

  • Isolate and purify the product as described in the two-step synthesis.

Synthesis_Workflow cluster_two_step Scalable Two-Step Synthesis cluster_one_pot One-Pot Synthesis A1 2-Iodobenzoic Acid B1 Oxidation (e.g., NaIO4) A1->B1 C1 2-Iodoxybenzoic Acid (IBX) B1->C1 E1 Condensation (e.g., TMSOTf) C1->E1 D1 (Triisopropylsilyl)acetylene D1->E1 F1 TIPS-EBX E1->F1 A2 2-Iodobenzoic Acid + (Triisopropylsilyl)acetylene B2 Oxidation & Condensation (e.g., m-CPBA, p-TsOH) A2->B2 C2 TIPS-EBX B2->C2 Thiol_Alkynylation_Mechanism cluster_main Alkynylation of Thiols with TIPS-EBX cluster_alpha α-Addition Pathway cluster_beta β-Addition/Rearrangement Pathway Start TIPS-EBX + R-S⁻ TS_alpha Concerted α-Addition Transition State Start->TS_alpha Intermediate_beta β-Addition Intermediate Start->Intermediate_beta Product_alpha R-S-C≡C-TIPS TS_alpha->Product_alpha Rearrangement 1,2-Shift Intermediate_beta->Rearrangement Product_beta R-S-C≡C-TIPS Rearrangement->Product_beta Decarboxylative_Alkynylation_Workflow CarboxylicAcid R-COOH (e.g., Amino Acid) Photocatalyst Photocatalyst (e.g., Ir or Ru complex) + Visible Light CarboxylicAcid->Photocatalyst Single Electron Oxidation & Decarboxylation Radical R• (Alkyl Radical) Photocatalyst->Radical Product R-C≡C-TIPS Radical->Product Alkynylation TIPSEBX TIPS-EBX TIPSEBX->Product

Sources

A Comprehensive Technical Guide to 1-[(Triisopropylsilyl)ethynyl]-1,2-benziodoxol-3(1H)-one (TIPS-EBX)

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

1-[(Triisopropylsilyl)ethynyl]-1,2-benziodoxol-3(1H)-one, commonly known as TIPS-EBX, has emerged as a cornerstone reagent in modern synthetic chemistry. As a stable, crystalline, and highly effective hypervalent iodine(III) compound, it serves as a premier electrophilic alkyne source. This guide provides an in-depth analysis of its physicochemical properties, detailing its molecular weight and structural features. It presents a robust, scalable one-pot synthesis protocol, discusses the mechanistic underpinnings of its reactivity, and explores its diverse applications in carbon-carbon and carbon-heteroatom bond formation. Particular emphasis is placed on its utility in the direct C-H alkynylation of heterocycles and the chemoselective functionalization of biomolecules, highlighting its significance for professionals in drug discovery and materials science.

Introduction: A Paradigm Shift in Alkyne Chemistry

The introduction of alkyne moieties is fundamental to organic synthesis, providing a versatile functional group for transformations such as cycloadditions, cross-coupling reactions, and reductions.[1][2] Traditionally, this was achieved using nucleophilic acetylides, generated by the deprotonation of terminal alkynes.[1][2] This approach, while powerful, limits the scope of reaction partners to electrophiles.

The development of hypervalent iodine reagents has enabled a reactivity "umpolung," allowing alkynes to be transferred as electrophilic synthons.[3] These reagents feature a 3-center-4-electron hypervalent bond, which is inherently longer, weaker, and more polarized than a standard covalent bond.[1][2] This unique electronic structure confers exceptional reactivity, allowing them to function as potent atom-transfer reagents.[3]

Early alkynyliodonium salts, while effective, were often limited by their instability.[4] The innovation of incorporating the hypervalent iodine into a cyclic benziodoxolone framework led to the development of EthynylBenziodoXolones (EBX), such as TIPS-EBX. This cyclic structure significantly enhances thermal stability and handling characteristics without compromising the desired reactivity, marking a significant advancement in the field.[1][4]

G cluster_0 Traditional Alkynylation cluster_1 Electrophilic Alkynylation (Umpolung) Nuc_Alkyne Nucleophilic Acetylide (R-C≡C:⁻) Electrophile Electrophile (E⁺) Nuc_Alkyne->Electrophile Attacks Elec_Alkyne Electrophilic Alkyne Source (e.g., TIPS-EBX) Nucleophile Nucleophile (Nu⁻) Nucleophile->Elec_Alkyne Attacks

Caption: Conceptual Comparison of Alkynylation Strategies.

Physicochemical and Structural Properties

TIPS-EBX is a white to pale yellow crystalline solid that is valued for its bench-top stability and solubility in many common organic solvents.[5] The bulky triisopropylsilyl (TIPS) group not only enhances its stability and solubility but also plays a crucial role in modulating its reactivity and selectivity in various transformations.[5][6]

PropertyValueReferences
Molecular Weight 428.38 g/mol [5][7][8][9]
Molecular Formula C₁₈H₂₅IO₂Si[5][6][7]
CAS Number 181934-30-5[5][6][7]
Appearance White to pale yellow powder/crystals[5]
Melting Point 170 °C (with decomposition)[5]
IUPAC Name 1-[2-tri(propan-2-yl)silylethynyl]-1λ³,2-benziodoxol-3-one[6]
InChI Key NTHGHMCOPNSZIR-UHFFFAOYSA-N[6][7]

Synthesis of TIPS-EBX: A Scalable and Safe Protocol

While the initial synthesis of TIPS-EBX was reported in 1996, recent advancements have led to a more efficient, scalable, and safer one-pot procedure that avoids the isolation of potentially hazardous intermediates.[10][11][12] This modern protocol makes the reagent more accessible for widespread laboratory use.

G Start 2-Iodobenzoic Acid + Acetic Anhydride Step1 Oxidation (Oxone®) Start->Step1 Step2 Cyclization (p-TsOH) Step1->Step2 Step3 Alkynylation (TIPS-Acetylene) Step2->Step3 End TIPS-EBX (Product) Step3->End

Caption: Workflow for the One-Pot Synthesis of TIPS-EBX.

Experimental Protocol 4.1: One-Pot Synthesis of TIPS-EBX

This protocol is adapted from the procedure developed by Waser and colleagues, which offers high yields and purity.[11][12]

  • Reaction Setup: To a solution of 2-iodobenzoic acid (1.0 eq) in acetonitrile, add acetic anhydride (2.0 eq) and stir at room temperature for 1 hour.

  • Oxidation: Cool the mixture to 0 °C and add Oxone® (potassium peroxymonosulfate, 1.0 eq) portion-wise, maintaining the temperature below 10 °C. Stir the resulting suspension at room temperature for 2 hours.

    • Causality: Oxone® is a safe and effective oxidant that converts the iodine(I) center to the hypervalent iodine(III) state required for the subsequent steps.

  • Cyclization & Alkynylation: Add p-toluenesulfonic acid monohydrate (p-TsOH·H₂O, 0.2 eq) to the mixture, followed by the dropwise addition of (triisopropylsilyl)acetylene (1.4 eq). Heat the reaction to 55 °C and stir for 24 hours.

    • Causality: p-TsOH catalyzes the cyclization to form the benziodoxolone ring, which is then trapped in situ by the TIPS-acetylene nucleophile.

  • Workup and Purification: Cool the reaction to room temperature and quench by adding a saturated aqueous solution of NaHCO₃. Extract the aqueous layer with dichloromethane. The combined organic layers are washed, dried over MgSO₄, filtered, and concentrated under reduced pressure. The crude product is purified by recrystallization or silica gel chromatography to yield pure TIPS-EBX.[11]

Reactivity and Mechanistic Principles

The utility of TIPS-EBX stems from the electrophilic nature of its alkyne carbon atom, which is directly attached to the hypervalent iodine center. It participates in a wide array of transformations, most notably in transition-metal-catalyzed reactions.

In gold-catalyzed C-H alkynylation, the reaction is often initiated by the coordination of the gold(I) catalyst to the alkyne of TIPS-EBX. This activation enhances the electrophilicity of the alkyne, making it susceptible to attack by a nucleophilic arene or heteroarene. The subsequent steps involve C-H activation of the nucleophile and reductive elimination to furnish the alkynylated product and regenerate the active catalyst. Cooperative activation, where a Brønsted acid assists in the C-H activation step, has been shown to be beneficial for less nucleophilic substrates.[7]

G reagents Indole + TIPS-EBX catalyst AuCl reagents->catalyst Activation activated [Au]-Alkynyl Intermediate catalyst->activated attack Nucleophilic Attack by Indole (C3) activated->attack Indole intermediate Wheland-type Intermediate attack->intermediate eliminate Proton Transfer & Reductive Elimination intermediate->eliminate product 3-Alkynylindole + AuCl + Byproducts eliminate->product

Caption: Simplified Mechanism of Gold-Catalyzed Indole Alkynylation.

Key Applications in Synthetic Chemistry

TIPS-EBX has been successfully employed in a multitude of synthetic transformations, solidifying its role as an indispensable tool for chemists.

Direct C-H Alkynylation of (Hetero)arenes

A flagship application of TIPS-EBX is the direct alkynylation of electron-rich (hetero)arenes, such as indoles, pyrroles, thiophenes, and anilines.[10] This transformation bypasses the need for pre-functionalization (e.g., halogenation) of the aromatic partner, offering a more atom-economical route compared to traditional Sonogashira cross-coupling reactions.

Experimental Protocol 6.1.1: Gold-Catalyzed Alkynylation of Indole

This procedure is a reliable method for the synthesis of 3-alkynylindoles, which are valuable scaffolds in medicinal chemistry.[10]

  • Reaction Setup: In a flask under ambient atmosphere, dissolve indole (1.0 eq) and AuCl (1 mol%) in diethyl ether (Et₂O).

  • Reagent Addition: Add TIPS-EBX (1.2 eq) to the stirred solution.

  • Reaction: Seal the flask and stir the mixture at room temperature for 12-36 hours, monitoring by TLC or LC-MS until the starting material is consumed.

  • Workup: Dilute the reaction with Et₂O and wash the organic layer with 0.1 M aqueous NaOH, followed by brine. Dry the organic layer over MgSO₄, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude residue by flash column chromatography on silica gel to obtain the desired 3-[(triisopropylsilyl)ethynyl]-1H-indole.[10]

Alkynylation of Heteroatom Nucleophiles

TIPS-EBX exhibits remarkable chemoselectivity in the alkynylation of heteroatoms. It is particularly effective for the alkynylation of thiols, a reaction that proceeds rapidly under exceptionally mild, base-free conditions.[13] This high selectivity for cysteine residues over other nucleophilic amino acids has made TIPS-EBX a powerful tool for the site-selective modification of peptides and proteins in bioconjugation chemistry.[2]

Palladium-Catalyzed Domino Reactions

In combination with palladium catalysis, TIPS-EBX enables powerful domino reactions, such as the intramolecular oxy- and aminoalkynylation of alkenes.[7][11][12] These processes construct complex cyclic structures containing both a new C-C and a new C-O/C-N bond in a single, highly efficient step.

Safety, Handling, and Stability

While the cyclic structure of TIPS-EBX confers significant stability, it is a highly reactive chemical that must be handled with appropriate care by trained personnel.

  • Hazard Profile: TIPS-EBX is classified as an irritant to the skin, eyes, and respiratory system. It may also cause long-lasting harmful effects to aquatic life.[7][9]

  • Handling: Always handle in a well-ventilated fume hood. Wear appropriate personal protective equipment (PPE), including safety glasses, a lab coat, and chemical-resistant gloves. Avoid inhalation of dust and contact with skin and eyes.[7][9]

  • Storage: Store in a tightly sealed container in a cool, dry place, preferably under an inert atmosphere (e.g., argon or nitrogen) to maximize shelf life.[5]

  • Thermal Stability: Thermal analysis has shown that pure TIPS-EBX is not shock-sensitive but will decompose exothermically at elevated temperatures (onset typically >130 °C).[12] The presence of impurities, particularly tosylate salts from the synthesis, can significantly lower its thermal stability.[11][12] Therefore, ensuring high purity is critical for safe handling and storage.

Conclusion

1-[(Triisopropylsilyl)ethynyl]-1,2-benziodoxol-3(1H)-one (TIPS-EBX) stands as a testament to the power of reagent design in advancing synthetic capabilities. Its enhanced stability, broad reactivity profile, and commercial availability have made electrophilic alkynylation a routine and powerful strategy in the modern laboratory. For researchers in drug development, materials science, and organic synthesis, TIPS-EBX provides a reliable and versatile method for forging critical alkyne-containing bonds, enabling the rapid construction of complex molecular architectures and accelerating the pace of innovation.

References

  • Caramenti, P., & Waser, J. (2023). Recent progress in alkynylation with hypervalent iodine reagents. Chemical Society Reviews, 52(4), 1486-1505. [Link]

  • Waser, J. Electrophilic Alkynylation. Laboratory of Catalysis and Organic Synthesis, EPFL. [Link]

  • Brand, J. P., & Waser, J. (2010). Synthesis of 1-[(Triisopropylsilyl)ethynyl]-1λ3,2-benziodoxol-3(1H)-one and Alkynylation of Indoles, Thiophenes, and Anilines. Organic Syntheses, 87, 275-285. [Link]

  • Ochiai, M., Masaki, Y., & Shiro, M. (1991). Synthesis and structure of 1-alkynyl-1,2-benziodoxol-3(1H)-ones. The Journal of Organic Chemistry, 56(18), 5511–5513. [Link]

  • Hari, D. P., Caramenti, P., Schouwey, L., Chang, M., Nicolai, S., Bachert, D., ... & Waser, J. (2020). One-Pot Synthesis of 1-[(Triisopropylsilyl)ethynyl]-1,2-benziodoxol-3(1H)-one (TIPS-EBX): Process Safety Assessment and Impact of Impurities on Product Stability. Organic Process Research & Development, 24(1), 77-84. [Link]

  • Caramenti, P., & Waser, J. (2023). Recent progress in alkynylation with hypervalent iodine reagents. SciSpace. [Link]

  • Hari, D. P., et al. (2020). One-Pot Synthesis of 1‑[(Triisopropylsilyl)ethynyl]-1,2-benziodoxol-3(1H)‑one (TIPS-EBX): Process Safety Assessment and Impact of Impurities on Product Stability. Infoscience EPFL. [Link]

  • Waser, J. (2015). Alkynylation with Hypervalent Iodine Reagents. Topics in Current Chemistry, 373, 1-34. [Link]

  • Waser, J. (2015). Alkynylation with Hypervalent Iodine Reagents. ResearchGate. [Link]

Sources

stability and storage conditions for TIPS-EBX

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide to the Stability and Storage of TIPS-EBX

For Researchers, Scientists, and Drug Development Professionals

Abstract

1-[(Triisopropylsilyl)ethynyl]-1,2-benziodoxol-3(1H)-one, commonly known as TIPS-EBX, is a powerful and widely used hypervalent iodine reagent for electrophilic alkynylation in organic synthesis.[1][2][3] Its efficacy is intrinsically linked to its stability, which can be influenced by several factors, primarily purity and storage conditions. This guide provides a comprehensive overview of the stability profile of TIPS-EBX, offering field-proven insights and detailed protocols to ensure its optimal performance and safe handling in a research and development setting.

Introduction to TIPS-EBX: A Versatile Alkynylation Reagent

TIPS-EBX has emerged as a reagent of choice for the introduction of an acetylene moiety into a wide range of molecules due to its remarkable reactivity and functional group tolerance.[3][4] Its cyclic structure confers enhanced stability compared to acyclic alkynyliodonium salts.[5] The triisopropylsilyl (TIPS) group provides steric shielding to the triple bond, which can limit side reactions.[1] Despite its general characterization as a bench-stable and moisture-tolerant solid, a nuanced understanding of its stability is paramount for reproducible and safe experimentation.[3]

Factors Influencing the Stability of TIPS-EBX

The stability of TIPS-EBX is not absolute and is critically dependent on several interconnected factors. A thorough understanding of these factors is essential for maintaining the reagent's integrity.

The Critical Role of Purity

The purity of TIPS-EBX is the single most important determinant of its thermal stability.[1][2] Impurities, particularly residual tosylate salts from certain synthetic routes, have been shown to significantly lower the decomposition temperature of the reagent.[1][2]

Key Insights:

  • Thermal Decomposition: Differential Scanning Calorimetry (DSC) analysis has revealed a direct correlation between purity and the onset of thermal decomposition. While highly pure, commercially available TIPS-EBX exhibits a decomposition onset of around 161°C, less pure samples can begin to decompose at temperatures as low as 100°C.[1][2]

  • Purification is Key: Rigorous purification, such as washing with water to remove inorganic salts, is crucial for enhancing thermal stability.[1] Recrystallization from solvents like acetonitrile can further improve purity.[1]

Table 1: Influence of Purity on the Thermal Stability of TIPS-EBX

Purity LevelOnset of Decomposition (°C)Melting Point (°C)Source
~92% (with tosylate impurities)~100Not observed[2]
Purified by water wash131115[1]
High purity (recrystallized)144Identical to commercial[1]
Commercial (Sigma-Aldrich)161115[1]
Thermal Stress

As a hypervalent iodine reagent, TIPS-EBX possesses inherently weak bonds, making it susceptible to thermal degradation.[1] While purified TIPS-EBX is not found to be shock-sensitive, its exothermic decomposition can release a significant amount of energy.[1][2]

Causality: The energy stored in the hypervalent iodine bond is released upon decomposition, leading to a potentially hazardous exothermic event. Therefore, avoiding exposure to high temperatures is a critical safety measure.

Long-Term Storage

Proper long-term storage is essential to preserve the integrity of TIPS-EBX.

Experimental Evidence: A study involving the storage of TIPS-EBX at -20°C for four months showed no significant change in its thermal properties as determined by DSC analysis.[1][2] This indicates excellent stability at low temperatures.

Diagram 1: Factors Affecting TIPS-EBX Stability

cluster_main TIPS-EBX Stability cluster_purity Purity Influences cluster_temp Temperature Effects cluster_storage Storage Best Practices Purity Purity Tosylate Impurities Tosylate Impurities Purity->Tosylate Impurities Purification Method Purification Method Purity->Purification Method Temperature Temperature Thermal Decomposition Thermal Decomposition Temperature->Thermal Decomposition Exothermic Reaction Exothermic Reaction Temperature->Exothermic Reaction Storage Conditions Storage Conditions Low Temperature Low Temperature Storage Conditions->Low Temperature Inert Atmosphere Inert Atmosphere Storage Conditions->Inert Atmosphere

Caption: Key factors influencing the stability of TIPS-EBX.

Recommended Storage and Handling Protocols

Adherence to strict storage and handling protocols is crucial for maximizing the shelf-life and ensuring the safe use of TIPS-EBX.

Recommended Storage Conditions
  • Temperature: Store TIPS-EBX at low temperatures, ideally at -20°C, for long-term storage.[1][2] For daily use, refrigeration at 2-8°C is acceptable.

  • Atmosphere: While described as moisture-tolerant, it is good practice to store TIPS-EBX under an inert atmosphere (e.g., argon or nitrogen) to prevent any potential slow degradation from atmospheric moisture or oxygen over extended periods.

  • Light: Protect the reagent from direct light, although specific light sensitivity data is not extensively reported, it is a general best practice for reactive organic compounds.

  • Container: Store in a tightly sealed, clearly labeled container.

Safe Handling Workflow

The following workflow is recommended for the safe handling of TIPS-EBX in a laboratory setting.

Diagram 2: Safe Handling Workflow for TIPS-EBX

Start Start Wear Appropriate PPE Wear Appropriate PPE Start->Wear Appropriate PPE Work in a Ventilated Fume Hood Work in a Ventilated Fume Hood Wear Appropriate PPE->Work in a Ventilated Fume Hood Allow Reagent to Warm to Room Temperature Allow Reagent to Warm to Room Temperature Work in a Ventilated Fume Hood->Allow Reagent to Warm to Room Temperature Weigh the Required Amount Weigh the Required Amount Allow Reagent to Warm to Room Temperature->Weigh the Required Amount Tightly Reseal the Container Tightly Reseal the Container Weigh the Required Amount->Tightly Reseal the Container Return to Cold Storage Return to Cold Storage Tightly Reseal the Container->Return to Cold Storage Clean Spills Promptly Clean Spills Promptly Return to Cold Storage->Clean Spills Promptly End End Clean Spills Promptly->End

Caption: Recommended workflow for safely handling TIPS-EBX.

Experimental Assessment of Stability: Differential Scanning Calorimetry (DSC)

DSC is a powerful analytical technique used to characterize the thermal stability of TIPS-EBX.[1][2] It provides crucial data on the melting point and the onset temperature of decomposition.

Step-by-Step DSC Analysis Protocol
  • Sample Preparation: Accurately weigh a small amount of the TIPS-EBX sample (typically 1-5 mg) into a standard aluminum DSC pan.

  • Sealing: Hermetically seal the pan to ensure a closed system.

  • Instrument Setup: Place the sample pan and an empty reference pan into the DSC instrument.

  • Thermal Program:

    • Equilibrate the sample at a low temperature (e.g., 25°C).

    • Ramp the temperature at a controlled rate (e.g., 10°C/min) to a temperature well above the expected decomposition point (e.g., 250°C).

    • Maintain a constant flow of an inert gas, such as nitrogen, during the analysis.

  • Data Analysis: Analyze the resulting thermogram to determine the endothermic peak corresponding to the melting point and the exothermic peak indicating the onset of decomposition.

Conclusion

The stability of TIPS-EBX is a multifaceted issue that is fundamentally linked to its purity. By understanding the detrimental effects of impurities, particularly tosylate salts, and adhering to stringent purification, storage, and handling protocols, researchers can ensure the reagent's optimal performance and safety. Long-term storage at -20°C has been shown to be effective in preserving the integrity of TIPS-EBX. The use of analytical techniques such as DSC is invaluable for verifying the thermal stability of different batches of the reagent. By implementing the guidelines outlined in this document, scientists and drug development professionals can confidently and safely utilize TIPS-EBX in their synthetic endeavors.

References

  • One-Pot Synthesis of 1-[(Triisopropylsilyl)ethynyl]-1,2-benziodoxol-3(1H)-one (TIPS-EBX): Process Safety Assessment and Impact of Impurities on Product Stability. ACS Publications. [Link]

  • one (TIPS-EBX) - Infoscience. [Link]

  • Alkynylation of Thiols with Ethynylbenziodoxolone (EBX) Reagents: α- or β- π-Addition? | Organic Letters - ACS Publications. [Link]

  • Recent progress in alkynylation with hypervalent iodine reagents - RSC Publishing. [Link]

  • Structure of TIPS‐EBX (1 a) as determined by X‐ray diffraction. Selected bond lengths and angles: I1−C15 - ResearchGate. [Link]

Sources

Methodological & Application

Application Notes: The Use of TIPS-EBX for Electrophilic Ethynylation in Synthetic Chemistry

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

The introduction of an ethynyl moiety into molecular architectures is a cornerstone of modern synthetic chemistry, pivotal in the fields of drug discovery, materials science, and chemical biology. This document provides a comprehensive guide for researchers on the application of 1-[(Triisopropylsilyl)ethynyl]-1,2-benziodoxol-3(1H)-one, commonly known as TIPS-EBX, a highly effective and versatile electrophilic alkynylating agent. TIPS-EBX, a cyclic hypervalent iodine reagent, offers enhanced stability and reactivity compared to traditional alkynylating agents, enabling a broad range of chemical transformations under mild conditions.[1][2][3] This guide will delve into the mechanistic underpinnings of TIPS-EBX reactivity, provide detailed, field-proven protocols for its use, discuss its substrate scope, and outline essential safety and handling procedures.

Introduction: The Power of Electrophilic Alkynylation with TIPS-EBX

Alkynes are exceptionally versatile functional groups, serving as precursors for a myriad of chemical transformations.[3] Traditionally, the installation of an alkyne has relied on nucleophilic acetylides. However, the advent of hypervalent iodine reagents has revolutionized this area by enabling the use of electrophilic alkyne synthons.[3][4] Among these, EthynylBenziodoXolones (EBXs) have emerged as superior reagents due to their cyclic structure, which imparts greater stability compared to acyclic alkynyl iodonium salts.[3][5]

TIPS-EBX, in particular, has gained prominence as a bench-stable, moisture-tolerant, and highly reactive reagent.[1] The bulky triisopropylsilyl (TIPS) group not only enhances its stability and solubility in organic solvents but also allows for selective reactivity and subsequent deprotection to reveal the terminal alkyne.[2] It has been successfully employed in the direct, metal-free C–H alkynylation of aldehydes, the chemoselective alkynylation of thiols, and the photoredox-catalyzed decarboxylative alkynylation of carboxylic acids.[1] Furthermore, it is instrumental in the gold-catalyzed direct alkynylation of various heterocycles like indoles and pyrroles.[6][7][8]

The Reagent: Structure and Mechanistic Principles

TIPS-EBX is a cyclic hypervalent iodine(III) compound. The iodine atom is in a high oxidation state, making the attached ethynyl group highly electrophilic. The key to its reactivity lies in the nature of the iodine-carbon bond within the hypervalent system.[4]

2.1. Mechanism of Alkynyl Transfer

The transfer of the "TIPS-ethynyl" group to a nucleophile (Nu⁻) generally proceeds through a ligand exchange at the iodine(III) center, followed by reductive elimination. The cyclic benziodoxolone framework acts as an excellent leaving group (2-iodobenzoate).

The peculiar reactivity of hypervalent iodine reagents stems from the 3-center-4-electron bond, which is longer, more polarized, and weaker than a standard covalent bond, leading to high electrophilic reactivity.[4] For thiol alkynylation, a mechanism involving an initial sulfur-iodine interaction followed by β-addition, α-elimination, and a 1,2-shift has been identified through combined experimental and computational studies.[9][10]

Mechanism cluster_0 Overall Transformation cluster_1 Mechanistic Pathway TIPS_EBX TIPS-EBX Product Nu-C≡C-TIPS TIPS_EBX->Product + Nu-H NuH Nu-H Byproduct 2-Iodobenzoic Acid A TIPS-EBX + Nucleophile (Nu⁻) B Intermediate Complex [I(III)-Nu] A->B Ligand Exchange C Reductive Elimination (Transition State) B->C Conformational Change D Alkynylated Product + 2-Iodobenzoate C->D C-Nu bond formation caption Fig. 1: Generalized mechanism of electrophilic alkynylation using TIPS-EBX.

Fig. 1: Generalized mechanism of electrophilic alkynylation using TIPS-EBX.
Application Protocol: Gold-Catalyzed C-H Alkynylation of Indole

This protocol details a representative procedure for the direct C-H alkynylation of indole at the C3 position using TIPS-EBX, catalyzed by a gold(I) complex. This method is notable for its mild conditions and high functional group tolerance.[6][8]

3.1. Materials and Reagents
Reagent/MaterialGradeSupplier (Example)Notes
IndoleReagentPlus®, ≥99%Sigma-AldrichSubstrate
TIPS-EBX>98.0%TCI, Enamine, etc.Alkynylating Agent[1]
Gold(I) Chloride (AuCl)99.9% trace metals basisSigma-AldrichCatalyst
Dichloromethane (DCM)Anhydrous, ≥99.8%Acros OrganicsSolvent
Argon or Nitrogen GasHigh PurityLocal SupplierFor inert atmosphere
Standard Glassware------Oven-dried before use
3.2. Experimental Workflow Diagram

Workflow prep 1. Preparation - Dry glassware - Weigh reagents setup 2. Reaction Setup - Add Indole & AuCl to flask - Purge with Ar/N₂ prep->setup dissolve 3. Dissolution - Add anhydrous DCM - Stir until dissolved setup->dissolve add_reagent 4. Reagent Addition - Add TIPS-EBX in one portion dissolve->add_reagent react 5. Reaction - Stir at room temperature - Monitor by TLC/LC-MS add_reagent->react workup 6. Work-up - Concentrate in vacuo - Redissolve in solvent react->workup purify 7. Purification - Column chromatography (Silica gel) workup->purify analyze 8. Analysis - Characterize product (NMR, MS) purify->analyze caption Fig. 2: Experimental workflow for gold-catalyzed indole alkynylation.

Fig. 2: Experimental workflow for gold-catalyzed indole alkynylation.
3.3. Step-by-Step Procedure
  • Preparation: To an oven-dried 25 mL round-bottom flask equipped with a magnetic stir bar, add indole (e.g., 0.5 mmol, 1.0 equiv) and gold(I) chloride (AuCl) (e.g., 0.025 mmol, 5 mol%).

  • Inert Atmosphere: Seal the flask with a rubber septum, and purge with argon or nitrogen gas for 5-10 minutes.

  • Solvent Addition: Using a syringe, add anhydrous dichloromethane (DCM, 5.0 mL) to the flask. Stir the mixture at room temperature until all solids are dissolved.

  • TIPS-EBX Addition: Carefully add TIPS-EBX (e.g., 0.6 mmol, 1.2 equiv) to the reaction mixture in one portion. The reaction is typically performed in a flask open to the air.[6]

  • Reaction Monitoring: Stir the reaction at room temperature. Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting material is consumed (typically 1-4 hours).

  • Work-up: Upon completion, concentrate the reaction mixture under reduced pressure to remove the solvent.

  • Purification: Purify the crude residue by flash column chromatography on silica gel, typically using a hexane/ethyl acetate gradient, to afford the desired 3-alkynylated indole product.

  • Characterization: Confirm the structure and purity of the isolated product using standard analytical techniques (¹H NMR, ¹³C NMR, HRMS).

Substrate Scope and Versatility

TIPS-EBX has demonstrated remarkable versatility across a wide range of applications:

  • C-H Alkynylation: It effectively alkynylates aldehydes, electron-rich arenes, and heterocycles such as indoles, pyrroles, and thiophenes, often under transition-metal catalysis (e.g., Au, Cu).[1][6][8]

  • Heteroatom Alkynylation: It provides a highly chemoselective and rapid method for the alkynylation of thiols to form thioalkynes, which are valuable for bioconjugation.[1][9] It can also be used for the N-ethynylation of sulfonamides and amino acids.[11]

  • Decarboxylative Alkynylation: In conjunction with photoredox catalysis, TIPS-EBX facilitates the conversion of carboxylic acids to alkynes at room temperature.[1]

The stability of EBX reagents can be enhanced by forming complexes, for example with acetonitrile, which allows for the isolation of otherwise unstable parent EBX and facilitates its use in N-ethynylation reactions.[11][12]

Safety, Handling, and Storage

As a Senior Application Scientist, ensuring the safe handling of all chemical reagents is paramount. A thorough risk assessment should be conducted before any experimental work.[13][14]

  • Hazard Identification: TIPS-EBX is classified as toxic if swallowed, in contact with skin, or if inhaled. It is crucial to handle this reagent with appropriate personal protective equipment (PPE).

  • Personal Protective Equipment (PPE): Always wear a lab coat, safety glasses, and chemical-resistant gloves (e.g., nitrile).

  • Handling: Handle TIPS-EBX in a well-ventilated fume hood. Avoid breathing dust. After handling, wash hands and skin thoroughly.

  • Storage: Store the reagent in a tightly closed container in a cool, dry, and well-ventilated place. Store locked up.

  • Disposal: Dispose of chemical waste in accordance with local, state, and federal regulations.

Conclusion

TIPS-EBX has established itself as a powerful and reliable reagent for electrophilic alkynylation. Its enhanced stability, broad substrate scope, and tolerance for mild reaction conditions make it an indispensable tool for synthetic chemists in both academic and industrial research.[2][3] By understanding the underlying mechanistic principles and adhering to the detailed protocols and safety guidelines presented in these notes, researchers can effectively leverage TIPS-EBX to accelerate their synthetic programs and access novel chemical matter.

References
  • Structure of TIPS‐EBX (1 a) as determined by X‐ray diffraction. Selected bond lengths and angles: I1−C15. ResearchGate. Available at: [Link]

  • Recent progress in alkynylation with hypervalent iodine reagents. RSC Publishing. Available at: [Link]

  • Hypervalent Iodine Reagents in High Valent Transition Metal Chemistry. PMC. Available at: [Link]

  • Electrophilic Alkynylation. LCSO - EPFL. Available at: [Link]

  • Synthesis of TIPS‐EBX‐SO3M (4 a) and C14H29‐EBX‐SO3M (4 b). ResearchGate. Available at: [Link]

  • Direct alkynylation of indole and pyrrole heterocycles by using TIPS-EBX. Abbreviation. ResearchGate. Available at: [Link]

  • Alkynylation of Thiols with Ethynylbenziodoxolone (EBX) Reagents: α- or β- π-Addition? ACS Publications. Available at: [Link]

  • Recent progress in alkynylation with hypervalent iodine reagents. PMC - NIH. Available at: [Link]

  • Synthesis of 1-[(Triisopropylsilyl)ethynyl]-1λ3,2-benziodoxol-3(1H)-one and Alkynylation of Indoles, Thiophenes, and Anilines. Sci-Hub. Available at: [Link]

  • Alkynylation with Hypervalent Iodine Reagents. ResearchGate. Available at: [Link]

  • Hypervalent Iodonium Reagents (Important Papers). YouTube. Available at: [Link]

  • 1-[(Triisopropylsilyl)ethynyl]-1,2-benziodoxol-3(1H)-one. Aladdin. Available at: [Link]

  • Alkynylation of Thiols with Ethynylbenziodoxolone (EBX) Reagents: α- or β- π-Addition? ACS Publications. Available at: [Link]

  • Synthesis, Characterization, and Reactivity of an Ethynyl Benziodoxolone (EBX)-Acetonitrile Complex. Organic Chemistry Portal. Available at: [Link]

  • A Publication of Reliable Methods for the Preparation of Organic Compounds - Working with Hazardous Chemicals. Organic Syntheses. Available at: [Link]

  • Synthesis, Characterization, and Reactivity of an Ethynyl Benziodoxolone (EBX)-Acetonitrile Complex. PubMed. Available at: [Link]

  • A Publication of Reliable Methods for the Preparation of Organic Compounds - Working with Hazardous Chemicals. Organic Syntheses. Available at: [Link]

Sources

Application Notes and Protocols for the Use of TIPS-EBX in Palladium-Catalyzed Cross-Coupling Reactions

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: A Modern Approach to Alkene Functionalization

Palladium-catalyzed cross-coupling reactions have become an indispensable tool in modern organic synthesis, enabling the formation of carbon-carbon and carbon-heteroatom bonds with remarkable efficiency and precision. Within this vast field, the difunctionalization of alkenes represents a powerful strategy for rapidly building molecular complexity from simple, readily available starting materials. This guide focuses on the application of 1-[(Triisopropylsilyl)ethynyl]-1,2-benziodoxol-3(1H)-one, commonly known as TIPS-EBX, as a superior alkynylating reagent in palladium-catalyzed intramolecular oxyalkynylation and aminoalkynylation of alkenes.

TIPS-EBX is a bench-stable, crystalline hypervalent iodine reagent that serves as an electrophilic source of the triisopropylsilyl-protected acetylene moiety.[1][2] Its use in palladium catalysis, particularly in the context of alkene functionalization, has been pioneered and extensively developed by the Waser group.[1] These reactions provide an elegant and efficient pathway for the synthesis of various oxygen- and nitrogen-containing heterocycles, which are prevalent motifs in pharmaceuticals and natural products.[3][4] This document will provide an in-depth overview of the mechanistic rationale, scope, and practical protocols for employing TIPS-EBX in these transformative reactions.

The TIPS-EBX Advantage: Causality Behind Experimental Choices

The selection of TIPS-EBX as the alkynylating agent in these palladium-catalyzed reactions is not arbitrary. Several key features contribute to its efficacy and broad utility:

  • Enhanced Stability and Handling: Unlike many other alkynylating agents, TIPS-EBX is a solid that is stable to air and moisture, making it exceptionally user-friendly in a laboratory setting.[1][2] This stability simplifies reaction setup and improves reproducibility.

  • High Electrophilicity: The hypervalent iodine(III) center renders the attached alkyne group highly electrophilic, facilitating its transfer to the palladium catalyst and subsequent reaction with the nucleophile.[3][5]

  • Bulky Protecting Group: The triisopropylsilyl (TIPS) group serves a dual purpose. It provides steric bulk that can influence the regioselectivity of the reaction and prevents undesired side reactions of the terminal alkyne. The TIPS group can be readily removed under standard conditions to liberate the terminal alkyne for further synthetic manipulations.

  • Compatibility with Palladium Catalysis: TIPS-EBX is highly compatible with a range of palladium catalysts, particularly those that can access a Pd(II)/Pd(IV) catalytic cycle, which is often invoked in these oxidative functionalization reactions.[3][6]

Mechanistic Insights: The Palladium(II)/Palladium(IV) Catalytic Cycle

The palladium-catalyzed intramolecular oxy- and aminoalkynylation of alkenes using TIPS-EBX is generally believed to proceed through a Pd(II)/Pd(IV) catalytic cycle. A plausible mechanism for the oxyalkynylation of an alkenyl phenol is depicted below:

Palladium-Catalyzed Oxyalkynylation with TIPS-EBX Pd_II Pd(II) Catalyst Coordination Coordination Pd_II->Coordination Substrate Alkenyl Phenol Substrate->Coordination Oxypalladation Oxypalladation Coordination->Oxypalladation Palladacycle Palladacycle Intermediate Oxypalladation->Palladacycle Oxidative_Addition Oxidative Addition Palladacycle->Oxidative_Addition TIPS_EBX TIPS-EBX TIPS_EBX->Oxidative_Addition Pd_IV Pd(IV) Intermediate Oxidative_Addition->Pd_IV Reductive_Elimination Reductive Elimination Pd_IV->Reductive_Elimination Reductive_Elimination->Pd_II Catalyst Regeneration Product Alkynylated Heterocycle Reductive_Elimination->Product

Figure 1: Proposed catalytic cycle for palladium-catalyzed oxyalkynylation.

The catalytic cycle is initiated by the coordination of the palladium(II) catalyst to the alkene of the substrate. This is followed by an intramolecular nucleophilic attack of the tethered alcohol or amine onto the coordinated alkene in an oxypalladation or aminopalladation step, respectively, to form a cyclic alkylpalladium(II) intermediate.[4][7] This intermediate then undergoes oxidative addition with TIPS-EBX, which formally oxidizes the palladium center from +2 to +4.[3] The resulting palladium(IV) species is unstable and rapidly undergoes reductive elimination to form the carbon-alkyne bond, delivering the desired alkynylated heterocycle and regenerating the active palladium(II) catalyst.[6]

Data Presentation: Scope of the Palladium-Catalyzed Alkynylations

The palladium-catalyzed intramolecular oxy- and aminoalkynylation reactions using TIPS-EBX have been shown to be applicable to a wide range of substrates, leading to the formation of various five- and six-membered heterocycles. The following tables summarize the scope of these reactions with representative examples.

Table 1: Oxyalkynylation of Alkenyl Phenols and Carboxylic Acids
EntrySubstrateCatalyst (mol%)ProductYield (%)Reference
12-(prop-1-en-2-yl)phenolPd(hfacac)₂ (10)3-methyl-3-((triisopropylsilyl)ethynyl)-2,3-dihydrobenzofuran73[8]
22-(cyclohex-1-en-1-yl)phenolPd(hfacac)₂ (10)Spirocyclic dihydrobenzofuran derivative65[8]
3Pent-4-enoic acidPd(hfacac)₂ (10)5-((triisopropylsilyl)ethynyl)dihydrofuran-2(3H)-one83[4]
42-vinylbenzoic acidPd(hfacac)₂ (10)3-((triisopropylsilyl)ethynyl)isobenzofuran-1(3H)-one70[4]
Table 2: Aminoalkynylation of Alkenyl Amines and Amides
EntrySubstrateCatalyst (mol%)ProductYield (%)Reference
1N-(pent-4-en-1-yl)-4-methylbenzenesulfonamidePdCl₂ (10)1-tosyl-2-((triisopropylsilyl)ethynyl)pyrrolidine88[4]
2N-(hex-5-en-1-yl)-4-methylbenzenesulfonamidePdCl₂ (10)1-tosyl-2-((triisopropylsilyl)ethynyl)piperidine89[4]
3tert-butyl (pent-4-en-1-yl)carbamatePdCl₂ (10)tert-butyl 2-((triisopropylsilyl)ethynyl)pyrrolidine-1-carboxylate82[4]
41-(pent-4-en-1-yl)ureaPdCl₂ (10)1-((triisopropylsilyl)ethynyl)imidazolidin-2-one derivative79[4]

Experimental Protocols

The following protocols provide a general guideline for performing palladium-catalyzed intramolecular oxy- and aminoalkynylation reactions with TIPS-EBX. Optimization of reaction conditions may be necessary for specific substrates.

Protocol 1: General Procedure for Intramolecular Oxyalkynylation of Alkenyl Phenols

This protocol is adapted from the work of the Waser group.[8]

G start Start step1 To a vial, add the alkenyl phenol (1.0 equiv). start->step1 step2 Add Pd(hfacac)₂ (0.1 equiv). step1->step2 step3 Add TIPS-EBX (1.2 equiv). step2->step3 step4 Add dry CH₂Cl₂ to achieve a 0.01-0.05 M concentration. step3->step4 step5 Stir the reaction mixture at room temperature for 12-24 h. step4->step5 step6 Monitor the reaction by TLC or LC-MS. step5->step6 step7 Concentrate the reaction mixture in vacuo. step6->step7 step8 Purify the crude product by flash column chromatography. step7->step8 end End step8->end

Figure 2: Workflow for intramolecular oxyalkynylation.

Materials:

  • Alkenyl phenol substrate

  • Palladium(II) bis(hexafluoroacetylacetonate) [Pd(hfacac)₂]

  • TIPS-EBX

  • Anhydrous dichloromethane (CH₂Cl₂)

  • Standard laboratory glassware and stirring equipment

  • Silica gel for column chromatography

Procedure:

  • To a clean, dry reaction vial equipped with a magnetic stir bar, add the alkenyl phenol (1.0 equivalent).

  • Add Pd(hfacac)₂ (0.1 equivalents).

  • Add TIPS-EBX (1.2 equivalents).

  • Add anhydrous dichloromethane to achieve the desired concentration (typically 0.01-0.05 M).

  • Seal the vial and stir the reaction mixture at room temperature for 12-24 hours.

  • Monitor the progress of the reaction by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Upon completion, concentrate the reaction mixture under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., hexanes/ethyl acetate).

Protocol 2: General Procedure for Intramolecular Aminoalkynylation of Alkenyl Sulfonamides

This protocol is a general representation based on the work of the Waser group.[4]

Materials:

  • Alkenyl sulfonamide substrate

  • Palladium(II) chloride (PdCl₂)

  • Lithium chloride (LiCl)

  • TIPS-EBX

  • Anhydrous ethanol (EtOH)

  • Standard laboratory glassware and stirring equipment

  • Silica gel for column chromatography

Procedure:

  • To a clean, dry reaction vial equipped with a magnetic stir bar, add the alkenyl sulfonamide (1.0 equivalent).

  • Add PdCl₂ (0.1 equivalents) and LiCl (3.6 equivalents).

  • Add TIPS-EBX (1.2 equivalents).

  • Add anhydrous ethanol to achieve the desired concentration.

  • Seal the vial and stir the reaction mixture at room temperature for 12-24 hours.

  • Monitor the progress of the reaction by TLC or LC-MS.

  • Upon completion, concentrate the reaction mixture under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system.

Conclusion and Future Outlook

The use of TIPS-EBX in palladium-catalyzed intramolecular oxy- and aminoalkynylation of alkenes provides a powerful and versatile method for the synthesis of functionalized heterocycles. The operational simplicity, mild reaction conditions, and broad substrate scope make these reactions highly attractive for both academic research and industrial applications in drug discovery and development. The stability and reactivity of TIPS-EBX are key to the success of these transformations. Future research in this area may focus on the development of enantioselective variants of these reactions, expanding the scope to include a wider range of nucleophiles and alkene substitution patterns, and the application of this methodology in the total synthesis of complex natural products.

References

  • Shetgaonkar, S. E.; Singh, F. V. Palladium-Catalyzed Organic Reactions Involving Hypervalent Iodine Reagents. Molecules2022 , 27 (12), 3900. [Link]

  • Ariafard, A.; et al. The role of hypervalent iodine(iii) reagents in promoting alkoxylation of unactivated C(sp3)–H bonds catalyzed by palladium(ii) complexes. Chem. Sci.2021 , 12, 9546-9555. [Link]

  • Wolfe, J. P.; Rossi, M. A. Recent Developments in Palladium-Catalyzed Heterocycle Synthesis and Functionalization. Curr. Org. Chem.2005 , 9 (7), 637-656. [Link]

  • Shetgaonkar, S. E.; Singh, F. V. Hypervalent Iodine Reagents in Palladium-Catalyzed Oxidative Cross-Coupling Reactions. Front. Chem.2020 , 8, 705. [Link]

  • Shetgaonkar, S. E.; et al. Palladium-Catalyzed Organic Reactions Involving Hypervalent Iodine Reagents. PubMed2022 , 35745020. [Link]

  • Frei, R.; Waser, J. Alkynylation of Thiols with Ethynylbenziodoxolone (EBX) Reagents: α- or β- π-Addition? Org. Lett.2015 , 17 (24), 6018–6021. [Link]

  • Deprez, N. R.; Sanford, M. S. Reactions of Hypervalent Iodine Reagents with Palladium: Mechanisms and Applications in Organic Synthesis. Inorg. Chem.2007 , 46 (6), 1924–1935. [Link]

  • Negishi, E.-i.; Anastasia, L. Palladium-Catalyzed Alkynylation. Chem. Rev.2003 , 103 (5), 1979–2018. [Link]

  • Frei, R.; Waser, J. Alkynylation of Thiols with Ethynylbenziodoxolone (EBX) Reagents: α- or β- π-Addition? ACS Publications2015 . [Link]

  • Fabrizi, G.; et al. Heterocycle Synthesis Based on Palladium-Catalyzed C−H Bond Functionalization Methods. Curr. Org. Synth.2012 , 9 (1), 96-113. [Link]

  • Nishimura, T.; et al. Palladium-catalyzed 1,1-alkynylbromination of alkenes with alkynyl bromides. Chem. Sci.2021 , 12 (25), 8746–8751. [Link]

  • Greenwood, P. D.; et al. Palladium‐Catalyzed C−H Alkynylation of Unactivated Alkenes. Angew. Chem. Int. Ed.2020 , 59 (41), 18074-18079. [Link]

  • Li, B.; et al. Palladium-Catalyzed Cascade Reactions for Synthesis of Heterocycles Initiated by C(sp3)–H Functionalization. Molecules2024 , 29 (2), 434. [Link]

  • Waser, J.; et al. Palladium-Catalyzed Functionalization of Olefins and Alkynes: From Oxyalkynylation to Tethered Dynamic Kinetic Asymmetric Transformations (DYKAT). ResearchGate2020 . [Link]

  • Le Vaillant, F.; Waser, J. Recent progress in alkynylation with hypervalent iodine reagents. Chem. Commun.2023 , 59, 16-33. [Link]

  • Wang, D.; et al. Palladium-Catalyzed Regio- and Stereoselective C–H Alkynylation of Conjugated Dienols. ACS Omega2023 , 8 (23), 20885–20894. [Link]

  • Nicolai, S.; Waser, J. Pd-Catalyzed Intramolecular Oxyalkynylation of Alkenes with Hypervalent Iodine. Org. Lett.2010 , 12 (2), 384–387. [Link]

  • Liu, X.; et al. Palladium-catalyzed aminoalkynylation/alleneamination of urea-tethered alkenes: access to imidazolidinones bearing alkynes and allenes. Chem. Commun.2021 , 57 (82), 10732-10735. [Link]

  • Wolfe, J. P. Palladium(II)-Catalyzed Alkene Functionalization via Nucleopalladation: Stereochemical Pathways and Enantioselective Catalytic Applications. Acc. Chem. Res.2011 , 44 (8), 633–644. [Link]

  • Vrána, J.; et al. Competing Mechanisms in Palladium-Catalyzed Alkoxycarbonylation of Styrene. ACS Catal.2020 , 10 (11), 6093–6101. [Link]

  • Wang, Q.; et al. Palladium-catalyzed allene synthesis enabled by β-hydrogen elimination from sp2-carbon. Nat. Commun.2020 , 11, 3169. [Link]

Sources

alkynylation of thiols using 1-[(Triisopropylsilyl)ethynyl]-1,2-benziodoxol-3(1H)-one

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: A Paradigm Shift in Thioalkyne Synthesis

Thioalkynes are a highly valuable class of compounds, merging the rich reactivity of an alkyne with the unique properties of sulfur, making them pivotal building blocks in medicinal chemistry, chemical biology, and materials science.[1] Historically, the synthesis of these moieties has been hampered by methods requiring harsh conditions, such as the use of strongly basic conditions with alkynyl halides, or reliance on transition-metal catalysts which can limit functional group tolerance.[2][3] The advent of 1-[(Triisopropylsilyl)ethynyl]-1,2-benziodoxol-3(1H)-one (TIPS-EBX), a hypervalent iodine reagent, has revolutionized the field by providing an exceptionally mild, rapid, and highly chemoselective pathway for the direct alkynylation of thiols.[3][4]

This application note provides a comprehensive guide for researchers, scientists, and drug development professionals on the alkynylation of thiols using TIPS-EBX. We will delve into the mechanistic underpinnings of this powerful transformation, provide a detailed and validated experimental protocol, and offer expert insights to ensure successful and reproducible outcomes. The user-friendly nature of this protocol, often proceeding to completion within minutes at room temperature in an open flask, underscores its broad applicability and potential for high-throughput synthesis and late-stage functionalization.[3][5]

The Mechanistic Heart of the Reaction: A Concerted and Low-Energy Pathway

The remarkable efficiency of the thiol alkynylation with TIPS-EBX is rationalized by a unique, low-energy concerted mechanism.[1][2] Computational studies have revealed a three-atom concerted transition state involving the sulfur of the thiolate, the iodine of the benziodoxolone core, and the α-carbon of the alkyne.[2][3] This pathway exhibits an exceptionally low activation energy, particularly with silyl-substituted ethynyl benziodoxolone (EBX) reagents like TIPS-EBX, calculated to be as low as 10.8 kcal/mol.[2][3]

This concerted mechanism elegantly bypasses higher energy intermediates that might be expected from classical mechanistic paradigms such as substitution at the iodine center followed by reductive elimination or a conjugate addition-elimination sequence.[2][3] The reaction's high rate and chemoselectivity are direct consequences of this low energy barrier.[2] Interestingly, for some EBX reagents, a competitive pathway involving a β-addition of the thiolate can occur, but for TIPS-EBX, the concerted α-addition is the dominant and favored pathway.[6][7]

Visualizing the Process: A Simplified Workflow

The following diagram illustrates the straightforward workflow for the S-alkynylation of thiols using TIPS-EBX.

G cluster_prep Reagent Preparation cluster_reaction Reaction cluster_workup Workup & Purification thiol Thiol Substrate dissolve Dissolve Thiol & Base in Solvent thiol->dissolve base Base (e.g., TMG) base->dissolve solvent Solvent (e.g., THF) solvent->dissolve add_tips_ebx Add TIPS-EBX (Solid, one portion) dissolve->add_tips_ebx Open Flask stir Stir at RT (5 minutes) add_tips_ebx->stir quench Quench with Water stir->quench extract Extract with Organic Solvent quench->extract purify Purify by Column Chromatography extract->purify product Isolated Thioalkyne Product purify->product

Caption: Experimental workflow for thiol alkynylation.

Detailed Experimental Protocol: A Step-by-Step Guide

This protocol is a general and robust procedure for the alkynylation of a wide range of thiols.

Materials:

  • Thiol (1.0 equiv)

  • 1-[(Triisopropylsilyl)ethynyl]-1,2-benziodoxol-3(1H)-one (TIPS-EBX) (1.1 equiv)

  • Base (e.g., Tetramethylguanidine - TMG) (1.0 equiv)

  • Anhydrous solvent (e.g., Tetrahydrofuran - THF)

  • Deionized water

  • Organic solvent for extraction (e.g., Ethyl acetate)

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Silica gel for column chromatography

Procedure:

  • Reaction Setup: In a clean, dry flask open to the atmosphere, dissolve the thiol (e.g., 0.5 mmol, 1.0 equiv) and the base (e.g., TMG, 0.5 mmol, 1.0 equiv) in the anhydrous solvent (e.g., 5 mL of THF).

  • Reagent Addition: To the stirred solution, add TIPS-EBX (e.g., 0.55 mmol, 1.1 equiv) as a solid in one portion at room temperature (23 °C).

  • Reaction Monitoring: The reaction is typically complete within 5 minutes. Progress can be monitored by thin-layer chromatography (TLC) if desired.

  • Workup: Upon completion, quench the reaction by adding deionized water (e.g., 10 mL). Transfer the mixture to a separatory funnel and extract with an organic solvent (e.g., 3 x 15 mL of ethyl acetate).

  • Washing: Combine the organic layers and wash sequentially with deionized water and brine.

  • Drying and Concentration: Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

  • Purification: Purify the crude product by flash column chromatography on silica gel to afford the desired thioalkyne.

Substrate Scope and Performance: A Quantitative Overview

The TIPS-EBX mediated alkynylation of thiols demonstrates broad functional group tolerance and consistently high yields across a diverse range of substrates.

EntryThiol SubstrateProductYield (%)
14-Bromothiophenol4-Bromo-1-[(triisopropylsilyl)ethynyl]thiobenzene98
2Thiophenol1-[(Triisopropylsilyl)ethynyl]thiobenzene95
34-Methylthiophenol4-Methyl-1-[(triisopropylsilyl)ethynyl]thiobenzene96
44-Methoxythiophenol4-Methoxy-1-[(triisopropylsilyl)ethynyl]thiobenzene97
5Benzyl mercaptanBenzyl(triisopropylsilylethynyl)sulfane92
61-Dodecanethiol1-[(Triisopropylsilyl)ethynyl]thiododecane89
7Thioacetic acidS-[(Triisopropylsilyl)ethynyl] thioacetate85
8Thioglycoside derivativeCorresponding alkynylated thioglycoside90

Yields are isolated yields after purification by column chromatography and are based on data from cited literature.[2][5]

Expert Insights and Troubleshooting: Ensuring Success

Expertise & Experience:

  • Choice of Base: While various bases can be employed, Tetramethylguanidine (TMG) is often a good starting point due to its appropriate basicity to deprotonate the thiol without promoting side reactions. For more sensitive substrates, weaker bases can be explored.

  • Solvent Selection: Tetrahydrofuran (THF) is a commonly used solvent and generally provides excellent results. Other aprotic solvents can also be used, but it is advisable to ensure they are anhydrous to prevent potential hydrolysis of the TIPS-EBX reagent.

  • Reaction Atmosphere: A key advantage of this method is its tolerance to air. Reactions can be conveniently set up in an open flask, eliminating the need for inert atmosphere techniques, which significantly simplifies the experimental procedure.[3][5]

  • Chemoselectivity: The reaction exhibits remarkable chemoselectivity. A wide array of functional groups, including alkenes, alkynes, chlorides, azides, and free alcohols, are well-tolerated on both the thiol and the EBX reagent.[2][3] This makes the method highly suitable for the late-stage functionalization of complex molecules.

Trustworthiness - A Self-Validating System:

The reliability of this protocol is underpinned by its rapid and clean conversion. The reaction's completion within minutes at room temperature is a strong indicator of its efficiency. The primary byproduct of the reaction is 2-iodobenzoic acid, which is readily removed during the aqueous workup and subsequent column chromatography.[8] The purity of the final product can be easily assessed by standard analytical techniques such as ¹H NMR, ¹³C NMR, and mass spectrometry. The characteristic signals of the triisopropylsilyl group and the alkyne in the NMR spectra provide a clear diagnostic for successful alkynylation.

Synthesis of TIPS-EBX: An Efficient One-Pot Procedure

For laboratories that wish to prepare TIPS-EBX in-house, an efficient one-pot synthesis from commercially available starting materials has been developed.[9][10]

G reagents 2-Iodoxybenzoic acid (IBX) Triisopropylsilylacetylene p-Toluenesulfonic acid reaction Stir at 80 °C reagents->reaction solvent Acetonitrile (MeCN) solvent->reaction workup Aqueous Workup & Recrystallization reaction->workup Cool to RT product TIPS-EBX (Crystalline white solid) workup->product

Caption: One-pot synthesis of TIPS-EBX.

This procedure involves the reaction of 2-iodoxybenzoic acid (IBX) with triisopropylsilylacetylene in the presence of a catalytic amount of p-toluenesulfonic acid in acetonitrile.[10] The product can be isolated in high purity by recrystallization.[10] It is crucial to remove tosylate salt impurities as they can decrease the thermal stability of the TIPS-EBX reagent.[9]

Conclusion: A Versatile Tool for Modern Chemistry

The alkynylation of thiols using TIPS-EBX represents a significant advancement in the synthesis of thioalkynes. Its operational simplicity, mild reaction conditions, broad substrate scope, and high chemoselectivity make it an invaluable tool for researchers across various disciplines. This method's applicability extends to the functionalization of complex biomolecules, such as cysteine-containing peptides, highlighting its potential in chemical biology and drug discovery.[5] The detailed protocol and insights provided in this application note are intended to empower scientists to confidently and successfully incorporate this powerful transformation into their synthetic endeavors.

References

  • Hari, D. P., Borin, P. A., Chauvier, C., & Waser, J. (2014). Fast and Highly Chemoselective Alkynylation of Thiols with Hypervalent Iodine Reagents Enabled through a Low Energy Barrier Concerted Mechanism. Journal of the American Chemical Society, 136(47), 16563–16573. [Link]

  • Ochiai, M., Masaki, Y., & Shiro, M. (1991). Synthesis and structure of 1-alkynyl-1,2-benziodoxol-3(1H)-ones. The Journal of Organic Chemistry, 56(19), 5511–5513. [Link]

  • Organic Chemistry Portal. (n.d.). Fast and Highly Chemoselective Alkynylation of Thiols with Hypervalent Iodine Reagents Enabled through a Low Energy Barrier Concerted Mechanism. Retrieved from [Link]

  • Hari, D. P., Borin, P. A., Chauvier, C., & Waser, J. (2014). Fast and highly chemoselective alkynylation of thiols with hypervalent iodine reagents enabled through a low energy barrier concerted mechanism. PubMed, 136(47), 16563–73. [Link]

  • Le Vaillant, F., Groll, A., & Waser, J. (2020). One-Pot Synthesis of 1-[(Triisopropylsilyl)ethynyl]-1,2-benziodoxol-3(1H)-one (TIPS-EBX): Process Safety Assessment and Impact of Impurities on Product Stability. Organic Process Research & Development, 24(1), 106–110. [Link]

  • Hari, D. P., Borin, P. A., Chauvier, C., & Waser, J. (2014). Fast and Highly Chemoselective Alkynylation of Thiols with Hypervalent Iodine Reagents Enabled through a Low Energy Barrier Concerted Mechanism. Journal of the American Chemical Society, 136(47), 16563–16573. [Link]

  • Brand, J. P., & Waser, J. (2012). One-Pot Synthesis of 1-[(Triisopropylsilyl)ethynyl]-1,2-benziodoxol-3(1H)-one (TIPS-EBX): Process Safety Assessment and Impact of Impurities on Product Stability. Organic Process Research & Development, 24(1), 106-110. [Link]

  • Chen, C. C., & Waser, J. (2016). Alkynylation of Thiols with Ethynylbenziodoxolone (EBX) Reagents: α- or β- π-Addition?. Organic Letters, 18(1), 60–63. [Link]

  • Le Du, A., & Waser, J. (2023). Recent progress in alkynylation with hypervalent iodine reagents. Chemical Communications, 59(12), 1589-1604. [Link]

  • Wang, Z., et al. (2022). Unconventional Reactivity of Ethynylbenziodoxolone (EBX) Reagents and Thiols: Scope and Mechanism. Journal of the American Chemical Society, 144(31), 14195–14203. [Link]

  • Chen, C. C., & Waser, J. (2016). Alkynylation of Thiols with Ethynylbenziodoxolone (EBX) Reagents: α- or β- π-Addition?. Organic Letters, 18(1), 60-63. [Link]

  • Brand, J. P., & Waser, J. (2012). Synthesis of 1-[(Triisopropylsilyl)ethynyl]-1λ3,2-benziodoxol-3(1H)-one and Alkynylation of Indoles, Thiophenes, and Anilines. Infoscience, 44(08), 1155-1158. [Link]

  • Chen, C. C., & Waser, J. (2016). Alkynylation of Thiols with Ethynylbenziodoxolone (EBX) Reagents: α- or β- π-Addition?. Organic Letters, 18(1), 60–63. [Link]

  • Le Du, A., & Waser, J. (2023). Recent progress in alkynylation with hypervalent iodine reagents. Chemical Communications, 59, 1589-1604. [Link]

  • Laboratory of Catalysis and Organic Synthesis EPFL. (n.d.). Electrophilic Alkynylation. Retrieved from [Link]

  • Chen, C. C., & Waser, J. (2016). Alkynylation of Thiols with Ethynylbenziodoxolone (EBX) Reagents: α- or β- π-Addition?. ACS Publications. [Link]

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Synthesis of Ynones via Radical-Induced C-H Alkynylation of Aldehydes with 1-[(Triisopropylsilyl)ethynyl]-1,2-benziodoxol-3(1H)-one (TIPS-EBX)

Author: BenchChem Technical Support Team. Date: February 2026

An Application Note for Researchers, Scientists, and Drug Development Professionals

Abstract

Ynones are highly valuable synthons in organic chemistry, serving as versatile precursors for a multitude of complex molecular architectures in medicinal and materials science. This application note provides a detailed guide to a robust and metal-free method for synthesizing ynones directly from aldehydes. The protocol leverages the exceptional reactivity of TIPS-EBX, a bench-stable hypervalent iodine(III) reagent, in a radical-induced C−H activation process. We will explore the underlying mechanism, provide a comprehensive, field-tested experimental protocol, and discuss the reaction's scope, offering researchers a practical and efficient pathway to this important class of compounds.

Introduction: The Power of TIPS-EBX in Ynone Synthesis

Ynones, or alkynyl ketones, are characterized by a carbonyl group conjugated with a carbon-carbon triple bond. This structural motif imparts a dual electrophilic nature, making them susceptible to a wide array of nucleophilic additions and cycloaddition reactions. Consequently, they are pivotal intermediates in the synthesis of heterocycles, natural products, and pharmaceutical agents.

Traditional methods for ynone synthesis often require pre-functionalized starting materials or harsh reaction conditions. The advent of hypervalent iodine reagents, particularly ethynylbenziodoxolones (EBX), has revolutionized electrophilic alkynylation.[1] Among these, 1-[(Triisopropylsilyl)ethynyl]-1,2-benziodoxol-3(1H)-one (TIPS-EBX) stands out due to its remarkable stability, ease of handling, and high reactivity.[2]

This guide focuses on a modern, metal-free approach that directly converts the aldehydic C-H bond into a C-C bond with the TIPS-ethynyl group.[3] This transformation proceeds via a radical mechanism, initiated at elevated temperatures, offering a highly functional group tolerant and practical route to a diverse range of silylated ynones, which can be easily deprotected to yield terminal ynones.[4]

Reaction Mechanism: A Radical Pathway

The conversion of aldehydes to ynones using TIPS-EBX is not a polar reaction but rather a radical chain process. Understanding this mechanism is crucial for optimizing reaction conditions and troubleshooting potential issues. The process is typically initiated by a radical initiator, such as Di-tert-butyl peroxide (DTBP), at high temperatures.[4]

The key steps are:

  • Initiation: Thermal decomposition of the initiator (e.g., DTBP) generates tert-butoxyl radicals.

  • Acyl Radical Formation: The highly reactive tert-butoxyl radical abstracts the aldehydic hydrogen atom, forming a resonance-stabilized acyl radical. This is the key C-H activation step.

  • Alkynyl Group Transfer: The acyl radical acts as a somophilic species, attacking the TIPS-EBX reagent. Mechanistic studies suggest a direct attack on the iodine-bound alkyne carbon (α-carbon), leading to the formation of the ynone product and the release of a 2-iodobenzoyloxy radical.[4]

  • Propagation (Potential): The 2-iodobenzoyloxy radical can potentially propagate the chain, although the specific pathway may vary.

This radical-mediated pathway avoids the need for transition metals, which can be advantageous for applications in medicinal chemistry where metal contamination is a concern.[3]

Experimental Guide & Protocol

This section provides a detailed, step-by-step protocol for the synthesis of ynones from aldehydes using TIPS-EBX.

Materials and Equipment
  • Reagents:

    • Aldehyde (aromatic or aliphatic)

    • TIPS-EBX (commercially available or synthesized[2])

    • Di-tert-butyl peroxide (DTBP) or other suitable radical initiator

    • Anhydrous solvent (e.g., 1,2-dichloroethane (DCE) or chlorobenzene)

    • Saturated aqueous sodium bicarbonate (NaHCO₃)

    • Brine (saturated aqueous NaCl)

    • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

    • Solvents for chromatography (e.g., hexanes, ethyl acetate)

  • Equipment:

    • Round-bottom flask or screw-cap reaction vial

    • Reflux condenser

    • Magnetic stirrer and stir bar

    • Heating mantle or oil bath with temperature control

    • Standard glassware for workup (separatory funnel, beakers, Erlenmeyer flasks)

    • Rotary evaporator

    • Flash chromatography system

General Experimental Workflow

The overall process from starting materials to the purified ynone product is outlined below.

G cluster_start Starting Materials cluster_reaction Reaction cluster_workup Work-up & Purification A Aldehyde E Combine Reagents in Reaction Vessel B TIPS-EBX C Radical Initiator (e.g., DTBP) D Solvent (DCE) F Heat to Reflux (e.g., 120-130 °C) E->F Inert Atmosphere (Optional) G Monitor by TLC F->G 12-24 h H Cool to RT & Dilute G->H Reaction Complete I Aqueous Wash (NaHCO₃, Brine) H->I J Dry Organic Layer (MgSO₄) I->J K Concentrate in vacuo J->K L Flash Chromatography K->L M Purified Ynone Product L->M

Caption: General workflow for TIPS-EBX mediated ynone synthesis.

Step-by-Step Protocol

Safety Note: This reaction involves high temperatures and the use of a peroxide initiator. Conduct the reaction in a well-ventilated fume hood and behind a safety shield. Wear appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves.

  • Reaction Setup: To a flame-dried screw-cap vial equipped with a magnetic stir bar, add the aldehyde (1.0 equiv., e.g., 0.5 mmol).

  • Reagent Addition: Add TIPS-EBX (1.2 equiv.).

  • Solvent and Initiator: Add anhydrous solvent (e.g., DCE, to make a 0.1 M solution). Finally, add the radical initiator, DTBP (2.0 equiv.).

    • Scientist's Note: TIPS-EBX is a stable solid and can be weighed in the air. The order of addition is generally not critical, but adding the initiator last is good practice. A higher concentration can sometimes be used, but 0.1 M is a good starting point.

  • Reaction Conditions: Seal the vial tightly and place it in a preheated oil bath or heating block at 120-130 °C.

    • Rationale: High temperature is required for the thermal homolysis of DTBP to generate the initiating radicals. The reaction is typically run for 12-24 hours.

  • Monitoring: After the allotted time, cool the reaction to room temperature. Progress can be monitored by Thin Layer Chromatography (TLC) by observing the consumption of the starting aldehyde.

  • Work-up: a. Dilute the reaction mixture with a suitable organic solvent like ethyl acetate or dichloromethane. b. Transfer the mixture to a separatory funnel and wash sequentially with saturated aqueous NaHCO₃ (2x) and brine (1x).

    • Rationale: The bicarbonate wash removes the 2-iodobenzoic acid byproduct, which is formed during the reaction. c. Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purification: The resulting crude residue is purified by flash column chromatography on silica gel using a gradient of ethyl acetate in hexanes to afford the pure ynone product.

Substrate Scope and Performance

This method is applicable to a wide range of both aromatic and aliphatic aldehydes. Electron-rich and electron-poor aromatic aldehydes, as well as sterically hindered substrates, generally perform well.

EntryAldehyde SubstrateProductYield (%)[3]
1Benzaldehyde85
24-Methoxybenzaldehyde81
34-(Trifluoromethyl)benzaldehyde75
42-Naphthaldehyde88
53-Thiophenecarboxaldehyde72
6Cyclohexanecarboxaldehyde65
7Pivalaldehyde58

Yields are for the isolated product. Reaction conditions typically involve aldehyde (1.0 equiv), TIPS-EBX (1.2 equiv), DTBP (2.0 equiv) in DCE at 120 °C.

Conclusion and Outlook

The radical-induced alkynylation of aldehydes with TIPS-EBX represents a powerful, practical, and metal-free method for the synthesis of valuable ynone building blocks.[3] The protocol's operational simplicity, use of a stable and readily available hypervalent iodine reagent, and broad substrate scope make it an attractive tool for chemists in academic and industrial settings. This method streamlines access to complex molecular scaffolds and is well-suited for applications in drug discovery and materials science where ynones serve as critical synthetic intermediates.

References

  • Liu X., Yu L., Luo M., Zhu J., Wei W. (2015). Radical-Induced Metal-Free Alkynylation of Aldehydes by Direct C-H Activation. Chemistry - A European Journal, 21(24), 8745–8749. Available at: [Link]

  • Mishra, A. K., Tessier, R., Hari, D. P., & Waser, J. (2021). Amphiphilic Iodine(III) Reagents for the Lipophilization of Peptides in Water. Angewandte Chemie International Edition, 60(36), 19821-19827. Available at: [Link]

  • Le Vaillant, F., & Waser, J. (2023). Recent progress in alkynylation with hypervalent iodine reagents. Chemical Communications, 59, 2235-2252. Available at: [Link]

  • Caramenti, P., Frei, R., & Waser, J. (2016). Alkynylation of Thiols with Ethynylbenziodoxolone (EBX) Reagents: α- or β- π-Addition?. Organic Letters, 18(1), 60-63. Available at: [Link]

  • Hari, D. P., Caramenti, P., Schouwey, L., Chang, M., Nicolai, S., Bachert, D., ... & Waser, J. (2020). One-Pot Synthesis of 1-[(Triisopropylsilyl)ethynyl]-1,2-benziodoxol-3(1H)-one (TIPS-EBX): Process Safety Assessment and Impact of Impurities on Product Stability. Organic Process Research & Development, 24(1), 106-112. Available at: [Link]

  • Waser, J. Group. Electrophilic Alkynylation. EPFL LCSO. Available at: [Link]

  • Wodrich, M. D., Caramenti, P., Frei, R., & Waser, J. (2016). Alkynylation of Thiols with Ethynylbenziodoxolone (EBX) Reagents: α- or β- π-Addition?. Organic Letters, 18(1), 60-63. Available at: [Link]

  • Wang, Z., Li, L., & Huang, Y. (2013). A General Synthesis of Ynones from Aldehydes via Oxidative C–C bond Cleavage under Aerobic Conditions. Journal of the American Chemical Society, 135(28), 10234-10237. Available at: [Link]

  • DiRocco, D. A., Hsieh, J. C., Krska, S. W., & Ikemoto, N. (2021). Photochemical Synthesis of Ynones from Aryl Aldehydes and Sulfone-Based Alkynes. The Journal of Organic Chemistry, 86(20), 14316-14323. Available at: [Link]

  • Le Vaillant, F., & Waser, J. (2019). Alkynylation of radicals: spotlight on the “Third Way” to transfer triple bonds. Chemical Science, 10(35), 8052-8066. Available at: [Link]

  • Application of EBX Reagents in Alkynylation Reactions. (2017). Presentation slides. Available at: [Link]

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Metal-Free Alkynylation with Hypervalent Iodine Reagents: A Comprehensive Guide to Application and Protocol Design

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

The introduction of an alkyne moiety is a cornerstone of modern organic synthesis, with profound implications in drug discovery, chemical biology, and materials science. While classical methods rely on nucleophilic acetylides, the advent of electrophilic alkynylation strategies has revolutionized synthetic disconnections. This guide provides an in-depth exploration of metal-free alkynylation reactions utilizing hypervalent iodine(III) reagents, particularly the highly stable and versatile ethynylbenziodoxol(on)e (EBX) family. We will dissect the mechanistic underpinnings, profile key reagents, and present detailed, field-proven protocols for the alkynylation of carbon, sulfur, and nitrogen nucleophiles. This document is intended for researchers, scientists, and drug development professionals seeking to leverage these powerful transformations in their work.

Introduction: The Power of Electrophilic Alkynylation

Alkynes are one of the most versatile functional groups in chemistry, serving as precursors for a vast array of molecular architectures and participating in highly reliable transformations like the Huisgen cycloaddition, famously known as "Click Chemistry"[1]. Traditionally, the synthesis of alkynes involves the reaction of a nucleophilic acetylide anion with an electrophile[1][2]. However, this approach limits the types of bonds that can be formed.

The development of potent electrophilic alkyne synthons has enabled a reactivity "Umpolung" (polarity inversion), allowing for the alkynylation of nucleophiles. Among the most successful classes of reagents for this purpose are hypervalent iodine(III) compounds. These reagents function as exceptional electrophilic atom-transfer agents due to the inherent weakness of the hypervalent bond[1][2][3]. Early examples, such as alkynyliodonium salts, were powerful but often suffered from instability[4]. The breakthrough came with the development of cyclic ethynylbenziodoxol(on)e (EBX) reagents, which offer a superior balance of high reactivity and bench stability, making them indispensable tools in modern synthesis[3][4][5].

Understanding the Reagents
The Hypervalent Bond: Source of Reactivity

The unique reactivity of hypervalent iodine reagents stems from the 3-center-4-electron (3c-4e) bond, which is longer, more polarized, and weaker than a standard covalent bond[1][3]. This polarization renders the atoms attached to the iodine center highly electrophilic and susceptible to transfer to a nucleophile. In cyclic reagents like EBX, the iodine atom is locked within a heterocycle, which enhances orbital overlap and provides additional stability, preventing unwanted decomposition pathways[1].

Key Hypervalent Iodine Reagents for Alkynylation

A variety of reagents have been developed, each with specific advantages. The most common are based on the benziodoxolone scaffold, with different substituents on the alkyne controlling reactivity and solubility.

Reagent NameAbbreviationStructureKey Characteristics & Applications
1-((Triisopropylsilyl)ethynyl)-1,2-benziodoxol-3(1H)-oneTIPS-EBXCommercially available, highly stable, and widely used for alkynylation of C-, N-, and S-nucleophiles. The bulky TIPS group provides stability.[3][6]
1-((Trimethylsilyl)ethynyl)-1,2-benziodoxol-3(1H)-oneTMS-EBXOften used for in-situ desilylation to generate the highly reactive terminal EBX reagent for alkynylating stabilized enolates at low temperatures.[2][7]
EthynylbenziodazoloneEBZAn N-heterocyclic variant with an amide backbone. Offers similar reactivity to EBX and allows for greater structural fine-tuning.[3][8]
Safety First: Handling Hypervalent Iodine Reagents

Caution! Hypervalent iodine compounds are high-energy materials and can be potentially explosive, especially those containing azides or with a high proportion of heteroatoms[9][10]. While EBX reagents are generally considered bench-stable, they should always be handled with appropriate precautions.

  • Handling: Always use a spatula made of plastic or wood; avoid metal spatulas to prevent scratching, which can initiate decomposition. Handle in a well-ventilated fume hood.

  • Storage: Store in a cool, dry place, away from light and heat. Do not grind or subject the solid material to excessive mechanical shock.

  • Scale: When performing reactions on a larger scale for the first time, use appropriate safety measures such as a blast shield.

  • Disposal: Quench any residual reagent with a suitable reducing agent like sodium thiosulfate before disposal, in accordance with local regulations.

Mechanistic Pathways in Metal-Free Alkynylation

The reaction mechanism for metal-free alkynylation is highly dependent on the nucleophile and the specific hypervalent iodine reagent used. Broadly, these reactions can proceed through either nucleophilic attack or radical-mediated pathways.

Mechanistic_Overview Start Hypervalent Iodine Reagent (e.g., EBX) Pathway_Nuc Nucleophilic Pathway Start->Pathway_Nuc Pathway_Rad Radical Pathway Start->Pathway_Rad Nuc_Attack Nucleophilic Substrate (Nu:) Nuc_Attack->Pathway_Nuc Rad_Initiator Radical Initiator (e.g., Light, Photoredox Cat.) Rad_Initiator->Pathway_Rad Product_Nuc Alkynylated Nucleophile (R-C≡C-Nu) Pathway_Nuc->Product_Nuc Product_Rad Alkynylated Radical Product (e.g., from C-H activation) Pathway_Rad->Product_Rad

Diagram 1: General overview of mechanistic pathways.

3.1 Nucleophilic Alkynylation

For heteroatom nucleophiles like thiols, the mechanism has been a subject of detailed computational and experimental study. Two primary pathways are considered competitive[11][12][13][14].

  • Concerted α-Addition: The nucleophile attacks the α-carbon of the alkyne (adjacent to the iodine), leading to a direct transfer of the alkynyl group. This pathway was initially proposed based on DFT computations[12].

  • β-Addition / 1,2-Shift: The nucleophile first attacks the β-carbon of the alkyne. This is followed by an α-elimination and a 1,2-shift, a sequence sometimes referred to as the Ochiai mechanism[11].

Computational studies have revealed that the favored pathway depends on the alkyne's substituent. Electron-donating groups (like alkyls) tend to favor the β-addition pathway, while silyl substituents can proceed through either route[11].

Thiol_Alkynylation_Mechanism cluster_reactants Reactants cluster_path_a Pathway A: Concerted α-Addition cluster_path_b Pathway B: β-Addition / Shift R_S_minus Thiolate (R-S⁻) TS_alpha Transition State (α-attack) R_S_minus->TS_alpha α-attack Intermediate_beta Vinylidene Intermediate (β-attack product) R_S_minus->Intermediate_beta β-attack EBX TIPS-EBX EBX->TS_alpha EBX->Intermediate_beta Product_alpha Thioalkyne (R-S-C≡C-TIPS) TS_alpha->Product_alpha Direct Transfer TS_shift 1,2-Shift Intermediate_beta->TS_shift α-elimination Product_beta Thioalkyne (R-S-C≡C-TIPS) TS_shift->Product_beta rearrangement

Diagram 2: Competing mechanisms for thiol alkynylation.

3.2 Radical-Mediated Alkynylation

EBX reagents are excellent radical traps. Radicals can be generated through various means, including photoredox catalysis, which uses visible light to generate reactive species under exceptionally mild conditions[2]. This has enabled challenging transformations like the decarboxylative alkynylation of carboxylic acids and the C-H alkynylation of saturated heterocycles[2]. More recently, it was discovered that aryl-substituted EBX reagents can be directly excited by visible light, obviating the need for a separate photocatalyst altogether[2].

Core Applications & Experimental Protocols

The following protocols are representative examples designed to be adaptable for a range of specific substrates.

Experimental_Workflow A 1. Reagent Prep - Dry solvent - Weigh substrate & base B 2. Reaction Setup - Inert atmosphere (N₂/Ar) - Cool to desired temp A->B C 3. Reagent Addition - Add EBX reagent portion-wise - Monitor by TLC/LC-MS B->C D 4. Work-up - Quench reaction - Aqueous extraction C->D E 5. Purification - Column chromatography D->E F 6. Analysis - NMR, HRMS E->F

Diagram 3: Generalized experimental workflow.

Protocol 1: Metal-Free α-Alkynylation of a β-Ketoester (C-Nucleophile)
  • Rationale: The α-alkynylation of carbonyl compounds is a fundamental C-C bond-forming reaction to produce valuable 1,4-dicarbonyl precursors. This metal-free method avoids transition metal contaminants and proceeds under mild basic conditions by alkynylating the enolate intermediate[3][7].

  • Reaction Scheme:

  • Materials & Reagents:

ReagentMW ( g/mol )Amount (mmol)Equivalents
Ethyl 2-cyclohexanonecarboxylate170.211.01.0
TIPS-EBX478.431.21.2
Potassium tert-butoxide (t-BuOK)112.211.21.2
Tetrahydrofuran (THF), dry-10 mL-
  • Step-by-Step Protocol:

    • To an oven-dried round-bottom flask under an argon atmosphere, add ethyl 2-cyclohexanonecarboxylate (1.0 mmol, 170 mg).

    • Dissolve the substrate in 10 mL of dry THF and cool the solution to 0 °C in an ice bath.

    • Add potassium tert-butoxide (1.2 mmol, 135 mg) in one portion. Stir the mixture at 0 °C for 20 minutes to ensure complete enolate formation. The solution may become cloudy.

    • Add TIPS-EBX (1.2 mmol, 574 mg) portion-wise over 5 minutes.

    • Allow the reaction to warm to room temperature and stir for 2-4 hours. Monitor the reaction progress by thin-layer chromatography (TLC) or LC-MS.

    • Upon completion, quench the reaction by adding 10 mL of saturated aqueous NH₄Cl solution.

    • Transfer the mixture to a separatory funnel and extract with ethyl acetate (3 x 20 mL).

    • Combine the organic layers, wash with brine (20 mL), dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

    • Purify the crude residue by flash column chromatography on silica gel (e.g., hexane/ethyl acetate gradient) to yield the desired product.

Protocol 2: Metal-Free Alkynylation of a Thiol (S-Nucleophile)
  • Rationale: The synthesis of thioalkynes is crucial for applications in bioconjugation and materials science. This protocol utilizes exceptionally mild conditions, making it suitable for functionalizing sensitive molecules, including cysteine residues in peptides[11][12]. The reaction is often fast and highly chemoselective.

  • Reaction Scheme:

  • Materials & Reagents:

ReagentMW ( g/mol )Amount (mmol)Equivalents
Benzyl mercaptan124.210.51.0
TIPS-EBX478.430.551.1
Triethylamine (Et₃N)101.190.61.2
Dichloromethane (DCM), dry-5 mL-
  • Step-by-Step Protocol:

    • In a vial under ambient atmosphere, dissolve benzyl mercaptan (0.5 mmol, 62 mg) in 5 mL of dry DCM.

    • Add triethylamine (0.6 mmol, 84 μL). The base serves to deprotonate the thiol to the more nucleophilic thiolate.

    • Add TIPS-EBX (0.55 mmol, 263 mg) in one portion at room temperature.

    • Stir the reaction for 15-30 minutes. The reaction is typically very fast. Monitor completion by TLC.

    • Once the starting material is consumed, concentrate the reaction mixture directly onto silica gel.

    • Purify by flash column chromatography (e.g., hexane/ethyl acetate or pure hexane) to afford the alkynyl sulfide. The byproduct, 2-iodobenzoic acid, is polar and easily separated.

Substrate Scope and Data Summary

Metal-free alkynylation with hypervalent iodine reagents is compatible with a wide range of nucleophiles. The table below summarizes representative examples from the literature to illustrate the broad applicability of this methodology.

Nucleophile SubstrateReagentConditionsYield (%)Reference Class
1,3-CyclohexanedioneTMS-EBXt-BuOK, TBAF, THF, -78 °C to rt85C-Nucleophile[2][7]
2-OxindoleTIPS-EBXDBU, CH₂Cl₂, rt92C-Nucleophile[3][6]
ThiophenolTIPS-EBXEt₃N, CH₂Cl₂, rt, 15 min95S-Nucleophile[11][12]
PyrroleTIPS-EBXEt₃N, CH₂Cl₂, rt78N/C-Nucleophile[6]
N-Boc-IndoleTIPS-EBXAg₂CO₃, DCE, 60 °C88C-Nucleophile (Metal-assisted)
Phenylacetic AcidTIPS-EBXIr-photocat., K₂HPO₄, DMSO, blue LED75Radical (Decarboxylative)[2]
Conclusion and Future Outlook

Metal-free alkynylation reactions using hypervalent iodine reagents, particularly the stable EBX family, have become a powerful and reliable strategy in organic synthesis. The operational simplicity, mild reaction conditions, and broad functional group tolerance make these methods highly attractive for both academic and industrial applications. They provide a robust alternative to traditional metal-catalyzed processes, enabling the synthesis of complex alkynylated molecules with high efficiency. Future research will likely focus on the development of new, even more reactive, and selective N-heterocyclic reagents, the discovery of novel catalytic systems for radical reactions, and the expansion of their application in late-stage functionalization of bioactive compounds and biomolecule labeling[3][8].

References
  • Electrophilic Alkynylation. (n.d.). LCSO - EPFL. Retrieved January 22, 2026, from [Link]

  • Caramenti, P., & Waser, J. (2016). Alkynylation of Thiols with Ethynylbenziodoxolone (EBX) Reagents: α- or β- π-Addition?. Organic Letters, 18(1), 60-63. [Link]

  • Le Du, E., & Waser, J. (2023). Recent progress in alkynylation with hypervalent iodine reagents. Chemical Communications, 59(10), 1235-1249. [Link]

  • Waser, J. (2016). Alkynylation with Hypervalent Iodine Reagents. Topics in Current Chemistry, 373, 187-222. [Link]

  • Le Du, E., & Waser, J. (2023). Recent progress in alkynylation with hypervalent iodine reagents. SciSpace. [Link]

  • Waser, J. (2016). Alkynylation with Hypervalent Iodine Reagents. PubMed. [Link]

  • Mizar, P., & Kumar, V. (2015). Alkynylation of heterocyclic compounds using hypervalent iodine reagent. Organic & Biomolecular Chemistry, 13(8), 2331-2335. [Link]

  • Caramenti, P., & Waser, J. (2015). Alkynylation of Thiols with Ethynylbenziodoxolone (EBX) Reagents: α- or β- π‑Addition?. CORE. [Link]

  • Caramenti, P., & Waser, J. (2016). Alkynylation of Thiols with Ethynylbenziodoxolone (EBX) Reagents: α- or β- π-Addition?. PubMed. [Link]

  • Caramenti, P., & Waser, J. (2016). Alkynylation of Thiols with Ethynylbenziodoxolone (EBX) Reagents: α- or β- π-Addition?. Organic Letters, 18(1), 60-63. [Link]

  • Liu, Z., et al. (2022). Hypervalent Iodine Reagents Enable C–H Alkynylation with Iminophenylacetic Acids via Alkoxyl Radicals. Organic Letters, 24(32), 5963-5968. [Link]

  • Le Du, E., et al. (2021). Structure and Reactivity of N-Heterocyclic Alkynyl Hypervalent Iodine Reagents. Chemistry – A European Journal, 27(42), 10979-10986. [Link]

  • Brand, J. P., & Waser, J. (2010). Electrophilic alkynylation of ketones using hypervalent iodine. Chemical Communications, 46(4), 534-536. [Link]

  • Dixon, L. I., et al. (2014). Synthesis of Alkynyliodonium Salts: Preparation of Phenyl(phenylethynyl)iodonium Trifluoroacetate. Organic Syntheses, 91, 60-71. [Link]

  • Frei, R., et al. (2018). Cyclic Hypervalent Iodine Reagents for Azidation: Safer Reagents and Photoredox-Catalyzed Ring Expansion. The Journal of Organic Chemistry, 83(19), 11945-11957. [Link]

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Gold-Catalyzed C3-Alkynylation of Indoles with TIPS-EBX: A Comprehensive Guide for Synthetic and Medicinal Chemists

Author: BenchChem Technical Support Team. Date: February 2026

An Application Guide

Introduction: The Strategic Importance of Indole Alkynylation

The indole nucleus is a privileged scaffold in medicinal chemistry and natural products, forming the core of numerous biologically active compounds.[1][2] Consequently, methods for its precise functionalization are of paramount importance. Direct C–H functionalization has emerged as a powerful strategy, offering atom- and step-economical routes to modify complex molecules. Among these transformations, the introduction of an alkyne moiety is particularly valuable, as it serves as a versatile handle for further chemical transformations via click chemistry, cross-coupling reactions, and other synthetic manipulations.

This guide provides an in-depth exploration of the gold-catalyzed direct C3-alkynylation of indoles using the hypervalent iodine reagent 1-[(triisopropylsilyl)ethynyl]-1,2-benziodoxol-3(1H)-one (TIPS-EBX). This methodology is distinguished by its operational simplicity, mild reaction conditions, and high regioselectivity, making it an indispensable tool for researchers in drug discovery and synthetic chemistry.[2][3] We will delve into the mechanistic underpinnings of the reaction, provide detailed, field-tested protocols, and discuss the scope and limitations to empower scientists to confidently apply this transformation in their work.

The Key Components: Understanding the Reagents

The success of this reaction hinges on the unique interplay between the nucleophilic indole, the π-acidic gold catalyst, and the electrophilic alkynylating agent.

  • The Indole Nucleophile: The indole ring is an electron-rich heterocycle. The C3 position is particularly nucleophilic due to its high electron density, making it the primary site for electrophilic attack.[4] This inherent reactivity is harnessed for selective C–H functionalization.

  • The Gold(I) Catalyst: Homogeneous gold catalysts, typically Au(I) salts like AuCl, are exceptional π-acids.[1] They exhibit a strong affinity for the π-bonds of alkynes, coordinating to them and rendering them highly electrophilic and susceptible to attack by weak nucleophiles like indoles.[5] This activation occurs under exceptionally mild conditions, a hallmark of gold catalysis.

  • The Alkynylating Agent (TIPS-EBX): TIPS-EBX is a bench-stable, crystalline solid belonging to the class of ethynylbenziodoxolone (EBX) hypervalent iodine(III) reagents.[6][7] Its structure confers a unique combination of stability for handling and high reactivity as an electrophilic alkyne source. The triisopropylsilyl (TIPS) group provides steric bulk and enhances stability, while the benziodoxolone framework acts as an excellent leaving group upon nucleophilic attack.[8]

The Catalytic Cycle: A Mechanistic Overview

The gold-catalyzed alkynylation of indoles proceeds through a well-defined catalytic cycle that leverages the π-acidic nature of the gold(I) center. While several pathways have been investigated, the most widely accepted mechanism involves a direct π-activation of the alkyne.[3]

The proposed catalytic cycle is as follows:

  • Alkyne Activation: The cationic gold(I) catalyst coordinates to the carbon-carbon triple bond of TIPS-EBX, forming a gold-π-alkyne complex. This coordination polarizes the alkyne, rendering it highly electrophilic.

  • Nucleophilic Attack: The electron-rich C3 position of the indole attacks the activated alkyne in an intermolecular fashion. This is the key C–C bond-forming step.

  • Rearomatization and Catalyst Regeneration: The resulting intermediate undergoes protonolysis, which can be facilitated by the 2-iodobenzoate counterion. This step simultaneously regenerates the aromaticity of the indole ring, releases the 3-alkynylated indole product, and liberates the active gold(I) catalyst, allowing it to re-enter the catalytic cycle. The stable 2-iodobenzoic acid is formed as a stoichiometric byproduct.

Catalytic_Cycle cluster_cycle Catalytic Cycle Au_cat [AuL]⁺ Activated_Complex Activated Au-π-Alkyne Complex Au_cat->Activated_Complex + TIPS-EBX Indole Indole Intermediate Wheland-type Intermediate TIPSEBX TIPS-EBX Activated_Complex->Intermediate + Indole (Nucleophilic Attack) Intermediate->Au_cat Protonolysis & Catalyst Regeneration Product 3-Alkynyl Indole Intermediate->Product Releases Byproduct 2-Iodobenzoic Acid Intermediate->Byproduct Releases center_point

Caption: Proposed catalytic cycle for the gold-catalyzed C3-alkynylation of indoles.

Experimental Protocols and Methodologies

General Considerations & Best Practices
  • Reagent Quality: Use high-purity indole substrates. TIPS-EBX is commercially available or can be synthesized; ensure it is a dry, crystalline solid.[6] Gold(I) chloride (AuCl) is a common and effective catalyst.

  • Atmosphere: A key advantage of this protocol is its tolerance to air and moisture. Reactions can be conveniently set up in open flasks without the need for an inert atmosphere.[2][9]

  • Solvents: Anhydrous solvents are not strictly necessary but using reagent-grade solvents like acetonitrile or dichloromethane (DCM) is recommended for consistency.

  • Reaction Monitoring: The reaction progress can be easily monitored by Thin Layer Chromatography (TLC). The product is typically more non-polar than the starting indole. Stain with potassium permanganate (KMnO₄) for visualization.

  • Work-up: A simple aqueous basic wash (e.g., with saturated NaHCO₃ solution) is crucial for removing the 2-iodobenzoic acid byproduct, which simplifies subsequent purification.[2]

Protocol: Direct C3-Alkynylation of Indole

This protocol describes a standard procedure for the direct alkynylation of a C3-unsubstituted indole.

Workflow_Protocol_1 start Start reagents 1. Combine Indole (1.0 eq) and TIPS-EBX (1.1 eq) in Solvent (e.g., DCM) start->reagents catalyst 2. Add AuCl (2 mol%) to the mixture reagents->catalyst reaction 3. Stir at Room Temperature (Monitor by TLC, typically 1-4 h) catalyst->reaction workup 4. Dilute with DCM, wash with sat. NaHCO₃(aq) and Brine reaction->workup dry 5. Dry organic layer over Na₂SO₄, filter, and concentrate workup->dry purify 6. Purify by Flash Column Chromatography (Silica Gel, Hexanes/EtOAc gradient) dry->purify product Isolated 3-Alkynyl Indole Product purify->product

Caption: Standard experimental workflow for direct C3-alkynylation.

Step-by-Step Methodology:

  • Reaction Setup: To a clean, dry vial equipped with a magnetic stir bar, add the indole substrate (e.g., 0.5 mmol, 1.0 equiv) and TIPS-EBX (0.55 mmol, 1.1 equiv).

  • Solvent Addition: Add dichloromethane (DCM, 2.5 mL, 0.2 M). Stir the mixture at room temperature until all solids are dissolved.

  • Catalyst Addition: Add gold(I) chloride (AuCl, 0.01 mmol, 2 mol%).

  • Reaction: Stir the reaction mixture at room temperature. Monitor the consumption of the indole starting material by TLC (e.g., 10% EtOAc in hexanes). The reaction is typically complete within 1 to 4 hours.

  • Aqueous Work-up: Upon completion, dilute the reaction mixture with DCM (10 mL). Transfer the solution to a separatory funnel and wash with saturated aqueous sodium bicarbonate (NaHCO₃) solution (2 x 10 mL) to remove the 2-iodobenzoic acid byproduct. Follow with a wash of saturated aqueous sodium chloride (brine) (10 mL).

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

  • Purification: Purify the resulting crude residue by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the pure 3-alkynylated indole.

Reaction Scope, Selectivity, and Limitations

The gold-catalyzed alkynylation with TIPS-EBX is a robust reaction with a broad substrate scope.

Substrate Scope

The reaction tolerates a wide variety of functional groups on the indole ring, including both electron-donating and electron-withdrawing substituents. This functional group tolerance makes it highly valuable for late-stage functionalization of complex molecules.[2][9]

EntryIndole SubstratePosition of SubstituentTypical Yield (%)Reference
1Indole-90-96%[2]
25-MethoxyindoleC5~95%[2]
35-BromoindoleC5~92%[2]
46-ChloroindoleC6~88%[2]
5N-MethylindoleN1~94%[3]
6Tryptophan DerivativeC3-side chainC2-alkynylation, ~72%[10]

Yields are representative and may vary based on specific reaction conditions and scale.

Regioselectivity: The C3 vs. C2 Position
  • C3-Selectivity (The General Rule): For indoles that are unsubstituted at the C3 position (including N-H, N-alkyl, and N-aryl indoles), the gold-catalyzed reaction proceeds with excellent and often exclusive regioselectivity for the C3 position.[2][3]

  • Switch to C2-Selectivity: When the C3 position is already substituted (e.g., in skatole or tryptophan derivatives), the alkynylation is directed to the next most nucleophilic site, the C2 position. This provides a powerful method for accessing C2-functionalized indoles, which are often more challenging to synthesize.[10]

  • Catalyst-Controlled Selectivity: It is noteworthy that the regioselectivity can be inverted by changing the metal catalyst. While gold(I) strongly favors C3-alkynylation, catalysts based on palladium(II) or rhodium(III) can selectively direct the alkynylation to the C2 position, even in C3-unsubstituted indoles, offering a complementary synthetic strategy.[3][6][8]

Limitations

While broadly applicable, some limitations exist. Indoles with highly electron-withdrawing groups may exhibit reduced reactivity, requiring longer reaction times or slightly elevated temperatures. Additionally, substrates with very poor solubility in common organic solvents like DCM or acetonitrile might pose challenges, potentially requiring solvent screening to achieve full conversion.[2]

Troubleshooting Guide

ProblemPotential Cause(s)Suggested Solution(s)
Low or No Conversion 1. Inactive catalyst. 2. Poor substrate reactivity. 3. Insufficient reaction time.1. Use a fresh batch of AuCl. 2. Gently warm the reaction to 40 °C. 3. Allow the reaction to run for a longer period (up to 24 h), monitoring by TLC.
Formation of Side Products 1. Dimerization or polymerization of indole. 2. Reaction with other nucleophilic sites on a complex substrate.1. Ensure the reaction is not overly concentrated. 2. For complex substrates, consider protecting other highly nucleophilic groups if chemoselectivity is an issue.
Difficult Purification 1. Incomplete removal of 2-iodobenzoic acid byproduct. 2. Product co-elutes with starting material or impurities.1. Ensure a thorough basic wash (sat. NaHCO₃) during the work-up. 2. Optimize the eluent system for column chromatography; try a shallower gradient or a different solvent system (e.g., Toluene/EtOAc).

Conclusion

The gold(I)-catalyzed direct alkynylation of indoles with TIPS-EBX stands out as a premier method for forging C(sp²)-C(sp) bonds. Its combination of mild, air-tolerant conditions, broad functional group compatibility, high yields, and tunable regioselectivity makes it a highly reliable and practical transformation.[2][3] This protocol provides a straightforward and efficient entry point to valuable 3-alkynylindole building blocks, empowering chemists to accelerate the synthesis of novel therapeutics, molecular probes, and advanced materials.

References

  • Cacchi, S., & Fabrizi, G. (2011). Gold-catalyzed functionalization reactions of indole. AIR Unimi.

  • Zhang, G., et al. (2011). Umpolung Reactivity of Indole through Gold Catalysis. Journal of the American Chemical Society.

  • Kaldas, S. J., et al. (2015). Indole Functionalization via Photoredox Gold Catalysis. Organic Letters.

  • Krasavin, M. (2020). Aryl-, Akynyl-, and Alkenylbenziodoxoles: Synthesis and Synthetic Applications. Molecules.

  • Waser, J. (2009). Electrophilic Alkynylation. Angewandte Chemie International Edition.

  • Guinchard, X., et al. (2020). Gold-catalyzed enantioselective functionalization of indoles. Organic & Biomolecular Chemistry.

  • Barriault, L., et al. (2015). Indole Functionalization via Photoredox Gold Catalysis. PubMed.

  • Brand, J. P., Chevalley, C., & Waser, J. (2011). One-pot gold-catalyzed synthesis of 3-silylethynyl indoles from unprotected o-alkynylanilines. Beilstein Journal of Organic Chemistry.

  • Hari, D. P., & Waser, J. (2023). Recent progress in alkynylation with hypervalent iodine reagents. Chemical Communications.

  • Waser, J., et al. (2016). Gold-catalyzed direct alkynylation of tryptophan in peptides using TIPS-EBX. Beilstein Journal of Organic Chemistry.

  • Waser, J., et al. (2021). Synthesis of TIPS‐EBX‐SO3M (4 a) and C14H29‐EBX‐SO3M (4 b). ResearchGate.

  • Enamine. (n.d.). TIPS-EBX. Enamine Store.

  • Macgregor, S. A., et al. (2012). Selectivity, Speciation, and Substrate Control in the Gold-Catalyzed Coupling of Indoles and Alkynes. Organometallics.

  • Du, Y., et al. (2015). Direct alkynylation of indole and pyrrole heterocycles by using TIPS-EBX. ResearchGate.

  • Waser, J., et al. (2018). Alkynylation of Thiols with Ethynylbenziodoxolone (EBX) Reagents: α- or β- π-Addition?. Organic Letters.

  • Hu, Y. (2017). Application of EBX Reagents in Alkynylation Reactions. SlideShare.

  • Davies, H. M. L., et al. (2021). Gold(I)-Catalyzed Synthesis of 3-Sulfenyl Pyrroles and Indoles by a Regioselective Annulation of Alkynyl Thioethers. ACS Catalysis.

  • Bolm, C., et al. (2020). Mechanochemical activations in RhIII‐ and AuI‐catalyzed C−H alkynylations lead selectively to C2‐ and C3‐alkynylated indoles. Angewandte Chemie International Edition.

  • Brand, J. P., Chevalley, C., & Waser, J. (2011). One-pot gold-catalyzed synthesis of 3-silylethynyl indoles from unprotected o-alkynylanilines. ResearchGate.

Sources

Application Notes & Protocols: A Guide to the Large-Scale Synthesis and Application of 1-[(Triisopropylsilyl)ethynyl]-1,2-benziodoxol-3(1H)-one (TIPS-EBX)

Author: BenchChem Technical Support Team. Date: February 2026

Abstract: This document provides a comprehensive guide for researchers, chemists, and drug development professionals on the large-scale synthesis, handling, and application of 1-[(Triisopropylsilyl)ethynyl]-1,2-benziodoxol-3(1H)-one, commonly known as TIPS-EBX. As a powerful, bench-stable electrophilic alkynylating agent, TIPS-EBX has become indispensable for the introduction of the versatile alkyne functional group into a wide array of molecules.[1] This guide moves beyond a simple recitation of steps to provide a deep understanding of the underlying chemistry, critical safety considerations for handling hypervalent iodine reagents at scale, detailed synthesis protocols, and practical application workflows for common transformations.

Section 1: The Chemistry of TIPS-EBX - A Mechanistic Perspective

The Unique Reactivity of Hypervalent Iodine

Hypervalent iodine reagents, a class of compounds known for over a century, have transitioned from chemical curiosities to essential tools in modern organic synthesis.[1][2] Their utility stems from the nature of the "hypervalent bond," a linear three-center, four-electron (3c-4e) arrangement that is weaker and longer than a standard covalent bond.[2][3] This unique bonding confers exceptional reactivity, allowing these compounds to act as powerful oxidants and atom-transfer reagents.

In the case of ethynylbenziodoxolone (EBX) reagents like TIPS-EBX, the hypervalent iodine atom inverts the typical nucleophilic character of an alkyne (a concept known as umpolung). The alkyne moiety, now bound to the electrophilic iodine center, behaves as a potent electrophile, readily transferring to a wide range of nucleophiles.[3]

Advantages of the TIPS-EBX Framework in Process Chemistry

While simpler alkynyliodonium salts are often unstable, the cyclic benziodoxolone structure imparts significantly enhanced thermal stability and bench-top handling capability to TIPS-EBX.[1][4] This stability is a critical factor for its adoption in large-scale synthesis. The key advantages include:

  • Enhanced Stability: The cyclic framework reduces the propensity for uncontrolled decomposition, a known risk with acyclic hypervalent iodine compounds.[1]

  • Broad Applicability: TIPS-EBX is compatible with a vast range of reaction conditions, including transition-metal-catalyzed, metal-free, and photoredox-mediated processes.[1]

  • Protective Steric Hindrance: The bulky triisopropylsilyl (TIPS) group serves a dual purpose. It shields the reactive triple bond, preventing unwanted side reactions, and provides a convenient handle for subsequent deprotection to reveal the terminal alkyne.[1]

Mechanistic Insights: The Alkynylation of Thiols

The alkynylation of thiols is a flagship application of TIPS-EBX, particularly for bioconjugation. Understanding the mechanism is key to optimizing this highly chemoselective transformation. Combined computational and experimental studies have revealed that the reaction does not proceed via a single pathway. Instead, two competitive mechanisms are at play, with the dominant route depending on the electronic nature of the alkyne substituent.[5][6][7]

  • Concerted α-Addition: The nucleophilic sulfur atom directly attacks the alkyne carbon adjacent to the iodine atom (the α-carbon). This pathway is generally favored for alkynes bearing electron-withdrawing groups.[7]

  • β-Addition/Rearrangement Pathway: The reaction initiates through an interaction between the sulfur and the iodine atom. This is followed by the attack of the sulfur on the distal alkyne carbon (the β-carbon), subsequent elimination of the 2-iodobenzoate leaving group, and a final 1,2-shift of the substituent (e.g., the TIPS group) to yield the final product.[5][7]

For TIPS-EBX, the energy difference between these two pathways is small, and labeling studies have confirmed that both mechanisms can operate concurrently.[7]

G cluster_start Reactants cluster_pathways Competing Mechanisms cluster_product Product Thiol (R-SH) Thiol (R-SH) alpha_TS α-Addition Transition State Thiol (R-SH)->alpha_TS Direct Attack on α-Carbon beta_TS β-Addition Transition State Thiol (R-SH)->beta_TS Attack on β-Carbon (via S-I interaction) TIPS-EBX TIPS-EBX TIPS-EBX->beta_TS Thioalkyne R-S-C≡C-TIPS alpha_TS->Thioalkyne Rearrangement Rearrangement beta_TS->Rearrangement Elimination & 1,2-Shift TIPS-EBX) TIPS-EBX) TIPS-EBX)->alpha_TS Rearrangement->Thioalkyne

Caption: Competing mechanisms in the alkynylation of thiols with TIPS-EBX.

Section 2: Safety First - Handling Hypervalent Iodine Reagents on Scale

Hazard Assessment and Thermal Stability

CAUTION: Hypervalent iodine compounds are energetic materials and must be treated as potentially explosive.[8] Their handling requires strict adherence to safety protocols, especially when operating at scales beyond the research bench. The hypervalent bonds are inherently weak, and their decomposition can be highly exothermic.[1]

Recent systematic studies have evaluated the thermal stability of a wide range of cyclic hypervalent iodine reagents, providing a critical framework for risk assessment.[9][10] For TIPS-EBX specifically, thermal analysis is crucial. Impurities, particularly residual tosylate salts from certain synthetic routes, have been shown to significantly lower the decomposition temperature and must be rigorously removed.[1]

Critical Safety Data for TIPS-EBX

The following table summarizes key safety parameters for pure, properly synthesized TIPS-EBX. This data should be consulted as part of a thorough risk assessment before any scale-up operation.

ParameterValueSignificance & Comments
Melting Point ~125 °CMelting is immediately followed by decomposition.
Decomposition Onset (DSC) ~136 °CThis is the temperature at which rapid, exothermic decomposition begins. Operations should stay well below this limit.[1]
Shock Sensitivity Not shock-sensitiveWhen synthesized via the recommended one-pot protocol and purified correctly, TIPS-EBX showed no sensitivity to shock.[1]
Storage Cool, dry, dark placeStore away from heat, light, and incompatible materials.
Recommended Handling Protocols
  • Personal Protective Equipment (PPE): Always wear standard PPE, including a lab coat, safety glasses, and gloves. A face shield is recommended when handling larger quantities.

  • Avoid Friction and Grinding: Do not grind the material or subject it to mechanical shock. Use plastic or wood spatulas instead of metal ones.

  • Controlled Heating: Never heat the solid material close to its decomposition temperature. If heating a reaction mixture, ensure gradual and controlled temperature ramping with adequate cooling capacity on standby.

  • Scale-Up Precautions: Perform a small-scale trial run to identify any unexpected exotherms before proceeding to a larger scale. For significant scale-up, consult with a process safety specialist.

  • Waste Disposal: Quench residual reagent slowly in a stirred solution of sodium thiosulfate. Dispose of all chemical waste in accordance with local regulations.

Section 3: Protocol for Large-Scale Synthesis of TIPS-EBX

Rationale for Method Selection

Several protocols for synthesizing TIPS-EBX exist.[1][4] For large-scale preparation, we recommend the one-pot procedure developed by Waser and collaborators, which was subsequently optimized and analyzed for process safety.[1] This method is advantageous because it:

  • Utilizes readily available commercial starting materials: 2-iodobenzoic acid and (triisopropylsilyl)acetylene.

  • Avoids the need to isolate sensitive intermediates.

  • Has undergone thermal analysis, which showed only weak exotherms during the synthesis itself.[1]

G start Charge Reactor: - 2-Iodobenzoic Acid - p-TsOH·H₂O - Solvents (DCE/TFE) add_mcpba Portion-wise Addition of mCPBA at RT start->add_mcpba heat Heat Reaction Mixture (e.g., 55 °C) add_mcpba->heat add_alkyne Add (Triisopropylsilyl)acetylene heat->add_alkyne stir Stir to Complete Reaction add_alkyne->stir workup Aqueous Workup: - Quench with Na₂SO₃ - Wash with NaHCO₃ & H₂O stir->workup purify Purification: - Solvent Evaporation - Recrystallization (Acetonitrile) workup->purify product Isolate Pure TIPS-EBX (White Solid) purify->product

Sources

Troubleshooting & Optimization

Technical Support Center: TIPS-EBX Mediated Alkynylation

Author: BenchChem Technical Support Team. Date: February 2026

A troubleshooting guide for researchers, scientists, and drug development professionals experiencing low yields and other issues with electrophilic alkynylation using 1-[(Triisopropylsilyl)ethynyl]-1,2-benziodoxol-3(1H)-one (TIPS-EBX).

Introduction to TIPS-EBX Alkynylation

1-[(Triisopropylsilyl)ethynyl]-1,2-benziodoxol-3(1H)-one, commonly known as TIPS-EBX, is a powerful, bench-stable hypervalent iodine(III) reagent used for the electrophilic transfer of a TIPS-protected ethynyl group to a wide range of nucleophiles. Its cyclic benziodoxolone structure confers greater stability compared to acyclic alkynyliodonium salts, which historically suffered from limited stability and hampered their widespread use. TIPS-EBX has enabled significant advances in the metal-free and transition-metal-catalyzed alkynylation of C-H and X-H (N, S, O) bonds, finding applications in the synthesis of complex molecules, functional materials, and bioconjugation. Despite its utility, achieving consistently high yields can be challenging. This guide addresses common experimental pitfalls and provides systematic troubleshooting strategies.

FAQs & Troubleshooting Guide

Reagent Quality and Handling

Data & Protocols

Troubleshooting Summary Table
IssuePotential CauseRecommended Action
No reaction / Low conversionInactive TIPS-EBX reagentVerify reagent quality via NMR or a spot test with a reliable nucleophile. Ensure proper storage.
Low yield with byproduct formationSub-optimal reaction conditions (solvent, temperature, base)Screen different anhydrous solvents. Optimize temperature. Titrate base stoichiometry carefully.
Formation of disulfide (for thiol substrates)Oxidation of the thiol nucleophileEnsure exclusion of air if necessary. Check for radical initiators. Confirm use of EBX reagent over less stable iodonium salts.
Inconsistent resultsMoisture or impurities in reagents/solventUse freshly distilled/dried solvents. Purify substrate if necessary. Perform reaction under an inert atmosphere (N2 or Ar).

Visualizing the Mechanism & Troubleshooting Logic

Understanding the core reaction mechanism and the logical flow of troubleshooting can help diagnose issues more effectively.

Alkynylation_Mechanism

Figure 1. Simplified mechanism for base-mediated alkynylation.

Troubleshooting_Flowchart

Figure 2. Logical workflow for troubleshooting low yields.

References

  • PacBio. (2018). Guide - Low Yield Troubleshooting. Retrieved from [Link]
  • Waser, J., et al. (2023). Recent progress in alkynylation with hypervalent iodine reagents. Chemical Society Reviews. Retrieved from [Link]
  • Waser, J., et al. (2016). Alkynylation of Thiols with Ethynylbenziodoxolone (EBX) Reagents: α- or β- π‑Addition? Organic Letters, 18(1), 60-63. Retrieved from [Link]
  • Waser, J. (n.d.). Electrophilic Alkynylation. EPFL. Retrieved from [Link]
  • Waser, J., et al. (2016). Alkynylation of Thiols with Ethynylbenziodoxolone (EBX) Reagents: α- or β- π-Addition? Organic Letters. Retrieved from [Link]
  • Waser, J., et al. (2020). Photomediated alkynylation and use of EBX reagents as radical traps... ResearchGate. Retrieved from [Link]
  • Waser, J., et al. (2016). Alkynylation of Thiols with Ethynylbenziodoxolone (EBX) Reagents: α- or β- π-Addition? Organic Letters. Retrieved from [Link]
  • Prakash, G. K. S., & Zhdankin, V. V. (2022). Aryl-, Akynyl-, and Alkenylbenziodoxoles: Synthesis and Synthetic Applications. Molecules, 27(15), 4983. Retrieved from [Link]
  • Waser, J., et al. (2020). One-Pot Synthesis of 1-[(Triisopropylsilyl)ethynyl]-1,2-benziodoxol-3(1H)-one (TIPS-EBX): Process Safety Assessment and Impact of Impurities on Product Stability. Organic Process Research & Development, 24(1), 77-83. Retrieved from [Link]
  • Antonchick, A. P., et al. (2020). Unconventional Reactivity of Ethynylbenziodoxolone (EBX) Reagents and Thiols: Scope and Mechanism. Chemistry – A European Journal, 26(62), 14104-14108. Retrieved from [Link]
  • Hashmi, A. S. K. (2021). Gold-Catalyzed C-H Alkynylations with Hypervalent Iodine(III) Reagents. Heidelberg University. Retrieved from [Link]
  • Yoshimura, A., & Zhdankin, V. V. (2019). Alkene Difunctionalization Using Hypervalent Iodine Reagents: Progress and Developments in the Past Ten Years. Molecules, 24(14), 2629. Retrieved from [Link]
  • Waser, J. (2017). Alkynylation with Hypervalent Iodine Reagents. ResearchGate. Retrieved from [Link]

side products in reactions with 1-[(Triisopropylsilyl)ethynyl]-1,2-benziodoxol-3(1H)-one

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for 1-[(Triisopropylsilyl)ethynyl]-1,2-benziodoxol-3(1H)-one (TIPS-EBX). This guide is designed for researchers, scientists, and drug development professionals to navigate and troubleshoot potential side reactions encountered when using this powerful alkynylating agent. My aim is to provide not just solutions, but also a deeper understanding of the underlying reaction mechanisms to empower you in your experimental design.

Frequently Asked Questions (FAQs)

Q1: I am observing an unexpected isomer in my reaction with a thiol nucleophile. What could be the cause?

A1: This is a well-documented phenomenon that arises from the two competing mechanistic pathways for the alkynylation of thiols with EBX reagents: α-addition and β-addition.[1][2][3] While the desired product typically comes from the α-addition pathway, the β-addition pathway can lead to the formation of a constitutional isomer.

  • α-Addition Pathway: This is a concerted process that directly forms the desired thioalkyne. For TIPS-EBX reacting with many nucleophiles, this pathway is often favored.[4]

  • β-Addition Pathway: This pathway involves the nucleophile attacking the β-carbon of the alkyne, followed by an elimination and a 1,2-silyl shift.[1][2] This rearrangement leads to the isomeric side product.

Computational studies and labeling experiments have shown that for TIPS-EBX, these two pathways have a small energy difference, meaning both can be active simultaneously.[1][4] The ratio of the two products can be influenced by the electronic properties of the nucleophile and the alkyne substituent.[4]

Q2: How can I minimize the formation of the β-addition side product?

A2: While completely eliminating the β-addition pathway can be challenging with TIPS-EBX due to its inherent electronic properties, you can often influence the product ratio by carefully selecting your reaction conditions.

ParameterRecommendationRationale
Solvent Screen a range of solvents with varying polarity.The transition states of the α- and β-addition pathways may be stabilized differently by the solvent.
Temperature Run the reaction at the lowest temperature that allows for a reasonable reaction rate.A lower temperature may favor the pathway with the lower activation energy, which is often the desired α-addition.
Additives Consider the use of Lewis or Brønsted acids.In some systems, additives can influence the electrophilicity of the alkyne and favor one pathway over the other.[5]
Q3: My reaction is not going to completion, and I see some starting material decomposition. What could be the issue?

A3: The stability of TIPS-EBX is crucial for its reactivity. Impurities from its synthesis can compromise its thermal stability.[6][7]

  • Tosylate Salt Impurities: One common impurity from certain synthetic routes is tosylate salts. These have been shown to lower the decomposition temperature of TIPS-EBX.[6][7][8] If you are using custom-synthesized TIPS-EBX, ensure it is thoroughly purified.

  • Storage: Although TIPS-EBX is relatively stable, prolonged storage at room temperature or exposure to light can lead to gradual decomposition. It is recommended to store it at -20°C in the dark.[6]

If you suspect reagent decomposition, it is advisable to use a fresh batch of high-purity, commercially available TIPS-EBX.

Q4: I have a significant amount of 2-iodobenzoic acid in my crude product. Is this a side product?

A4: 2-Iodobenzoic acid is not a side product in the traditional sense but rather a stoichiometric byproduct of the reaction.[5] The reaction mechanism involves the transfer of the ethynyl group from the hypervalent iodine reagent to the nucleophile, which reduces the iodine(III) center and releases 2-iodobenzoic acid. Its presence is expected and can be removed during standard aqueous workup and purification (e.g., chromatography).

Troubleshooting Guides

Guide 1: Differentiating and Characterizing α- vs. β-Addition Products

If you suspect the formation of isomeric products, a systematic approach to their characterization is essential.

Step-by-Step Protocol:

  • Initial Analysis: Analyze the crude reaction mixture by ¹H NMR and LC-MS. Look for the presence of two distinct product peaks with the same mass.

  • Purification: Carefully separate the two isomers using column chromatography or preparative HPLC.

  • Structural Elucidation:

    • ¹H and ¹³C NMR: The chemical shifts of the protons and carbons adjacent to the sulfur and silicon atoms will be different for the two isomers.

    • 2D NMR (HSQC, HMBC): These experiments will be crucial to definitively assign the connectivity of the atoms in each isomer.

    • ¹³C Labeling Study: For an unambiguous determination, you can synthesize or acquire ¹³C-labeled TIPS-EBX. The position of the ¹³C label in the final products will definitively distinguish between the α- and β-addition pathways.[1][2]

Guide 2: Managing Reagent Quality and Reaction Setup

To ensure the best possible outcome for your reaction, follow these best practices for handling TIPS-EBX.

Step-by-Step Protocol:

  • Reagent Purity Check: If you are not using a commercially available source, it is recommended to check the purity of your TIPS-EBX by ¹H NMR and measure its melting point. A sharp melting point around 115°C and a decomposition onset above 140°C are indicative of high purity.[7]

  • Inert Atmosphere: While many reactions with TIPS-EBX can be run in an open flask, for sensitive substrates or prolonged reaction times, conducting the reaction under an inert atmosphere (e.g., nitrogen or argon) can prevent potential oxidative side reactions.

  • Reaction Monitoring: Monitor the progress of your reaction by TLC or LC-MS to determine the optimal reaction time and avoid the formation of degradation products from extended reaction times or heating.

Visualizing Reaction Mechanisms

To better understand the origin of potential side products, the following diagrams illustrate the competing reaction pathways.

G cluster_reactants Reactants cluster_alpha α-Addition Pathway (Desired) cluster_beta β-Addition Pathway (Side Product) TIPS_EBX TIPS-EBX TS_alpha α-Addition Transition State TIPS_EBX->TS_alpha TS_beta β-Addition Transition State TIPS_EBX->TS_beta Nucleophile Nucleophile (e.g., Thiol) Nucleophile->TS_alpha Nucleophile->TS_beta Product_alpha Desired Thioalkyne Product TS_alpha->Product_alpha Concerted Intermediate Vinyl Intermediate TS_beta->Intermediate Rearrangement 1,2-Silyl Shift Intermediate->Rearrangement Product_beta Isomeric Side Product Rearrangement->Product_beta

Caption: Competing α- and β-addition pathways in the reaction of TIPS-EBX with a nucleophile.

References

  • Frei, R., Wodrich, M. D., Hari, D. P., Cembran, A., & Waser, J. (2016). Alkynylation of Thiols with Ethynylbenziodoxolone (EBX) Reagents: α- or β- π-Addition?. Organic Letters, 18(1), 60-63. [Link]

  • Le Vaillant, F., Giraud, M., & Waser, J. (2020). One-Pot Synthesis of 1-[(Triisopropylsilyl)ethynyl]-1,2-benziodoxol-3(1H)-one (TIPS-EBX): Process Safety Assessment and Impact of Impurities on Product Stability. Organic Process Research & Development, 24(1), 57-63. [Link]

  • Frei, R., Wodrich, M. D., Hari, D. P., Cembran, A., & Waser, J. (2015). Alkynylation of Thiols with Ethynylbenziodoxolone (EBX) Reagents: α- or β- π‑Addition?. CORE. [Link]

  • Le Vaillant, F., Giraud, M., & Waser, J. (2019). One-Pot Synthesis of 1-[(Triisopropylsilyl)ethynyl]-1,2-benziodoxol-3(1H)-one (TIPS-EBX): Process Safety Assessment and Impact of Impurities on Product Stability. ACS Publications. [Link]

  • Frei, R., Wodrich, M. D., Hari, D. P., Cembran, A., & Waser, J. (2016). Alkynylation of Thiols with Ethynylbenziodoxolone (EBX) Reagents: α- or β- π-Addition?. Organic Letters. [Link]

  • Frei, R., Wodrich, M. D., Hari, D. P., Cembran, A., & Waser, J. (2016). Alkynylation of Thiols with Ethynylbenziodoxolone (EBX) Reagents: α- or β- π-Addition?. Europe PMC. [Link]

  • Le Vaillant, F., Giraud, M., & Waser, J. (2020). One-Pot Synthesis of 1-[(Triisopropylsilyl)ethynyl]-1,2-benziodoxol-3(1H)-one (TIPS-EBX): Process Safety Assessment and Impact of Impurities on Product Stability. Organic Process Research & Development. [Link]

  • Ochiai, M., Masaki, Y., & Shiro, M. (1991). Synthesis and structure of 1-alkynyl-1,2-benziodoxol-3(1H)-ones. The Journal of Organic Chemistry, 56(18), 5511-5513. [Link]

  • Laboratory of Catalysis and Organic Synthesis, EPFL. Electrophilic Alkynylation. [Link]

Sources

Technical Support Center: Optimizing Reaction Conditions for TIPS-EBX

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for 1-[(Triisopropylsilyl)ethynyl]-1,2-Benziodoxol-3(1H)-one (TIPS-EBX). This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting advice and answers to frequently asked questions. As a powerful and versatile electrophilic alkynylating reagent, TIPS-EBX has found widespread application in organic synthesis.[1][2] However, its hypervalent iodine nature necessitates careful consideration of reaction parameters to achieve optimal results.[1] This resource aims to equip you with the knowledge to overcome common challenges and confidently employ TIPS-EBX in your synthetic endeavors.

I. Understanding TIPS-EBX: Stability and Reactivity

Before delving into troubleshooting, it's crucial to understand the fundamental properties of TIPS-EBX. It is a cyclic hypervalent iodine(III) reagent, a structural feature that enhances its stability compared to acyclic analogs.[3] The triisopropylsilyl (TIPS) group serves a dual purpose: it shields the acetylene, preventing side reactions, and allows for the eventual generation of a terminal alkyne upon deprotection.[1]

Despite its relative stability, TIPS-EBX is a high-energy compound, and its reactivity is harnessed from the weak hypervalent iodine-carbon bond.[1] This inherent reactivity also means that improper handling or purification can affect its performance and safety. Purity is directly related to thermal stability; impurities such as tosylate salts can lower its decomposition temperature.[1]

Safety First: Handling and Storage

Hypervalent iodine reagents should be handled with care.[1][4] While purified TIPS-EBX has shown no shock sensitivity, it is crucial to be aware of its thermal stability.[1]

  • Storage: Store TIPS-EBX at -20°C for long-term stability.[1]

  • Handling: Always wear appropriate personal protective equipment (PPE), including gloves, lab coat, and safety glasses.[5][6] Handle the solid reagent in a well-ventilated fume hood.[7]

  • Thermal Stability: The onset of decomposition for pure TIPS-EBX is in the range of 134-144°C, though commercial samples may have a higher onset.[1] Avoid heating the solid reagent unnecessarily.

II. Troubleshooting Guide: Common Issues and Solutions

This section addresses specific problems you might encounter during your experiments with TIPS-EBX. Each issue is analyzed from a mechanistic standpoint to provide a logical and effective troubleshooting strategy.

Issue 1: Low or No Product Yield

A common frustration in any synthesis is a low yield of the desired product. With TIPS-EBX, this can stem from several factors, from reagent quality to suboptimal reaction conditions.

Potential Causes & Solutions
  • Reagent Quality and Purity:

    • Explanation: The purity of TIPS-EBX is paramount for its reactivity. Impurities can interfere with the reaction or indicate decomposition of the reagent.

    • Troubleshooting Steps:

      • Verify the purity of your TIPS-EBX using ¹H NMR.

      • If impurities are detected, consider purification by washing a dichloromethane solution with water to remove salts like sodium p-toluenesulfonate, followed by precipitation or recrystallization.[1]

      • If the reagent has been stored for a long time or improperly, consider synthesizing a fresh batch. Several reliable protocols are available.[1][8]

  • Suboptimal Reaction Temperature:

    • Explanation: Temperature plays a critical role in reaction kinetics.[9] While many TIPS-EBX reactions proceed at room temperature, some substrates may require heating to overcome the activation energy barrier. Conversely, excessive heat can lead to decomposition of the reagent or product.

    • Troubleshooting Steps:

      • If no reaction is observed at room temperature, incrementally increase the temperature (e.g., to 40°C, then 60°C) while monitoring the reaction by TLC or LC-MS.

      • If decomposition is observed, try running the reaction at a lower temperature (e.g., 0°C or -20°C).

  • Incorrect Solvent Choice:

    • Explanation: The solvent can significantly influence the solubility of reactants and the stability of intermediates.[10] For reactions involving charged intermediates, solvent polarity can be particularly important.

    • Troubleshooting Steps:

      • Consult the literature for solvents commonly used with TIPS-EBX, such as dichloromethane (DCM), diethyl ether (Et₂O), or acetonitrile (MeCN).[8][11]

      • If solubility is an issue, consider a different solvent or a solvent mixture.

      • Be cautious with chlorinated solvents, as some hypervalent iodine reagents can react with them.[10] Dichloromethane is generally a safe choice.[10]

  • Inappropriate Stoichiometry:

    • Explanation: The molar ratio of reactants is a fundamental parameter.[12] While a 1:1 stoichiometry of nucleophile to TIPS-EBX is a good starting point, an excess of one reagent may be necessary depending on the reaction.

    • Troubleshooting Steps:

      • If the reaction is sluggish, try increasing the amount of TIPS-EBX (e.g., to 1.2 or 1.5 equivalents).

      • Conversely, if side reactions are observed due to the reactivity of TIPS-EBX, using a slight excess of the nucleophile might be beneficial.

Issue 2: Formation of Side Products

The appearance of unexpected spots on a TLC plate can be perplexing. Understanding the potential side reactions of TIPS-EBX is key to diagnosing and mitigating this issue.

Potential Causes & Solutions
  • Homocoupling of the Nucleophile:

    • Explanation: If the nucleophile can be oxidized under the reaction conditions, it may lead to homocoupling products.

    • Troubleshooting Steps:

      • Lower the reaction temperature to disfavor the oxidation pathway.

      • Ensure an inert atmosphere (e.g., nitrogen or argon) if your substrate is sensitive to air oxidation.

  • Reaction with Solvent or Additives:

    • Explanation: TIPS-EBX is a strong electrophile and can potentially react with nucleophilic solvents or additives.

    • Troubleshooting Steps:

      • Choose a non-nucleophilic solvent.

      • Scrutinize all additives (e.g., bases, catalysts) for potential reactivity with TIPS-EBX.

  • Competing Reaction Pathways:

    • Explanation: In some cases, multiple reaction pathways may be accessible. For example, in the alkynylation of thiols, both α- and β-addition mechanisms can be operative, depending on the substituents.[13][14]

    • Troubleshooting Steps:

      • Carefully analyze the structure of your side products to gain insight into the competing reaction.

      • Adjusting the electronic properties of the substrate or the reaction conditions (e.g., solvent, temperature) may favor one pathway over another.

Issue 3: Incomplete Conversion

A reaction that stalls before the limiting reagent is fully consumed can be a sign of catalyst deactivation, reagent decomposition, or an equilibrium process.

Potential Causes & Solutions
  • Catalyst Deactivation (if applicable):

    • Explanation: In metal-catalyzed reactions (e.g., with gold or palladium), the catalyst can be poisoned or deactivated over time.[8][15][16]

    • Troubleshooting Steps:

      • Ensure the purity of all reactants and solvents to avoid catalyst poisons.

      • Consider adding the catalyst in portions throughout the reaction.

      • Increase the catalyst loading.

  • Decomposition of TIPS-EBX:

    • Explanation: Over extended reaction times or at elevated temperatures, TIPS-EBX can slowly decompose.

    • Troubleshooting Steps:

      • Monitor the reaction closely and work it up as soon as it is complete.

      • If the reaction is slow, consider adding the TIPS-EBX in portions.

  • Reversible Reaction:

    • Explanation: While less common for TIPS-EBX reactions, the possibility of a reversible process should be considered.

    • Troubleshooting Steps:

      • If possible, try to remove one of the byproducts to drive the reaction forward (e.g., by precipitation or trapping).

Experimental Workflow & Decision-Making Diagram

The following diagram outlines a general workflow for troubleshooting a TIPS-EBX reaction.

troubleshooting_workflow start Reaction Outcome: Low Yield / Incomplete Conversion / Side Products reagent_check Step 1: Verify Reagent Quality - Check TIPS-EBX purity via NMR. - Assess starting material purity. start->reagent_check conditions_check Step 2: Review Reaction Conditions - Temperature - Solvent - Stoichiometry - Reaction Time reagent_check->conditions_check If reagents are pure analysis Step 3: Analyze Byproducts - Isolate and characterize side products (if possible). conditions_check->analysis If conditions seem appropriate optimization Step 4: Systematic Optimization - Vary one parameter at a time. - Temperature screen. - Solvent screen. analysis->optimization Based on byproduct identity success Successful Optimization optimization->success

Caption: A systematic approach to troubleshooting TIPS-EBX reactions.

III. Frequently Asked Questions (FAQs)

Q1: Can I use TIPS-EBX in protic solvents like alcohols?

A1: While TIPS-EBX shows remarkable stability, its use in protic solvents should be approached with caution.[16] Depending on the reaction conditions and the pKa of the protic solvent, solvolysis of the hypervalent iodine reagent can occur. However, some reactions have been successfully performed in the presence of alcohols, particularly in three-component reactions.[15] It is always best to perform a small-scale test reaction first.

Q2: My reaction requires a base. Which bases are compatible with TIPS-EBX?

A2: Non-nucleophilic bases are generally preferred to avoid direct reaction with TIPS-EBX. Common choices include inorganic bases like potassium carbonate (K₂CO₃) or organic bases such as 2,6-lutidine or proton sponge. Strong, nucleophilic bases like alkoxides should be used with caution and at low temperatures.

Q3: Is it possible to perform reactions with TIPS-EBX under air, or is an inert atmosphere required?

A3: Many reactions with TIPS-EBX can be successfully carried out in a flask open to the air, highlighting its practicality.[11][15] However, if your substrate or catalyst is sensitive to oxygen or moisture, working under an inert atmosphere (nitrogen or argon) is recommended.

Q4: How can I remove the 2-iodobenzoic acid byproduct after the reaction?

A4: The 2-iodobenzoic acid byproduct is acidic and can typically be removed by a basic aqueous wash during the workup. A dilute solution of sodium bicarbonate (NaHCO₃) or sodium hydroxide (NaOH) is usually effective.[11]

Q5: What is the mechanism of alkynylation with TIPS-EBX?

A5: The mechanism can vary depending on the nucleophile. For many nucleophiles, the reaction proceeds through a nucleophilic attack on the electrophilic alkyne, followed by reductive elimination of the 2-iodobenzoate leaving group.[17][18] In the case of thiols, a concerted α-addition or a β-addition/rearrangement pathway can occur.[13][14] For transition-metal-catalyzed reactions, the mechanism often involves oxidative addition of the hypervalent iodine reagent to the metal center.[8][19]

Reaction Mechanism Overview

reaction_mechanism cluster_0 General Nucleophilic Alkynylation Nu Nucleophile (Nu⁻) TIPSEBX TIPS-EBX Nu->TIPSEBX Nucleophilic Attack Intermediate [Intermediate Complex] TIPSEBX->Intermediate Product Nu-Alkyne-TIPS Intermediate->Product Reductive Elimination Byproduct 2-Iodobenzoate Intermediate->Byproduct

Caption: A simplified representation of nucleophilic alkynylation using TIPS-EBX.

IV. Summary of Recommended Starting Conditions

For those new to using TIPS-EBX, the following table provides a general set of starting conditions for a typical alkynylation reaction. These should be optimized for each specific substrate and transformation.

ParameterRecommended Starting ConditionNotes
Stoichiometry 1.0 eq. Nucleophile, 1.1-1.2 eq. TIPS-EBXAn excess of TIPS-EBX can help drive the reaction to completion.
Solvent Dichloromethane (DCM)A versatile and commonly used solvent for these reactions.[8]
Concentration 0.1 MA good starting point, can be adjusted based on solubility and reaction rate.
Temperature Room Temperature (20-25°C)Many reactions proceed well at ambient temperature.[15]
Atmosphere Air (unless substrate is sensitive)TIPS-EBX is generally stable to air and moisture.[2]
Reaction Time 2-24 hoursMonitor by TLC or LC-MS to determine the optimal time.

By understanding the principles outlined in this guide and adopting a systematic approach to troubleshooting, you will be well-equipped to optimize your reactions involving TIPS-EBX and harness its full synthetic potential.

References

  • Frei, R., Wodrich, M. D., Hari, D. P., Cacherat, B., & Waser, J. (2020). A New One-Step Synthesis of TIPS-EBX and Its Stability in Solution. Organic Process Research & Development, 24(1), 106-112. [Link]

  • Makarov, I. S., Zhdankin, V. V., & Yoshimura, A. (2023). Aryl-, Alkynyl-, and Alkenylbenziodoxoles: Synthesis and Synthetic Applications. Molecules, 28(5), 2136. [Link]

  • Waser, J. (n.d.). Electrophilic Alkynylation. Laboratory of Catalysis and Organic Synthesis, EPFL. Retrieved from [Link]

  • Hypervalent Iodine Chemistry Modern Developments In Organic Synthesis. (n.d.). University of Technology Nuremberg. Retrieved from [Link]

  • American Chemical Society Green Chemistry Institute's Pharmaceutical Roundtable. (n.d.). Specific Solvent Issues with Iodination. Retrieved from [Link]

  • Waser, J. (2017). Benziodoxol(on)e Reagents as Tools in Organic Synthesis: The Background behind the Discovery at the Laboratory of Catalysis and Synthesis of EPFL (LCSO). CHIMIA, 71(7), 450-455. [Link]

  • Xing, B. (2017, January 3). Application of EBX Reagents in Alkynylation Reactions [Presentation]. Hu's group. [Link]

  • Wodrich, M. D., Fathi, R., & Waser, J. (2016). Alkynylation of Thiols with Ethynylbenziodoxolone (EBX) Reagents: α- or β- π-Addition?. Organic Letters, 18(1), 60-63. [Link]

  • Zhdankin, V. V. (2009). Solvent-Free Reactions with Hypervalent Iodine Reagents. Organic Letters, 11(8), 1845-1847. [Link]

  • Powers, D. C., & Sanford, M. S. (2012). Hypervalent Iodine Reagents in High Valent Transition Metal Chemistry. Molecules, 17(12), 14358-14379. [Link]

  • Dixon, L. I., Carroll, M. A., Ellames, G. J., & Gregson, T. J. (2014). Synthesis of Alkynyliodonium Salts: Preparation of Phenyl(phenylethynyl)iodonium Trifluoroacetate. Organic Syntheses, 91, 60-71. [Link]

  • Yoshimura, A., & Zhdankin, V. V. (2024). Recent Progress in Synthetic Applications of Hypervalent Iodine(III) Reagents. Chemical Reviews. [Link]

  • Wodrich, M. D., Fathi, R., & Waser, J. (2016). Alkynylation of Thiols with Ethynylbenziodoxolone (EBX) Reagents: α- or β- π-Addition?. Organic Letters, 18(1), 60-63. [Link]

  • Macmillan Group. (2003, July 30). The Chemistry of Hypervalent Iodine. [Link]

  • Dasgupta, A., Thiehoff, C., Newman, P. D., Wirth, T., & Melen, R. L. (2021). Reactions promoted by hypervalent iodine reagents and boron Lewis acids. Organic & Biomolecular Chemistry, 19(20), 4443-4456. [Link]

  • Kumar, S., & Singh, A. (2020). Hypervalent Iodine Reagents in Palladium-Catalyzed Oxidative Cross-Coupling Reactions. Frontiers in Chemistry, 8, 584. [Link]

  • Chem-Supply. (2023, October). Iodine - SAFETY DATA SHEET. Retrieved from [Link]

  • Kumar, A., & Kumar, V. (2023). Iodine(V)-Based Oxidants in Oxidation Reactions. Molecules, 28(14), 5345. [Link]

  • Arvin AS. (2016, May 17). HYPERVALENT IODINE CHEMISTRY part 2 [Video]. YouTube. [Link]

  • ResearchGate. (n.d.). Optimization of the reaction conditions with TIPS-EBX-SO3K (4a) and glutathione (6). Retrieved from [Link]

  • ResearchGate. (n.d.). Structure of TIPS‐EBX (1 a) as determined by X‐ray diffraction. Retrieved from [Link]

  • Frontier, A. (2026). How to Troubleshoot a Reaction. University of Rochester, Department of Chemistry. Retrieved from [Link]

  • Wodrich, M. D., Fathi, R., & Waser, J. (2016). Alkynylation of Thiols with Ethynylbenziodoxolone (EBX) Reagents: α- or β- π‑Addition?. Organic Letters, 18(1), 60-63. [Link]

  • Frontier, A. (n.d.). How To: Troubleshoot a Reaction. University of Rochester, Department of Chemistry. Retrieved from [Link]

  • EY Laboratories, Inc. (n.d.). Troubleshooting & Tips. Retrieved from [Link]

  • Hahm, H. S., Hurevich, M., & Seeberger, P. H. (2022). Towards a Systematic Understanding of the Influence of Temperature on Glycosylation Reactions. Angewandte Chemie International Edition, 61(13), e202115383. [Link]

  • Al-Shdefat, R., Rasool, B. K., & Al-Remawi, M. (2023). Critical Analysis and Optimization of Stoichiometric Ratio of Drug-Coformer on Cocrystal Design: Molecular Docking, In Vitro and In Vivo Assessment. Pharmaceutics, 15(2), 614. [Link]

  • Michalchuk, A. A. L., et al. (2025). Activation Energies Reveal Unusual Temperature Sensitivity in Mechanochemical Reactions. ChemRxiv. [Link]

  • Bellow, J. A., et al. (2023). Variable temperature kinetic isotope effects demonstrate extensive tunnelling in the C-H activation reactivity of a transition metal-oxo complex. Chemical Communications, 59(55), 8584-8587. [Link]

  • Zhang, Y., et al. (2023). The relationship between iodinated contrast material temperature and adverse reactions. Academic Radiology, 30(11), 2530-2536. [Link]

Sources

Technical Support Center: Purification of Products from TIPS-EBX Reactions

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the purification of products from reactions utilizing 1-[(Triisopropylsilyl)ethynyl]-1,2-benziodoxol-3(1H)-one (TIPS-EBX). This guide is designed for researchers, scientists, and drug development professionals to provide expert-driven, field-proven insights into overcoming common purification challenges. Here, we will delve into the causality behind experimental choices, ensuring that every protocol is a self-validating system for achieving high-purity alkynylated products.

Frequently Asked Questions (FAQs)

Q1: What are the most common impurities in a TIPS-EBX reaction?

A1: The primary byproduct of any reaction employing TIPS-EBX is 2-iodobenzoic acid, which is generated stoichiometrically.[1][2] Depending on the reaction conditions and substrate, other common impurities may include unreacted starting materials, excess nucleophile, and potential side products arising from the reactivity of the desired product or starting materials. In some cases, particularly with thiol nucleophiles, isomeric byproducts from alternative reaction pathways (e.g., β-addition) may be observed.[3][4]

Q2: I see a persistent spot on my TLC that I suspect is the 2-iodobenzoic acid byproduct. How can I effectively remove it?

A2: 2-Iodobenzoic acid is a carboxylic acid and can be efficiently removed with a basic aqueous wash during the reaction workup. By treating the organic layer with a mild base such as a saturated aqueous solution of sodium bicarbonate (NaHCO₃), the acidic 2-iodobenzoic acid is deprotonated to form its water-soluble carboxylate salt, which is then extracted into the aqueous phase.[5][6] This significantly reduces the amount of this polar impurity before proceeding to chromatographic purification.

Q3: My product appears to be degrading on the silica gel column. What can I do to mitigate this?

A3: Silyl-protected alkynes, especially those with electron-rich functionalities, can be sensitive to the acidic nature of standard silica gel, leading to decomposition or desilylation during chromatography.[7] To address this, the silica gel can be "deactivated" or neutralized. This is commonly achieved by preparing the silica slurry in the chosen eluent containing a small amount of a tertiary amine, typically 1-3% triethylamine (Et₃N).[2] Alternatively, for highly sensitive compounds, using a different stationary phase like alumina (neutral or basic) may be a viable option.[7]

Q4: What are good starting solvent systems for TLC analysis and column chromatography of my TIPS-alkynylated product?

A4: TIPS-alkynylated products are generally nonpolar to moderately polar. A good starting point for developing a TLC solvent system is a mixture of hexanes and ethyl acetate.[8] You can begin with a relatively nonpolar mixture, such as 95:5 or 90:10 hexanes:ethyl acetate, and gradually increase the polarity by increasing the proportion of ethyl acetate.[9] The ideal solvent system for column chromatography should provide a retention factor (Rf) of approximately 0.3 for your desired product on the TLC plate.[10] This typically ensures good separation from both less polar and more polar impurities.

Compound TypeRecommended Starting Solvent System (Hexanes:Ethyl Acetate)Target Rf
Nonpolar Products98:2 to 90:10~0.3
Moderately Polar Products85:15 to 70:30~0.3
Polar Products60:40 to 50:50~0.3
Q5: Can I use recrystallization to purify my TIPS-alkynylated product?

A5: Recrystallization is a powerful purification technique for solid compounds and can be an excellent alternative or complement to column chromatography, especially for larger-scale purifications.[11] The success of recrystallization depends on the ability to find a suitable solvent or solvent system in which the product has high solubility at elevated temperatures and low solubility at lower temperatures, while impurities remain soluble at all temperatures. If your TIPS-alkynylated product is a stable, crystalline solid, exploring recrystallization is highly recommended.

Troubleshooting Guide

This section addresses specific issues you may encounter during the purification of your TIPS-EBX reaction products.

Problem 1: Streaking or Tailing of the Product Spot on the TLC Plate
Possible Cause Troubleshooting Strategy
Acidic or Basic Nature of the Product: If your product contains acidic or basic functional groups, it can interact strongly with the silica gel, causing streaking. Add a small amount of an appropriate modifier to your TLC solvent system. For acidic compounds, add ~1% acetic acid. For basic compounds, add ~1% triethylamine.
Product Decomposition: Your product may be unstable on the silica gel. Perform a 2D TLC analysis to check for stability. Spot your compound, run the TLC in one direction, dry the plate, and then run it again in the perpendicular direction. If new spots appear off the diagonal, your compound is decomposing. Consider using deactivated silica gel or an alternative stationary phase like alumina.[7]
Sample Overload: Spotting too much of your crude reaction mixture on the TLC plate can lead to tailing. Try spotting a more dilute solution.
Problem 2: Poor Separation Between the Product and an Impurity During Column Chromatography
Possible Cause Troubleshooting Strategy
Inappropriate Solvent System: The chosen eluent may not have the optimal polarity to resolve the compounds. Experiment with different solvent systems. Try changing the components of the mobile phase (e.g., using dichloromethane/methanol or toluene/ethyl acetate) to alter the selectivity of the separation.[10]
Isomeric Byproducts: You may have formed an isomeric byproduct with a polarity very similar to your desired product. In such cases, a single column may not be sufficient. Consider using a gradient elution, starting with a less polar solvent system and gradually increasing the polarity.[2] If separation is still challenging, a second column with a different solvent system or even preparative HPLC may be necessary.
Co-elution with 2-Iodobenzoic Acid: If the basic wash was not performed or was inefficient, the 2-iodobenzoic acid may co-elute with more polar products. Ensure a thorough basic wash is conducted during the workup.
Problem 3: Low Recovery of the Product After Column Chromatography
Possible Cause Troubleshooting Strategy
Product Irreversibly Adsorbed on Silica: Highly polar or certain functional groups can lead to irreversible binding to the silica gel. Using deactivated silica or a less active stationary phase like Celite can help. A "plug" filtration through a small amount of silica may be a better option than a full column for removing baseline impurities.
Product Decomposition: As mentioned previously, product instability on silica is a common cause of low recovery. Use deactivated silica or alumina.[12] Also, minimize the time the product spends on the column by running the chromatography as quickly as possible while maintaining good separation.
Product is Volatile: If your product has a low boiling point, it may be lost during solvent removal on the rotary evaporator. Use lower temperatures and be careful not to pull a high vacuum.

Experimental Protocols

Protocol 1: General Workup Procedure for TIPS-EBX Reactions

This protocol is designed to remove the bulk of the 2-iodobenzoic acid byproduct before chromatographic purification.

  • Quench the Reaction: Once the reaction is complete (as determined by TLC), cool the reaction mixture to room temperature.

  • Dilute: Dilute the reaction mixture with an appropriate organic solvent such as ethyl acetate or dichloromethane (approx. 10-20 times the reaction volume).

  • Basic Wash: Transfer the diluted mixture to a separatory funnel and wash with a saturated aqueous solution of sodium bicarbonate (NaHCO₃).[6] Wash at least twice, or until the aqueous layer is no longer acidic (test with litmus paper).[5] Caution: CO₂ gas may be evolved, so vent the separatory funnel frequently.

  • Aqueous Wash: Wash the organic layer with water, followed by a wash with brine (saturated aqueous NaCl solution) to remove residual water.

  • Dry: Dry the organic layer over an anhydrous drying agent such as sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄).

  • Filter and Concentrate: Filter off the drying agent and concentrate the organic phase under reduced pressure using a rotary evaporator. The resulting crude product is now ready for further purification.

G cluster_workup Reaction Workup reaction Reaction Mixture dilute Dilute with Organic Solvent reaction->dilute wash_bicarb Wash with sat. NaHCO₃ (aq) dilute->wash_bicarb Removes 2-Iodobenzoic Acid wash_water Wash with H₂O wash_bicarb->wash_water wash_brine Wash with Brine wash_water->wash_brine dry Dry over Na₂SO₄ wash_brine->dry concentrate Concentrate dry->concentrate crude_product Crude Product concentrate->crude_product

Caption: General aqueous workup workflow for TIPS-EBX reactions.

Protocol 2: Flash Column Chromatography of a TIPS-Alkynylated Product

This protocol provides a step-by-step guide for purifying the crude product obtained from Protocol 1.

  • Select Solvent System: Based on TLC analysis, choose a solvent system (e.g., hexanes:ethyl acetate) that gives your product an Rf of ~0.3.[10]

  • Prepare the Column:

    • Secure a glass column of appropriate size and add a small plug of cotton or glass wool at the bottom.

    • Add a thin layer of sand.

    • Prepare a slurry of silica gel in the chosen eluent and pour it into the column.

    • Gently tap the column to ensure even packing and drain the excess solvent until it is just above the silica bed.

    • Add another thin layer of sand on top of the silica gel.[13]

  • Load the Sample:

    • Dissolve the crude product in a minimal amount of a suitable solvent (dichloromethane is often a good choice).

    • Carefully apply the sample solution to the top of the column.

    • Drain the solvent until the sample is adsorbed onto the top of the silica.

    • Gently add a small amount of the eluent and drain it through the top layer of sand to ensure the sample is evenly loaded.

  • Elute the Column:

    • Carefully fill the column with the eluent.

    • Apply gentle positive pressure (using a pump or air line) to achieve a steady flow rate.

    • Collect fractions in test tubes or vials.

  • Analyze Fractions:

    • Monitor the elution of your product by TLC. Spot every few fractions on a TLC plate and visualize under a UV lamp.

    • Combine the fractions that contain your pure product.

  • Isolate the Product:

    • Concentrate the combined pure fractions under reduced pressure to obtain your purified TIPS-alkynylated product.

G cluster_chromatography Flash Chromatography Workflow start Crude Product select_solvent Select Solvent System (Product R f ≈ 0.3) start->select_solvent pack_column Pack Silica Gel Column select_solvent->pack_column load_sample Load Sample pack_column->load_sample elute Elute with Solvent load_sample->elute collect_fractions Collect Fractions elute->collect_fractions analyze_fractions Analyze Fractions by TLC collect_fractions->analyze_fractions combine Combine Pure Fractions analyze_fractions->combine Identify pure fractions concentrate Concentrate combine->concentrate pure_product Pure Product concentrate->pure_product

Caption: Step-by-step workflow for flash column chromatography.

References

  • Chemistry LibreTexts. (2021, September 27). 4.7: Reaction Work-Ups. Retrieved from [Link]

  • Mettler Toledo. Recrystallization Guide: Process, Procedure, Solvents. Retrieved from [Link]

  • Hari, D. P., Caramenti, P., Schouwey, L., Chang, M., Nicolai, S., Bachert, D., Wright, T., Orella, C., & Waser, J. (2020). One-Pot Synthesis of 1‑[(Triisopropylsilyl)ethynyl]-1,2-benziodoxol-3(1H)‑one (TIPS-EBX): Process Safety Assessment and Impact of Impurities on Product Stability. Organic Process Research & Development, 24(1), 106–110. [Link]

  • Waser, J. (n.d.). Electrophilic Alkynylation. LCSO - EPFL. Retrieved from [Link]

  • MIT Digital Lab Techniques Manual. (2010, February 4). Reaction Work-Up I. YouTube. Retrieved from [Link]

  • University of Rochester, Department of Chemistry. How To Run A Reaction: The Workup. Retrieved from [Link]

  • University of Rochester, Department of Chemistry. Tips for Flash Column Chromatography. Retrieved from [Link]

  • Le Vaillant, F., & Waser, J. (2023). Recent progress in alkynylation with hypervalent iodine reagents. Chemical Communications, 59(8), 956-972. [Link]

  • Caramenti, P., Frei, R., Wodrich, M. D., & Waser, J. (2016). Alkynylation of Thiols with Ethynylbenziodoxolone (EBX) Reagents: α- or β- π-Addition?. Organic Letters, 18(1), 60-63. [Link]

  • Caramenti, P., Frei, R., Wodrich, M. D., & Waser, J. (2015). Alkynylation of Thiols with Ethynylbenziodoxolone (EBX) Reagents: α- or β- π‑Addition?. CORE. [Link]

  • Texium. (2018, March 21). Preparation of 2-iodobenzoic acid. Retrieved from [Link]

  • ResearchGate. (n.d.). Thin Layer Chromatography (TLC) of Tb3 Compound (A, B, C, and D). (A) TLC with hexane eluent:ethyl acetate ratio of 7. Retrieved from [Link]

  • Xing, B. (2017). Application of EBX Reagents in Alkynylation Reactions. Retrieved from [Link]

  • Gladstone, J. A., & Gladys, J. A. (2019). Triisopropylsilyl (TIPS) Alkynes as Building Blocks for Syntheses of Platinum Triisopropylsilylpolyynyl and Diplatinum Polyynediyl Complexes. Organometallics, 38(17), 3197-3208. [Link]

  • University of Rochester, Department of Chemistry. How To: Troubleshoot a Reaction. Retrieved from [Link]

  • Chemistry LibreTexts. (2022, April 7). 4.8: Acid-Base Extraction. Retrieved from [Link]

  • EPFL. Some Useful and Practical Tips for Flash Chromatography. Retrieved from [Link]

  • ResearchGate. (2019, March 28). Deactivation of silica gel?. Retrieved from [Link]

  • Organic Letters. (2026, January 18). Organophotocatalytic Single-Step Oximation through an Olefin [4 + 2] Annulation. [Link]

  • Chemistry LibreTexts. (n.d.). 5. Thin Layer Chromatography. Retrieved from [Link]

  • The Extraction of Benzoic Acid from a Mixture. (n.d.). Retrieved from [Link]

  • Chemistry LibreTexts. (2021, December 15). 10.8: Alkynes. Retrieved from [Link]

  • University of Rochester, Department of Chemistry. Chromatography: Solvent Systems for TLC. Retrieved from [Link]

  • University of Rochester, Department of Chemistry. Troubleshooting Flash Column Chromatography. Retrieved from [Link]

  • Santanilla, A. B. (2018). Asymmetric Total Synthesis of Soraphen A: a Flexible Alkyne Strategy. PMC - NIH. [Link]

  • High-Throughput Synthesis, Purification, and Application of Alkyne-Functionalized Discrete Oligomers. (n.d.). Journal of the American Chemical Society. [Link]

  • High-Throughput Synthesis, Purification, and Application of Alkyne-Functionalized Discrete Oligomers. (n.d.). PMC - NIH. [Link]

  • Zhang, J., & Li, Y. (2023). Gold-catalyzed four-component multifunctionalization of alkynes. PMC - PubMed Central. [Link]

  • Santanilla, A. B., & Widenhoefer, R. A. (2020). Cu(I)-Catalyzed 1,2-Alkynyl-propargylation and -benzylation of Benzyne Derivatives. NIH. [Link]

  • Santanilla, A. B., & Widenhoefer, R. A. (2016). Copper-Catalyzed Semi-Reduction of Alkynes. Organic Syntheses. [Link]

  • Chemistry LibreTexts. (2022, April 7). 2.3F: Visualizing TLC Plates. Retrieved from [Link]

  • Chemistry Stack Exchange. (2020, September 11). Modifying a TLC mobile phase in order to increase the RF values. Retrieved from [Link]

  • Reddit. (2025, July 18). Same Rf for two different solvent system for TLC. Retrieved from [Link]

  • Teledyne ISCO. (n.d.). The Purification of Alkaline Compounds by SepaFlashTM Alumina Cartridges. Retrieved from [Link]

  • Liu, X., et al. (2020). Biosynthesis of alkyne-containing natural products. PMC - NIH. [Link]

  • University of Rochester, Department of Chemistry. Purification: How to Run a Flash Column. Retrieved from [Link]

Sources

Technical Support Center: Thermal Stability of TIPS-EBX and Ethynyl-Bridged Benzothiadiazole Compounds

Author: BenchChem Technical Support Team. Date: February 2026

This technical guide provides in-depth troubleshooting advice and frequently asked questions regarding the thermal stability of the alkynylating reagent 1-[(Triisopropylsilyl)ethynyl]-1,2-benziodoxol-3(1H)-one (TIPS-EBX) and the class of materials known as ethynyl-bridged benzothiadiazole compounds. Understanding the thermal properties of both the synthetic reagent and the final materials is critical for reproducible and successful research in drug development and organic electronics.

Part 1: Thermal Stability of the Alkynylating Reagent: TIPS-EBX

TIPS-EBX is a powerful and widely used hypervalent iodine reagent for the electrophilic alkynylation of a broad range of nucleophiles.[1][2] Its cyclic structure confers enhanced stability compared to other alkynyl iodonium salts.[3] However, its reactivity is intrinsically linked to weak hypervalent bonds, necessitating careful handling to prevent exothermic decomposition.[4]

Frequently Asked Questions (FAQs)

Q1: What is the inherent thermal stability of pure TIPS-EBX?

A: Pure TIPS-EBX is a relatively stable compound that can be handled at room temperature.[2] Differential Scanning Calorimetry (DSC) analysis has shown that its decomposition onset is typically around 112-136 °C.[4] When stored properly at low temperatures (e.g., -20 °C), it shows no significant degradation over several months.[4]

Q2: What are the primary factors that compromise the thermal stability of TIPS-EBX?

A: The most significant factor affecting the thermal stability of TIPS-EBX is the presence of impurities, particularly tosylate salts.[4] These impurities can lower the decomposition temperature of the reagent. Therefore, the purity of the synthesized or purchased TIPS-EBX is paramount for its safe and effective use. The synthetic protocol used to prepare TIPS-EBX can influence the types of impurities present.[4]

Q3: How should TIPS-EBX be handled and stored to maintain its stability?

A: To ensure the longevity and safety of TIPS-EBX, it is crucial to store it in an inert atmosphere, away from light and heat sources.[5] The recommended storage condition is in a sealed, airtight container, preferably in a freezer at -20°C.[4] When handling the reagent, it is advisable to work under an inert atmosphere (e.g., in a glovebox) to prevent exposure to moisture and oxygen, which can lead to degradation over time.[5][6]

Troubleshooting Guide

Issue: Unexpectedly low yields or side products in alkynylation reactions using TIPS-EBX.

If you are experiencing poor performance with your TIPS-EBX reagent, it may be due to its degradation.

Possible Cause 1: Impurities in the Reagent

  • Explanation: As mentioned, tosylate salt impurities from certain synthetic routes can significantly reduce the thermal stability of TIPS-EBX.[4] This can lead to decomposition of the reagent even under standard reaction conditions, resulting in lower yields of the desired alkynylated product.

  • Solution:

    • Purity Check: If possible, analyze your batch of TIPS-EBX by techniques such as NMR or DSC to assess its purity and thermal decomposition profile.

    • Purification: If impurities are suspected, recrystallization may be an option to improve the purity of the reagent.

    • Source a High-Purity Reagent: Consider obtaining TIPS-EBX from a reputable commercial supplier who provides detailed purity specifications.

Possible Cause 2: Improper Storage and Handling

  • Explanation: Prolonged exposure to ambient temperature, light, or atmospheric moisture can lead to the gradual degradation of TIPS-EBX.[5][7] This is a common issue in laboratories where reagents may be shared or stored improperly.

  • Solution:

    • Strict Storage Protocol: Always store TIPS-EBX in a dedicated, clearly labeled container in a freezer at -20°C.

    • Inert Atmosphere Handling: For sensitive reactions, handle the reagent in a glovebox or under a stream of inert gas to minimize exposure to air and moisture.[8][9]

    • Use Fresh Reagent: If you suspect your current stock of TIPS-EBX has degraded, it is best to use a fresh, unopened vial for your experiments.

Experimental Protocol: Recommended Storage and Handling of TIPS-EBX
  • Receiving: Upon receiving TIPS-EBX, immediately transfer it to a freezer set at -20°C for long-term storage.

  • Aliquoting: To avoid repeated freeze-thaw cycles of the entire batch, consider aliquoting the reagent into smaller, single-use vials under an inert atmosphere.

  • Dispensing: When dispensing the reagent, allow the vial to warm to room temperature in a desiccator before opening to prevent condensation of moisture onto the compound.

  • Inert Atmosphere: Whenever possible, handle the solid reagent in a glovebox. If a glovebox is not available, use a nitrogen or argon-filled glove bag.

  • Resealing: After dispensing, purge the vial with an inert gas before tightly sealing and returning it to the freezer.

Visualization of Factors Affecting TIPS-EBX Stability

cluster_storage Storage Conditions cluster_purity Reagent Purity Temperature Temperature TIPS_EBX_Stability TIPS_EBX_Stability Temperature->TIPS_EBX_Stability High temp decreases stability Light_Exposure Light_Exposure Light_Exposure->TIPS_EBX_Stability UV light can cause degradation Atmosphere Atmosphere Atmosphere->TIPS_EBX_Stability Moisture/Oxygen lead to decomposition Tosylate_Impurities Tosylate_Impurities Tosylate_Impurities->TIPS_EBX_Stability Lowers decomposition temperature Other_Byproducts Other_Byproducts Other_Byproducts->TIPS_EBX_Stability Can catalyze decomposition

Caption: Factors influencing the thermal stability of TIPS-EBX.

Part 2: Thermal Stability of Ethynyl-Bridged Benzothiadiazole Compounds

Ethynyl-bridged benzothiadiazole compounds are a class of donor-acceptor molecules with applications in organic electronics, such as organic photovoltaics (OPVs) and organic light-emitting diodes (OLEDs).[10] The thermal stability of these materials is a critical parameter that influences their processing, device lifetime, and overall performance.

Frequently Asked Questions (FAQs)

Q1: Why is the thermal stability of ethynyl-bridged benzothiadiazole compounds important?

A: The thermal stability of these compounds is crucial for several reasons:

  • Device Fabrication: Many fabrication processes for organic electronic devices involve thermal annealing steps to optimize the morphology and performance of the active layer. The material must be stable at these processing temperatures.

  • Operational Lifetime: Organic electronic devices can generate heat during operation. Poor thermal stability can lead to degradation of the material over time, reducing the device's lifetime and efficiency.

  • Morphological Stability: Thermally induced degradation can alter the solid-state packing and morphology of the material, which can negatively impact charge transport and other electronic properties.

Q2: What are the typical degradation pathways for benzothiadiazole-based materials?

A: The benzothiadiazole unit itself can be susceptible to oxidative degradation, particularly under illumination and in the presence of oxygen.[3][4][11] Degradation can involve the sulfur atom, leading to the formation of sulfoxides or sulfones, or even ring-opening of the thiadiazole moiety. The specific degradation pathway can be influenced by the substrate and the presence of other functional groups in the molecule.[3][4][11]

Q3: How can the thermal stability of ethynyl-bridged benzothiadiazole compounds be improved?

A: The thermal stability of these compounds can be enhanced through molecular design strategies such as:

  • Introduction of Bulky Side Chains: Attaching bulky alkyl or aryl groups to the molecular backbone can increase the glass transition temperature and decomposition temperature by restricting intermolecular motion.

  • Fluorination: Introducing fluorine atoms into the benzothiadiazole unit or adjacent aromatic rings can lower the HOMO and LUMO energy levels, which can improve both thermal and photostability.

  • Polymerization: Incorporating the ethynyl-bridged benzothiadiazole moiety into a polymer backbone can significantly enhance thermal stability compared to small molecule counterparts.[12]

Troubleshooting Guide

Issue: My ethynyl-bridged benzothiadiazole-based device shows a rapid decline in performance.

A rapid degradation in device performance can often be attributed to the thermal instability of the active material.

Possible Cause 1: Thermal Decomposition During Annealing

  • Explanation: The annealing temperature used during device fabrication may be too high for your specific compound, causing it to decompose.

  • Solution:

    • Determine Decomposition Temperature: Use Thermogravimetric Analysis (TGA) to determine the onset decomposition temperature of your material (see Protocol below).

    • Optimize Annealing Temperature: Ensure that the annealing temperature is well below the decomposition temperature of your compound. A good starting point is to anneal at a temperature slightly above the glass transition temperature (Tg), if applicable.

Possible Cause 2: Photo-oxidative Degradation

  • Explanation: In the presence of light and air, the benzothiadiazole core can undergo photo-oxidation, leading to irreversible degradation of the material.[3][4][11]

  • Solution:

    • Encapsulation: Encapsulate your device to protect the active layer from oxygen and moisture.

    • Inert Atmosphere Processing: Fabricate and test your devices in an inert atmosphere (e.g., a glovebox) to minimize exposure to air.

    • Molecular Design: If possible, consider using derivatives with improved photostability, such as fluorinated analogues.

Experimental Protocol: Assessing Thermal Stability with Thermogravimetric Analysis (TGA)
  • Sample Preparation: Place a small amount (typically 5-10 mg) of the ethynyl-bridged benzothiadiazole compound into a TGA pan.

  • Instrument Setup:

    • Place the pan in the TGA instrument.

    • Purge the furnace with an inert gas (e.g., nitrogen) at a constant flow rate.

  • Heating Program:

    • Equilibrate the sample at a starting temperature (e.g., 30 °C).

    • Ramp the temperature at a constant rate (e.g., 10 °C/min) to a final temperature that is expected to be well above the decomposition point (e.g., 600 °C).

  • Data Analysis:

    • Plot the sample weight as a function of temperature.

    • The onset of weight loss corresponds to the decomposition temperature of the material. The temperature at which 5% weight loss occurs (Td5) is often reported as a measure of thermal stability.

Data Presentation: Decomposition Temperatures of Benzothiadiazole Derivatives
Compound TypeTypical Decomposition Temperature (Td5)Reference
Small Molecule Benzothiadiazole200-350 °C[13]
Benzothiadiazole-based Polymer> 350 °C[12]
Visualization of a General Degradation Pathway

Benzothiadiazole Benzothiadiazole Oxidized_Sulfur Sulfoxide/Sulfone Formation Benzothiadiazole->Oxidized_Sulfur Oxidation Ring_Opening Thiadiazole Ring Opening Benzothiadiazole->Ring_Opening Photo-oxidation Degraded_Product Degraded_Product Oxidized_Sulfur->Degraded_Product Ring_Opening->Degraded_Product

Caption: Simplified potential degradation pathways of the benzothiadiazole unit.

References

  • Tyler, S. M., & Pemberton, J. E. (2025). Distinguishing photodegradation pathways of organic semiconductors on ITO and Ag electrode contacts using IR reflectance–absorbance spectroscopy with multivariate analysis.
  • Hari, D. P., Caramenti, P., Schouwey, L., Chang, M., Nicolai, S., Bachert, D., Wright, T., Orella, C., & Waser, J. (2019). One-Pot Synthesis of 1-[(Triisopropylsilyl)ethynyl]-1,2-benziodoxol-3(1H)-one (TIPS-EBX): Process Safety Assessment and Impact of Impurities on Product Stability. Organic Process Research & Development, 24(1), 59-66.
  • Caramenti, P., & Waser, J. (2017). Ethynylbenziodoxolones (EBX)
  • Frei, R., & Waser, J. (2013). Highly Chemoselective and Practical Alkynylation of Thiols. Journal of the American Chemical Society, 135(26), 9620–9623.
  • Massachusetts Institute of Technology. (n.d.). Handling air-sensitive reagents AL-134. Retrieved from [Link]

  • Fauske & Associates. (2020, October 28). Helpful Hints for Handling Air-Sensitive Materials. Retrieved from [Link]

  • Massachusetts Institute of Technology. (n.d.). Handling air-sensitive reagents AL-134. Retrieved from [Link]

  • Fauske & Associates. (2020, October 28). Helpful Hints for Handling Air-Sensitive Materials. Retrieved from [Link]

  • Al-Masri, M., & El-Ghayoury, A. (2020). Synthesis of Amorphous Conjugated Copolymers Based on Dithienosilole-Benzothiadiazole Dicarboxylic Imide with Tuned Optical Band Gaps and High Thermal Stability. Polymers, 12(9), 2045.
  • Gushchin, A. V., et al. (2023). Crystals of 4,7-Di-2-thienyl-2,1,3-benzothiadiazole and Its Derivative with Terminal Trimethylsilyl Substituents: Synthesis, Growth, Structure, and Optical-Fluorescent Properties. Crystals, 13(12), 1735.
  • ResearchGate. (2025). Proposed pathways for oxidative degradation of benzo[c][4][11][14]thiadiazole subunit of FBTF on ITO and Ag based on IRRAS results. Retrieved from [Link]

  • ResearchGate. (2025). Distinguishing Photodegradation Pathways of Organic Semiconductors on ITO and Ag Electrode Contacts using IR Reflectance-Absorbance Spectroscopy with Multivariate Analysis. Retrieved from [Link]

  • ACS Publications. (2021). Derivatization of 2,1,3-Benzothiadiazole via Regioselective C–H Functionalization and Aryne Reactivity. Retrieved from [Link]

  • National Institutes of Health. (2021). Derivatization of 2,1,3-Benzothiadiazole via Regioselective C–H Functionalization and Aryne Reactivity. Retrieved from [Link]

  • Royal Society of Chemistry. (2021). Synthesis of benzothiadiazole-based molecules via direct arylation: an eco-friendly way of obtaining small semi-conducting organic molecules. Retrieved from [Link]

Sources

Technical Support Center: Stability of TIPS-EBX

Author: BenchChem Technical Support Team. Date: February 2026

A Guide for Researchers, Scientists, and Drug Development Professionals

Welcome to the technical support center for 1-[(Triisopropylsilyl)ethynyl]-1,2-benziodoxol-3(1H)-one (TIPS-EBX). This guide, curated by a Senior Application Scientist, provides in-depth troubleshooting advice and frequently asked questions regarding the impact of impurities on the stability of TIPS-EBX. Our goal is to equip you with the scientific rationale and practical methodologies to ensure the integrity of your experiments.

Frequently Asked Questions (FAQs) & Troubleshooting

Here we address common issues encountered during the synthesis, purification, handling, and application of TIPS-EBX.

FAQ 1: My TIPS-EBX appears discolored and is giving inconsistent results. What could be the cause?

Discoloration and inconsistent reactivity are often the first signs of sample degradation. TIPS-EBX, while considered bench-stable, can decompose under certain conditions, and this process is often accelerated by the presence of impurities.[1][2]

Possible Causes and Solutions:

  • Thermal Decomposition: TIPS-EBX has a defined thermal decomposition range. Exposure to high temperatures, even locally during processes like solvent removal, can initiate degradation.[2]

    • Troubleshooting: Always handle and store TIPS-EBX at recommended temperatures. When removing solvents, use a rotary evaporator with a water bath set to a low temperature (< 40 °C).

  • Presence of Synthetic Impurities: Residual reagents or byproducts from the synthesis of TIPS-EBX can significantly lower its thermal stability.[2]

    • Troubleshooting: Ensure your TIPS-EBX is of high purity. If you are synthesizing it in-house, rigorous purification is crucial.

  • Photodegradation: Hypervalent iodine reagents can be sensitive to light.[3]

    • Troubleshooting: Store TIPS-EBX in an amber vial or a container protected from light. Conduct reactions in flasks wrapped in aluminum foil if light sensitivity is suspected.

  • Hydrolytic Instability: While generally considered moisture-tolerant, prolonged exposure to moisture, especially in the presence of other impurities, could potentially lead to hydrolysis of the hypervalent iodine bond.[2]

    • Troubleshooting: Store TIPS-EBX in a desiccator over a suitable drying agent. Use anhydrous solvents for your reactions.

FAQ 2: I suspect my TIPS-EBX is impure. What are the common impurities and how do they affect stability?

The most significant and well-documented impurity affecting TIPS-EBX stability is residual tosylate salts from its synthesis.[2] Other potential impurities include unreacted starting materials and byproducts.

Common Impurities:

  • Tosylate Salts: p-Toluenesulfonic acid (p-TsOH) is often used as an activator in the synthesis of TIPS-EBX. Incomplete removal of the resulting tosylate salts during workup is a primary cause of reduced thermal stability.[2]

  • Unreacted 2-Iodobenzoic Acid: A starting material in many synthetic routes.[2]

  • Byproducts from Oxidizing Agents: For instance, if m-chloroperoxybenzoic acid (mCPBA) is used, residual m-chlorobenzoic acid could be present.[2]

  • Residual Solvents: Solvents used during synthesis and purification can be trapped in the solid material and may impact its properties.

Impact on Stability:

The presence of these impurities, particularly tosylate salts, can significantly lower the onset temperature of thermal decomposition. This can lead to a sample that is less stable and may decompose even under standard reaction conditions.[2]

FAQ 3: How can I assess the purity of my TIPS-EBX?

A combination of analytical techniques is recommended for a comprehensive purity assessment.

Recommended Analytical Techniques:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are powerful tools for identifying TIPS-EBX and detecting impurities. The aromatic region of the ¹H NMR spectrum is particularly sensitive to impurities.[2][4]

  • High-Performance Liquid Chromatography (HPLC): HPLC can be used to quantify the purity of TIPS-EBX and detect non-volatile impurities. A reversed-phase method is typically suitable.

  • Differential Scanning Calorimetry (DSC): DSC is an excellent technique for determining the thermal stability of your TIPS-EBX. A sharp melting point followed by a sharp decomposition exotherm at a high temperature is indicative of high purity. A broad decomposition at a lower temperature suggests the presence of impurities.[2]

Troubleshooting Guide: Reduced Thermal Stability of TIPS-EBX

This guide provides a systematic approach to diagnosing and resolving issues related to the thermal instability of your TIPS-EBX.

Step 1: Purity Assessment

Before extensive troubleshooting, it is critical to determine the purity of your TIPS-EBX sample.

Protocol: Purity Assessment by ¹H NMR

  • Sample Preparation: Prepare a solution of your TIPS-EBX in a deuterated solvent (e.g., CDCl₃).

  • Acquisition: Acquire a ¹H NMR spectrum.

  • Analysis: Compare your spectrum to the known chemical shifts for pure TIPS-EBX. Pay close attention to the aromatic region for unexpected peaks that may indicate impurities.

Table 1: ¹H and ¹³C NMR Chemical Shifts for TIPS-EBX in CDCl₃ [2][4]

NucleusChemical Shift (ppm)
¹H8.42 (dd, J = 5.9, 3.2 Hz, 1H), 8.34-8.25 (m, 1H), 7.80-7.72 (m, 2H), 1.27-1.06 (m, 21H)
¹³C166.5, 134.6, 132.3, 131.4, 131.4, 126.1, 115.6, 114.0, 64.6, 18.4, 11.1
Step 2: Thermal Stability Analysis

If impurities are detected or suspected, a DSC analysis will provide quantitative data on the thermal stability.

Protocol: Thermal Stability Assessment by DSC

  • Sample Preparation: Accurately weigh 2-5 mg of your TIPS-EBX sample into an aluminum DSC pan and hermetically seal it.

  • Instrument Setup: Place the sample pan and an empty reference pan into the DSC cell.

  • Thermal Program: Heat the sample at a constant rate (e.g., 10 °C/min) under an inert atmosphere (e.g., nitrogen).

  • Data Analysis: Observe the thermogram for the onset temperature of the exothermic decomposition peak.

Table 2: Correlation of Purity and Thermal Stability of TIPS-EBX [2]

Purity (by ¹H NMR)Onset of Decomposition (DSC)
~92% (with tosylate impurity)~100 °C
>99%~144 °C
Commercial Sample (>99%)~150-160 °C
Step 3: Purification

If your TIPS-EBX is found to be impure and thermally unstable, purification is necessary. Recrystallization is an effective method for removing impurities.[2]

Protocol: Recrystallization of TIPS-EBX [2][3][5][6][7]

  • Solvent Selection: Acetonitrile is a suitable solvent for the recrystallization of TIPS-EBX.[2]

  • Dissolution: Dissolve the impure TIPS-EBX in a minimal amount of hot acetonitrile.

  • Hot Filtration (if necessary): If insoluble impurities are present, perform a hot gravity filtration.

  • Cooling: Allow the solution to cool slowly to room temperature, then cool further in an ice bath to induce crystallization.

  • Isolation: Collect the crystals by vacuum filtration, wash with a small amount of cold solvent, and dry under vacuum.

Recrystallization_Workflow cluster_dissolution Dissolution cluster_filtration Purification cluster_analysis Quality Control dissolve Dissolve impure TIPS-EBX in minimal hot acetonitrile hot_filtration Hot gravity filtration (if insolubles present) dissolve->hot_filtration Insolubles? cool Slowly cool solution to induce crystallization dissolve->cool No insolubles hot_filtration->cool vacuum_filtration Collect crystals by vacuum filtration cool->vacuum_filtration wash_dry Wash with cold solvent and dry under vacuum vacuum_filtration->wash_dry qc Analyze purified TIPS-EBX (NMR, DSC) wash_dry->qc

Workflow for the purification of TIPS-EBX by recrystallization.
Step 4: Proper Storage and Handling

To maintain the stability of your purified TIPS-EBX, adhere to the following best practices:

  • Storage: Store in a tightly sealed, light-protected container in a cool, dry place. For long-term storage, refrigeration (-20 °C) is recommended.[2]

  • Handling: Use clean, dry spatulas and glassware. Minimize exposure to the atmosphere.

Understanding Degradation Pathways

While specific degradation products of TIPS-EBX are not extensively detailed in the literature, the general reactivity of hypervalent iodine compounds suggests potential pathways.

Degradation_Pathways cluster_thermal Thermal Degradation cluster_photo Photodegradation cluster_hydrolysis Hydrolysis TIPS_EBX TIPS-EBX thermal Heat TIPS_EBX->thermal light Light (UV/Vis) TIPS_EBX->light water Water/Moisture TIPS_EBX->water thermal_products Decomposition Products (e.g., 2-iodobenzoic acid derivatives, silyl acetylene fragments) thermal->thermal_products photo_products Radical Intermediates & Rearrangement Products light->photo_products hydrolysis_products 2-Iodoxybenzoic Acid & Triisopropylsilylacetylene water->hydrolysis_products

Sources

Technical Support Center: Troubleshooting Failed Ethynylation Reactions

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for ethynylation reactions. This guide is designed for researchers, scientists, and professionals in drug development who are encountering challenges with these powerful C-C bond-forming transformations. Here, we move beyond simple procedural lists to delve into the underlying chemical principles that govern success and failure in ethynylation. Our goal is to empower you with the knowledge to diagnose issues, optimize your reaction conditions, and achieve reliable results.

This resource is divided into two main sections: a Troubleshooting Guide formatted as a direct question-and-answer series to address specific experimental failures, and a Frequently Asked Questions (FAQs) section for broader conceptual understanding.

Troubleshooting Guide: From Failed Reactions to Rational Solutions

This section is structured to help you quickly identify and solve specific problems you may be observing in your experiments.

Issue 1: No Product Formation or Very Low Conversion

Question: I've set up my Sonogashira (or other palladium-catalyzed ethynylation) reaction, but upon analysis (TLC, GC/MS), I see only starting materials. What are the most likely causes and how can I fix this?

Answer: This is a common and frustrating issue that typically points to a fundamental problem with one of the core components of the catalytic cycle. Let's break down the possibilities.

Possible Cause 1: Inactive Catalyst System

  • The "Why": The heart of the reaction is the active Pd(0) catalyst. If it fails to form or is deactivated, the catalytic cycle cannot begin. Oxygen is a primary culprit, as it can oxidize the sensitive Pd(0) species and the phosphine ligands that protect it.[1] Another common issue is the aggregation of the active catalyst into inactive palladium black, which can be promoted by certain solvents or high temperatures.[1][2]

  • Solutions:

    • Rigorous Degassing is Non-Negotiable: Ensure your solvents and the reaction vessel are thoroughly degassed. The "freeze-pump-thaw" method (three cycles) is highly effective. Alternatively, sparging the solvent with an inert gas (Argon or Nitrogen) for at least 30 minutes can suffice.

    • Check Reagent Purity: Impurities in your starting materials, particularly the aryl halide, can act as catalyst poisons.[1] Consider recrystallizing or purifying your substrates if their quality is uncertain.

    • Increase Catalyst Loading: For a new or particularly challenging reaction, a higher catalyst loading (e.g., increasing from 1 mol% to 5 mol%) can sometimes overcome minor inhibition or deactivation pathways and initiate the reaction.[1] This can be optimized later.

    • Pre-catalyst Choice: Ensure you are using an appropriate palladium source. Pd(PPh₃)₄ is often used directly, while precursors like Pd(OAc)₂ or PdCl₂(PPh₃)₂ require in-situ reduction, which can sometimes be inefficient.

Possible Cause 2: Unsuitable Reaction Conditions for Your Substrates

  • The "Why": The reactivity of the coupling partners is critical. For aryl halides, the general reactivity trend is I > OTf ≈ Br >> Cl.[1] Aryl chlorides are notoriously difficult to activate and require specialized, bulky, electron-rich phosphine ligands (e.g., SPhos, XPhos) to facilitate the rate-limiting oxidative addition step.[1]

  • Solutions:

    • Match Ligand to Halide: If using an aryl chloride, standard ligands like PPh₃ are often insufficient. Switch to a more specialized ligand designed for activating C-Cl bonds.

    • Solvent and Base Screening: The choice of solvent and base is not universal. A solvent screen (e.g., Toluene, Dioxane, DMF, THF) is often necessary.[1] The base's strength and solubility can dramatically impact the outcome; common choices include amines (NEt₃, DIPEA) or inorganic bases (K₂CO₃, Cs₂CO₃).[1]

    • Temperature Adjustment: While many Sonogashira reactions run at room temperature, sluggish systems may require gentle heating (e.g., 40-60 °C).[3] However, be cautious, as excessive heat can accelerate catalyst decomposition.[2]

Issue 2: Significant Formation of Homocoupled Alkyne Side Product (Glaser Coupling)

Question: My desired cross-coupled product is forming, but I'm getting a large amount of a symmetrical 1,3-diyne byproduct from the homocoupling of my terminal alkyne. How can I suppress this side reaction?

Answer: This is the most common side reaction in ethynylations, especially those using a copper co-catalyst (like the classical Sonogashira). This oxidative homocoupling is often called the Glaser or Hay coupling.[3][4][5][6]

Possible Cause 1: Presence of Oxygen

  • The "Why": The Glaser coupling mechanism is often promoted by the oxidation of the Cu(I) catalyst to Cu(II) by oxygen.[7][8] This Cu(II) species can then facilitate the dimerization of the copper acetylide intermediate.

  • Solutions:

    • Strictly Anaerobic Conditions: As with catalyst deactivation, rigorous degassing and maintaining a positive pressure of an inert atmosphere (N₂ or Ar) is the first and most critical step to minimize homocoupling.[2]

    • Use a Reducing Atmosphere: Some protocols suggest using a dilute hydrogen atmosphere (e.g., 5% H₂ in N₂) to keep the catalyst in its reduced, active state and suppress oxidative pathways.[9]

    • Add a Reducing Agent: The addition of a mild reducing agent, such as sodium ascorbate, has been shown to suppress unwanted oxidative side reactions in Cadiot-Chodkiewicz and Sonogashira couplings, allowing them to be run even in the presence of air.[7][10]

Possible Cause 2: Catalyst System Choice and Reaction Parameters

  • The "Why": The presence of a copper co-catalyst inherently introduces the risk of Glaser coupling.[5] High concentrations of the terminal alkyne can also statistically favor the homocoupling pathway.[3]

  • Solutions:

    • Switch to a Copper-Free Protocol: Many modern Sonogashira protocols are now copper-free, which is a highly effective way to eliminate Glaser homocoupling.[3][11] These systems often require a different choice of base or ligand but are well-established.

    • Slow Addition of the Alkyne: Using a syringe pump to add the terminal alkyne slowly over a period of time keeps its instantaneous concentration low, thereby favoring the cross-coupling reaction over dimerization.[3]

    • Use a Protecting Group: The acidic proton of the terminal alkyne can be protected with a silyl group, such as trimethylsilyl (TMS) or triisopropylsilyl (TIPS).[3] The protected alkyne is then coupled, and the silyl group is removed in a subsequent step. This completely prevents homocoupling but adds extra steps to the synthesis.

Issue 3: My Reaction is Messy with Multiple Unidentified Byproducts

Question: My reaction produces a complex mixture of spots on TLC, and the crude NMR is difficult to interpret. What could be causing this lack of selectivity?

Answer: A messy reaction profile often points to catalyst degradation, substrate instability, or incompatible reaction conditions leading to multiple side reactions.

Possible Cause 1: Catalyst Degradation and Side Reactions

  • The "Why": As mentioned, catalyst deactivation to palladium black is a common issue.[1] Additionally, the catalyst can sometimes promote other unwanted reactions, such as isomerization of the alkyne or reduction of the aryl halide.

  • Solutions:

    • Re-evaluate Ligand Choice: The ligand stabilizes the palladium center. If the ligand is dissociating, the catalyst is more prone to aggregation. A ligand with a larger "bite angle" or stronger binding properties might be necessary.

    • Monitor Reaction Closely: Run the reaction for the minimum time necessary. Over-running a reaction can lead to product decomposition or the formation of byproducts. Monitor progress by TLC or GC every 30-60 minutes.[12]

Possible Cause 2: Substrate or Product Instability

  • The "Why": Your starting materials or the desired product might not be stable under the reaction conditions. For example, a strong base could deprotonate other acidic sites on your molecule, or the product might be sensitive to the amine base used.

  • Solutions:

    • Test Substrate Stability: Before running the full reaction, test the stability of your starting materials and (if available) your product under the planned reaction conditions (solvent, base, temperature) but without the catalyst. This can help identify if a component is decomposing.[13]

    • Change the Base: Amines like triethylamine can sometimes act as nucleophiles or cause other side reactions. Switching to an inorganic base like K₂CO₃, K₃PO₄, or Cs₂CO₃ can solve these issues. Remember that the choice of base can significantly impact the reaction outcome.[1]

Possible Cause 3: Inappropriate Solvent Choice

  • The "Why": The solvent does more than just dissolve the reactants; it influences catalyst stability and reaction kinetics. Polar aprotic solvents like DMF can sometimes slow reactions by competing with other ligands for coordination to the palladium center.[1] Non-polar solvents like toluene are often a good starting point.

  • Solution:

    • Perform a Solvent Screen: Systematically test a range of solvents (e.g., Toluene, Dioxane, THF, DMF, Acetonitrile) to find the one that gives the cleanest reaction profile and best conversion.

Frequently Asked Questions (FAQs)

Q1: What is the specific role of the copper(I) co-catalyst in a traditional Sonogashira reaction? A1: The copper co-catalyst accelerates the reaction by facilitating the deprotonation of the terminal alkyne to form a copper(I) acetylide intermediate. This species then undergoes transmetalation with the Pd(II)-aryl complex more rapidly than the terminal alkyne itself would react. This allows the reaction to proceed under much milder conditions (often room temperature) than copper-free variants.[5][6]

Q2: How do I choose the right base for my ethynylation reaction? A2: The base's primary role is to deprotonate the terminal alkyne, making it nucleophilic.

  • Amine Bases (e.g., NEt₃, DIPEA): These are common in traditional Sonogashira couplings. They are soluble in organic solvents and also serve to scavenge the HX acid produced during the reaction.

  • Inorganic Bases (e.g., K₂CO₃, Cs₂CO₃, K₃PO₄): These are often used in copper-free protocols and with more sensitive substrates where an amine might cause side reactions. Their strength and solubility vary, so screening may be necessary.[1] The choice can be critical for success.

Q3: My aryl halide is an aryl chloride. What are the most important changes I need to make to the standard protocol? A3: Aryl chlorides are challenging due to the strength of the C-Cl bond, which makes the oxidative addition step very slow.[1] To achieve success, you will likely need:

  • A Specialized Ligand: Use a bulky, electron-rich phosphine ligand such as SPhos, XPhos, or RuPhos. These ligands promote the oxidative addition step.[1]

  • A Stronger Base: Often, a stronger base like K₃PO₄ or LiHMDS is required.[14]

  • Higher Temperatures: These reactions typically require more thermal energy than those with aryl bromides or iodides.

Q4: What is the Cadiot-Chodkiewicz coupling and how does it differ from Sonogashira? A4: The Cadiot-Chodkiewicz coupling is a copper(I)-catalyzed reaction that couples a terminal alkyne with a 1-haloalkyne to form an unsymmetrical 1,3-diyne.[10][15][16] Unlike the Sonogashira reaction, it does not use a palladium co-catalyst and directly forms a C(sp)-C(sp) bond between two alkyne fragments. It is also prone to homocoupling side reactions.[10][15]

Visualization and Protocols

Troubleshooting Workflow

The following diagram illustrates a logical workflow for diagnosing a failed ethynylation reaction.

TroubleshootingWorkflow Start Reaction Failed (Low/No Conversion) Check_Catalyst Step 1: Verify Catalyst Activity Start->Check_Catalyst Degas Rigorously Degas Solvents? (Freeze-Pump-Thaw) Check_Catalyst->Degas Check_Conditions Step 2: Assess Reaction Conditions Ligand_Choice Appropriate Ligand for Halide? (e.g., XPhos for Ar-Cl) Check_Conditions->Ligand_Choice Check_Substrates Step 3: Evaluate Substrates Purity Are Substrates Pure? Check_Substrates->Purity Catalyst_Loading Increase Catalyst Loading? (e.g., 1% -> 5%) Degas->Catalyst_Loading Yes Failure Problem Persists: Consult Specialist Degas->Failure No Catalyst_Loading->Check_Conditions Yes Catalyst_Loading->Failure No Temp_Base_Solvent Screen Temperature, Base, and Solvent? Ligand_Choice->Temp_Base_Solvent Yes Ligand_Choice->Failure No Temp_Base_Solvent->Check_Substrates Yes Temp_Base_Solvent->Failure No Success Reaction Successful Purity->Success Yes Purity->Failure No

Caption: A logical workflow for troubleshooting failed ethynylation reactions.

Simplified Sonogashira Catalytic Cycle

This diagram shows the key steps in the palladium/copper co-catalyzed Sonogashira reaction.

SonogashiraCycle Pd0 Pd(0)L₂ OxAdd Ar-Pd(II)-X (L₂) Pd0->OxAdd Oxidative Addition (Ar-X) Transmetal Ar-Pd(II)-C≡CR (L₂) OxAdd->Transmetal Transmetalation Transmetal->Pd0 Reductive Elimination (Ar-C≡CR) CuX Cu(I)X Transmetal->CuX regenerates CuX CuAcetylide Cu(I)C≡CR CuX->CuAcetylide R-C≡C-H + Base CuAcetylide->OxAdd from Cu Cycle

Caption: Simplified catalytic cycles for the Sonogashira cross-coupling reaction.

Data Summary Table
ParameterRecommendation / ConsiderationRationale
Aryl Halide Reactivity I > OTf ≈ Br >> ClThe C-X bond strength dictates the ease of the oxidative addition step. Weaker bonds (C-I) react faster and under milder conditions.[1]
Common Solvents Toluene, Dioxane, THF, DMF, CH₃CNSolvent polarity and coordinating ability affect catalyst solubility, stability, and reaction rate. A screen is often required.[1]
Common Bases NEt₃, DIPEA, Piperidine, K₂CO₃, Cs₂CO₃Must be strong enough to deprotonate the alkyne but not so strong as to cause side reactions with other functional groups.
Catalyst Loading 0.5 - 5 mol% (Pd)Higher loadings can help initiate difficult reactions, but lower loadings are preferred for cost and purity.[1]
Cu Co-catalyst Loading 1 - 10 mol% (e.g., CuI)Accelerates the reaction but increases the risk of Glaser homocoupling. Omit for copper-free protocols.[17]
Temperature Room Temp to 80 °CHigher temperatures can increase rates but may also lead to catalyst decomposition and byproduct formation.
Standard Experimental Protocol: Sonogashira Coupling of an Aryl Bromide

This protocol is a general starting point and may require optimization for specific substrates.

Materials:

  • Palladium catalyst (e.g., PdCl₂(PPh₃)₂, 2 mol%)

  • Copper(I) iodide (CuI, 4 mol%)

  • Aryl bromide (1.0 eq)

  • Terminal alkyne (1.2 eq)

  • Solvent (e.g., degassed THF or Toluene)

  • Base (e.g., degassed Triethylamine, 3.0 eq)

  • Inert atmosphere (Nitrogen or Argon)

Procedure:

  • Vessel Preparation: To a clean, dry, oven-dried Schlenk flask equipped with a magnetic stir bar, add the palladium catalyst, copper(I) iodide, and the aryl bromide.

  • Inert Atmosphere: Seal the flask with a septum, and evacuate and backfill with inert gas (N₂ or Ar). Repeat this cycle three times to ensure all oxygen is removed.

  • Solvent and Reagent Addition: Under a positive pressure of inert gas, add the degassed solvent (e.g., THF) via syringe, followed by the degassed triethylamine.[3] Stir the mixture for 5-10 minutes.

  • Alkyne Addition: Add the terminal alkyne dropwise to the stirred reaction mixture via syringe.[3]

  • Reaction Monitoring: Stir the reaction at room temperature or with gentle heating (e.g., 40-50 °C). Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or Gas Chromatography (GC) until the starting aryl bromide is consumed.

  • Workup: Upon completion, cool the reaction to room temperature and quench by adding a saturated aqueous solution of ammonium chloride.

  • Extraction: Transfer the mixture to a separatory funnel and extract the product with an organic solvent (e.g., ethyl acetate or dichloromethane).

  • Washing: Wash the combined organic layers with water and then with brine.

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

  • Purification: Purify the crude product by flash column chromatography on silica gel to obtain the desired cross-coupled product.

References
  • Benchchem. (n.d.). Palladium catalyst issues in cross-coupling reactions.
  • Benchchem. (n.d.). Technical Support Center: Preventing Dimerization of Terminal Alkynes in Coupling Reactions.
  • ResearchGate. (n.d.). Preventing Alkyne-Alkyne (i.e., Glaser) Coupling Associated with the ATRP Synthesis of Alkyne-Functional Polymers/Macromonomers and for Alkynes under Click (i.e., CuAAC) Reaction Conditions.
  • (n.d.). Atom-Economical Cross-Coupling of Internal and Terminal Alkynes to Access 1,3-Enynes.
  • PubMed. (2015). Catalyst activation, deactivation, and degradation in palladium-mediated Negishi cross-coupling reactions.
  • ACS Publications. (n.d.). Efficient Palladium-Catalyzed Homocoupling Reaction and Sonogashira Cross-Coupling Reaction of Terminal Alkynes under Aerobic Conditions. The Journal of Organic Chemistry.
  • Alfa Chemistry. (n.d.). Glaser Coupling.
  • ResearchGate. (n.d.). Optimization of reaction conditions for the Sonogashira reaction.
  • Wikipedia. (n.d.). Sonogashira coupling.
  • ResearchGate. (n.d.). Catalyst Activation, Deactivation, and Degradation in Palladium-Mediated Negishi Cross-Coupling Reactions.
  • Ruben-group. (n.d.). Terminal Alkyne Coupling on a Corrugated Noble Metal Surface: From Controlled Precursor Alignment to Selective Reactions.
  • ACS Publications. (n.d.). Air Tolerant Cadiot–Chodkiewicz and Sonogashira Cross-Couplings. Organic Letters.
  • (n.d.). Sonogashira Coupling Reaction with Diminished Homocoupling.
  • (n.d.). The Sonogashira Coupling.
  • Reddit. (n.d.). How do I avoid side reactions while doing this peptide coupling reaction?.
  • PMC. (n.d.). Development of optimized conditions for Glaser-Hay bioconjugations.
  • Benchchem. (n.d.). Troubleshooting guide for Sonogashira coupling failures.
  • ACS Publications. (n.d.). Pd Metal Catalysts for Cross-Couplings and Related Reactions in the 21st Century: A Critical Review.
  • RSC Publishing. (n.d.). Organic & Biomolecular Chemistry.
  • University of Rochester. (n.d.). How to Troubleshoot a Reaction. Department of Chemistry.
  • ChemistryViews. (2023). Cadiot–Chodkiewicz Reactions Made Air-Tolerant.
  • Wikipedia. (n.d.). Glaser coupling.
  • ACS Publications. (n.d.). The Mechanism of Base-Catalyzed Ethynylation in Donor Solvents. The Journal of Organic Chemistry.
  • SynArchive. (n.d.). Cadiot-Chodkiewicz Coupling.
  • Alfa Chemistry. (n.d.). Cadiot-Chodkiewicz Coupling.
  • MDPI. (n.d.). Microwave-Assisted Palladium-Catalyzed Cross-Coupling Reactions: Generation of Carbon–Carbon Bond.
  • MDPI. (n.d.). Ethynylation of Formaldehyde over Binary Cu-Based Catalysts: Study on Synergistic Effect between Cu+ Species and Acid/Base Sites.
  • University of Rochester. (n.d.). How To: Troubleshoot a Reaction. Department of Chemistry.
  • ResearchGate. (n.d.). Ethynylation of Formaldehyde over Binary Cu-Based Catalysts: Study on Synergistic Effect between Cu+ Species and Acid/Base Sites.
  • Organic Chemistry Portal. (n.d.). Sonogashira Coupling.
  • Chemistry Steps. (n.d.). The Role of Solvent in SN1, SN2, E1 and E2 Reactions.
  • PubMed Central (PMC). (n.d.). How Solvation Influences the SN2 versus E2 Competition.
  • ResearchGate. (n.d.). Reactions during catalytic ethynylation of formaldehyde.
  • MDPI. (n.d.). Stability and Deactivation Behavior of Cuprous Acetylide Containing Catalysts in Reppe Ethynylation.

Sources

Navigating Chemoselectivity in TIPS-EBX Reactions: A Technical Support Guide

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for improving chemoselectivity in reactions involving 1-[(Triisopropylsilyl)ethynyl]-1,2-benziodoxol-3(1H)-one (TIPS-EBX). This guide is designed for researchers, scientists, and professionals in drug development who utilize this powerful hypervalent iodine reagent for electrophilic alkynylation. Here, we move beyond simple protocols to explore the underlying principles governing the reactivity of TIPS-EBX, providing you with the insights needed to troubleshoot and optimize your reactions for enhanced chemoselectivity.

Introduction to TIPS-EBX and the Importance of Chemoselectivity

TIPS-EBX has emerged as a versatile and highly effective reagent for the transfer of a TIPS-protected ethynyl group to a wide range of nucleophiles.[1][2][3] Its cyclic structure confers greater stability compared to acyclic alkynyliodonium salts, making it a preferred choice in modern organic synthesis.[3][4] However, achieving the desired chemoselectivity in complex molecular settings, where multiple nucleophilic sites are present, can be a significant challenge. Understanding the subtle factors that influence the reaction pathways is paramount to success. This guide will equip you with the knowledge to navigate these challenges and achieve your desired synthetic outcomes.

Troubleshooting Guide: Common Issues and Solutions

This section addresses specific problems you may encounter during your experiments with TIPS-EBX, providing explanations and actionable solutions based on established mechanistic understanding.

Question 1: My reaction is giving low yields of the desired alkynylated product. What are the potential causes and how can I improve the yield?

Answer:

Low yields in TIPS-EBX reactions can stem from several factors, ranging from reagent quality to suboptimal reaction conditions. Here's a systematic approach to troubleshooting:

  • Reagent Quality: Ensure your TIPS-EBX is of high purity. Impurities, such as tosylate salts from certain synthetic preparations, can lower the decomposition temperature and affect reactivity.[5] It is advisable to use commercially available TIPS-EBX or synthesize it following robust, established protocols.[6]

  • Solvent Choice: The choice of solvent can significantly impact the reaction rate and outcome. While a variety of solvents can be used, ensure your solvent is dry and appropriate for the specific nucleophile and any catalysts employed.

  • Reaction Time and Temperature: While many TIPS-EBX reactions are rapid, even at room temperature, some substrates may require longer reaction times or gentle heating.[1] Monitor your reaction by TLC or LC-MS to determine the optimal reaction time.

  • Base Selection (for C-H alkynylation): For the alkynylation of acidic C-H bonds, the choice and stoichiometry of the base are critical.[3][7] A base that is too strong or used in excess can lead to side reactions. Conversely, a base that is too weak may not facilitate the reaction efficiently. Consider screening different bases (e.g., organic bases like DBU, or inorganic bases like K₂CO₃) to find the optimal conditions for your substrate.

  • Catalyst Activity (for catalyzed reactions): In transition-metal-catalyzed reactions (e.g., with gold or rhodium), ensure the catalyst is active and used at the appropriate loading.[1][7] Catalyst deactivation can be a cause of low conversion.

Question 2: I am observing the formation of significant side products. How can I improve the chemoselectivity of my reaction?

Answer:

Improving chemoselectivity requires a nuanced understanding of the competing reaction pathways. Here are key areas to focus on:

  • Substrate-Reagent Stoichiometry: Carefully control the stoichiometry of your reactants. Using a slight excess of the limiting reagent (often the nucleophile) can sometimes help to consume the TIPS-EBX efficiently and minimize side reactions.

  • Understanding Mechanistic Dichotomies: The reactivity of TIPS-EBX can be influenced by the catalyst. For instance, with a rhodium catalyst, TIPS-EBX can act as a Brønsted base, whereas with a gold catalyst, the iodine(III) center functions as a Lewis acid, activating the alkyne.[7] This dual reactivity can be exploited to control regioselectivity in certain C-H alkynylation reactions.[7][8][9][10]

  • Protecting Groups: The bulky triisopropylsilyl (TIPS) group plays a crucial role in shielding the triple bond, which can limit side reactions.[6] If you are using other silyl-EBX reagents, consider if the steric bulk is sufficient for your substrate.

  • Alkynylation of Heteroatoms vs. Carbon: When both heteroatom (e.g., -SH, -NH) and carbon nucleophiles are present, the reaction conditions can be tuned to favor one over the other. For instance, the alkynylation of thiols is often very fast and can be achieved under mild, base-mediated conditions, potentially outcompeting slower C-H alkynylation.[1]

Frequently Asked Questions (FAQs)

Q1: What is the general substrate scope for TIPS-EBX reactions?

A1: TIPS-EBX is a versatile reagent compatible with a broad range of nucleophiles. This includes:

  • C-Nucleophiles: Soft carbon nucleophiles such as enolates, indoles, pyrroles, and electron-rich arenes.[1][3][7]

  • Heteroatom Nucleophiles: Thiols, anilines, and other nitrogen-containing heterocycles.[1]

  • Radical Precursors: TIPS-EBX can also participate in radical reactions.

The reaction's success and chemoselectivity will depend on the specific substrate and reaction conditions.

Q2: Are there any known safety concerns when working with TIPS-EBX?

A2: While the cyclic structure of TIPS-EBX enhances its stability compared to acyclic analogs, it is still a high-energy compound.[6] It is important to handle it with care and avoid exposure to shock or high temperatures. Purity is also a factor in stability; impurities can lower its decomposition temperature.[5][6] Always consult the Safety Data Sheet (SDS) before use.

Q3: Can I use other silyl-substituted EBX reagents, and how does the silyl group affect reactivity?

A3: Yes, other silyl-EBX reagents can be used. The nature of the silyl group can influence both the steric environment around the alkyne and the electronic properties, which in turn can affect reactivity and selectivity. The bulky TIPS group is often advantageous as it can prevent unwanted side reactions by sterically shielding the triple bond.[6]

Q4: My reaction involves a thiol-containing substrate, and I'm getting a mixture of S-alkynylation and C-alkynylation. How can I favor one over the other?

A4: The alkynylation of thiols is generally a very fast and efficient process with TIPS-EBX, often proceeding rapidly at room temperature.[1] To favor S-alkynylation, you can often run the reaction under mild, base-mediated conditions for a short duration. To favor C-alkynylation in the presence of a thiol, you might consider protecting the thiol group prior to the C-H alkynylation step.

Mechanistic Insights and Visual Guides

Understanding the reaction mechanism is crucial for rational optimization. The alkynylation of thiols with EBX reagents, for example, can proceed through different pathways depending on the substituent on the alkyne.

Thiol Alkynylation Pathways

Computational studies have revealed that the alkynylation of thiols can occur via two primary pathways: a concerted α-addition and a stepwise β-addition pathway. The operative mechanism is influenced by the electronic nature of the alkyne substituent. With the commercially available TIPS-EBX, both pathways can be accessible.

Thiol_Alkynylation_Pathways cluster_alpha α-Addition Pathway cluster_beta β-Addition Pathway A_Start Thiolate + TIPS-EBX A_TS Concerted α-Addition Transition State A_Start->A_TS Direct attack at α-carbon A_End Thioalkyne Product A_TS->A_End B_Start Thiolate + TIPS-EBX B_Intermediate β-Addition Intermediate B_Start->B_Intermediate Attack at β-carbon B_End Thioalkyne Product B_Intermediate->B_End Rearrangement Chemoselectivity_Workflow Start Reaction Setup: Substrate with Multiple Nucleophilic Sites Analyze Analyze Reaction Outcome: Identify Major and Minor Products Start->Analyze Identify Identify Competing Nucleophilic Sites (e.g., C-H vs. S-H) Analyze->Identify Tune Tune Reaction Conditions Identify->Tune If selectivity is poor Protect Consider Protecting Group Strategy Identify->Protect If tuning is insufficient Reanalyze Re-analyze Outcome Tune->Reanalyze Protect->Reanalyze Reanalyze->Start Iterate End End Reanalyze->End Desired Selectivity Achieved

Caption: A workflow for troubleshooting and optimizing chemoselectivity.

Experimental Protocols

General Procedure for the Gold-Catalyzed Alkynylation of Indoles

This protocol is adapted from established literature procedures for the direct alkynylation of heterocycles. [1]

  • To a vial equipped with a magnetic stir bar, add the indole substrate (1.0 equiv.), TIPS-EBX (1.2 equiv.), and a gold(I) catalyst such as AuCl (5 mol%).

  • Add the appropriate solvent (e.g., DCE or MeCN) to achieve a suitable concentration (typically 0.1 M).

  • Stir the reaction mixture at room temperature and monitor the progress by TLC or LC-MS.

  • Upon completion, the reaction mixture can be directly purified by column chromatography on silica gel to afford the desired C3-alkynylated indole.

General Procedure for the Base-Mediated Alkynylation of Thiols

This highly efficient protocol is based on the rapid reaction of thiols with TIPS-EBX. [1]

  • In a flask open to the atmosphere, dissolve the thiol (1.0 equiv.) in a suitable solvent such as THF or CH₂Cl₂.

  • Add a base, for example, tetramethylguanidine (TMG) (1.1 equiv.).

  • To this solution, add TIPS-EBX (1.05 equiv.) in one portion.

  • The reaction is typically complete within minutes at room temperature.

  • After completion, the reaction mixture can be quenched with a saturated aqueous solution of NH₄Cl and extracted with an organic solvent. The combined organic layers are then dried, concentrated, and purified by column chromatography.

Data Summary

Nucleophile TypeTypical Catalyst/BaseReaction ConditionsKey Considerations
Indoles/PyrrolesAu(I) or other Lewis acidsRoom TemperatureCatalyst choice can influence regioselectivity.
ThiophenesAu(I) with Brønsted acidRoom TemperatureAcid co-catalyst is often required for less reactive heterocycles.
ThiolsOrganic Base (e.g., TMG)Room Temperature, rapidHighly chemoselective for S-alkynylation.
AnilinesAu(I)Room TemperatureCan be a slower reaction compared to thiol alkynylation.
Activated C-HStrong BaseVariesBase choice is critical to avoid side reactions.

References

  • Recent progress in alkynylation with hypervalent iodine reagents - RSC Publishing. Available at: [Link]

  • Alkynylation of Thiols with Ethynylbenziodoxolone (EBX) Reagents: α- or β- π-Addition? | Organic Letters - ACS Publications. Available at: [Link]

  • Electrophilic Alkynylation ‒ LCSO - EPFL. Available at: [Link]

  • Aryl-, Akynyl-, and Alkenylbenziodoxoles: Synthesis and Synthetic Applications - PMC - NIH. Available at: [Link]

  • Alkynylation of Thiols with Ethynylbenziodoxolone (EBX) Reagents: α- or β- π-Addition? - ACS Publications. Available at: [Link]

  • one (TIPS-EBX) - Infoscience - EPFL. Available at: [Link]

  • Alkynylation of Thiols with Ethynylbenziodoxolone (EBX) Reagents: α- or β- π‑Addition? - CORE. Available at: [Link]

  • Synthesis, Characterization, and Reactivity of an Ethynyl Benziodoxolone (EBX)–Acetonitrile Complex | Organic Letters - ACS Publications. Available at: [Link]

  • Fast and Highly Chemoselective Alkynylation of Thiols with Hypervalent Iodine Reagents Enabled through a Low Energy Barrier Concerted Mechanism - NIH. Available at: [Link]

  • Benziodoxol(on)e Reagents as Tools in Organic Synthesis: The Background behind the Discovery at the Laboratory of Catalysis and - SciSpace. Available at: [Link]

  • Scope of diazo esters with TIPS‐EBX (9 a). - ResearchGate. Available at: [Link]

  • Benziodoxol(on)e Reagents as Tools in Organic Synthesis - Thieme E-Books & E-Journals. Available at: [Link]

  • Alkynylation with Hypervalent Iodine Reagents - ResearchGate. Available at: [Link]

Sources

Technical Support Center: Managing Exothermic Reactions with Hypervalent Iodine Reagents

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for hypervalent iodine (HVI) chemistry. HVI reagents are remarkably versatile and powerful tools in modern synthesis, prized for their mild reaction conditions and unique reactivity profiles, which often mimic those of heavy metals without the associated toxicity.[1][2] However, their high reactivity, particularly in oxidative processes, can lead to significant heat evolution (exotherms). Uncontrolled exotherms can compromise reaction yield, selectivity, and, most critically, safety, with the potential for thermal runaway.[3]

This guide is structured to provide researchers, scientists, and drug development professionals with practical, field-proven insights into safely managing these energetic reactions. We will move from foundational knowledge to proactive planning, real-time troubleshooting, and post-reaction handling in a comprehensive question-and-answer format.

Section 1: Core Principles & Frequently Asked Questions

This section addresses the fundamental "why" and "what" behind the exothermic nature of hypervalent iodine reactions.

Q: What makes reactions with hypervalent iodine reagents exothermic?

A: The high reactivity of HVI reagents stems from the weak, polarized nature of the hypervalent bonds around the central iodine atom.[4][5] The driving force for most reactions is the favorable reduction of the iodine(III) or iodine(V) center to a more stable iodobenzene derivative. This reduction is a highly energetic process. The overall transformation from a less stable, high-energy HVI reagent to more stable products releases significant energy as heat. For instance, in an oxidation reaction, the formation of a stable carbonyl C=O bond and the reduction of the iodine center is a potent thermodynamic driving force, resulting in a pronounced exotherm.[1]

Q: Which HVI reagents and substrates are most associated with dangerous exotherms?

A: While most HVI-mediated oxidations are exothermic, certain combinations are notoriously energetic.

  • Reagents: Periodinanes like Dess-Martin Periodinane (DMP) and 2-Iodoxybenzoic acid (IBX) are powerful oxidants.[6][7] While DMP is known for its high reactivity and solubility, it is also recognized as potentially explosive under certain conditions (e.g., shock or high temperature).[6][8] IBX is less soluble but can also decompose energetically.[9]

  • Substrates: The reaction of HVI reagents with primary amines is known to be highly exothermic and can be difficult to control.[10] This is due to a rapid acid-base reaction followed by oxidation. Similarly, highly reactive alcohols, such as allylic or benzylic alcohols, tend to react faster and generate heat more quickly than saturated, sterically hindered alcohols.[8]

Q: What is "thermal runaway" and why is it the primary safety concern?

A: Thermal runaway is a hazardous situation where an exothermic reaction goes out of control.[3] The process is a dangerous positive feedback loop: the reaction releases heat, which increases the reaction's temperature. This temperature increase accelerates the reaction rate, causing it to release heat even faster. If the cooling system cannot remove heat faster than it is being generated, the temperature and pressure can rise exponentially, potentially leading to solvent boiling, vessel over-pressurization, and even an explosion.[3] This is the most critical hazard to prevent when working with energetic reactions.

Section 2: Proactive Thermal Management & Experimental Design

Careful planning is the most effective tool for preventing thermal runaway. This section focuses on pre-emptive strategies.

Q: How can I assess the potential exotherm of a new reaction?

A: There are several layers to a thorough risk assessment:

  • Literature Review: Search for the specific transformation or closely related examples. Papers in process chemistry or large-scale synthesis are often excellent sources as they frequently report on safety and thermal management.

  • Small-Scale Trial: Before committing to a large-scale reaction, perform a small-scale (e.g., 50-100 mg) trial. Use a thermometer to monitor the internal temperature upon reagent addition. A rapid temperature spike, even on a small scale, is a clear warning sign.

  • Reaction Calorimetry (Advanced): For industrial applications or high-risk reactions, Reaction Calorimetry (RC1) can precisely measure the heat of reaction, the rate of heat release, and the maximum temperature of the synthetic reaction (MTSR), providing quantitative data for safe scale-up.

Q: What are the critical steps for setting up a reaction with a potential exotherm?

A: The key is to ensure your rate of heat removal can always exceed the rate of heat generation.

  • Adequate Cooling: Use a cooling bath with a temperature significantly lower than your target reaction temperature. Ensure the bath is large enough to absorb the total expected heat without a significant rise in its own temperature.[11][12]

  • Efficient Stirring: Good agitation is crucial for uniform heat transfer from the reaction mixture to the vessel walls and into the cooling bath. A vortex should be visible.

  • Controlled Reagent Addition: Never add the HVI reagent all at once. Use a syringe pump for liquid reagents or an addition funnel for solids dissolved in a suitable solvent. Slow, portion-wise addition of solid reagents is also a common strategy.

  • Internal Temperature Monitoring: Use a calibrated thermometer or thermocouple placed directly in the reaction mixture. The bath temperature is not a reliable indicator of the reaction's internal temperature.

  • Headspace and Inert Atmosphere: Ensure the reaction vessel is not sealed. A nitrogen or argon inlet provides an inert atmosphere and prevents pressure buildup.[13]

Q: How do solvent choice and concentration impact thermal safety?

A: These are critical parameters for controlling the reaction rate and managing heat.

  • Solvent: Choose a solvent with a reasonably high boiling point to prevent it from boiling away during an unexpected temperature spike. The solvent must also be inert to the oxidizing conditions.[14] Dichloromethane (DCM) is common for DMP oxidations.[13]

  • Concentration: More dilute reactions are inherently safer. The larger volume of solvent acts as a heat sink, absorbing the energy released and resulting in a smaller temperature increase. A good starting point for a new, potentially vigorous reaction is a concentration of 0.1 M or lower.

Section 3: Real-Time Troubleshooting & Emergency Protocols

This guide provides actionable steps for when a reaction deviates from the expected course.

Q: My reaction temperature is rising faster than expected after adding the HVI reagent. What should I do?

A: This is the first sign of a potential loss of control. Act immediately:

  • Stop Reagent Addition: Immediately cease adding the hypervalent iodine reagent.

  • Enhance Cooling: If possible, lower the temperature of your cooling bath. If using an ice bath, add more ice and salt.[15]

  • Do Not Increase Stirring Speed: While good stirring is important, a sudden, drastic increase in agitation can sometimes increase the reaction rate. Maintain the current effective stirring.

  • Prepare for Quenching: If the temperature continues to rise uncontrollably, proceed to the emergency quenching protocol.

Q: I've accidentally added the reagent too quickly. How can I regain control?

A: This is a common and dangerous error.

  • Immediately stop the addition.

  • Apply maximum cooling. Lower the external bath to its minimum possible temperature (e.g., switch from an ice/water bath to a dry ice/acetone bath).[12][15]

  • Add Cold Solvent: If the reaction is still at a manageable temperature, adding pre-chilled solvent can help absorb the heat and dilute the reactants, slowing the reaction.

  • Monitor Closely: Watch the internal temperature for at least 30 minutes after it has stabilized to ensure the reaction is under control.

Q: How do I properly and safely quench a reaction involving a hypervalent iodine reagent?

A: Quenching deactivates the excess oxidant. A standard and effective method is to add a reducing agent. A saturated aqueous solution of sodium thiosulfate (Na₂S₂O₃) is commonly used. Add the thiosulfate solution slowly, as the quenching reaction itself can be exothermic. An aqueous solution of sodium bicarbonate can also be used to neutralize the acidic byproducts, such as acetic acid from DMP oxidations.[16][17]

Experimental Protocol: Controlled Dess-Martin Periodinane (DMP) Oxidation

This protocol is for the oxidation of a secondary alcohol to a ketone and incorporates key safety controls.

Materials:

  • Secondary alcohol (1.0 eq)

  • Dess-Martin Periodinane (1.2 eq)

  • Anhydrous Dichloromethane (DCM)

  • Saturated aqueous sodium bicarbonate (NaHCO₃)

  • Saturated aqueous sodium thiosulfate (Na₂S₂O₃)

Procedure:

  • Setup: In a round-bottom flask equipped with a magnetic stir bar and a thermometer, dissolve the secondary alcohol in anhydrous DCM (to make a ~0.1 M solution).

  • Cooling: Place the flask in an ice/water bath (0 °C) and stir for 15 minutes to ensure the solution is thoroughly cooled.[12]

  • Controlled Addition: Add the DMP in small portions over 30-45 minutes. Crucially, monitor the internal temperature. Do not let the internal temperature rise more than 5 °C above the bath temperature. If it does, pause the addition until the temperature subsides.

  • Reaction Monitoring: After the addition is complete, allow the reaction to stir at 0 °C and warm to room temperature over 1-2 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Quenching: Once the reaction is complete, cool the mixture back down to 0 °C. Slowly add saturated Na₂S₂O₃ solution to quench the excess DMP. Follow this with a slow addition of saturated NaHCO₃ solution to neutralize the acetic acid byproduct.[17]

  • Workup: Transfer the mixture to a separatory funnel. Separate the layers and extract the aqueous layer with DCM (2x). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

  • Purification: The crude product can be purified by column chromatography. The insoluble iodine byproducts are often removed during the aqueous workup and filtration.[16][17]

Section 4: Visual Guides & Data

Diagram: Exotherm Management Workflow

This diagram outlines the decision-making process for safely conducting a reaction with HVI reagents.

ExothermManagement cluster_prep Phase 1: Preparation cluster_setup Phase 2: Setup & Execution cluster_response Phase 3: Response Plan Plan Reaction LitSearch Literature Search (Similar Reactions?) Plan->LitSearch SmallScale Small-Scale Test (50-100 mg) LitSearch->SmallScale Setup Setup Reaction: - Adequate Cooling - Internal Thermometer - Controlled Addition SmallScale->Setup AddReagent Add Reagent Slowly Setup->AddReagent Monitor Monitor Internal Temp (T_i) AddReagent->Monitor TempStable T_i Stable? Monitor->TempStable [Yes] TempRising T_i Rising Rapidly? Monitor->TempRising Proceed Proceed with Reaction TempStable->Proceed StopAdd 1. STOP Addition TempRising->StopAdd [Yes] EnhanceCool 2. Enhance Cooling StopAdd->EnhanceCool Quench 3. Prepare to Quench EnhanceCool->Quench

Caption: Decision workflow for managing potentially exothermic HVI reactions.

Table 1: Common Laboratory Cooling Baths

This table provides a quick reference for selecting an appropriate cooling bath for sub-ambient temperature control.[12][15]

Coolant MixtureAchievable Temperature (°C)Notes
Ice / Water0Most common; good for moderate cooling.
Ice / NaCl-5 to -20Inexpensive low-temperature option.
Dry Ice / Acetonitrile-40Use with caution due to solvent toxicity.
Dry Ice / Acetone-78Very common; ensure good ventilation.
Liquid N₂ / Dichloromethane-92Slush bath; requires careful preparation.

References

  • Zhdankin, V. V. (2024). Recent Progress in Synthetic Applications of Hypervalent Iodine(III) Reagents. Chemical Reviews.
  • Efficiency Finder. (2017). Cooling during chemical reactions in chemical industry. Efficiency Finder for Chemical Industry.
  • Quora. (2014). What are the most efficient heat removal methods in an exothermic reaction system? Quora.
  • Singh, F. V., & Wirth, T. (2020). Strategies to Control Hypervalent Iodine – Primary Amine Reactions. Chemistry – An Asian Journal.
  • University of Rochester, Department of Chemistry.
  • Cooling Chemical Reactions. (2021). YouTube.
  • Zhdankin, V. V. (2024). Recent Progress in Synthetic Applications of Hypervalent Iodine(III) Reagents. American Chemical Society.
  • Macmillan Group. (2003). The Chemistry of Hypervalent Iodine.
  • Chemistry Steps. Dess–Martin periodinane (DMP)
  • Asynt. (2024). What are the best tools for cooling chemical reactions?.
  • Chemistry Stack Exchange. (2017).
  • ResearchGate. (2012). How to work up dess-martin periodinane or hypervalent iodine reactions?.
  • Wikipedia. Dess–Martin periodinane.
  • Organic Chemistry Portal. Hypervalent Iodine Compounds.
  • Chem-Station International Edition. (2014).
  • Reddit. (2022). Dess Martin periodinane. r/OrganicChemistry.
  • Wikipedia. Thermal runaway.
  • Royal Society of Chemistry. (2019).
  • Organic-Chemistry.org. Reduction and Oxidation :: Oxidations with Hypervalent Iodine Compounds.
  • Hypervalent Iodine Chemistry Modern Developments In Organic Synthesis Topics In Current Chemistry.

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Technical Support Center: Deprotection of the Triisopropylsilyl (TIPS) Group After Alkynylation

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the deprotection of triisopropylsilyl (TIPS) groups following alkynylation reactions. This guide is designed for researchers, scientists, and professionals in drug development who encounter challenges with this critical synthetic step. The steric bulk of the TIPS group provides excellent stability, but its removal can be non-trivial, requiring carefully optimized conditions to ensure high yields and product purity.[1] This resource provides in-depth troubleshooting advice, detailed experimental protocols, and answers to frequently asked questions to help you navigate these challenges successfully.

Section 1: Frequently Asked questions (FAQs)

Q1: Why is my TIPS deprotection incomplete?

A1: Incomplete deprotection is a common issue, often stemming from the steric hindrance of the TIPS group.[2] Several factors could be at play:

  • Insufficient Reagent: Ensure you are using an adequate stoichiometric excess of the deprotection reagent. For fluoride sources like TBAF, 1.1 to 1.5 equivalents are typically recommended.[1]

  • Reaction Time and Temperature: TIPS deprotection can be slower than for less hindered silyl ethers like TMS or TES.[1][2] You may need to increase the reaction time or gently heat the mixture. However, be cautious with temperature increases as this can promote side reactions.

  • Reagent Quality: Ensure your deprotection reagent is fresh and has been stored correctly. For example, TBAF solutions can degrade over time.

Q2: I'm observing side products after my deprotection. What could be the cause?

A2: Side product formation is often linked to the reactivity of the deprotection reagent with other functional groups in your molecule.

  • Basicity of TBAF: Tetrabutylammonium fluoride (TBAF) is basic and can cause issues with base-sensitive functional groups.[3] Consider using a less basic fluoride source like HF-Pyridine or triethylamine trihydrofluoride (Et3N·3HF).[1]

  • Reaction with Carbonyls: If your molecule contains sensitive aldehydes or ketones, the basic conditions of TBAF can lead to decomposition.[2]

  • Undesired Elimination or Rearrangement: The reaction conditions might be promoting unintended elimination or rearrangement reactions in your substrate.

Q3: Can I selectively deprotect a TIPS group in the presence of other silyl ethers?

A3: Yes, selective deprotection is possible and relies on the differential stability of silyl ethers. The stability generally follows the order: TMS < TES < TBS < TIPS < TBDPS.[4]

  • To remove a less stable silyl ether (e.g., TMS) in the presence of TIPS, you can use milder conditions.

  • To remove a TIPS group in the presence of a more stable one (e.g., TBDPS), you will need to carefully tune the reaction conditions, potentially using a reagent that is more sterically accessible to the TIPS group.

Q4: How can I effectively monitor the progress of my deprotection reaction?

A4: Thin-layer chromatography (TLC) is the most common and effective method for monitoring the reaction.[1]

  • Spotting: Spot the reaction mixture alongside your starting material on a TLC plate.

  • Visualization: The deprotected product (the terminal alkyne) will have a different polarity and thus a different Rf value than the TIPS-protected starting material. The disappearance of the starting material spot and the appearance of the product spot indicate the reaction's progress.

Section 2: Troubleshooting Guide

This section provides a structured approach to troubleshooting common problems encountered during the deprotection of TIPS-protected alkynes.

Problem 1: Incomplete or Sluggish Deprotection
Potential Cause Explanation Recommended Solution
Steric Hindrance The bulky isopropyl groups on the silicon atom can hinder the approach of the deprotection reagent.Increase the reaction temperature gradually while monitoring by TLC. Consider switching to a smaller, more reactive deprotection reagent if possible, though this may impact selectivity.[5]
Insufficient Reagent The stoichiometry of the deprotection reagent may be too low to drive the reaction to completion.Increase the equivalents of the deprotection reagent (e.g., use 1.5-2.0 eq. of TBAF).[1]
Poor Reagent Quality Deprotection reagents, especially fluoride sources, can degrade upon storage.Use a fresh bottle of the reagent or a newly prepared solution.
Solvent Effects The choice of solvent can influence the solubility of the substrate and the reactivity of the deprotection reagent.Ensure your substrate is fully dissolved. If using TBAF in THF, ensure the THF is anhydrous.
Problem 2: Formation of Side Products and Low Yield
Potential Cause Explanation Recommended Solution
Basicity of Reagent TBAF is a common deprotection reagent but is also a moderately strong base, which can react with sensitive functional groups.[3][6]Switch to a less basic fluoride source like HF-Pyridine or Et3N·3HF.[1] These reagents are still highly effective for TIPS deprotection but are less likely to cause base-mediated side reactions.
Reaction Temperature Too High Elevated temperatures can lead to thermal decomposition or unwanted side reactions.Run the reaction at a lower temperature (e.g., 0 °C to room temperature) for a longer period.
Workup Issues Residual deprotection reagents or byproducts can complicate purification and lead to product loss.For TBAF reactions, a specialized workup using a sulfonic acid resin and calcium carbonate can effectively remove TBAF and its byproducts without a traditional aqueous extraction.[7][8] This is particularly useful for water-soluble products.
Oxidation of Aldehydes If your molecule contains an aldehyde, some deprotection conditions might lead to its oxidation.A protocol using silver fluoride (AgF) in methanol has been shown to be effective for deprotecting TIPS-alkynes without oxidizing sensitive aldehyde groups.[2][9]

Section 3: Experimental Protocols

Here are detailed protocols for common TIPS deprotection methods. Always perform a small-scale trial to optimize conditions for a new substrate.

Protocol 1: Deprotection using Tetrabutylammonium Fluoride (TBAF)

This is a widely used method suitable for many substrates.

Materials:

  • TIPS-protected alkyne

  • Tetrabutylammonium fluoride (TBAF), 1 M solution in THF

  • Anhydrous Tetrahydrofuran (THF)

  • Ethyl acetate (EtOAc)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)

  • Silica gel for column chromatography

Procedure:

  • Dissolve the TIPS-protected alkyne in anhydrous THF to a concentration of approximately 0.1 M.

  • To the stirred solution, add a 1 M solution of TBAF in THF (1.1–1.5 equivalents).[1]

  • Monitor the reaction progress by thin-layer chromatography (TLC).[1]

  • Upon completion, quench the reaction by adding saturated aqueous NaHCO₃ solution.[1]

  • Extract the aqueous layer with ethyl acetate (3 times).[1]

  • Combine the organic layers and wash with brine.[1]

  • Dry the organic layer over anhydrous Na₂SO₄ or MgSO₄.[1]

  • Filter and concentrate the solution under reduced pressure.[1]

  • Purify the crude product by silica gel column chromatography to obtain the desired terminal alkyne.[1]

Protocol 2: Deprotection using Hydrofluoric Acid-Pyridine Complex (HF·pyr)

This method is suitable for substrates that are sensitive to the basicity of TBAF.[1]

Caution: HF is highly corrosive and toxic. Handle with extreme care in a well-ventilated fume hood, using appropriate personal protective equipment (gloves, goggles, lab coat). All reactions involving HF must be carried out in plastic labware.[1]

Materials:

  • TIPS-protected alkyne

  • Hydrofluoric acid-pyridine complex (HF·pyr)

  • Pyridine

  • Tetrahydrofuran (THF)

  • Dichloromethane (CH₂Cl₂)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Silica gel for column chromatography

Procedure:

  • In a plastic vial, dissolve the TIPS-protected alkyne in a mixture of THF and pyridine (e.g., 10:1 v/v).[1]

  • Cool the solution to 0 °C in an ice bath.[1]

  • Slowly add the HF-pyridine complex to the stirred solution.[1]

  • Allow the reaction to warm to room temperature and stir until TLC analysis indicates complete consumption of the starting material.[1]

  • Carefully quench the reaction by slowly adding saturated aqueous NaHCO₃ solution until gas evolution ceases.[1]

  • Extract the mixture with dichloromethane (3 times).[1]

  • Combine the organic layers and dry over anhydrous Na₂SO₄.[1]

  • Filter and concentrate under reduced pressure.

  • Purify the residue by flash chromatography on silica gel.[1]

Section 4: Data Presentation and Visualization

Table 1: Comparison of Common Deprotection Reagents for TIPS-Alkynes
ReagentTypical ConditionsAdvantagesDisadvantages
TBAF THF, 0 °C to RTReadily available, generally fast and effective.[1]Basic, can cause side reactions with sensitive functional groups.[3][10] Workup can be challenging.[7]
HF-Pyridine THF/Pyridine, 0 °C to RTLess basic than TBAF, suitable for base-sensitive substrates.[1]Highly toxic and corrosive, requires special handling and plasticware.[1]
AgF Methanol, RTMild conditions, effective for substrates with sensitive functional groups like aldehydes.[2][9]Silver reagents can be expensive.
PPTS Methanol, RTMildly acidic, useful for some substrates.[4]Can be slow for TIPS deprotection.
Diagram 1: General Workflow for TIPS Deprotection

G cluster_start Start cluster_reaction Reaction cluster_workup Workup & Purification cluster_end Product start TIPS-Protected Alkyne reagent Add Deprotection Reagent (e.g., TBAF, HF-Pyridine) start->reagent monitor Monitor by TLC reagent->monitor quench Quench Reaction monitor->quench Reaction Complete extract Aqueous Extraction quench->extract dry Dry Organic Layer extract->dry concentrate Concentrate dry->concentrate purify Column Chromatography concentrate->purify end Terminal Alkyne purify->end

Caption: General workflow for the deprotection of a TIPS-protected alkyne.

Diagram 2: Troubleshooting Logic for Incomplete Deprotection

G cluster_causes Potential Causes cluster_solutions Solutions start Incomplete Deprotection (Observed by TLC) cause1 Insufficient Reagent? start->cause1 cause2 Low Temperature / Short Time? start->cause2 cause3 Poor Reagent Quality? start->cause3 sol1 Increase Equivalents of Reagent cause1->sol1 sol2 Increase Temperature / Extend Time cause2->sol2 sol3 Use Fresh Reagent cause3->sol3

Caption: Troubleshooting flowchart for incomplete TIPS deprotection.

References

  • Gelest. (n.d.). Deprotection of Silyl Ethers. Gelest Technical Library. Retrieved from [Link]

  • Ueda, H., et al. (2007). An Operationally Simple and Efficient Work-up Procedure for TBAF-mediated Desilylation; Application to Halichondrin Synthesis. Tetrahedron Letters, 48(25), 4385-4387. Retrieved from [Link]

  • Valois-Escamilla, I., et al. (2011). Studies on the Deprotection of Triisopropylsilylarylacetylene Derivatives. Revista de la Sociedad Química de México, 55(3), 159-162. Retrieved from [Link]

  • Glen Research. (n.d.). Deprotection Guide. Glen Research. Retrieved from [Link]

  • Common Organic Chemistry. (n.d.). Tetra-n-butylammonium Fluoride (TBAF). Common Organic Chemistry. Retrieved from [Link]

  • ResearchGate. (n.d.). Recording of deprotection/neutralization (a) and coupling (b) parts of.... ResearchGate. Retrieved from [Link]

  • Valois-Escamilla, I., et al. (2011). Studies on the Deprotection of Triisopropylsilylarylacetylene Derivatives. Sociedad Química de México, 55(3), 159-162. Retrieved from [Link]

  • Organic Syntheses. (n.d.). A Convenient Method for the Removal of Tetrabutylammonium Salts from Desilylation Reactions. Organic Syntheses. Retrieved from [Link]

  • Gladysz, J. A., et al. (2019). Triisopropylsilyl (TIPS) Alkynes as Building Blocks for Syntheses of Platinum Triisopropylsilylpolyynyl and Diplatinum Polyynediyl Complexes. Organometallics, 38(17), 3325-3338. Retrieved from [Link]

  • ResearchGate. (n.d.). Rapid, Acid-Mediated Deprotection of Silyl Ethers Using Microwave Heating. ResearchGate. Retrieved from [Link]

  • Larson, G. L. (2017). Some Aspects of the Chemistry of Alkynylsilanes. Synthesis, 49(1), 1-26. Retrieved from [Link]

  • Zhang, W., & Lu, Y. (2014). Recent Progress of Protecting Groups for Terminal Alkynes. Chinese Journal of Organic Chemistry, 34(11), 2205-2215. Retrieved from [Link]

  • ResearchGate. (n.d.). Selective Deprotection of Silyl Ethers. ResearchGate. Retrieved from [Link]

  • Reddit. (2021). TMS deprotection of acid- and base-sensitive substrate. r/Chempros. Retrieved from [Link]

  • Master Organic Chemistry. (n.d.). Reactions and Mechanisms. Master Organic Chemistry. Retrieved from [Link]

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Validation & Comparative

Introduction: The Indispensable Role of the Alkyne in Modern Chemistry

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Guide to Electrophilic Alkynylation: A Comparative Analysis of TIPS-EBX and Alternative Reagents

In the landscape of synthetic and medicinal chemistry, the alkyne functional group stands out for its remarkable versatility.[1] Its linear geometry and rich electron density make it a powerful building block for constructing complex molecular architectures and a key pharmacophore in numerous approved drugs.[2] The introduction of an alkyne, or alkynylation, is therefore a cornerstone transformation.

Traditionally, this has been accomplished using nucleophilic acetylides, such as lithium or Grignard reagents. While effective, these methods are hampered by their requirement for harsh, anhydrous conditions and their intolerance of many common functional groups. The advent of electrophilic alkynylating agents, which invert the polarity of the alkyne ("umpolung"), has revolutionized the field, offering milder and more selective pathways.[3]

Among the most significant breakthroughs in this area is the development of hypervalent iodine(III) reagents, particularly the class of ethynylbenziodoxolones (EBX).[4][5] These reagents have emerged as stable, safe, and highly efficient sources of electrophilic alkynes. This guide provides a comprehensive comparison of the preeminent EBX reagent, 1-[(triisopropylsilyl)ethynyl]-1,2-benziodoxol-3(1H)-one (TIPS-EBX), with other classes of alkynylating agents. We will delve into the mechanistic nuances, substrate scope, and practical considerations that empower researchers to make informed decisions for their synthetic challenges.

The Evolving Toolkit of Alkynylation: A Comparative Overview

The choice of an alkynylating agent is dictated by the specific substrate, desired functional group tolerance, and reaction scale. The available methods can be broadly categorized as follows:

  • Traditional Nucleophilic Reagents (e.g., Alkynyl Grignards, Alkynyl Lithium): These are the classic workhorses of alkynylation. Their high nucleophilicity allows for the formation of C-C bonds with a range of electrophiles. However, their extreme basicity necessitates strictly inert and anhydrous conditions, limiting their use with sensitive substrates containing acidic protons (e.g., alcohols, thiols, amides). Their pyrophoric nature also presents significant handling challenges.

  • Transition Metal-Catalyzed Cross-Coupling (e.g., Sonogashira Coupling): This approach offers a significant leap in mildness and functional group compatibility compared to organometallic reagents. It typically involves the coupling of a terminal alkyne with an organohalide. The primary drawbacks are the requirement for a pre-functionalized substrate and the potential for contamination of the final product with residual transition metals, a critical concern in pharmaceutical development.[6]

  • Electrophilic Alkynylating Agents: This modern class of reagents provides a powerful alternative by activating the alkyne for attack by nucleophiles.

    • Alkynyl Iodonium Salts: These were among the first effective electrophilic alkyne sources. While highly reactive, their linear structure contributes to their general instability. A notable drawback is their propensity to act as oxidants, particularly with soft nucleophiles like thiols, often leading to undesired disulfide bond formation as the major side product.[7]

    • Ethynylbenziodoxolones (EBX Reagents): The development of EBX reagents, and specifically TIPS-EBX, marked a paradigm shift. By incorporating the hypervalent iodine into a cyclic benziodoxolone framework, a remarkable increase in stability is achieved.[8] TIPS-EBX is a crystalline, bench-stable solid that is tolerant to moisture and can be handled in air, making it exceptionally user-friendly.[9][10]

A Deep Dive into TIPS-EBX: The Gold Standard for Electrophilic Alkynylation

The widespread adoption of TIPS-EBX stems from an optimal balance of stability, reactivity, and versatility.[10] It is now commercially available and can be synthesized on a multi-gram scale.[11][12]

Structural Advantages and Unmatched Stability

The exceptional stability of TIPS-EBX is its defining feature. This arises from two key structural elements:

  • The Benziodoxolone Ring: The cyclic structure significantly reduces the reagent's propensity for decomposition compared to acyclic analogs like iodonium salts.[8]

  • The Triisopropylsilyl (TIPS) Group: This bulky silyl group provides steric shielding for the reactive triple bond, preventing unwanted side reactions and contributing to the reagent's high chemoselectivity.[10]

Versatile Reactivity and Mechanistic Complexity

TIPS-EBX serves as a robust electrophilic alkyne transfer agent across a vast range of transformations, including metal-free, transition-metal-catalyzed, and radical-mediated reactions.[9][10]

One of the most well-studied reactions is the alkynylation of thiols, which proceeds rapidly and with high chemoselectivity.[9][13] Computational and experimental studies have revealed a fascinating mechanistic duality. The reaction can proceed through two competitive pathways: a concerted α-addition or a β-addition/rearrangement pathway. For TIPS-EBX reacting with thiols, these pathways are very close in energy, and both are experimentally observed.[14][15][16] This contrasts with other EBX reagents where electron-donating or withdrawing groups on the alkyne can favor one pathway over the other.[7][15]

Mechanistic Pathways of Thiol Alkynylation with TIPS-EBX

The diagram below illustrates the two competing low-energy pathways for the reaction between a thiolate nucleophile and TIPS-EBX. The α-addition pathway involves a direct concerted attack on the alkyne carbon adjacent to the iodine. The β-addition pathway proceeds via attack on the terminal alkyne carbon, followed by rearrangement to yield the same thioalkyne product.

G cluster_start Reactants cluster_pathways Transition States cluster_end Product Start R-S⁻ + TIPS-EBX TS_alpha α-Addition TS (Concerted Attack) Start->TS_alpha α-Pathway TS_beta β-Addition TS (Vinyl Intermediate) Start->TS_beta β-Pathway End R-S-C≡C-TIPS TS_alpha->End Direct Formation TS_beta->End Rearrangement

Caption: Competing α- and β-addition pathways in thiol alkynylation.

Head-to-Head Comparison: TIPS-EBX vs. The Alternatives

To provide a clear, data-driven comparison, the following tables summarize the key performance characteristics of TIPS-EBX against other common alkynylating agents.

Table 1: General Properties of Alkynylating Agent Classes

Reagent ClassExample(s)Stability & HandlingFunctional Group ToleranceReaction Conditions
Alkynyl Organometallics Ethynylmagnesium bromide, Lithium acetylideLow (Pyrophoric, moisture-sensitive)Very LowCryogenic temps, inert atmosphere
Alkynyl Iodonium Salts Phenyl(ethynyl)iodonium triflateLow (Thermally unstable)ModerateMild, but side reactions common
Ethynylbenziodoxolones TIPS-EBX High (Bench-stable, crystalline solid) Excellent Mild, often room temp, open flask

Table 2: Performance Comparison in Thiol Alkynylation

ReagentSubstrateConditionsYield (%)Key Observations
Alkynyl Iodonium Salt ThiophenolCH₂Cl₂, rt<10%Major product is diphenyl disulfide due to oxidation of the thiol.[7]
TIPS-EBX ThiophenolTMG, THF, rt, 5 min>95%Highly chemoselective and rapid reaction with no disulfide formation.[13]

As the data clearly indicates, TIPS-EBX demonstrates superior performance, particularly in reactions with soft nucleophiles like thiols where other electrophilic agents fail. Its advantages extend to a wide array of other transformations:

  • C-H Alkynylation: Catalytic systems using gold or rhodium enable the direct alkynylation of heterocycles like indoles and pyrroles.[13][17]

  • Decarboxylative Alkynylation: Under photoredox catalysis, carboxylic acids can be converted to alkynes, showcasing the reagent's compatibility with radical pathways.[9]

  • Oxy- and Amino-alkynylation: Palladium catalysis facilitates the intramolecular cyclization of olefins with concomitant alkyne transfer from TIPS-EBX.[10][13]

Proven in Practice: A Validated Experimental Protocol

To illustrate the practical utility and simplicity of using TIPS-EBX, we provide a detailed, self-validating protocol for the highly efficient alkynylation of a thiol. The causality for each step is explained to provide a deeper understanding of the process.

Protocol: Chemoselective Alkynylation of 4-Bromothiophenol

Experimental Workflow Diagram

G start Start step1 Step 1: Reagent Combination Dissolve 4-bromothiophenol and TIPS-EBX in THF in an open flask. start->step1 step2 step2 step1->step2 step3 Step 3: Quenching & Extraction Quench with aq. NH₄Cl. Extract with ethyl acetate. step2->step3 step4 Step 4: Purification Dry organic layer (Na₂SO₄). Concentrate and purify via flash chromatography. step3->step4 end End Product: Purified Thioalkyne step4->end

Caption: Step-by-step workflow for thiol alkynylation using TIPS-EBX.

Objective: To synthesize S-((triisopropylsilyl)ethynyl)-4-bromothiophenol with high yield and purity.

Materials:

  • 4-Bromothiophenol (1.0 equiv)

  • TIPS-EBX (1.1 equiv)

  • 1,1,3,3-Tetramethylguanidine (TMG) (1.2 equiv)

  • Anhydrous Tetrahydrofuran (THF)

  • Saturated aqueous ammonium chloride (NH₄Cl)

  • Ethyl acetate

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

  • Reaction Setup: To a standard glass vial equipped with a magnetic stir bar, add 4-bromothiophenol (e.g., 0.2 mmol, 37.8 mg) and TIPS-EBX (0.22 mmol, 96.0 mg).

    • Rationale: TIPS-EBX is a stable solid that can be weighed and handled in the open air, simplifying the setup. A slight excess ensures complete consumption of the starting thiol.

  • Solvent Addition: Add anhydrous THF (e.g., 2.0 mL) to dissolve the solids.

    • Rationale: THF is an excellent solvent for both the reagents and the reaction intermediates.

  • Initiation: Add TMG (0.24 mmol, 30 µL) dropwise to the stirring solution at room temperature. Monitor the reaction by Thin Layer Chromatography (TLC).

    • Rationale: TMG is a non-nucleophilic organic base used to deprotonate the thiol, forming the highly nucleophilic thiolate anion in situ. This anion rapidly attacks the electrophilic alkyne of TIPS-EBX. The reaction is typically exothermic and very fast, often completing within 5-10 minutes.

  • Workup: Once the starting thiol is consumed as indicated by TLC, quench the reaction by adding saturated aqueous NH₄Cl (5 mL). Transfer the mixture to a separatory funnel and extract with ethyl acetate (3 x 10 mL).

    • Rationale: The NH₄Cl quench neutralizes the TMG base. Extraction isolates the organic product from the aqueous phase containing salts and the 2-iodobenzoic acid byproduct.

  • Purification: Combine the organic layers, wash with brine (10 mL), dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the crude residue by flash column chromatography on silica gel.

    • Rationale: Standard purification techniques are sufficient to isolate the desired thioalkyne in high purity, free from the reaction byproduct and any excess reagents.

Conclusion and Future Outlook

TIPS-EBX has firmly established itself as a premier alkynylating agent, offering a powerful combination of bench-top stability, broad functional group tolerance, exceptional chemoselectivity, and operational simplicity. It consistently outperforms traditional organometallic reagents in terms of safety and scope and surpasses other electrophilic sources like alkynyl iodonium salts in stability and selectivity, particularly with sensitive nucleophiles.

For researchers in drug discovery and complex molecule synthesis, TIPS-EBX is not merely an alternative; it is an enabling technology that facilitates transformations that were previously impractical or low-yielding. The ability to perform reactions under mild, open-flask conditions shortens development timelines and enhances reproducibility.

The field of hypervalent iodine chemistry continues to evolve, with ongoing research into new N-heterocyclic variants (e.g., EBZ reagents) designed to fine-tune reactivity for specialized applications.[8][12][18] However, for its proven reliability, broad applicability, and ease of use, TIPS-EBX remains the benchmark and the go-to reagent for a majority of electrophilic alkynylation challenges.

References

  • Wodrich, M. D., Caramenti, P., & Waser, J. (2016). Alkynylation of Thiols with Ethynylbenziodoxolone (EBX) Reagents: α- or β- π-Addition?. Organic Letters, 18(1), 60–63. [Link]

  • American Chemical Society Publications. (2016). Alkynylation of Thiols with Ethynylbenziodoxolone (EBX) Reagents: α- or β- π-Addition?. Organic Letters. [Link]

  • CORE. (2015). Alkynylation of Thiols with Ethynylbenziodoxolone (EBX) Reagents: α- or β- π‑Addition?. Organic Letters. [Link]

  • Wodrich, M. D., Caramenti, P., & Waser, J. (2015). Alkynylation of Thiols with Ethynylbenziodoxolone (EBX) Reagents: α- or β- π-Addition?. Organic Letters. [Link]

  • Moriarty, R. M. (2017). Aryl-, Akynyl-, and Alkenylbenziodoxoles: Synthesis and Synthetic Applications. Molecules. [Link]

  • Bar-Ziv, R., & Dudley, G. B. (2018). Unconventional Reactivity of Ethynylbenziodoxolone (EBX) Reagents and Thiols: Scope and Mechanism. Angewandte Chemie International Edition. [Link]

  • ResearchGate. (2019). Isoxazole group directed Rh(III)-catalyzed alkynylation using TIPS-EBX. [Link]

  • Hu, Y. (2017). Application of EBX Reagents in Alkynylation Reactions. SlideShare. [Link]

  • EPFL. (n.d.). Electrophilic Alkynylation. LCSO. [Link]

  • Royal Society of Chemistry. (2023). Recent progress in alkynylation with hypervalent iodine reagents. Chemical Society Reviews. [Link]

  • Waser, J. (2017). Benziodoxol(on)e Reagents as Tools in Organic Synthesis: The Background behind the Discovery at the Laboratory of Catalysis and Organic Synthesis (LCSO) at EPFL. CHIMIA. [Link]

  • Le Vaillant, F., et al. (2020). One-Pot Synthesis of 1-[(Triisopropylsilyl)ethynyl]-1,2-benziodoxol-3(1H)-one (TIPS-EBX): Process Safety Assessment and Impact of Impurities on Product Stability. Organic Process Research & Development, 24(1), 64-71. [Link]

  • Organic Chemistry Portal. (2019). Synthesis, Characterization, and Reactivity of an Ethynyl Benziodoxolone (EBX)-Acetonitrile Complex. [Link]

  • Le Vaillant, F., et al. (2021). Structure and Reactivity of N‐Heterocyclic Alkynyl Hypervalent Iodine Reagents. Chemistry – A European Journal. [Link]

  • Le Vaillant, F., & Waser, J. (2023). Recent progress in alkynylation with hypervalent iodine reagents. Chemical Society Reviews. [Link]

  • ResearchGate. (2022). Structure of TIPS‐EBX (1 a) as determined by X‐ray diffraction. [Link]

  • ResearchGate. (2023). Recent progress in alkynylation with hypervalent iodine reagents. [Link]

  • Huang, J., et al. (2025). Approved alkyne-containing drugs: A review of their pharmacokinetic properties and therapeutic applications. European Journal of Medicinal Chemistry. [Link]

  • Wang, T., & Gevorgyan, V. (2012). Cu(I)-Catalyzed Alkynylation of Quinolones. Organic Letters. [Link]

  • American Chemical Society. (2024). Direct Difunctionalization of Unsaturated Peptides: A Strategy for Concurrent Incorporation of Trifluoromethyl and Alkynyl Group. Journal of the American Chemical Society. [Link]

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The Ascendancy of TIPS-EBX: A Comparative Guide to a Premier Electrophilic Alkynylating Agent

Author: BenchChem Technical Support Team. Date: February 2026

In the landscape of modern organic synthesis, the strategic introduction of the alkyne moiety is paramount for the construction of complex molecular architectures, finding applications in pharmaceuticals, agrochemicals, and materials science.[1][2] The development of potent and selective reagents for this purpose is therefore a continuous pursuit. Among the arsenal of available electrophilic alkynylating agents, 1-[(Triisopropylsilyl)ethynyl]-1,2-benziodoxol-3(1H)-one, commonly known as TIPS-EBX, has emerged as a reagent of exceptional utility. This guide provides an in-depth comparison of TIPS-EBX with its alternatives, supported by experimental data and mechanistic insights, to inform researchers, scientists, and drug development professionals in their synthetic endeavors.

The TIPS-EBX Advantage: Stability Meets Reactivity

TIPS-EBX belongs to the class of hypervalent iodine reagents, which are known for their unique reactivity.[2][3] The cyclic benziodoxolone framework confers significantly enhanced stability compared to acyclic alkynyliodonium salts, which have historically been plagued by their thermal instability and sensitivity to moisture.[2][4] This heightened stability makes TIPS-EBX a bench-stable, user-friendly reagent that can be handled under standard laboratory conditions.[5]

The triisopropylsilyl (TIPS) group plays a crucial dual role. Sterically, it shields the alkyne, mitigating side reactions.[3] Electronically, it modulates the reactivity of the ethynyl group, rendering it a potent electrophile for a wide range of nucleophiles.[3] This unique combination of stability and reactivity allows for highly efficient and selective alkynyl transfer under mild conditions.

Comparative Performance: TIPS-EBX vs. The Alternatives

The superiority of TIPS-EBX is best illustrated through a direct comparison with other classes of electrophilic alkynylating agents in common synthetic transformations.

Reagent ClassExample ReagentTypical SubstrateConditionsYieldKey Advantages of TIPS-EBX
Hypervalent Iodine (Cyclic) TIPS-EBX IndoleAuCl, Et₂O, rt, 36h85%[6]High stability, broad functional group tolerance, high yields, mild conditions.
Hypervalent Iodine (Acyclic)Phenyl(ethynyl)iodonium triflateβ-ketoesterBase, -78 °C to rtVariable, often lowerProne to decomposition, requires cryogenic temperatures for some applications.[7]
Haloalkynes1-Bromo-2-phenylacetyleneAmine (Sonogashira coupling)Pd/Cu catalyst, base, heatGood to excellentLimited to cross-coupling reactions, often requires elevated temperatures and metal catalysts.[7]
Acetylene SulfonesPhenyl(phenylethynyl)sulfoneRadical precursorRadical initiator, heatSubstrate-dependentPrimarily for radical alkynylations, may require harsh conditions.[7]

As evidenced in the table, TIPS-EBX consistently demonstrates high efficacy under mild, often metal-free or gold-catalyzed, conditions. Its broad functional group tolerance is a significant asset in complex molecule synthesis, where the protection and deprotection of sensitive functionalities can be a major hurdle.

Mechanistic Insights: The Rationale Behind Superior Performance

The remarkable efficiency of TIPS-EBX in reactions such as the alkynylation of thiols has been the subject of detailed mechanistic investigation. Computational studies by the Waser group have revealed a low-energy concerted mechanism that bypasses the formation of high-energy intermediates, thus accounting for the rapid reaction rates observed at room temperature.[8]

In the case of thiol alkynylation, two pathways are computationally accessible: a concerted α-addition and a β-addition followed by rearrangement. For TIPS-EBX, both pathways have low activation barriers, contributing to its high reactivity.[8] This contrasts with other reagents that may proceed through less favorable energetic landscapes, leading to lower yields and the need for more forcing conditions.

Thiol_Alkynylation_Mechanism TIPS_EBX TIPS-EBX alpha_TS α-Addition Transition State TIPS_EBX->alpha_TS Concerted beta_TS β-Addition Transition State TIPS_EBX->beta_TS Alternative Thiolate R-S⁻ Thiolate->alpha_TS Thiolate->beta_TS Thioalkyne R-S-C≡C-TIPS alpha_TS->Thioalkyne Iodobenzoate 2-Iodobenzoate alpha_TS->Iodobenzoate beta_TS->Thioalkyne beta_TS->Iodobenzoate

Simplified mechanistic pathways for thiol alkynylation with TIPS-EBX.

Experimental Protocols: Harnessing the Power of TIPS-EBX

To provide a practical context for the application of TIPS-EBX, two representative experimental protocols are detailed below.

Synthesis of 1-[(Triisopropylsilyl)ethynyl]-1,2-benziodoxol-3(1H)-one (TIPS-EBX)

This robust, scalable synthesis is adapted from the procedure developed by the Waser group.[6]

TIPS_EBX_Synthesis Start 2-Iodosylbenzoic acid Reagent Bis(trimethylsilyl)acetylene TMSOTf, CH₂Cl₂ Start->Reagent Step 1 Intermediate Intermediate Reagent->Intermediate TIPS_Alkyne Triisopropylsilylacetylene Intermediate->TIPS_Alkyne Step 2 Product TIPS-EBX TIPS_Alkyne->Product

Workflow for the synthesis of TIPS-EBX.

Step-by-Step Procedure:

  • Preparation of the Precursor: To a suspension of 2-iodosylbenzoic acid (1 equiv) in dichloromethane, add bis(trimethylsilyl)acetylene (1.1 equiv) and trimethylsilyl trifluoromethanesulfonate (TMSOTf, 2.2 equiv) at 0 °C.

  • Reaction: Allow the mixture to warm to room temperature and stir for 12 hours.

  • Work-up: Quench the reaction with saturated aqueous sodium bicarbonate. Extract the aqueous layer with dichloromethane, and wash the combined organic layers with brine.

  • Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by recrystallization from acetonitrile to afford TIPS-EBX as a white crystalline solid.

Gold-Catalyzed Direct Alkynylation of Indole

This procedure exemplifies the utility of TIPS-EBX in C-H functionalization reactions.[6]

Step-by-Step Procedure:

  • Reaction Setup: To a solution of indole (1 equiv) in diethyl ether, add gold(I) chloride (1 mol%) and TIPS-EBX (1.2 equiv) at room temperature under an air atmosphere.

  • Reaction: Stir the reaction mixture at room temperature for 36 hours.

  • Work-up: Dilute the reaction mixture with diethyl ether and wash with 0.1 M aqueous sodium hydroxide. Extract the aqueous layer with diethyl ether.

  • Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate in vacuo. Purify the residue by flash column chromatography on silica gel to yield the 3-alkynylated indole.

Conclusion

1-[(Triisopropylsilyl)ethynyl]-1,2-benziodoxol-3(1H)-one (TIPS-EBX) stands out as a superior electrophilic alkynylating agent due to its exceptional balance of stability and reactivity. Its broad functional group tolerance, coupled with its efficacy under mild reaction conditions, makes it an invaluable tool for the synthesis of complex molecules in academic and industrial research. The mechanistic understanding of its reactivity further empowers chemists to employ it in a rational and predictable manner. As the demand for efficient and selective synthetic methodologies continues to grow, TIPS-EBX is poised to remain a cornerstone reagent in the modern synthetic chemist's toolbox.

References

  • Hari, D. P., Caramenti, P., Schouwey, L., Chang, M., Nicolai, S., Bachert, D., ... & Waser, J. (2020). One-Pot Synthesis of 1-[(Triisopropylsilyl)ethynyl]-1, 2-benziodoxol-3 (1H)-one (TIPS-EBX): Process Safety Assessment and Impact of Impurities on Product Stability. Organic Process Research & Development, 24(1), 106-110. [Link]

  • Le Du, E., & Waser, J. (2023). Recent progress in alkynylation with hypervalent iodine reagents. Chemical Communications, 59(12), 1589-1604. [Link]

  • Ochiai, M., Masaki, Y., & Shiro, M. (1991). Synthesis and structure of 1-alkynyl-1, 2-benziodoxol-3 (1H)-ones. The Journal of Organic Chemistry, 56(19), 5511-5513. [Link]

  • Brand, J. P., Chevalley, C., & Waser, J. (2011). One-pot gold-catalyzed synthesis of 3-silylethynyl indoles from unprotected o-alkynylanilines. Beilstein journal of organic chemistry, 7, 565. [Link]

  • Frei, R., Wodrich, M. D., Hari, D. P., Borin, P. A., Chauvier, C., & Waser, J. (2014). Fast and highly chemoselective alkynylation of thiols with hypervalent iodine reagents enabled through a low energy barrier concerted mechanism. Journal of the American Chemical Society, 136(47), 16563-16573. [Link]

  • Sharma, A., & Kumar, R. (2018). Isoxazole group directed Rh (iii)-catalyzed alkynylation using TIPS-EBX. Organic & Biomolecular Chemistry, 16(33), 6049-6053. [Link]

  • Brand, J. P., & Waser, J. (2012). Electrophilic alkynylation: the dark side of acetylene chemistry. Chemical Society Reviews, 41(11), 4165-4179. [Link]

  • Hari, D. P., Caramenti, P., Waser, J. (2018). One-Pot Synthesis of 1‑[(Triisopropylsilyl)ethynyl]-1,2-benziodoxol-3(1H)‑one (TIPS-EBX): Process Safety Assessment and Impact of Impurities on Product Stability. Infoscience, EPFL. [Link]

  • Le Du, E., & Waser, J. (2023). Recent progress in alkynylation with hypervalent iodine reagents. SciSpace. [Link]

  • Liu, Z., Pan, Y., Zou, P., Chen, Y., & Liu, S. (2022). Hypervalent Iodine Reagents Enable C–H Alkynylation with Iminophenylacetic Acids via Alkoxyl Radicals. Organic Letters, 24(32), 5969-5974. [Link]

  • Kumar, R., Sharma, A., & Kumar, A. (2016). Isoxazole group directed Rh (III)-catalyzed alkynylation using TIPS-EBX. ResearchGate. [Link]

  • Wodrich, M. D., Caramenti, P., & Waser, J. (2016). Alkynylation of Thiols with Ethynylbenziodoxolone (EBX) Reagents: α-or β-π-Addition?. Organic letters, 18(1), 60-63. [Link]

  • Hari, D. P., & Waser, J. (2015). Synthesis of TIPS-EBX-SO3M (4 a) and C14H29-EBX-SO3M (4 b). a) NaIO4 (1.05 equiv), 30% aq. AcOH (v/v), reflux, 4 h; b) TMSOTf (3.0 equiv), pyridine (6.0 equiv), DCE, 40 C, 22 h; c) BF3· Et2O (3.0 equiv), pyridine (1.1 equiv), CH3CN, rt, 24 h. ResearchGate. [Link]

  • Yusubov, M. S., & Zhdankin, V. V. (2018). Alkynylation with Hypervalent Iodine Reagents. In Topics in Current Chemistry (Vol. 376, No. 6, p. 47). Springer. [Link]

  • Sharma, A., & Kumar, R. (2018). Isoxazole group directed Rh (iii)-catalyzed alkynylation using TIPS-EBX. Organic & Biomolecular Chemistry, 16(33), 6049-6053. [Link]

  • Le Du, E., & Waser, J. (2023). Recent progress in alkynylation with hypervalent iodine reagents. ResearchGate. [Link]

  • Le Vaillant, F., Gryn'ova, G., & Waser, J. (2020). Substrate-controlled C–H or C–C alkynylation of cyclopropanes: generation of aryl radical cations by direct light activation of hypervalent iodine reagents. Chemical Science, 11(41), 11274-11279. [Link]

  • Xing, B. (2017). Application of EBX Reagents in Alkynylation Reactions. SlideShare. [Link]

  • da Silva, F. C., & da Silva Júnior, L. F. (2014). Electrophilic alkynylation of ketones using hypervalent iodine. Chemical Communications, 50(29), 3810-3813. [Link]

  • Wodrich, M. D., Caramenti, P., & Waser, J. (2016). Alkynylation of Thiols with Ethynylbenziodoxolone (EBX) Reagents: α-or β-π-Addition?. CORE. [Link]

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Sources

A Comparative Guide to Electrophilic Alkynylation Reagents: Alternatives to TIPS-EBX

Author: BenchChem Technical Support Team. Date: February 2026

For researchers, synthetic chemists, and professionals in drug development, the introduction of an alkyne moiety is a critical step in the synthesis of a vast array of functional molecules, from pharmaceuticals to materials. While traditional nucleophilic alkynylation methods are well-established, the advent of electrophilic alkynylation has opened new avenues for chemical synthesis by reversing the polarity of the alkyne (umpolung).[1] Among the reagents spearheading this advancement, 1-[(triisopropylsilyl)ethynyl]-1,2-benziodoxol-3(1H)-one (TIPS-EBX) has emerged as a robust and versatile tool.[1][2] However, the landscape of electrophilic alkynylation is rich and varied, with several alternatives to TIPS-EBX offering unique advantages in terms of reactivity, stability, and substrate scope.

This guide provides an in-depth technical comparison of the primary alternatives to TIPS-EBX, offering experimental data and insights to aid in the selection of the optimal reagent for your specific synthetic challenge.

The Benchmark: Understanding TIPS-EBX

TIPS-EBX belongs to the class of hypervalent iodine reagents, which are renowned for their exceptional reactivity as electrophiles due to the weak and polarized nature of the hypervalent bond.[1][3] The cyclic structure of ethynylbenziodoxol(on)es (EBX) imparts greater stability compared to their acyclic counterparts, the alkynyliodonium salts.[4][5] TIPS-EBX, in particular, is a bench-stable, crystalline solid that has found widespread use in metal-free, transition-metal-catalyzed, and photoredox-mediated alkynylations of a broad range of nucleophiles, including carbon, nitrogen, and sulfur nucleophiles, as well as radicals.[1][2][3]

The Contenders: A Comparative Overview

The main alternatives to TIPS-EBX for electrophilic alkynylation can be broadly categorized into three classes:

  • Alkynyliodonium Salts: The precursors to the development of EBX reagents, these acyclic hypervalent iodine compounds are highly reactive but often suffer from instability.[4][5]

  • Haloalkynes: Readily accessible and cost-effective, bromo- and iodoalkynes serve as effective electrophilic alkyne sources, particularly in transition-metal-catalyzed cross-coupling reactions.[6][7]

  • Alkynyl Sulfones: These reagents have carved a niche in radical-mediated alkynylation reactions, acting as excellent radical traps.[6][8]

The choice of reagent is dictated by the specific transformation, the nature of the nucleophile, and the desired reaction conditions. The following table provides a high-level comparison of these alternatives against TIPS-EBX.

Reagent ClassKey AdvantagesKey DisadvantagesTypical Applications
TIPS-EBX & other EBX Reagents High reactivity, good stability, broad substrate scope, commercially available.[1][2]Higher cost compared to haloalkynes, can be shock-sensitive.[9]Metal-free, transition-metal-catalyzed, and radical alkynylation of C, N, S-nucleophiles.[1][3]
Alkynyliodonium Salts Very high reactivity.[4][5]Generally unstable, often prepared in situ.[3][4][5]Alkynylation of soft carbon and heteroatom nucleophiles, especially for ynamide synthesis.[4][10]
Haloalkynes (e.g., Bromoalkynes) Readily available, cost-effective, wide variety of substituents.[7]Lower reactivity than hypervalent iodine reagents, often require transition metal catalysis.[1]Transition-metal-catalyzed cross-coupling reactions (e.g., Sonogashira, Cadiot-Chodkiewicz type).[11][12][13]
Alkynyl Sulfones Excellent for radical alkynylation, stable and easy to handle.[8][14]Primarily limited to radical reactions, requires a radical initiation step.[8]SOMOphilic alkynylation of alkyl radicals generated from various precursors.[8][14][15]

In-Depth Analysis of the Alternatives

Alkynyliodonium Salts: The Highly Reactive Precursors

Alkynyliodonium salts were among the first reagents to be extensively used for electrophilic alkynylation.[4] Their high reactivity stems from the excellent leaving group ability of the iodonium moiety.

Mechanism of Action: The reaction with a nucleophile typically proceeds via a Michael-type addition to the alkyne, followed by elimination of the iodoarene. This pathway is often referred to as the "Ochiai mechanism".[16]

Performance and Experimental Data: Alkynyliodonium salts have been particularly successful in the synthesis of ynamides from amides and related nitrogen nucleophiles, often providing high yields where other methods fail.[4] For instance, the in situ generation of alkynyliodonium salts from terminal alkynes and (diacetoxyiodo)benzene (PIDA) has been effectively used for the synthesis of ynamides.[10]

However, their inherent instability is a significant drawback, often necessitating their in situ preparation and use at low temperatures.[3][5] This can limit their practicality on a larger scale and with sensitive substrates.

Representative Experimental Protocol: In Situ Generation and Use of an Alkynyliodonium Salt for Ynamide Synthesis

To a solution of the sulfonamide (1.0 equiv) and the terminal alkyne (1.2 equiv) in a suitable solvent such as dichloromethane at 0 °C is added (diacetoxyiodo)benzene (PIDA) (1.1 equiv) and a base such as potassium carbonate (2.0 equiv). The reaction is stirred at room temperature until completion (monitored by TLC). The reaction is then quenched with water and the product is extracted with an organic solvent. After drying and concentration, the crude product is purified by column chromatography.

Haloalkynes: The Workhorses of Cross-Coupling

Bromo- and iodoalkynes are perhaps the most readily accessible and economical electrophilic alkyne synthons.[7] Their reactivity is generally lower than that of hypervalent iodine reagents, and they are most commonly employed in transition-metal-catalyzed reactions.[1]

Mechanism of Action: In the context of transition-metal catalysis (e.g., with palladium or copper), the reaction typically involves an oxidative addition of the haloalkyne to the metal center, followed by reductive elimination with a nucleophile.

Performance and Experimental Data: Haloalkynes have a very broad substrate scope and are used extensively in well-established reactions like the Sonogashira and Cadiot-Chodkiewicz couplings.[11][12][13] For instance, ruthenium-catalyzed C-H alkynylation of ferrocenes with bromoalkynes provides the corresponding alkynylated products in good to excellent yields (up to 89%).[11] Copper-catalyzed coupling of bromoalkynes with imidazoles also proceeds in moderate to good yields to furnish N-alkynylimidazoles.[13]

The primary limitation of haloalkynes is the frequent necessity for a transition metal catalyst, which can add cost and complexity to the synthesis and purification processes.

Representative Experimental Protocol: Copper-Catalyzed N-Alkynylation of Imidazole with a Bromoalkyne

To a mixture of imidazole (1.0 equiv), the bromoalkyne (1.2 equiv), and cesium carbonate (2.0 equiv) in dioxane is added copper(I) iodide (0.1 equiv). The reaction mixture is heated at 50 °C under an inert atmosphere until the starting material is consumed (monitored by TLC). The mixture is then cooled to room temperature, diluted with an organic solvent, and filtered. The filtrate is concentrated, and the residue is purified by column chromatography to afford the N-alkynylimidazole.[13]

Alkynyl Sulfones: The Radical's Choice

Alkynyl sulfones have emerged as highly effective reagents for the alkynylation of radical species.[8] They are stable, easily handled solids.

Mechanism of Action: The reaction proceeds via the addition of a carbon-centered radical to the alkyne of the alkynyl sulfone. This is followed by a rapid β-elimination of a sulfonyl radical, which propagates the radical chain. This process is often termed a SOMOphilic (Singly Occupied Molecular Orbital) alkynylation.[8][14]

Performance and Experimental Data: Alkynyl sulfones have demonstrated excellent performance in a variety of radical-mediated transformations. For example, the iron-catalyzed dealkenylative alkynylation of unactivated alkenes with alkynyl sulfones proceeds with good efficiency and broad functional group tolerance, affording a range of internal alkynes in moderate to good yields (41-83%).[15] This methodology has been successfully applied to the late-stage functionalization of complex bioactive molecules.[15]

The main limitation of alkynyl sulfones is their primary applicability to radical reactions, which may not be suitable for all substrates or desired transformations.

Representative Experimental Protocol: Iron-Catalyzed Dealkenylative Alkynylation with an Alkynyl Sulfone

To a solution of the alkene (1.0 equiv) in methanol is bubbled ozone at -78 °C until a blue color persists. The solution is then purged with oxygen to remove excess ozone. The alkynyl sulfone (0.5 equiv), iron(II) sulfate heptahydrate (0.1 equiv), and L-ascorbic acid (1.0 equiv) are then added. The reaction is allowed to warm to room temperature and stirred until completion. The reaction is quenched, and the product is extracted, dried, and purified by column chromatography.[15]

Visualizing the Chemistry: Mechanisms and Workflows

To further elucidate the concepts discussed, the following diagrams illustrate the key mechanistic pathways and a general experimental workflow.

Electrophilic_Alkynylation_Mechanisms cluster_EBX TIPS-EBX Alkynylation cluster_Iodonium Alkynyliodonium Salt Alkynylation cluster_Haloalkyne Haloalkyne Alkynylation (Catalytic) cluster_Sulfone Alkynyl Sulfone Alkynylation (Radical) EBX_start TIPS-EBX + Nu: EBX_product TIPS-C≡C-Nu + Byproduct EBX_start->EBX_product Concerted α-addition or β-addition/rearrangement Iodonium_start R-C≡C-I+-Ph + Nu: Iodonium_intermediate [Michael Adduct] Iodonium_start->Iodonium_intermediate Michael Addition Iodonium_product R-C≡C-Nu + PhI Iodonium_intermediate->Iodonium_product Elimination Halo_start R-C≡C-X + Nu-M' Halo_cat [M-Catalyst] Halo_start->Halo_cat Oxidative Addition Halo_product R-C≡C-Nu Halo_cat->Halo_product Reductive Elimination Sulfone_start R-C≡C-SO2Ph + R'• Sulfone_intermediate [Radical Adduct] Sulfone_start->Sulfone_intermediate Radical Addition Sulfone_product R-C≡C-R' + PhSO2• Sulfone_intermediate->Sulfone_product β-Elimination

Caption: Comparative Mechanistic Pathways for Electrophilic Alkynylation Reagents.

Experimental_Workflow start Select Reagent and Substrates setup Reaction Setup (Solvent, Temperature, Atmosphere) start->setup addition Reagent Addition setup->addition monitoring Reaction Monitoring (TLC, GC, LC-MS) addition->monitoring workup Quenching and Extraction monitoring->workup purification Purification (Column Chromatography, etc.) workup->purification analysis Product Characterization (NMR, MS, etc.) purification->analysis

Caption: General Experimental Workflow for Electrophilic Alkynylation.

Conclusion: Choosing the Right Tool for the Job

TIPS-EBX remains a powerful and versatile reagent for electrophilic alkynylation, offering a balance of high reactivity and stability. However, a thorough understanding of the available alternatives is crucial for the modern synthetic chemist.

  • For high reactivity and challenging nucleophiles, especially in ynamide synthesis, alkynyliodonium salts are a potent, albeit less stable, option.

  • For cost-effective, large-scale syntheses, particularly those involving cross-coupling reactions, haloalkynes are the reagents of choice, provided a suitable transition-metal catalyst is employed.

  • When dealing with radical transformations and the need for a robust radical trap, alkynyl sulfones offer an excellent and reliable solution.

By carefully considering the specific requirements of the desired transformation, including the nature of the substrate, the required reaction conditions, and economic factors, researchers can select the most appropriate electrophilic alkynylation reagent to achieve their synthetic goals efficiently and effectively.

References

  • Swain, M., Bunnell, T. B., Kim, J., & Kwon, O. (2022). Dealkenylative Alkynylation Using Catalytic FeII and Vitamin C. Journal of the American Chemical Society, 144(34), 15467–15473. [Link]

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  • Chauhan, P. S., et al. (2018). Substrate scope with isolated yields. Catalysis Science & Technology, 8(19), 4849-4854.
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  • Gandon, V., et al. (2019). Scope of alkynes The reaction works well with arylalkyne substrates 2.
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A Researcher's Guide to TIPS-EBX: The Premier Reagent for Electrophilic Alkynylation

Author: BenchChem Technical Support Team. Date: February 2026

In the landscape of modern organic synthesis, the installation of alkyne moieties is a cornerstone for the construction of complex molecules, from pharmaceuticals to advanced materials. While traditional methods have relied on nucleophilic acetylides, the advent of electrophilic alkynylating agents has opened new avenues for chemical transformations. Among these, 1-[(Triisopropylsilyl)ethynyl]-1,2-benziodoxol-3(1H)-one, or TIPS-EBX, has emerged as a reagent of exceptional utility, offering a powerful combination of reactivity, stability, and versatility. This guide provides an in-depth technical overview of TIPS-EBX, its spectral characteristics, and a comparative analysis of its performance against other electrophilic alkynylating reagents, supported by experimental data and mechanistic insights.

The Rise of a Superior Alkynylating Agent: Understanding TIPS-EBX

TIPS-EBX belongs to the class of hypervalent iodine(III) reagents, specifically the ethynylbenziodoxolones (EBX) family. The exceptional reactivity of these compounds stems from the weak and polarized nature of the hypervalent iodine-carbon bond. What sets TIPS-EBX and other cyclic benziodoxolones apart from their acyclic counterparts, such as alkynyl(aryl)iodonium salts, is their significantly enhanced thermal stability. This stability is attributed to the cyclic constraint which disfavors reductive elimination pathways.

The triisopropylsilyl (TIPS) group plays a crucial role in the reagent's efficacy. It provides steric shielding to the alkyne, preventing unwanted side reactions, and its lipophilicity enhances solubility in common organic solvents. Furthermore, the TIPS group can be readily removed under mild conditions, providing access to terminal alkynes for further functionalization.

Spectral Data at a Glance: The Signature of TIPS-EBX

The structural integrity and purity of TIPS-EBX can be readily confirmed by standard spectroscopic techniques.

Technique Key Data
¹H NMR (400 MHz, CDCl₃)δ 8.42 (dd, J = 5.9, 3.2 Hz, 1H, ArH), 8.34–8.25 (m, 1H, ArH), 7.80–7.72 (m, 2H, ArH), 1.27–1.06 (m, 21H, TIPS)
¹³C NMR (101 MHz, CDCl₃)δ 166.5, 134.6, 132.3, 131.4, 131.4, 126.1, 115.6, 114.0, 64.6, 18.4, 11.1

The downfield shifts of the aromatic protons are characteristic of the electron-withdrawing nature of the hypervalent iodine center. The distinctive signals for the TIPS group are also clearly observable.

Performance in the Field: TIPS-EBX vs. The Alternatives

The true measure of a reagent lies in its performance in a variety of chemical transformations. TIPS-EBX has consistently demonstrated its superiority over other electrophilic alkynylating reagents in terms of yield, scope, and reaction conditions.

Gold- and Palladium-Catalyzed Alkynylation of Heterocycles

The direct C-H alkynylation of heterocycles is a highly sought-after transformation. TIPS-EBX, in conjunction with gold or palladium catalysts, has proven to be exceptionally effective.

gold_palladium_alkynylation cluster_gold Gold-Catalyzed C3-Alkynylation cluster_palladium Palladium-Catalyzed C2-Alkynylation Indole Indole Au(I) catalyst Au(I) catalyst Indole->Au(I) catalyst TIPS-EBX C3-alkynylated indole C3-alkynylated indole Au(I) catalyst->C3-alkynylated indole Indole_pd Indole Pd(II) catalyst Pd(II) catalyst Indole_pd->Pd(II) catalyst TIPS-EBX C2-alkynylated indole C2-alkynylated indole Pd(II) catalyst->C2-alkynylated indole

For instance, in the gold-catalyzed alkynylation of indoles, TIPS-EBX provides the C3-alkynylated product in high yields. In contrast, palladium catalysis with TIPS-EBX selectively furnishes the C2-alkynylated indole. This tunable regioselectivity highlights the sophisticated interplay between the reagent, substrate, and catalyst.

Reagent Catalyst Substrate Product Yield Reference
TIPS-EBX AuClIndole3-((Triisopropylsilyl)ethynyl)-1H-indoleup to 95%
Alkynyl Iodonium SaltAuClIndoleLower yields, reagent instability< 50%
TIPS-EBX Pd(OAc)₂N-Me-Indole1-Methyl-2-((triisopropylsilyl)ethynyl)-1H-indoleup to 85%
Metal-Free Alkynylation of Thiols

The synthesis of thioalkynes is another area where TIPS-EBX excels. The reaction proceeds rapidly under metal-free conditions, showcasing the inherent reactivity of the reagent.

thiol_alkynylation Thiol Thiol Thioalkyne Thioalkyne Thiol->Thioalkyne TIPS-EBX, Base TIPS-EBX TIPS-EBX 2-Iodobenzoic acid 2-Iodobenzoic acid TIPS-EBX->2-Iodobenzoic acid Base Base

The reaction is highly chemoselective and tolerates a wide range of functional groups. In comparison, the use of alkynyliodonium salts for thiol alkynylation is often plagued by the formation of disulfide byproducts due to oxidation of the thiol.

Reagent Conditions Substrate Product Yield Reference
TIPS-EBX TMG, CH₂Cl₂, rt, 5 minThiophenolPhenyl(triisopropylsilyl)ethynyl)sulfane98%
Alkynyl BromideCuI, Base, heatThiophenolLower yields, harsh conditionsVariable
Decarboxylative Alkynylation via Photoredox Catalysis

TIPS-EBX is also a key player in modern photoredox catalysis, enabling transformations such as decarboxylative alkynylation. This method allows for the conversion of readily available carboxylic acids into valuable alkynes.

photoredox_alkynylation Carboxylic Acid Carboxylic Acid Photocatalyst Photocatalyst Carboxylic Acid->Photocatalyst Radical Intermediate Radical Intermediate Photocatalyst->Radical Intermediate -CO2 Visible Light Visible Light Visible Light->Photocatalyst Alkynylated Product Alkynylated Product Radical Intermediate->Alkynylated Product TIPS-EBX CO2 CO2 TIPS-EBX TIPS-EBX

This reaction proceeds under mild conditions and demonstrates the compatibility of TIPS-EBX with radical intermediates.

Mechanistic Considerations: Unraveling the Reactivity

The mechanism of alkynylation with TIPS-EBX can vary depending on the nucleophile and reaction conditions. In the case of thiol alkynylation, computational studies have revealed a fascinating mechanistic dichotomy. Two competitive pathways, a concerted α-addition and a β-addition/rearrangement pathway, are often operative. The operative pathway is influenced by the electronic nature of the substituent on the alkyne. For TIPS-EBX, both pathways can be accessible.

In transition metal-catalyzed reactions, the mechanism typically involves the oxidative addition of the hypervalent iodine reagent to the metal center, followed by reductive elimination to form the C-alkyne bond.

Experimental Protocols: A Practical Guide

To facilitate the adoption of TIPS-EBX in your research, here are representative, detailed experimental protocols for key transformations.

Gold-Catalyzed C3-Alkynylation of Indole

Procedure: To a solution of indole (0.234 g, 2.0 mmol) and AuCl (4.6 mg, 0.02 mmol, 1 mol%) in diethyl ether (40 mL) is added TIPS-EBX (1.0 g, 2.3 mmol, 1.15 equiv) in one portion. The reaction mixture is stirred at room temperature for 16 hours. The reaction is then diluted with diethyl ether (50 mL) and washed with 1 M NaOH (2 x 50 mL). The organic layer is dried over MgSO₄, filtered, and concentrated under reduced pressure. The crude product is purified by column chromatography on silica gel to afford the desired 3-alkynylated indole.

Palladium-Catalyzed C2-Alkynylation of N-Methylindole

Procedure: In a flask, N-methylindole (65.6 mg, 0.5 mmol) and TIPS-EBX (321.5 mg, 0.75 mmol, 1.5 equiv) are dissolved in CH₂Cl₂ (5 mL). Water (0.1 mL) is then added, followed by Pd(MeCN)₄(BF₄)₂ (4.4 mg, 0.01 mmol, 2 mol%). The flask is sealed and the reaction is stirred vigorously at room temperature for 12 hours. The solvent is evaporated, and the residue is taken up in ethyl acetate (25 mL). The organic solution is washed with 0.1 M NaOH (25 mL), dried over Na₂SO₄, filtered, and concentrated. The product is purified by flash chromatography.

Metal-Free Alkynylation of Thiophenol

Procedure: To a solution of thiophenol (55.1 mg, 0.5 mmol) in CH₂Cl₂ (2.5 mL) at room temperature is added 1,1,3,3-tetramethylguanidine (TMG) (75 µL, 0.6 mmol, 1.2 equiv). After stirring for 1 minute, a solution of TIPS-EBX (235.4 mg, 0.55 mmol, 1.1 equiv) in CH₂Cl₂ (2.5 mL) is added. The reaction is stirred for 5 minutes, and then the solvent is removed under reduced pressure. The residue is purified by column chromatography on silica gel.

Conclusion: The Indispensable Tool for Modern Synthesis

TIPS-EBX has firmly established itself as a premier reagent for electrophilic alkynylation. Its remarkable stability, high reactivity, and broad applicability make it an indispensable tool for synthetic chemists. From the selective functionalization of heterocycles to the mild alkynylation of thiols and the innovative applications in photoredox catalysis, TIPS-EBX consistently delivers high yields and clean reactions where other reagents falter. As the demand for complex, alkyne-containing molecules continues to grow, the importance of robust and reliable synthetic methods will only increase. In this context, TIPS-EBX is poised to remain at the forefront of synthetic innovation, empowering researchers to push the boundaries of chemical synthesis.

References

  • Hari, D. P., Caramenti, P., Schouwey, L., Chang, M., Nicolai, S., Bachert, D., Wright, T., Orella, C., & Waser, J. (2020). One-Pot Synthesis of 1-[(Triisopropylsilyl)ethynyl]-1,2-benziodoxol-3(1H)-one (TIPS-EBX): Process Safety Assessment and Impact of Impurities on Product Stability. Organic Process Research & Development, 24(1), 106-113. [Link]

  • Le Vaillant, F., & Waser, J. (2023). Recent progress in alkynylation with hypervalent iodine reagents. Chemical Communications, 59(9), 1065-1083. [Link]

  • Frei, R., & Waser, J. (2013). Highly Chemoselective and Practical Alkynylation of Thiols. Journal of the American Chemical Society, 135(26), 9620–9623. [Link]

  • Caramenti, P., Wodrich, M. D., & Waser, J. (2016). Alkynylation of Thiols with Ethynylbenziodoxolone (EBX) Reagents: α- or β-π-Addition? Organic Letters, 18(1), 60-63. [Link]

  • Brand, J. P., & Waser, J. (2010). A Crystalline, Stable, and Versatile Electrophilic Reagent for C-H Alkynylation. Angewandte Chemie International Edition, 49(48), 9346-9350. [Link]

  • Yusubov, M. S., & Zhdankin, V. V. (2021). Aryl-, Akynyl-, and Alkenylbenziodoxoles: Synthesis and Synthetic Applications. Molecules, 26(16), 4893. [Link]

  • Brand, J. P., Chevalley, C., & Waser, J. (2012). Gold- and Palladium-Catalyzed C-H Alkynylation of Indoles. Chemistry – A European Journal, 18(18), 5629-5639. [Link]

  • Le Vaillant, F., Courant, T., & Waser, J. (2015). Room-Temperature Decarboxylative Alkynylation of Carboxylic Acids Using Photoredox Catalysis and EBX Reagents. Angewandte Chemie International Edition, 54(38), 11200-11204. [Link]

  • Waser, J. (2017). Benziodoxol(on)e Reagents as Tools in Organic Synthesis: The Background behind the Discovery at the Laboratory of Catalysis and Organic Synthesis (LCSO). Chimia, 71(4), 185-189. [Link]

  • Hari, D. P., Caramenti, P., Schouwey, L., Chang, M., Nicolai, S., Bachert, D., Wright, T., Orella, C., & Waser, J. (2020). One-Pot Synthesis of 1-[(Triisopropylsilyl)ethynyl]-1,2-benziodoxol-3(1H)-one (TIPS-EBX): Process Safety Assessment and Impact of Impurities on Product Stability. Organic Process Research & Development, 24(1), 106-113. [Link]

  • Olofsson, B. (2014). Improving alkynyl(aryl)iodonium salts: 2-anisyl as a superior aryl group. Organic & Biomolecular Chemistry, 12(23), 3949-3953. [Link]

  • Waser Group, EPFL. Electrophilic Alkynylation. [Link]

  • Caramenti, P., Wodrich, M. D., & Waser, J. (2016). Alkynylation of Thiols with Ethynylbenziodoxolone (EBX) Reagents: α- or β-π-Addition? Organic Letters, 18(1), 60-63. [Link]

  • Caramenti, P., Wodrich, M. D., & Waser, J. (2016). Alkynylation of Thiols with Ethynylbenziodoxolone (EBX) Reagents: α- or β-π-Addition? Organic Letters, 18(1), 60-63. [Link]

A Comparative Guide to the Mechanistic Nuances of TIPS-EBX Reactions

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction to TIPS-EBX: A Modern Tool for Electrophilic Alkynylation

TIPS-EBX is a member of the ethynylbenziodoxolone (EBX) class of hypervalent iodine(III) reagents, which have emerged as powerful and versatile synthons for the electrophilic transfer of alkyne moieties.[1][2] Unlike traditional nucleophilic acetylides, EBX reagents, and particularly the bench-stable and readily handled TIPS-EBX, allow for the alkynylation of a wide range of nucleophiles under mild conditions.[3][4] This unique reactivity profile has led to their widespread adoption in organic synthesis, with applications ranging from the formation of carbon-carbon and carbon-heteroatom bonds to the functionalization of complex molecules.[5][6]

The exceptional reactivity of hypervalent iodine reagents stems from the inherent weakness of the hypervalent bond, which facilitates the transfer of ligands.[7] In the case of TIPS-EBX, the cyclic benziodoxolone framework enhances stability compared to acyclic analogs, while the triisopropylsilyl (TIPS) group provides steric shielding and modulates the reactivity of the alkyne.[4]

Despite its broad utility, the mechanistic underpinnings of TIPS-EBX reactions have been a subject of considerable investigation and debate. Understanding the operative reaction pathways is crucial for predicting reactivity, controlling selectivity, and designing novel transformations. This guide will compare the leading mechanistic proposals and the experimental and computational evidence that supports them.

Mechanistic Dichotomy: A Tale of Two Pathways

Initial mechanistic considerations for reactions of hypervalent iodine reagents often invoke an addition-elimination pathway.[7] However, for TIPS-EBX, particularly in its reactions with soft nucleophiles like thiols, a more complex picture has emerged.[8] Extensive computational studies, corroborated by experimental evidence, point towards the co-existence of two primary, low-energy concerted pathways: α-addition and β-addition .[5][8] A radical-mediated pathway has also been proposed in certain contexts.[8]

The Concerted α-Addition Pathway

DFT computations have revealed a concerted α-addition mechanism that proceeds through a low-energy, three-atom transition state.[8] In this pathway, the nucleophile attacks the α-carbon of the alkyne (the carbon directly attached to the iodine atom) in a concerted fashion with the cleavage of the carbon-iodine bond. This mechanism was initially proposed to be significantly lower in energy than the β-addition pathway for the reaction of TIPS-EBX with thiols.[8]

The Concerted β-Addition Pathway

Further computational and experimental work has provided compelling evidence for a competing β-addition pathway.[5][8] In this mechanism, the nucleophile attacks the β-carbon of the alkyne. This is followed by a sequence of events including α-elimination and a 1,2-shift of the silyl group to afford the final product.[8] Intriguingly, the energy difference between the α- and β-addition pathways is subtle and highly dependent on the nature of the substituent on the alkyne.[8]

The Radical Pathway

In some transformations involving TIPS-EBX, particularly those initiated by photoredox catalysis or involving radical precursors, a radical mechanism has been proposed.[3][8] This pathway typically involves the generation of a radical species that adds to the alkyne, followed by trapping of the resulting vinyl radical by the hypervalent iodine reagent.[8]

Experimental and Computational Evidence: A Comparative Analysis

The elucidation of the operative mechanism(s) in TIPS-EBX reactions has relied heavily on a synergistic interplay between computational modeling and experimental verification. This section will compare the key pieces of evidence that have shaped our current understanding.

Density Functional Theory (DFT) Calculations

DFT calculations have been instrumental in mapping the potential energy surfaces of TIPS-EBX reactions and identifying the low-energy transition states for the α- and β-addition pathways.[8] These studies have provided quantitative estimates of the activation barriers for each pathway, allowing for a direct comparison of their relative feasibilities.

For the reaction of TIPS-EBX with a thiolate, DFT calculations have shown that the energy difference between the α- and β-addition transition states is remarkably small, on the order of less than 1 kcal/mol.[8] This small energy difference suggests that both pathways are likely operative and can compete with each other. The calculations also highlight the influence of the alkyne substituent; electron-withdrawing groups tend to favor the α-addition pathway, while silyl and phenyl groups lead to competitive pathways.[8]

Table 1: Calculated Relative Free Energies of Transition States for the Reaction of Substituted EBX Reagents with Thiolate

Alkyne Substituent (R in R-EBX)PathwayRelative Free Energy (kcal/mol)
TIPS α-addition 0.8
β-addition 0.0
Methyl α-addition 5.8
β-addition 0.0
Ester (COOEt) α-addition Favored
β-addition Disfavored

Data compiled from computational studies reported in the literature.[8]

The Decisive Evidence: ¹³C-Labeling Experiment

To experimentally distinguish between the concerted α- and β-addition pathways, a crucial ¹³C-labeling experiment was conducted.[5][8] This elegant study involved the synthesis of TIPS-EBX with a ¹³C label at one of the acetylenic carbons and its subsequent reaction with a thiol.

The rationale behind this experiment is that the α-addition pathway would result in the ¹³C label being located at the α-position in the final thioalkyne product. Conversely, the β-addition pathway, which involves a 1,2-silyl shift, would lead to the ¹³C label being at the β-position.

The experimental results revealed a nearly 1:1.2 mixture of the two isotopomers, providing unequivocal evidence for the simultaneous operation of both the α- and β-addition pathways.[8] This outcome is in excellent agreement with the small energy difference between the two transition states predicted by DFT calculations.[8]

Experimental Protocols: A Guide to Mechanistic Investigation

To facilitate further research in this area, this section provides detailed, step-by-step methodologies for key experiments central to the mechanistic investigation of TIPS-EBX reactions.

Synthesis of ¹³C-Labeled TIPS-EBX for Mechanistic Studies

This protocol outlines a representative procedure for the synthesis of singly ¹³C-labeled TIPS-EBX, a critical reagent for distinguishing between the α- and β-addition pathways.

Step 1: Synthesis of [1-¹³C]-Triisopropylsilylacetylene

  • To a solution of commercially available [¹³C]-acetylene gas in an appropriate solvent (e.g., THF) at low temperature (-78 °C), add one equivalent of a strong base (e.g., n-butyllithium) dropwise.

  • Stir the resulting solution for 30 minutes at -78 °C to ensure complete formation of the lithium acetylide.

  • Add one equivalent of triisopropylsilyl chloride (TIPSCl) dropwise to the solution.

  • Allow the reaction mixture to warm slowly to room temperature and stir overnight.

  • Quench the reaction with a saturated aqueous solution of ammonium chloride.

  • Extract the product with a suitable organic solvent (e.g., diethyl ether), dry the organic layer over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to afford [1-¹³C]-triisopropylsilylacetylene.

Step 2: Synthesis of [α-¹³C]-TIPS-EBX

  • To a solution of 2-iodobenzoic acid in a suitable solvent (e.g., dichloromethane), add an oxidizing agent (e.g., m-chloroperbenzoic acid, mCPBA) at room temperature.

  • Stir the mixture until the oxidation is complete, as monitored by TLC.

  • Add the synthesized [1-¹³C]-triisopropylsilylacetylene to the reaction mixture.

  • Stir at room temperature until the reaction is complete.

  • Wash the reaction mixture with a saturated aqueous solution of sodium bicarbonate and then with brine.

  • Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure.

  • Purify the crude product by recrystallization to obtain [α-¹³C]-TIPS-EBX.

¹³C NMR Analysis of the Thiol Alkynylation Product

This protocol describes the reaction of ¹³C-labeled TIPS-EBX with a thiol and the subsequent analysis by ¹³C NMR spectroscopy to determine the isotopic distribution in the product.

  • Dissolve the ¹³C-labeled TIPS-EBX in a suitable deuterated solvent (e.g., CDCl₃) in an NMR tube.

  • Add one equivalent of the desired thiol (e.g., thiophenol) to the solution.

  • Acquire a ¹³C NMR spectrum of the reaction mixture at appropriate intervals to monitor the progress of the reaction and the formation of the product.

  • Upon completion of the reaction, acquire a high-resolution, quantitative ¹³C NMR spectrum of the final product mixture.

  • Integrate the signals corresponding to the α- and β-carbons of the thioalkyne product to determine the ratio of the two isotopomers.

Comparison with Alternative Alkynylation Reagents

While TIPS-EBX is a highly effective reagent, several other hypervalent iodine-based alkynylation reagents have been developed. A comparison of their reactivity and mechanistic features provides valuable context for reagent selection.

Ethynylbenziodazolone (EBZ) Reagents

Ethynylbenziodazolone (EBZ) reagents, where the carboxylic acid moiety of the benziodoxolone ring is replaced with an amide, have been developed as alternatives to EBX reagents.[7] In many cases, EBZ reagents exhibit similar reactivity to their EBX counterparts.[7] However, in certain transformations, such as the palladium-catalyzed functionalization of dienes, EBZ reagents have been shown to outperform EBX reagents by providing higher selectivity.[7]

Other N-Heterocyclic Hypervalent Iodine Reagents

A variety of other N-heterocyclic hypervalent iodine reagents have been synthesized to fine-tune the reactivity of the alkyne-transfer agent.[7] However, many of these derivatives have exhibited lower reactivity compared to the benchmark TIPS-EBX in the reactions tested to date.[7] This highlights the privileged nature of the benziodoxolone framework in facilitating efficient alkynylation.

Table 2: Qualitative Reactivity Comparison of Electrophilic Alkynylation Reagents

Reagent ClassGeneral Reactivity Comparison to TIPS-EBXNotes
Ethynylbenziodazolones (EBZ) Similar to slightly superior in some casesCan offer improved selectivity in specific reactions.
Other N-Heterocyclic Variants Generally lowerStructural modifications have yet to consistently surpass the performance of EBX.
Acyclic Alkynyliodonium Salts Highly reactive but less stableOften require harsher conditions and are less user-friendly.

Visualizing the Mechanistic Landscape

To provide a clearer understanding of the complex mechanistic pathways involved in TIPS-EBX reactions, the following diagrams have been generated using Graphviz.

Mechanistic_Pathways cluster_alpha α-Addition Pathway cluster_beta β-Addition Pathway TIPS-EBX TIPS-EBX TS_alpha Concerted α-Addition Transition State TIPS-EBX->TS_alpha TS_beta Concerted β-Addition Transition State TIPS-EBX->TS_beta Nucleophile (Nu-) Nucleophile (Nu-) Nucleophile (Nu-)->TS_alpha Nucleophile (Nu-)->TS_beta Prod_alpha α-Alkynylated Product TS_alpha->Prod_alpha Direct Formation Intermediate_beta Vinyl Intermediate TS_beta->Intermediate_beta Shift 1,2-Silyl Shift Intermediate_beta->Shift Prod_beta β-Alkynylated Product Shift->Prod_beta

Caption: Competing concerted α- and β-addition pathways in TIPS-EBX reactions.

Labeling_Experiment cluster_reagents Reactants cluster_pathways Reaction Pathways cluster_products Products cluster_analysis Analysis TIPS_EBX_labeled TIPS-EBX-[α-¹³C] alpha_path α-Addition TIPS_EBX_labeled->alpha_path beta_path β-Addition TIPS_EBX_labeled->beta_path Thiol Thiophenol Thiol->alpha_path Thiol->beta_path alpha_product Product with ¹³C at α-position alpha_path->alpha_product beta_product Product with ¹³C at β-position beta_path->beta_product NMR ¹³C NMR Analysis (Observed Ratio ~1:1.2) alpha_product->NMR beta_product->NMR

Caption: Workflow of the ¹³C-labeling experiment to elucidate the reaction mechanism.

Conclusion and Future Outlook

The mechanistic studies of TIPS-EBX reactions have revealed a fascinating and complex reactivity landscape. The convergence of computational and experimental evidence has been pivotal in establishing the co-existence of concerted α- and β-addition pathways, challenging simpler mechanistic assumptions. The subtle interplay of electronic and steric factors that govern the competition between these pathways offers exciting opportunities for future research.

For researchers in drug development and other fields, a thorough understanding of these mechanistic nuances is paramount for the rational design of synthetic strategies that leverage the unique capabilities of TIPS-EBX and related reagents. Future investigations will likely focus on further refining our understanding of the factors that control the selectivity between the different mechanistic pathways, potentially leading to the development of new, highly selective alkynylation methods. The absence of detailed experimental kinetic data in the literature represents a significant knowledge gap, and future studies in this area would be invaluable for a more complete mechanistic picture.

References

  • Declas, N., Le Du, E., & Waser, J. (2023). Recent progress in alkynylation with hypervalent iodine reagents. Chemical Communications, 59(10), 1234-1250. [Link]

  • Caramenti, M., Martin-Montero, R., & Waser, J. (2016). Alkynylation of Thiols with Ethynylbenziodoxolone (EBX) Reagents: α- or β- π-Addition?. Organic Letters, 18(1), 104-107. [Link]

  • Waser, J. (n.d.). Electrophilic Alkynylation. EPFL. Retrieved from [Link]

  • Brand, J. P., & Waser, J. (2012). Ethynyl-1,2-benziodoxol-3(1H)-one (EBX): An Exceptional Reagent for the Ethynylation of Keto, Cyano, and Nitro Esters. Chemistry – A European Journal, 18(34), 10639-10643.
  • Brand, J. P., Charpentier, J., & Waser, J. (2009). Direct Alkynylation of Indole and Pyrrole Heterocycles.
  • Fernandez Gonzalez, D., Brand, J. P., & Waser, J. (2010). Ethynyl-1,2-benziodoxol-3(1H)-one (EBX): an Exceptional Reagent for the Ethynylation of Keto, Cyano, and Nitro Esters. Chemistry - A European Journal, 16(31), 9457-9461.
  • Le Vaillant, F., Courant, T., & Waser, J. (2015). Room‐Temperature Decarboxylative Alkynylation of Carboxylic Acids Using Photoredox Catalysis and EBX Reagents.
  • Yudasaka, M., Shimbo, D., Maruyama, T., Tada, N., & Itoh, A. (2019). Synthesis, Characterization, and Reactivity of an Ethynyl Benziodoxolone (EBX)-Acetonitrile Complex. Organic Letters, 21(4), 1098-1102.
  • Caramenti, M., Martin-Montero, R., & Waser, J. (2016). Alkynylation of Thiols with Ethynylbenziodoxolone (EBX) Reagents: α- or β- π-Addition? Organic Letters, 18(1), 104-107. [Link]

  • Brand, J. P., & Waser, J. (2012). Synthesis of EthynylBenziodoXol(on)e (EBX) Reagents and Their Use in Alkynylation Reactions. Synlett, 23(10), 1427-1444.
  • Zhdankin, V. V. (2009). Hypervalent iodine(III) reagents in organic synthesis. Arkivoc, 2009(1), 1-62.
  • Waser, J. (2017). Application of EBX Reagents in Alkynylation Reactions.
  • MacMillan Group. (2003). The Chemistry of Hypervalent Iodine.
  • Organic Chemistry Portal. (n.d.). Hypervalent Iodine Compounds. Retrieved from [Link]

  • Waser, J. (2017). Unconventional Reactivity of Ethynylbenziodoxolone (EBX) Reagents and Thiols: Scope and Mechanism.
  • Brand, J. P., & Waser, J. (2012). Alkynylation with Hypervalent Iodine Reagents. Topics in Current Chemistry, 320, 1-36.

Sources

A Comparative Guide to the Cost-Effectiveness of TIPS-EBX in Synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: Navigating the Complexities of Modern Synthesis

In the relentless pursuit of novel therapeutics and advanced materials, the efficiency and economic viability of synthetic methodologies are paramount.[1] For researchers, scientists, and drug development professionals, the choice of a synthetic route can significantly impact project timelines, resource allocation, and, ultimately, the feasibility of bringing a product to market. This guide provides an in-depth analysis of the cost-effectiveness of 1-[(Triisopropylsilyl)ethynyl]-1,2-benziodoxol-3(1H)-one (TIPS-EBX), a hypervalent iodine reagent for alkynylation, in comparison to traditional cross-coupling methodologies.[2][3][4] By examining the underlying principles of process intensification and the judicious use of protecting groups, we aim to offer a comprehensive resource for informed decision-making in synthetic chemistry.[5][6][7][8]

The use of protecting groups, for instance, is a common strategy in multi-step synthesis but often introduces additional steps for protection and deprotection, thereby increasing costs and reducing overall efficiency.[1][9][10][11][12] Similarly, while traditional cross-coupling reactions are powerful tools for C-C bond formation, they can be resource-intensive.[13][14][15] This guide will explore how TIPS-EBX, through its unique reactivity and potential for process intensification, offers a compelling alternative in certain synthetic contexts.[2][3][4][16]

Understanding TIPS-EBX: Mechanism and Synthetic Utility

TIPS-EBX is a bench-stable, hypervalent iodine reagent that serves as an electrophilic source of the triisopropylsilyl-acetylene moiety.[2][3][4] Its primary application lies in the alkynylation of a wide range of nucleophiles under mild, often metal-free conditions.[3] The triisopropylsilyl (TIPS) group plays a crucial role, offering steric bulk that can enhance selectivity and stability.[2][9][17]

The general mechanism of TIPS-EBX involves the activation of the hypervalent iodine, making the ethynyl group susceptible to nucleophilic attack. This process avoids the need for pre-functionalization of substrates, a common requirement in many traditional cross-coupling reactions.

The following diagram illustrates a generalized workflow for an alkynylation reaction using TIPS-EBX, contrasted with a traditional Sonogashira cross-coupling.

G cluster_0 TIPS-EBX Alkynylation Workflow cluster_1 Traditional Sonogashira Coupling Workflow A1 Substrate (Nucleophile) C1 One-Pot Reaction (Mild Conditions) A1->C1 B1 TIPS-EBX Reagent B1->C1 D1 Alkynylated Product C1->D1 E1 Simple Purification (e.g., Chromatography) D1->E1 F1 Final Product E1->F1 A2 Aryl Halide D2 Coupling Reaction (Inert Atmosphere) A2->D2 B2 Terminal Alkyne B2->D2 C2 Palladium Catalyst + Copper Co-catalyst + Base C2->D2 E2 Coupled Product D2->E2 F2 Purification (Removal of Metal Residues) E2->F2 G2 Final Product F2->G2

Caption: Comparative workflows of TIPS-EBX alkynylation and traditional Sonogashira coupling.

Cost-Effectiveness Analysis: TIPS-EBX vs. Traditional Cross-Coupling

The economic viability of a synthetic route is a multi-faceted issue, extending beyond the mere cost of reagents. It encompasses factors such as reaction time, energy consumption, waste generation (E-Factor), and the complexity of purification.[5] The concept of process intensification, which aims to make chemical processes more efficient, safer, and more sustainable, is central to this analysis.[5][6][7][8][18]

The following table provides a comparative overview of TIPS-EBX and a representative traditional cross-coupling reaction (e.g., Sonogashira coupling) based on typical performance metrics. The data presented is a synthesis of values reported in the literature for analogous transformations and should be considered illustrative.

MetricTIPS-EBX AlkynylationTraditional Cross-Coupling (e.g., Sonogashira)Advantage
Catalyst Cost Metal-free (lower cost)Palladium-based (higher cost, price volatility)[13][19]TIPS-EBX
Reagent Preparation One-step synthesis from commercially available materials[2]Multi-step ligand synthesis often requiredTIPS-EBX
Reaction Conditions Mild, often room temperature, open to air[3]Often requires elevated temperatures and inert atmosphereTIPS-EBX
Reaction Time Generally fasterCan be slower, requiring prolonged heatingTIPS-EBX
Purification Simpler, no metal contaminantsRequires removal of residual heavy metalsTIPS-EBX
Waste Generation Lower E-FactorHigher E-Factor due to solvents and metal waste[5]TIPS-EBX
Substrate Scope Broad for nucleophilesBroad for aryl halides and alkynesComparable
Overall Yield HighGenerally high, but can be sensitive to catalyst poisoningComparable

In many complex syntheses, protecting groups are a necessary evil.[9][10][11] They add at least two steps to a synthetic sequence: protection and deprotection.[1][9] This not only increases the number of synthetic operations but also introduces additional reagents and purification steps, leading to a lower overall yield and higher costs. The "ideal" synthesis is often one that avoids protecting groups altogether.[12]

The use of TIPS-EBX can, in certain cases, circumvent the need for protecting groups by offering chemoselective alkynylation of a specific functional group in a multifunctional molecule. This is a significant, though often overlooked, aspect of its cost-effectiveness.

Experimental Protocols: A Practical Guide

To provide a tangible comparison, this section outlines detailed, step-by-step methodologies for a representative alkynylation reaction using both TIPS-EBX and a traditional Sonogashira coupling.

This protocol is adapted from the work of Frei and Waser (2013) and demonstrates a highly chemoselective and practical alkynylation of thiols.

Materials:

  • Thiol substrate (1.0 equiv)

  • TIPS-EBX (1.1 equiv)

  • Dichloromethane (DCM) as solvent

  • Saturated aqueous sodium bicarbonate

  • Anhydrous magnesium sulfate

  • Silica gel for column chromatography

Procedure:

  • To a solution of the thiol substrate in DCM, add TIPS-EBX in one portion at room temperature.

  • Stir the reaction mixture at room temperature and monitor by TLC until the starting material is consumed.

  • Upon completion, quench the reaction with saturated aqueous sodium bicarbonate.

  • Separate the organic layer, and extract the aqueous layer with DCM.

  • Combine the organic layers, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to afford the desired thioalkyne.

This protocol represents a standard procedure for Sonogashira cross-coupling.

Materials:

  • Aryl bromide (1.0 equiv)

  • Terminal alkyne (1.2 equiv)

  • Pd(PPh₃)₄ (0.05 equiv)

  • CuI (0.1 equiv)

  • Triethylamine (TEA) as solvent and base

  • Degassed solvents

  • Inert atmosphere (Nitrogen or Argon)

Procedure:

  • To a flame-dried flask under an inert atmosphere, add the aryl bromide, Pd(PPh₃)₄, and CuI.

  • Add degassed triethylamine, followed by the terminal alkyne.

  • Heat the reaction mixture to the desired temperature (e.g., 60 °C) and stir until the reaction is complete as monitored by TLC.

  • Cool the reaction mixture to room temperature and filter through a pad of celite to remove the catalyst.

  • Concentrate the filtrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel.

Process Intensification and the Future of Synthesis

The principles of process intensification are driving a paradigm shift in chemical manufacturing, moving from traditional batch processes to more efficient, continuous flow systems.[5][6][7] The mild reaction conditions and often rapid reaction times associated with TIPS-EBX make it an attractive candidate for integration into continuous flow platforms. This could further enhance its cost-effectiveness by reducing reactor size, improving heat and mass transfer, and enabling automated, high-throughput synthesis.[6]

The following diagram illustrates the logical relationship between the features of TIPS-EBX and the goals of process intensification.

G cluster_0 TIPS-EBX Attributes cluster_1 Process Intensification Goals A Mild Reaction Conditions E Reduced Energy Consumption A->E B Metal-Free Catalysis F Lower Environmental Impact (E-Factor) B->F G Simplified Purification B->G C High Chemoselectivity I Avoidance of Protecting Groups C->I D Rapid Reaction Kinetics H Increased Throughput D->H

Caption: The synergy between TIPS-EBX attributes and process intensification goals.

Conclusion: A Strategic Approach to Synthesis Design

The choice of a synthetic methodology is a critical decision that requires a holistic assessment of not only the immediate costs of reagents but also the broader implications for process efficiency, environmental impact, and overall project timelines. While traditional cross-coupling reactions remain indispensable tools in the synthetic chemist's arsenal, reagents like TIPS-EBX offer a compelling, cost-effective alternative for specific applications, particularly when process intensification and the avoidance of protecting groups are primary considerations. By understanding the nuanced advantages and disadvantages of each approach, researchers can make more strategic and economically sound decisions in the design and execution of their synthetic endeavors.

References

  • Streamlining Pharmaceutical Synthesis: The Science of Process Intensification in High-Yield API Production - PharmaFe
  • One-Pot Synthesis of 1-[(Triisopropylsilyl)ethynyl]-1,2-benziodoxol-3(1H)-one (TIPS-EBX): Process Safety Assessment and Impact of Impurities on Product Stability. (2019).
  • Achieving Efficient Pharmaceutical Synthesis with Process Intensification. (2017).
  • Protecting groups - Organic Chemistry II. (n.d.). Fiveable.
  • TIPS-EBX. (n.d.). Enamine.
  • Synthesis of TIPS‐EBX‐SO3M (4 a) and C14H29‐EBX‐SO3M (4 b). (n.d.).
  • Recent progress in alkynylation with hypervalent iodine reagents. (2023). RSC Publishing.
  • Intensification of Processes for the Production of Active Pharmaceutical Ingredients: Increase in Safety and Sustainability. (2023). Chemical Engineering Transactions.
  • one (TIPS-EBX). (2019). Infoscience.
  • Protecting group. (n.d.). Wikipedia.
  • PROTECTING GROUPS FOR ORGANIC SYNTHESIS. (2024). Neliti.
  • Process Intensification Strategies and Sustainability Analysis for Amidation Processing in the Pharmaceutical Industry. (2019).
  • Optimising biopharma production through process intensification. (2023). European Pharmaceutical Review.
  • Protecting Groups. (n.d.).
  • Recent Advances in Borylation and Suzuki-Type Cross-Coupling—One-Pot Miyaura-Type C–X and C–H Borylation–Suzuki Coupling Sequence. (2022). MDPI.
  • Cross-Coupling and Related Reactions: Connecting Past Success to the Development of New Reactions for the Future. (2018). NIH.
  • 13.10: Protecting Groups in Organic Synthesis. (2021). Chemistry LibreTexts.
  • Tips & Tricks: Protecting Groups. (n.d.). University of Rochester.
  • Avoid Protecting Groups. (2019). Green Chemistry: Principles and Case Studies.
  • One-Pot Miyaura Borylation/Suzuki Coupling in Drug Synthesis. (2023). Medium.
  • Room-temperature borylation and one-pot two-step borylation/Suzuki–Miyaura cross-coupling reaction of aryl chlorides. (2018). RSC Publishing.
  • Protecting groups in industry? (2020). Reddit.
  • Facile and economical Miyaura borylation and one-pot Suzuki–Miyaura cross-coupling reaction. (2025).
  • Appendix 6: Protecting groups. (n.d.). Oxford Learning Link.
  • A novel protocol for the one-pot borylation/Suzuki reaction provides easy access to hinge-binding groups for kinase inhibitors. (2014). NIH.
  • Cross-coupling reactions – Knowledge and References. (n.d.). Taylor & Francis.
  • Advances in Cross-Coupling Reactions. (2020). PMC - NIH.
  • Emerging Trends in Cross-Coupling: Twelve-Electron-Based L1Pd(0) Catalysts, Their Mechanism of Action, and Selected Applications. (2022).
  • Pd Metal Catalysts for Cross-Couplings and Related Reactions in the 21st Century: A Critical Review. (2012).

Sources

A Comparative Guide to Modern Hypervalent Iodine Reagents: Innovations in Synthesis and Catalysis

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Enduring Appeal and Evolution of Hypervalent Iodine Chemistry

For decades, hypervalent iodine (HVI) reagents have been indispensable tools in the organic chemist's arsenal, offering a unique blend of reactivity that often mirrors that of transition metals without the associated toxicity and environmental concerns. These compounds, in which an iodine atom formally exceeds the octet rule, are prized for their utility as mild and selective oxidizing agents and for their ability to facilitate a wide array of chemical transformations. The reactivity of HVI reagents stems from the weak and polarized nature of the hypervalent bond, which makes them highly electrophilic and prone to ligand exchange and reductive elimination—pathways analogous to those seen in transition metal catalysis.

The field of HVI chemistry has undergone a remarkable evolution, moving beyond classical stoichiometric oxidants like iodoxybenzoic acid (IBX) and Dess-Martin periodinane (DMP). Recent years have witnessed a surge in the development of novel HVI reagents with enhanced stability, reactivity, and selectivity. This guide provides a comparative overview of these recent advances, focusing on their practical applications, performance advantages over traditional alternatives, and the mechanistic principles that underpin their enhanced capabilities. We will delve into key areas of innovation, including group-transfer reactions, the rise of catalytic systems, and the burgeoning synergy with photoredox catalysis, providing researchers, scientists, and drug development professionals with the insights needed to leverage these powerful reagents in their own work.

I. Advances in Oxidative Transformations: Beyond IBX and DMP

The oxidation of alcohols to carbonyl compounds is a cornerstone transformation in organic synthesis, and IBX and DMP have long been the go-to HVI reagents for this purpose. While highly effective, their application can be hampered by poor solubility (in the case of IBX) and the generation of stoichiometric iodinane byproducts.

Comparative Performance: IBX vs. DMP

Dess-Martin periodinane is a triacetate derivative of IBX and generally offers significant practical advantages. Its superior solubility in common organic solvents like dichloromethane and chloroform allows for milder reaction conditions, typically at room temperature, and shorter reaction times compared to IBX, which often requires heating in solvents like DMSO or EtOAc. This enhanced solubility and milder conditions often translate to higher yields and cleaner reactions, simplifying product isolation.

ReagentTypical ConditionsAdvantagesDisadvantages
IBX 1.5-3.0 equiv., EtOAc/acetone, 80 °CCost-effective precursorPoor solubility, requires heating, insoluble byproduct
DMP 1.1-1.5 equiv., CH₂Cl₂, rtExcellent solubility, mild conditions, shorter reaction times, higher yieldsMore expensive than IBX, byproduct removal can still be necessary
Experimental Protocol: Oxidation of a Primary Alcohol with DMP

This protocol details the oxidation of benzyl alcohol to benzaldehyde, a representative example of the efficiency and mildness of DMP.

Materials:

  • Benzyl alcohol (1.0 mmol, 108 mg)

  • Dess-Martin periodinane (DMP) (1.2 mmol, 509 mg)

  • Dichloromethane (CH₂Cl₂) (10 mL)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Saturated aqueous sodium thiosulfate (Na₂S₂O₃) solution

  • Anhydrous magnesium sulfate (MgSO₄)

Procedure:

  • To a stirred solution of benzyl alcohol in CH₂Cl₂ at room temperature, add DMP in one portion.

  • Stir the reaction mixture at room temperature and monitor its progress by thin-layer chromatography (TLC). The reaction is typically complete within 1-2 hours.

  • Upon completion, quench the reaction by adding saturated aqueous NaHCO₃ solution and saturated aqueous Na₂S₂O₃ solution.

  • Stir vigorously until the solid dissolves and the layers become clear.

  • Separate the organic layer, and extract the aqueous layer with CH₂Cl₂.

  • Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, and concentrate under reduced pressure to yield the crude benzaldehyde. Further purification can be achieved by column chromatography if necessary.

Mechanism of Oxidation

The oxidation proceeds through a ligand exchange mechanism where the alcohol coordinates to the iodine(V) center, followed by proton transfer and reductive elimination of the carbonyl compound and the iodinane byproduct.

Oxidation Mechanism Reagents DMP + RCH₂OH Intermediate1 [Coordination Complex] Reagents->Intermediate1 Ligand Exchange Intermediate2 [Alkoxyperiodinane] Intermediate1->Intermediate2 Proton Transfer Products Aldehyde/Ketone + Reduced Iodine Intermediate2->Products Reductive Elimination

Caption: General mechanism for alcohol oxidation by DMP.

II. Group Transfer Reactions: The Rise of Benziodoxole-Based Reagents

A major area of innovation has been the development of cyclic HVI reagents, particularly benziodoxole derivatives, for the efficient transfer of functional groups that are otherwise challenging to introduce. These reagents offer enhanced stability and reactivity compared to their acyclic counterparts.

Trifluoromethylation: A Comparative Look at Togni and Zhdankin Reagents

The trifluoromethyl group is a crucial moiety in medicinal chemistry, and HVI reagents have become central to its installation. The Togni and Zhdankin reagents are prominent examples of electrophilic trifluoromethylating agents.

  • Togni Reagents: These are benziodoxole-based reagents that are now commercially available and widely used. Togni Reagent II, in particular, is a crystalline solid that is more stable and easier to handle than many other trifluoromethylating agents. It can trifluoromethylate a wide range of nucleophiles, including carbon- and sulfur-centered species.

  • Zhdankin Reagents (Trifluoromethylbenziodoxoles): These reagents are also effective for trifluoromethylation and are part of a broader class of benziodoxole-based group transfer reagents.

The choice between these reagents often depends on the specific substrate and reaction conditions, with Togni reagents being particularly popular due to their commercial availability and well-documented reactivity.

Experimental Protocol: Trifluoromethylation of a β-Ketoester with Togni Reagent II

This protocol illustrates the copper-catalyzed trifluoromethylation of a β-ketoester, a common transformation in the synthesis of fluorinated compounds.

Materials:

  • β-ketoester (1.0 mmol)

  • Togni Reagent II (1.2 mmol)

  • Copper(I) iodide (CuI) (0.1 mmol, 10 mol%)

  • Dimethylformamide (DMF) (5 mL)

  • Saturated aqueous ammonium chloride (NH₄Cl) solution

  • Ethyl acetate

Procedure:

  • In a reaction vial, combine the β-ketoester, Togni Reagent II, and CuI.

  • Add DMF and stir the mixture at room temperature.

  • Monitor the reaction by TLC. The reaction is typically complete within a few hours.

  • Upon completion, dilute the reaction mixture with ethyl acetate and wash with saturated aqueous NH₄Cl solution.

  • Separate the organic layer, dry over anhydrous MgSO₄, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to yield the α-trifluoromethyl-β-ketoester.

Alkynylation: Electrophilic Alkyne Transfer with EBX Reagents

Ethynylbenziodoxolone (EBX) reagents have emerged as powerful tools for the electrophilic alkynylation of a variety of nucleophiles, including thiols, enolates, and indoles. This reactivity is an "umpolung" of the traditional nucleophilic character of acetylides. The cyclic structure of EBX reagents contributes to their stability and reactivity, making them superior to earlier acyclic alkynyliodonium salts.

Reagent ClassTypical NucleophilesAdvantages
Acyclic Alkynyliodonium Salts Soft carbon nucleophilesEarly examples of electrophilic alkynes
EBX Reagents Thiols, enolates, indoles, anilinesBench-stable, highly reactive, broad substrate scope
Fluorination: Modern HVI Reagents for C-F Bond Formation

The synthesis of fluorinated organic molecules is of great interest, and HVI reagents are providing new avenues for fluorination. Reagents like 1-fluoro-3,3-dimethyl-1,2-benziodoxole (F-Biox) and difluoroiodotoluene are effective for the fluorination of alkenes and other substrates. These reagents often offer complementary reactivity to traditional fluorinating agents like Selectfluor. For instance, HVI-mediated fluorocyclizations can provide access to novel fluorinated heterocycles.

III. The Catalytic Revolution: Chiral HVI Reagents and Asymmetric Synthesis

A significant leap forward in HVI chemistry has been the development of catalytic systems, which addresses the longstanding issue of stoichiometric waste generation. This has been particularly impactful in the realm of asymmetric synthesis, with the design of chiral HVI reagents and catalysts.

Chiral HVI Reagents in Enantioselective Transformations

A variety of chiral backbones have been incorporated into iodoarenes to create catalysts for enantioselective oxidations and other transformations. These catalysts can achieve high levels of enantioselectivity in reactions such as the α-oxytosylation of ketones and the dearomatization of phenols. The development of C-N axial chiral iodoarenes represents a recent advancement, providing good to excellent yields and moderate to good enantiomeric excess in the α-oxytosylation of ketones.

Chiral Catalyst TypeRepresentative ReactionAchieved Enantioselectivity (ee)
Lactam-based α-oxytosylation of ketonesup to 94%
Amino acid-derived Dearomatization of phenolsup to 99%
C-N Axial Chiral α-oxytosylation of ketonesup to 67%
Mechanism of Asymmetric Induction

The stereochemical outcome of these reactions is dictated by the chiral environment created by the catalyst around the iodine center. The substrate approaches the iodine in a specific orientation to minimize steric interactions with the chiral ligand, leading to the preferential formation of one enantiomer.

Asymmetric Induction Reactants Chiral HVI Catalyst + Prochiral Substrate TransitionState Diastereomeric Transition States Reactants->TransitionState Coordination Products Enantioenriched Product TransitionState->Products Stereoselective Transformation

Caption: Conceptual workflow for asymmetric catalysis with a chiral HVI reagent.

IV. Synergy with Photoredox Catalysis: New Frontiers in Reactivity

The combination of HVI reagents with visible-light photoredox catalysis has unlocked a plethora of new transformations, particularly in the realm of C-H functionalization and radical chemistry. In these systems, the HVI reagent often acts as a potent oxidant to regenerate the photocatalyst or as a precursor to reactive radical species.

Photocatalytic C-H Functionalization

HVI reagents, in conjunction with a suitable photocatalyst, can enable the direct functionalization of C-H bonds under mild conditions. For example, the photoredox-catalyzed C-H diazomethylation of arenes can be achieved using a pseudocyclic HVI reagent as a diazomethyl radical precursor. This approach allows for the late-stage functionalization of complex molecules.

Mechanism of Photocatalytic Activation

A general mechanism involves the excitation of a photocatalyst by visible light, followed by single-electron transfer (SET) with the HVI reagent. This can generate a radical species from the HVI reagent and the oxidized or reduced form of the photocatalyst, which then engages in the desired chemical transformation.

V. Towards a Greener Chemistry: Recyclable Hypervalent Iodine Reagents

To enhance the sustainability of HVI chemistry, significant efforts have been directed towards the development of recyclable reagents. This is most commonly achieved by immobilizing the iodoarene precursor on a solid support, such as a polymer resin.

Polymer-Supported HVI Reagents

Polymer-supported reagents like polymer-supported (diacetoxyiodo)benzene (PSDIB) can be used in a manner analogous to their homogeneous counterparts. The key advantage is that the iodobenzene byproduct remains attached to the polymer support, allowing for its easy removal by filtration at the end of the reaction. The recovered polymer can then be re-oxidized to regenerate the active HVI reagent for subsequent use.

Experimental Workflow for Recyclable HVI Reagents

Recyclable Reagent Workflow Start Polymer-Supported Iodoarene Oxidation Oxidation to HVI Reagent Start->Oxidation Reaction Reaction with Substrate Oxidation->Reaction Filtration Filtration Reaction->Filtration Product Product in Solution Filtration->Product RecoveredPolymer Recovered Polymer-Supported Iodide Filtration->RecoveredPolymer Regeneration Re-oxidation RecoveredPolymer->Regeneration Regeneration->Oxidation Recycle

Caption: Workflow for the use and recycling of a polymer-supported HVI reagent.

While the initial synthesis of the polymer-supported reagent can be more involved, the ability to recycle the iodine component over multiple cycles significantly improves the overall atom economy and sustainability of the process.

Conclusion and Future Outlook

The field of hypervalent iodine chemistry continues to be a vibrant area of research, with innovations that are expanding the toolkit of synthetic chemists. The development of new reagents with enhanced stability and reactivity, the advent of catalytic and enantioselective transformations, and the integration with other modern synthetic strategies like photocatalysis are pushing the boundaries of what can be achieved with these versatile compounds. The increasing focus on sustainability, through the design of recyclable reagents and catalytic systems, ensures that HVI chemistry will remain a cornerstone of green and efficient organic synthesis for years to come. As our understanding of the nuanced reactivity of these reagents deepens, we can expect the development of even more sophisticated and powerful applications in the synthesis of complex molecules, from pharmaceuticals to advanced materials.

References

  • C−N Axial Chiral Hypervalent Iodine Reagents: Catalytic Stereoselective α‐Oxytosylation of Ketones. (n.d.). PMC. Retrieved from [Link]

  • Dohi, T., Han, J.-W., & Kumar, R. (2021). Editorial: New Hypervalent Iodine Reagents for Oxidative Coupling. Frontiers in Chemistry, 9, 642513. Retrieved from [Link]

  • A survey of chiral hypervalent iodine reagents in asymmetric synthesis. (2018, May 30). PubMed. Retrieved from [Link]

  • Catalytic Fluorination with Modern Fluorinating Agents: Recent Developments and Synthetic Scope. (n.d.). MDPI. Retrieved from [Link]

  • Shetgaonkar, S. E., & Singh, F. V. (2023). Catalytic Stereoselective Synthesis Involving Hypervalent Iodine Based Chiral Auxiliaries. Organic & Biomolecular Chemistry. Retrieved from [Link]

  • Dohi, T., Han, J.-W., & Kumar, R. (2022). Editorial: New hypervalent iodine reagents for oxidative coupling—volume II. Frontiers in Chemistry, 10, 1004124. Retrieved from [Link]

  • Stanek, K., Koller, R., & Togni, A. (2011). 1-trifluoromethyl-1,3-dihydro-3,3-dimethyl-1,2-benziodoxole. Organic Syntheses, 88, 251. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Allylic trifluoromethane synthesis by trifluoromethylation. Retrieved from [Link]

  • Polymer-Supported Hypervalent Iodine Reagents. (n.d.). ResearchGate. Retrieved from [Link]

  • Oxidizing Polymers: A Polymer‐Supported, Recyclable Hypervalent Iodine(V) Reagent for the Efficient Conversion of Alcohols, Carbonyl Compounds, and Unsaturated Carbamates in Solution. (n.d.). ResearchGate. Retrieved from [Link]

  • Recent Progress in Synthetic Applications of Hypervalent Iodine(III) Reagents. (2024, October 9). PubMed. Retrieved from [Link]

  • Dohi, T., & Kita, Y. (Eds.). (n.d.). New Hypervalent Iodine Reagents for Oxidative Coupling. Frontiers. Retrieved from [Link]

  • Brand, J. P., & Waser, J. (2015). Alkynylation of Thiols with Ethynylbenziodoxolone (EBX) Reagents: α- or β- π-Addition? Organic Letters, 17(1), 84-87. Retrieved from [Link]

  • Deprez, N. R., & Sanford, M. S. (2011). Reactions of Hypervalent Iodine Reagents with Palladium: Mechanisms and Applications in Organic Synthesis. Inorganic Chemistry, 50(15), 6859-6871. Retrieved from [Link]

  • Le Du, E., & Waser, J. (2023). Recent progress in alkynylation with hypervalent iodine reagents. Chemical Communications, 59(12), 1589-1604. Retrieved from [Link]

  • LCSO. (n.d.). Electrophilic Alkynylation. EPFL. Retrieved from [https://www.epfl.ch/labs/lcso/research/electrophilic_alkynylation/]([Link]

The Alkyne Annunciator: A Comparative Guide to TIPS-EBX in Complex Molecule Synthesis

Author: BenchChem Technical Support Team. Date: February 2026

In the intricate chess game of complex molecule synthesis, the strategic introduction of an alkyne functional group can be a power move, unlocking pathways to diverse molecular architectures. For decades, the dominant strategy has been nucleophilic alkynylation, typified by the venerable Sonogashira coupling, where an acetylide anion attacks an electrophilic carbon. However, this approach has inherent limitations, particularly when dealing with electron-rich or base-sensitive substrates. This guide delves into the world of "Umpolung" or reverse-polarity reactivity, focusing on the performance of 1-[(Triisopropylsilyl)ethynyl]-1,2-benziodoxol-3(1H)-one (TIPS-EBX), a preeminent electrophilic alkynylation reagent. We will objectively compare its performance against traditional and alternative methods, supported by mechanistic insights and practical data, to equip researchers with the knowledge to choose the optimal strategy for their synthetic challenges.

The Reagent in Focus: Understanding TIPS-EBX

TIPS-EBX belongs to the class of hypervalent iodine(III) reagents, which are prized for their unique oxidizing properties and ability to act as group transfer agents under mild conditions.[1] The reactivity of these compounds stems from the weak, polarized, and long 3-center-4-electron hypervalent bond.[2][3]

Structure and Stability: The Power of the Ring

The key to the utility of TIPS-EBX lies in its cyclic benziodoxolone framework. Unlike earlier acyclic alkynyliodonium salts, which were often unstable and difficult to handle, the cyclic structure of EBX reagents confers significantly enhanced thermal stability and moisture tolerance, making them bench-stable solids.[3][4][5] This enhanced stability is attributed to the rigid cyclic structure which locks the iodine atom, leading to better orbital overlap and disfavoring unwanted reductive elimination pathways.[4] The bulky triisopropylsilyl (TIPS) group serves a dual purpose: it further enhances stability and shields the alkyne's reactivity, often preventing unwanted side reactions.[5]

TIPS_EBX_Structure cluster_main TIPS-EBX Structure cluster_features Key Structural Features img f1 Cyclic Benziodoxolone Core: Confers exceptional thermal stability and bench-top handling. f2 Hypervalent Iodine(III) Center: Weak I-C(sp) bond enables facile alkyne group transfer. f3 Bulky TIPS Protecting Group: Shields the alkyne, enhancing stability and preventing side reactions.

Figure 1: Structure and key features of TIPS-EBX.
The "Umpolung" Advantage: An Electrophilic Alkyne Synthon

The fundamental power of TIPS-EBX is its ability to reverse the polarity of the alkyne. In traditional methods, the deprotonated alkyne is a nucleophile. TIPS-EBX presents the alkyne as an electrophile, enabling reactions with a vast range of carbon and heteroatom nucleophiles that are incompatible with classical methods.[6] This opens up entirely new synthetic disconnections, particularly for the late-stage functionalization of complex molecules where sensitive functional groups preclude the use of strong bases or organometallic intermediates.

Umpolung_Concept cluster_nucleophilic Traditional Nucleophilic Alkynylation (e.g., Sonogashira) cluster_electrophilic Electrophilic Alkynylation (TIPS-EBX) n_start Terminal Alkyne R-C≡C-H n_base Base (e.g., CuI, Amine) n_start->n_base Deprotonation e_start TIPS-EBX Reagent n_acetylide Nucleophilic Acetylide R-C≡C⁻ n_base->n_acetylide n_product Product R-C≡C-Ar n_acetylide->n_product Attacks Electrophile n_electrophile Electrophile (e.g., Ar-X) n_electrophile->n_product e_product Product TIPS-C≡C-Nu e_start->e_product e_nucleophile Nucleophile (e.g., R'S⁻, Enolate, Arene) e_nucleophile->e_product Attacks Electrophilic Alkyne

Figure 2: Reversing reactivity polarity (Umpolung).

Performance in Complex Synthesis: A Comparative Analysis

The true measure of a reagent is its performance in the demanding context of complex molecule synthesis. Here, we compare TIPS-EBX to its main alternatives.

TIPS-EBX vs. Sonogashira Coupling

The Sonogashira coupling is a powerful and widely used palladium- and copper-catalyzed reaction between a terminal alkyne and an aryl or vinyl halide.[7] While highly effective, it operates via a nucleophilic acetylide, imposing a distinct set of limitations that TIPS-EBX can overcome.

FeatureTIPS-EBX (Electrophilic Alkynylation)Sonogashira Coupling (Nucleophilic Alkynylation)Causality & Field Insights
Mechanism Electrophilic transfer of "R-C≡C⁺" to a nucleophile.Nucleophilic attack of "R-C≡C⁻" on an Ar-Pd(II)-X complex.The opposing polarities dictate entirely different substrate compatibility. TIPS-EBX excels where the target substrate is nucleophilic (e.g., electron-rich heterocycles).
Substrate Scope (Halide Partner) Not applicable. Reacts with nucleophiles directly.Aryl/Vinyl Iodides > Bromides > Triflates >> Chlorides.[7]The Sonogashira reaction is limited by the oxidative addition step, making electron-rich or sterically hindered halides challenging substrates.[8]
Substrate Scope (Nucleophile/Electrophile) Broad: C, N, O, S nucleophiles (thiols, indoles, enolates, radicals).[4][9]Limited to terminal alkynes reacting with sp²- or sp-hybridized halides/triflates.TIPS-EBX enables direct C-H, O-H, S-H, and N-H alkynylation, which is not possible with the Sonogashira protocol.
Functional Group Tolerance Excellent. Tolerates acids, esters, azides, alcohols. Mild, often metal-free conditions avoid harsh bases.[9]Sensitive to strong bases. Some functional groups can interfere with Pd/Cu catalysts.The need for an amine base in Sonogashira can be problematic for base-sensitive substrates. TIPS-EBX reactions are often performed under neutral or weakly basic/acidic conditions.
Reaction Conditions Often room temperature, metal-free or photocatalyzed/Au/Pd catalyzed.[6][9]Requires Pd catalyst, often a Cu(I) co-catalyst, and an amine base. Can require elevated temperatures for less reactive halides.[7][10]The frequent need for copper in Sonogashira can lead to alkyne homocoupling (Glaser coupling), a common side reaction that is absent in EBX chemistry.
Key Application Late-stage functionalization of complex, electron-rich, or base-sensitive molecules. Bioconjugation.[2][11]Building block synthesis, polymer chemistry, and construction of conjugated systems.TIPS-EBX is a "surgical" tool for modifying existing complexity, whereas Sonogashira is a "construction" tool for building molecular backbones.
TIPS-EBX vs. Other Hypervalent Iodine Reagents

Even within the family of electrophilic alkynylation reagents, choices exist. The primary distinction is between the cyclic EBX reagents and their acyclic predecessors.

  • vs. Acyclic Alkynyliodonium Salts: The key differentiator is stability. Acyclic iodonium salts are often thermally unstable and less practical for routine use.[3] The cyclic constraint in TIPS-EBX significantly enhances its stability, making it a more reliable and user-friendly reagent.[4][5] While acyclic reagents can be generated in situ, this adds a layer of complexity to the reaction setup.[4]

  • vs. Structural Analogs (e.g., EBZ Reagents): Researchers have developed analogs of EBX by replacing the exocyclic oxygen with nitrogen-based groups, creating EthynylBenziodaZolones (EBZ).[3] These modifications can fine-tune the reagent's reactivity. For instance, in certain palladium-catalyzed three-component couplings, EBZ reagents were shown to outperform EBX reagents by avoiding the formation of side products.[2] This highlights a frontier in the field: the development of a palette of EBX-type reagents tailored for specific, highly specialized applications.

Case Study: Alkynylation of Thiol-Containing Biomolecules

A standout application for TIPS-EBX is the highly chemoselective alkynylation of thiols, particularly cysteine residues in peptides and proteins.[12] Traditional methods are often incompatible with the myriad of sensitive functional groups present in biomolecules.

The Challenge: To install an alkyne handle onto a complex peptide in an aqueous buffer under physiological conditions for subsequent "click" chemistry functionalization.

The Problem with Alternatives:

  • Sonogashira Coupling: Not applicable for S-H alkynylation.

  • Alkynyl Halides: Generally not reactive enough.

  • Base-Mediated Nucleophilic Substitution: Requires strong bases that would denature the peptide.

The TIPS-EBX Solution: The reaction of a cysteine-containing peptide with TIPS-EBX proceeds smoothly and rapidly in aqueous buffers at or near neutral pH. The high chemoselectivity for the thiol group over other nucleophilic residues (e.g., lysine, histidine) is remarkable. This transformation showcases the mildness and functional group tolerance of the reagent, making it a powerful tool for chemical biology and drug development.[2][13]

Experimental Protocols

Scientific integrity demands reproducibility. The following protocols are based on established and validated literature procedures.

Synthesis of TIPS-EBX (One-Pot Procedure)

This robust, scalable one-pot synthesis was developed to provide easy access to the reagent from commercially available starting materials.[5]

Synthesis_Workflow A 2-Iodobenzoic Acid + m-CPBA, TsOH·H₂O B In situ Oxidation & Cyclization Activation A->B C Intermediate Species B->C E Alkynyl Transfer & Precipitation C->E D Add Triisopropylsilylacetylene D->E F TIPS-EBX Product (Crystalline Solid) E->F

Figure 3: One-pot synthesis workflow for TIPS-EBX.

Step-by-Step Methodology:

  • Reaction Setup: To a flask charged with 2-iodobenzoic acid (1.0 equiv) and p-toluenesulfonic acid monohydrate (TsOH·H₂O, 1.1 equiv) is added dichloromethane (DCM).

  • Oxidation: The suspension is cooled to 0 °C, and meta-chloroperbenzoic acid (m-CPBA, ≤77%, 1.1 equiv) is added portion-wise, maintaining the internal temperature below 5 °C. The mixture is stirred at 0 °C for 1 hour.

  • Alkynylation: Triisopropylsilylacetylene (1.1 equiv) is added dropwise at 0 °C.

  • Warm & Stir: The reaction mixture is allowed to warm to room temperature and stirred for 16-24 hours. A precipitate will form.

  • Isolation: The suspension is cooled, and the solid is collected by filtration, washed with cold DCM, and dried under vacuum to afford TIPS-EBX as a white, crystalline solid.

Causality Note: The use of m-CPBA oxidizes the iodide(I) to a reactive iodine(III) species. TsOH acts as an acid catalyst to facilitate the cyclization and subsequent ligand exchange with the silylacetylene. The final product conveniently precipitates from the reaction mixture, simplifying purification.[5]

General Protocol for Thiol Alkynylation

This procedure demonstrates the utility of TIPS-EBX for the chemoselective alkynylation of a thiol in the presence of other functional groups.[12]

Step-by-Step Methodology:

  • Dissolution: The thiol substrate (1.0 equiv) is dissolved in a suitable solvent such as acetonitrile or DCM.

  • Reagent Addition: TIPS-EBX (1.1 equiv) is added as a solid in one portion at room temperature.

  • Base (Optional): For less nucleophilic thiols or to accelerate the reaction, a mild, non-nucleophilic base such as 2,6-lutidine or tetramethylguanidine (TMG) (1.2 equiv) can be added.

  • Monitoring: The reaction is stirred at room temperature and monitored by TLC or LC-MS until the starting material is consumed (typically 5-60 minutes).

  • Workup & Purification: The reaction mixture is concentrated, and the residue is purified by flash column chromatography on silica gel to yield the desired thioalkyne.

Self-Validation Note: The reaction is often clean, with the main byproduct being 2-iodobenzoic acid, which is typically easy to remove via chromatography or a mild basic wash. The high speed and selectivity of the reaction at room temperature validate the exceptional reactivity of the hypervalent I-C(sp) bond.[13]

Conclusion

TIPS-EBX has firmly established itself as a premier reagent for electrophilic alkynylation, offering a powerful strategic alternative to classical nucleophilic methods. Its primary advantages—bench stability, broad functional group tolerance, and mild reaction conditions—make it an invaluable tool for the synthesis of complex molecules and the late-stage functionalization of bioactive compounds.

While transition metal-catalyzed methods like the Sonogashira coupling remain the workhorse for constructing conjugated systems from simple building blocks, TIPS-EBX excels in scenarios demanding surgical precision on delicate, multi-functionalized substrates. The ongoing development of next-generation EBX and EBZ reagents promises to further expand the synthetic chemist's toolkit, enabling even greater control over the strategic introduction of the versatile alkyne moiety. For researchers navigating the complexities of modern drug discovery and natural product synthesis, mastering the application of TIPS-EBX is no longer just an option, but a necessity.

References

  • Recent progress in alkynylation with hypervalent iodine reagents. Chemical Society Reviews, 2023.

  • Recent progress in alkynylation with hypervalent iodine reagents. RSC Publishing, 2023.

  • Recent progress in alkynylation with hypervalent iodine reagents. SciSpace, 2023.

  • Electrophilic Alkynylation. LCSO - EPFL.

  • Recent Progress in Synthetic Applications of Hypervalent Iodine(III) Reagents. Chemical Reviews, 2024.

  • Unconventional Reactivity of Ethynylbenziodoxolone (EBX) Reagents and Thiols: Scope and Mechanism. National Institutes of Health, 2019.

  • Recent progress in alkynylation with hypervalent iodine reagents. RSC Publishing, 2023.

  • TIPS-EBX. Enamine.

  • Alkynylation of Thiols with Ethynylbenziodoxolone (EBX) Reagents: α- or β- π-Addition? ACS Publications, 2017.

  • One-Pot Synthesis of 1-[(Triisopropylsilyl)ethynyl]-1,2-benziodoxol-3(1H)-one (TIPS-EBX): Process Safety Assessment and Impact of Impurities on Product Stability. Infoscience - EPFL, 2019.

  • Aryl-, Akynyl-, and Alkenylbenziodoxoles: Synthesis and Synthetic Applications. National Institutes of Health, 2023.

  • Total synthesis of natural products using hypervalent iodine reagents. PubMed Central, 2012.

  • Late‐stage functionalization of complex molecules. ResearchGate.

  • Alkynylation of Thiols with Ethynylbenziodoxolone (EBX) Reagents: α- or β- π-Addition? Organic Letters, 2017.

  • A Chemoselective Strategy for Late-Stage Functionalization of Complex Small Molecules with Polypeptides and Proteins. Thieme Chemistry, 2020.

  • Late Stage Azidation of Complex Molecules. Pendidikan Kimia, 2016.

  • Total synthesis of natural products using hypervalent iodine reagents. ResearchGate, 2012.

  • Synthesis and late-stage functionalization of complex molecules through C-H fluorination and nucleophilic aromatic substitution. PubMed, 2014.

  • Sonogashira coupling. Wikipedia.

  • Total Synthesis of Natural Products involving Photoredox Catalytic Process as a Key Step. EPFL, 2019.

  • Recent developments and trends in the iron- and cobalt-catalyzed Sonogashira reactions. Beilstein Journal of Organic Chemistry, 2022.

  • A Comparative Guide to Reaction Intermediates in Ethyl 2-Bromo-4-methoxybenzoate Couplings. Benchchem.

  • Guidelines for Sonogashira cross-coupling reactions. Sussex Drug Discovery Centre, 2013.

  • Sonogashira Coupling. Chemistry LibreTexts, 2024.

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A Senior Application Scientist's Comparative Guide to the Validation of Reaction Outcomes

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides an in-depth comparison of the primary analytical techniques used to validate reaction outcomes. Moving beyond a simple list of methods, we will explore the causality behind experimental choices, grounding our discussion in the practical realities of the modern laboratory and the stringent requirements of drug development. Every protocol and recommendation is framed within a self-validating system, ensuring that the data you generate is not only accurate but also robust and defensible.

Pillar 1: The Strategic Choice of an Analytical Technique

The selection of an analytical method is the first critical decision in the validation process. It is a strategic choice dictated by the specific questions you need to answer. Are you confirming the transformation of a key functional group? Elucidating the structure of an unexpected byproduct? Or quantifying the conversion of starting material to product with high precision? Each question is best answered by a different tool. The following workflow illustrates a logical decision-making process for technique selection.

G cluster_nmr cluster_hplc cluster_ftir cluster_ms A What is the primary analytical goal? B Structural Elucidation (Identity Confirmation) A->B C Purity & Quantification A->C D Functional Group Transformation (Reaction Completion) A->D E Real-Time Kinetics & Intermediate Detection A->E NMR Primary: NMR Secondary: High-Res MS B->NMR HPLC Primary: HPLC / UPLC Secondary: qNMR C->HPLC FTIR Primary: FTIR (ATR) Secondary: TLC D->FTIR MS Primary: Online MS / NMR Secondary: In-situ FTIR E->MS

Caption: Decision workflow for selecting the appropriate analytical technique.

Pillar 2: A Comparative Analysis of Core Analytical Techniques

Today's researchers have a powerful arsenal of analytical techniques, each offering a unique window into the molecular world.[1] The four most ubiquitous and powerful methods—Nuclear Magnetic Resonance (NMR) Spectroscopy, Mass Spectrometry (MS), High-Performance Liquid Chromatography (HPLC/UPLC), and Fourier-Transform Infrared (FTIR) Spectroscopy—form the foundation of reaction validation.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Causality: Choose NMR when you need unambiguous structural information. It is the gold standard for determining the precise connectivity of atoms in a molecule, making it indispensable for confirming the identity of a new chemical entity or elucidating the structure of an unknown impurity. The inherent quantitative nature of NMR also allows for the determination of product purity without the need for a reference standard of the analyte itself.[2]

NMR spectroscopy provides detailed information about a molecule's structure and is highly discriminatory, even in complex reaction media containing multiple species like isomers.[3] For real-time analysis, reactants can be pumped from the reactor to the spectrometer and back, allowing for in-situ monitoring of reaction progress and the detection of transient intermediates.[3][4]

Mass Spectrometry (MS)

Causality: Choose MS when sensitivity is paramount or when you need to confirm the molecular weight of your product and intermediates. MS is exceptionally adept at detecting trace-level components and can provide valuable information about molecular formulas, especially when using high-resolution instrumentation. When coupled with a separation technique like liquid chromatography (LC-MS), it becomes a formidable tool for both identifying and quantifying components in a complex mixture.

Real-time tracking of reaction progress with MS offers profound insights into reaction kinetics and mechanisms, which is vital for optimizing synthetic procedures.[5] This can be achieved through techniques like flow injection analysis, where the reaction mixture is continuously introduced into the mass spectrometer at short intervals.[6]

High-Performance Liquid Chromatography (HPLC) and Ultra-Performance Liquid Chromatography (UPLC)

Causality: Choose HPLC or UPLC when the primary goal is to determine the purity of your product or to quantify its concentration relative to starting materials and byproducts. These techniques excel at separating components within a mixture, providing a clear picture of the reaction's success and cleanliness.

HPLC is a versatile and widely used technique for resolving and quantifying species in a variety of materials.[2] UPLC, an evolution of HPLC, utilizes smaller column particles (~1.7 µm) and higher pressures (up to 15,000 psi) to deliver significantly faster analysis times and improved resolution.[7][8] This high throughput makes UPLC particularly suitable for screening multiple reaction conditions or for in-process controls where speed is critical.[9]

Fourier-Transform Infrared (FTIR) Spectroscopy

Causality: Choose FTIR for a rapid and straightforward assessment of reaction completion, particularly when the reaction involves a clear transformation of functional groups (e.g., the disappearance of an azide or the appearance of a carbonyl). Attenuated Total Reflectance (ATR) probes allow for direct, in-situ monitoring of reactions without the need for sample preparation.[10]

FTIR measures the absorption of infrared radiation by molecular vibrations, providing a "fingerprint" of the functional groups present in a sample.[10][11] It is a powerful tool for quickly confirming the presence or absence of key chemical bonds, making it an efficient method for tracking the progress of a synthesis.[12][13]

Quantitative Data Summary
FeatureNMR SpectroscopyMass Spectrometry (MS)HPLC / UPLCFTIR Spectroscopy
Principle Measures absorption of radiofrequency by atomic nuclei in a magnetic field.[10]Measures the mass-to-charge ratio of ionized molecules.[14]Separates compounds based on their partitioning between a stationary and mobile phase.[2][15]Measures the absorption of infrared radiation by molecular vibrations.[10][11]
Information Provided Unambiguous molecular structure, stereochemistry, quantitative concentration of reactants and products.[3][4]Molecular weight, elemental composition (High-Res), structural fragments, quantification of known analytes.[16]Purity, quantification of components, separation of complex mixtures.[9]Presence/absence of functional groups, reaction completion.[17]
Mode of Analysis In-situ (NMR tube/flow cell) or offline.[18]Online (flow injection) or offline (direct infusion), often coupled with LC/GC.[5][6]Primarily offline, but can be set up for at-line automated sampling.[15]In-situ (ATR probe) or offline (salt plates/KBr pellet).[10]
Strengths Definitive structural elucidation, inherently quantitative without identical standards.[2]Extremely high sensitivity (ppb-ppt), suitable for trace analysis, fast.[19]Excellent separation efficiency, high precision and accuracy for quantification, robust and widely available.[8]Fast, non-destructive, requires minimal sample prep (with ATR), excellent for real-time monitoring.[20]
Limitations Lower sensitivity compared to MS, can be complex to interpret, high initial equipment cost.[10]Provides limited structural connectivity, susceptible to matrix effects, ionization efficiency varies.[21]Requires reference standards for accurate quantification, solvent consumption can be high (HPLC).[2]Provides limited structural information, not ideal for complex mixtures without prior separation.[10]

Pillar 3: Trustworthiness Through Validated Protocols

In the context of drug development, analytical methods must be demonstrated to be reliable for their intended purpose. This process, known as analytical method validation, is a core requirement of regulatory bodies like the FDA and is guided by the International Council for Harmonisation (ICH).[22][23] The ICH Q2(R2) guideline outlines the performance characteristics that must be evaluated, including accuracy, precision, specificity, linearity, and robustness.[24][25] This ensures that the analytical procedure is fit for its intended purpose throughout its lifecycle.[24]

Experimental Protocol: Monitoring an Amide Coupling Reaction

Let's consider a common reaction in drug development: the coupling of a carboxylic acid (Reactant A) and an amine (Reactant B) using a coupling agent like EDC to form an amide (Product C).

G A Reactant A (Carboxylic Acid) D Reaction Mixture A->D B Reactant B (Amine) B->D C EDC (Coupling Reagent) C->D E Product C (Amide) D->E

Caption: Workflow for a standard amide coupling reaction.

Objective: Validate the formation of Product C and determine the reaction's completion and the final product's purity.

Step-by-Step Methodologies:

  • Reaction Sampling (General):

    • At specified time points (e.g., t=0, 1h, 4h, 24h), withdraw a small aliquot (~5-10 µL) from the reaction mixture.

    • Immediately quench the aliquot in a known volume of a suitable solvent (e.g., acetonitrile or methanol) to stop the reaction. This is your analytical sample.

    • For the t=0 sample, withdraw the aliquot before adding the final reagent (e.g., the coupling agent).

  • Validation by ¹H NMR Spectroscopy:

    • Sample Preparation: Take ~0.5 mL of the quenched analytical sample and evaporate the solvent. Re-dissolve the residue in ~0.6 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) containing a known amount of an internal standard (e.g., dimethyl terephthalate).

    • Acquisition: Acquire a quantitative ¹H NMR spectrum. Ensure a sufficient relaxation delay (e.g., 5 times the longest T1) is used for accurate integration.

    • Data Analysis: Identify unique, well-resolved peaks for Reactant A, Reactant B, and Product C. Integrate these peaks and the peak for the internal standard. The disappearance of reactant signals and the appearance of the product signal confirm the transformation. The ratio of the product integral to the internal standard integral can be used to calculate the yield over time.

  • Validation by UPLC-MS:

    • Sample Preparation: Dilute the quenched analytical sample to an appropriate concentration (~10-100 µg/mL) with the mobile phase.

    • Instrumentation and Conditions:

      • UPLC System: A standard UPLC system with a C18 column (e.g., 1.7 µm particle size, 2.1 x 50 mm).

      • Mobile Phase: A gradient of water with 0.1% formic acid (Solvent A) and acetonitrile with 0.1% formic acid (Solvent B).

      • Mass Spectrometer: An electrospray ionization (ESI) source coupled to a quadrupole or time-of-flight (TOF) mass analyzer.

    • Data Analysis:

      • Purity: Monitor the chromatogram using a UV detector. The area percent of the product peak relative to all other peaks provides the purity profile.

      • Identity: Extract the mass spectrum for the product peak. The observed mass-to-charge ratio ([M+H]⁺) should match the calculated molecular weight of Product C, confirming its identity. Monitor for the masses of reactants to track their consumption.

  • Validation by FTIR-ATR:

    • Sample Preparation (In-situ): Insert an ATR probe directly into the reaction vessel.

    • Acquisition: Record a background spectrum of the reaction mixture before the final reagent is added. Once the reaction starts, collect spectra at regular intervals (e.g., every 5 minutes).

    • Data Analysis: Monitor the disappearance of the broad O-H stretch from the carboxylic acid (~3000 cm⁻¹) and the appearance of the strong C=O stretch from the newly formed amide (~1650 cm⁻¹).[10] Stable peak intensities over time indicate the reaction has reached completion.

Conclusion

The validation of reaction outcomes is a multifaceted process that relies on the strategic application of complementary analytical techniques. While FTIR offers a rapid assessment of functional group changes and HPLC/UPLC provides precise quantification of purity, it is NMR and MS that deliver the definitive structural evidence required to fully characterize a reaction product. For professionals in drug development, a comprehensive understanding of these techniques, guided by the principles of method validation set forth by regulatory bodies, is essential for navigating the path from discovery to market.[26][27] By integrating these tools into a robust, evidence-based workflow, we can ensure the quality, safety, and efficacy of the medicines we develop.

References

  • Q2(R2) Validation of Analytical Procedures. U.S.
  • Navigating Reaction Product Validation: A Comparative Guide to Modern Analytical Techniques. Benchchem.
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  • A Comparative Guide to Analytical Methods for Monitoring Triisopropylsilane Reactions. Benchchem.
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  • MASS SPECTROMETRY FOR CHEMICAL REACTIONS: SYNTHESIS, ANALYSIS, AND APPLICATIONS.
  • A Comprehensive Guide to FTIR Analysis. Agilent.
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  • HPLC VS UPLC: THE EXTENT OF THE AREA IN ANALYTICAL CHEMISTRY. IJCRT.org.
  • In-Situ Reaction Monitoring and Mechanistic Studies by Mass Spectrometry: Heterogeneous Photocatalysis and Initial Contact Reaction.
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  • Monitor Kinetics with FTIR Spectroscopy and Thermal D
  • Validation of Analytical Methods for Biomarkers Employed in Drug Development.
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  • Adverse Event Detection in Drug Development: Recommendations and Oblig
  • The Role of Assay Development and Valid
  • Validation In Pharmaceuticals: A Critical Component Of Good Manufacturing Practices.

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Safety Operating Guide

A Researcher's Guide to the Safe Deactivation and Disposal of 1-[(Triisopropylsilyl)ethynyl]-1,2-benziodoxol-3(1H)-one (TIPS-EBX)

Author: BenchChem Technical Support Team. Date: February 2026

As a Senior Application Scientist, my primary goal extends beyond enabling your synthetic breakthroughs; it includes ensuring your safety and the integrity of your laboratory environment. Hypervalent iodine reagents, such as 1-[(Triisopropylsilyl)ethynyl]-1,2-benziodoxol-3(1H)-one (TIPS-EBX), are powerful tools in modern organic synthesis, celebrated for their unique reactivity in transformations like C-H alkynylation.[1] However, this reactivity, stemming from the strained, high-energy iodine(III) center, necessitates rigorous and informed disposal procedures.[2][3]

This guide provides a detailed protocol for the safe deactivation and disposal of TIPS-EBX. We will move beyond a simple checklist to explore the chemical principles underpinning these procedures, empowering you to handle this reagent with confidence and expertise.

Part 1: Hazard Assessment and Core Principles

Understanding the inherent risks of a reagent is the foundation of safe handling. TIPS-EBX is a combustible solid and is classified as a skin and eye irritant, with the potential to cause respiratory irritation. Beyond these immediate hazards, the core concern for disposal lies with its nature as a potent oxidizing agent and its potential for rapid, exothermic decomposition.[4][5] Several hypervalent iodine compounds are known to be potentially explosive, especially upon heating or under confinement.[6]

The primary objective of the disposal protocol is to chemically reduce the hypervalent iodine(III) center to a more stable, less energetic iodine(I) state. This transformation mitigates the reagent's oxidizing potential and eliminates the risk of uncontrolled decomposition, rendering the waste stream safe for standard disposal routes.

Table 1: Key Safety Information for TIPS-EBX

Hazard CategoryGHS ClassificationPrecautionary Recommendations
Physical Hazards Combustible Solid (Storage Class 11)Keep away from heat and open flames.
Health Hazards Skin Irritation (Category 2)H315: Causes skin irritation.
Eye Irritation (Category 2A)H319: Causes serious eye irritation.
Specific Target Organ ToxicityH335: May cause respiratory irritation.
Environmental Hazards Chronic Aquatic Toxicity (Category 4)H413: May cause long lasting harmful effects to aquatic life.[7]

Part 2: The Deactivation Protocol

This protocol is designed for the quenching of residual TIPS-EBX in reaction vessels or the disposal of small quantities of the pure reagent.

Required Equipment and Reagents
  • Personal Protective Equipment (PPE): Safety goggles, face shield, flame-retardant lab coat, and chemical-resistant gloves (nitrile or neoprene).

  • Laboratory Equipment: A chemical fume hood, a round-bottom flask or beaker appropriately sized for the quantity of waste, a magnetic stir plate and stir bar, and an ice bath.

  • Deactivation Reagents:

    • A compatible organic solvent (e.g., tetrahydrofuran (THF) or 1,4-dioxane).

    • Saturated aqueous sodium thiosulfate (Na₂S₂O₃) solution.

Step-by-Step Deactivation Procedure
  • Preparation and Dilution:

    • Rationale: Direct addition of the aqueous quenching solution to the solid reagent could result in a poorly controlled, localized exothermic reaction. Diluting the TIPS-EBX in an organic solvent ensures efficient heat dissipation and controlled mixing.

    • Procedure: In a chemical fume hood, place the flask or beaker containing the residual TIPS-EBX on a magnetic stir plate and add a stir bar. Dilute the residue with a sufficient volume of a compatible organic solvent (e.g., THF) to ensure complete dissolution and effective stirring.

  • Cooling:

    • Rationale: The reduction of the hypervalent iodine center is an exothermic process. An ice bath is critical for absorbing the heat generated, preventing a dangerous temperature increase and potential boiling of the solvent.

    • Procedure: Place the vessel containing the dissolved TIPS-EBX solution into an ice bath and allow it to cool to approximately 0-5 °C before proceeding.

  • Quenching (Deactivation):

    • Rationale: Sodium thiosulfate is a mild reducing agent that effectively and safely reduces the iodine(III) center of TIPS-EBX to a more stable iodide or iodoarene species.[8] The triisopropylsilylacetylene and the 2-iodobenzoate anion are formed as byproducts.

    • Procedure: While vigorously stirring the cooled solution, slowly add a saturated aqueous solution of sodium thiosulfate dropwise via an addition funnel or pipette.

    • Observational Checkpoint: Continue the addition until the reaction is complete. A slight yellow color may be observed initially, which should dissipate upon full quenching. The absence of any further heat evolution is a good indicator that the deactivation is complete. It is prudent to add a slight excess of the thiosulfate solution to ensure all the hypervalent iodine has been reduced.

  • Neutralization and Final Waste Collection:

    • Rationale: After deactivation, the resulting mixture contains organic solvents, water, salts, and the reduced organic byproducts. This mixture can now be handled as a standard non-halogenated or halogenated organic waste stream, depending on your institution's guidelines.

    • Procedure: Allow the mixture to warm to room temperature. If necessary, neutralize the solution by adding a suitable acid or base, checking the pH with litmus paper. Transfer the quenched mixture to an appropriately labeled hazardous waste container.

Below is a diagram illustrating the deactivation workflow.

G cluster_prep Preparation cluster_quench Deactivation cluster_dispose Final Disposal start Identify TIPS-EBX Waste dissolve Dissolve in Organic Solvent (THF) start->dissolve cool Cool to 0-5 °C in Ice Bath dissolve->cool quench Slowly Add Saturated Sodium Thiosulfate (aq) cool->quench observe Stir Until Reaction is Complete quench->observe warm Warm to Room Temperature observe->warm neutralize Neutralize if Necessary warm->neutralize collect Transfer to Labeled Waste Container neutralize->collect

Caption: Workflow for the safe deactivation of TIPS-EBX.

The chemical transformation at the heart of this process is the reduction of the iodine(III) center.

G TIPS_EBX TIPS-EBX (Iodine III - Reactive) Products 2-Iodobenzoate + (TIPS)acetylene (Iodine I - Stable) TIPS_EBX->Products  Na₂S₂O₃ (aq)  (Reducing Agent)

Sources

A Comprehensive Guide to the Safe Handling of 1-[(Triisopropylsilyl)ethynyl]-1,2-benziodoxol-3(1H)-one (TIPS-EBX)

Author: BenchChem Technical Support Team. Date: February 2026

As a cornerstone of modern organic synthesis, 1-[(Triisopropylsilyl)ethynyl]-1,2-benziodoxol-3(1H)-one, commonly known as TIPS-EBX, is a powerful reagent for electrophilic alkynylation. Its efficacy, however, is matched by a need for meticulous handling and a thorough understanding of its chemical nature. This guide provides essential, field-tested safety and logistical information to ensure the safe and effective use of TIPS-EBX in a laboratory setting.

Understanding the Reagent: Hazard Profile and Reactivity

TIPS-EBX belongs to the class of hypervalent iodine(III) reagents. These compounds are characterized by an iodine atom in a +3 oxidation state, making them potent oxidizing agents and excellent leaving groups in chemical reactions.[1] The reactivity of hypervalent iodine compounds stems from the weak and polarized nature of the hypervalent bond, which facilitates reductive elimination to the more stable monovalent iodine state.[2][3]

Key Hazards:

  • Irritant: TIPS-EBX is known to cause skin irritation and serious eye irritation.[4][5] Inhalation of the dust may lead to respiratory irritation.[4][6]

  • Potential for Explosive Decomposition: While TIPS-EBX is generally considered bench-stable and not shock-sensitive under normal laboratory conditions, it is crucial to recognize that hypervalent iodine compounds as a class are potentially explosive.[7] They can decompose exothermically upon heating. For instance, iodylbenzene, another hypervalent iodine compound, decomposes explosively at high temperatures.[4] It is prudent to treat all such reagents with the potential for rapid decomposition.

  • Environmental Hazard: This compound may cause long-lasting harmful effects to aquatic life.[4][8]

The toxicological properties of TIPS-EBX have not been exhaustively investigated, which underscores the importance of minimizing exposure.[4]

Personal Protective Equipment (PPE): A Multi-Layered Defense

A comprehensive PPE strategy is non-negotiable when working with TIPS-EBX. The following table outlines the recommended PPE for various laboratory operations involving this reagent.

OperationEyes and FaceHand ProtectionBody ProtectionRespiratory Protection
Weighing and Transfer (Solid) Chemical splash goggles and a face shield.[9]Double-gloving with nitrile gloves is recommended.[10]A flame-resistant lab coat, fully buttoned.A NIOSH-approved N95 respirator if weighing outside of a certified chemical fume hood or glove box.[11]
In-Solution Handling (in a fume hood) Chemical splash goggles.[9]Nitrile gloves.[12]A flame-resistant lab coat.Not generally required if handled exclusively within a functioning chemical fume hood.
Work-up and Purification Chemical splash goggles.Nitrile gloves.[12]A flame-resistant lab coat.Not generally required if handled within a functioning chemical fume hood.
Spill Cleanup Chemical splash goggles and a face shield.[9]Heavy-duty nitrile or butyl rubber gloves.[6]A chemical-resistant apron over a lab coat.A NIOSH-approved respirator with appropriate cartridges for organic vapors and particulates.

Rationale for PPE Selection:

  • Eye and Face Protection: The combination of goggles and a face shield provides maximum protection against splashes and airborne particles, especially during the handling of the solid material.[9]

  • Hand Protection: Nitrile gloves offer good resistance to a range of chemicals and are a suitable choice for incidental contact.[10][13] Double-gloving minimizes the risk of exposure in case the outer glove is compromised. For extended contact or spill cleanup, more robust gloves like butyl rubber may be necessary.[6]

  • Body Protection: A flame-resistant lab coat protects against splashes and potential ignition sources.

  • Respiratory Protection: Due to the risk of respiratory irritation from airborne dust, respiratory protection is crucial when handling the solid outside of a contained and ventilated space.

Operational Plan: From Storage to Reaction

A systematic workflow is essential for the safe handling of TIPS-EBX. The following diagram and step-by-step guide outline the key stages.

SafeHandlingWorkflow Workflow for Safe Handling of TIPS-EBX cluster_prep Preparation cluster_handling Handling cluster_cleanup Cleanup and Disposal Storage Store in a cool, dry, well-ventilated area under inert gas. Transport Transport in a secondary container. Storage->Transport 1. Retrieval FumeHoodPrep Prepare work area in a certified chemical fume hood. Transport->FumeHoodPrep 2. Staging Weighing Weigh solid carefully to minimize dust. FumeHoodPrep->Weighing 3. Weighing Dissolution Slowly add solid to solvent with stirring. Weighing->Dissolution 4. Solubilization Reaction Conduct reaction under inert atmosphere. Dissolution->Reaction 5. Reaction Setup Decontamination Decontaminate glassware with an appropriate solvent. Reaction->Decontamination 6. Post-Reaction WasteCollection Collect all waste in a labeled hazardous waste container. Decontamination->WasteCollection 7. Waste Segregation Disposal Dispose of waste through institutional hazardous waste program. WasteCollection->Disposal 8. Final Disposal

Workflow for Safe Handling of TIPS-EBX

Step-by-Step Handling Procedures:

  • Storage: Store TIPS-EBX in a tightly sealed container in a cool, dry, and well-ventilated area, away from heat and sources of ignition.[14] Storage under an inert atmosphere is recommended to prevent degradation.

  • Preparation: Before handling, ensure that a certified chemical fume hood is in proper working order.[10] All necessary PPE should be donned. Prepare all required equipment and reagents to minimize movement in and out of the fume hood.

  • Weighing and Transfer: Conduct all transfers of solid TIPS-EBX within a fume hood or a glove box to contain any dust. Use anti-static weighing paper or a container to minimize dispersal.

  • Reaction Setup: When adding TIPS-EBX to a reaction vessel, do so slowly and in a controlled manner, preferably under an inert atmosphere. Avoid rapid addition, which could lead to localized heat generation.

  • Reaction Monitoring: Monitor the reaction for any signs of an uncontrolled exotherm. Have a cooling bath readily available.

  • Work-up: Quench the reaction carefully according to the specific experimental procedure. Be aware that the byproducts of reactions involving hypervalent iodine reagents may also be hazardous.

Disposal Plan: Managing a Reactive Waste Stream

Proper disposal of TIPS-EBX and its associated waste is critical to ensure laboratory and environmental safety.

Waste Collection:

  • All solid waste, including contaminated weighing paper, gloves, and pipette tips, should be collected in a designated, sealed, and clearly labeled hazardous waste container.[14]

  • Liquid waste from the reaction and work-up should be collected in a separate, compatible, and labeled hazardous waste container.

  • Never mix hypervalent iodine waste with other waste streams unless their compatibility is known, as this could lead to unexpected reactions.[9]

Decontamination and Disposal:

  • Glassware that has been in contact with TIPS-EBX should be decontaminated by rinsing with a suitable solvent (e.g., acetone or ethyl acetate) in a fume hood. The rinsate must be collected as hazardous waste.

  • For the final disposal of the collected waste, follow your institution's hazardous waste management guidelines. This typically involves collection by a certified hazardous waste disposal company.

Emergency Procedures: Spill and Exposure Management

In the event of a spill or personal exposure, immediate and correct action is crucial.

Spill Response:

  • Evacuate and Alert: Immediately alert others in the vicinity and evacuate the immediate area of the spill.[15]

  • Assess the Spill: From a safe distance, assess the extent of the spill. For small spills that you are trained and equipped to handle, proceed with cleanup. For large spills, or if you are uncertain, contact your institution's emergency response team.

  • Don Appropriate PPE: Before attempting any cleanup, don the appropriate PPE, including a respirator, chemical-resistant gloves, and a face shield.[16]

  • Contain and Absorb: For solid spills, carefully sweep the material into a container, avoiding the creation of dust.[17] A dust suppressant may be used if the material is not water-reactive.[16] For liquid spills, use an inert absorbent material like vermiculite or sand to dike and absorb the spill.[8]

  • Collect and Dispose: Place all contaminated materials into a labeled hazardous waste container for disposal.[17]

  • Decontaminate: Clean the spill area with a suitable solvent and decontaminate all equipment used in the cleanup.

Personal Exposure:

  • Skin Contact: Immediately flush the affected area with copious amounts of water for at least 15 minutes and remove contaminated clothing. Seek medical attention.

  • Eye Contact: Immediately flush the eyes with a gentle stream of water for at least 15 minutes, holding the eyelids open. Seek immediate medical attention.

  • Inhalation: Move the affected person to fresh air. If breathing is difficult, administer oxygen. Seek medical attention.

  • Ingestion: Do not induce vomiting. Rinse the mouth with water and seek immediate medical attention.

By adhering to these rigorous safety protocols, researchers can confidently and safely harness the synthetic power of TIPS-EBX, fostering a culture of safety and scientific excellence in the laboratory.

References

  • Chemia. (2023, August 31). Iodyl compounds as oxidants and other applications: Hypervalent organoiodine compounds (5): Discussion series on bromination/iodination reactions 33. Retrieved from [Link]

  • MacMillan Group. (2003, July 30). The Chemistry of Hypervalent Iodine. Retrieved from [Link]

  • Environmental Health and Safety, University of Colorado Boulder. (n.d.). OSHA Glove Selection Chart. Retrieved from [Link]

  • EPFL. (n.d.). Benziodoxoles Stability Data. Retrieved from [Link]

  • ResearchGate. (n.d.). Structure and stability of hypervalent iodine compounds. Retrieved from [Link]

  • University of Auckland. (n.d.). Working with Potentially Explosive Chemicals/Reactions. Retrieved from [Link]

  • American Chemical Society. (n.d.). Guide for Chemical Spill Response. Retrieved from [Link]

  • SafetyGloves.co.uk. (2016, July 7). What is the Best Material for Chemical Resistant Gloves? Retrieved from [Link]

  • University of Manitoba. (n.d.). Chemical Spill Response Procedure. Retrieved from [Link]

  • UC Berkeley Environment, Health & Safety. (n.d.). Guidelines for Explosive and Potentially Explosive Chemicals: Safe Storage and Handling. Retrieved from [Link]

  • MDPI. (n.d.). Convenient Synthesis of Benziodazolone: New Reagents for Direct Esterification of Alcohols and Amidation of Amines. Retrieved from [Link]

  • The Chemistry Blog. (2024, September 18). How To Handle Explosive Chemicals. Retrieved from [Link]

  • Virginia Tech. (n.d.). Select the Right Gloves to Protect Yourself when Handling Chemicals. Retrieved from [Link]

  • Florida State University Emergency Management. (n.d.). Chemical Spills. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). Sustainable Methods in Hypervalent Iodine Chemistry. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). Working with Chemicals - Prudent Practices in the Laboratory. Retrieved from [Link]

  • Beilstein-Institut. (2024, December 19). Reactivity of hypervalent iodine(III) reagents bearing a benzylamine with sulfenate salts. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Synthesis, Characterization, and Reactivity of an Ethynyl Benziodoxolone (EBX)-Acetonitrile Complex. Retrieved from [Link]

  • UCCS. (2023, January 18). UCCS SAFE OPERATING PROCEDURE. Retrieved from [Link]

  • UC Berkeley Environment, Health & Safety. (n.d.). Glove Selection Guide. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). Hypervalent Iodine Reagents in High Valent Transition Metal Chemistry. Retrieved from [Link]

  • SafetyGloves.co.uk. (2016, July 7). What is the Best Material for Chemical Resistant Gloves? Retrieved from [Link]

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1-[(Triisopropylsilyl)ethynyl]-1,2-benziodoxol-3(1H)-one
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.